molecular formula C10H12N2O3S B366449 1-isopropyl-1H-benzimidazole-2-sulfonic acid CAS No. 378764-49-9

1-isopropyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B366449
CAS No.: 378764-49-9
M. Wt: 240.28g/mol
InChI Key: ZSZNPVDVEUJQJS-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzimidazole-2-sulfonic acid (CAS 378764-49-9) is a high-purity heterocyclic organic compound supplied for use as a critical building block in chemical and pharmaceutical research. With a molecular formula of C10H12N2O3S and a molecular weight of 240.28 g/mol, this benzimidazole derivative is part of a privileged scaffold in medicinal chemistry due to its wide range of potential therapeutic activities . The benzimidazole core is a versatile pharmacophore known for exhibiting biological properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making it a structure of high interest in drug discovery programs . This specific compound, featuring an isopropyl substituent and a sulfonic acid group, is particularly valuable for the synthesis of more complex molecules and for use in analytical method development and validation as a reference standard . It is offered with a typical purity of 97% and is accompanied by comprehensive analytical data to ensure quality and consistency for your research applications . This product is intended for research and development purposes only. It is not intended for human or diagnostic use.

Properties

IUPAC Name

1-propan-2-ylbenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZNPVDVEUJQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The described synthetic pathway is a robust, three-step process commencing with readily available starting materials. This document offers detailed experimental protocols, mechanistic insights, and data presentation to facilitate the successful and reproducible synthesis of the target molecule. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction dynamics, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Benzimidazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide spectrum of biological activities. The introduction of a sulfonic acid moiety at the 2-position and an isopropyl group at the 1-position of the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as solubility and acidity, and its potential biological interactions. This guide details a logical and efficient three-step synthetic strategy for the preparation of this compound.

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation o-Phenylenediamine o-Phenylenediamine N-isopropyl-o-phenylenediamine N-isopropyl-o-phenylenediamine o-Phenylenediamine->N-isopropyl-o-phenylenediamine Reductive Amination Acetone Acetone Acetone->N-isopropyl-o-phenylenediamine Intermediate_Thione 1-isopropyl-1H-benzimidazole-2-thiol N-isopropyl-o-phenylenediamine->Intermediate_Thione  Reaction   Carbon_Disulfide Carbon Disulfide Carbon_Disulfide->Intermediate_Thione Final_Product 1-isopropyl-1H-benzimidazole- 2-sulfonic acid Intermediate_Thione->Final_Product  Oxidation   Oxidizing_Agent Hydrogen Peroxide Oxidizing_Agent->Final_Product

Caption: Overall synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-isopropyl-o-phenylenediamine

The initial and crucial step is the selective mono-N-isopropylation of o-phenylenediamine. Reductive amination offers a highly effective and controllable method to achieve this, preventing the formation of undesired dialkylated byproducts.[1][2][3][4] This process involves the in-situ formation of an imine between o-phenylenediamine and acetone, which is then immediately reduced to the corresponding secondary amine.

Reaction Scheme:

(Illustrative scheme: o-phenylenediamine reacts with acetone in the presence of a reducing agent to yield N-isopropyl-o-phenylenediamine)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Phenylenediamine108.1410.81 g0.1
Acetone58.088.71 mL0.15
Sodium triacetoxyborohydride211.9425.43 g0.12
Dichloromethane (DCM)-200 mL-
Acetic Acid60.055.7 mL0.1

Procedure:

  • To a 500 mL round-bottom flask, add o-phenylenediamine (10.81 g, 0.1 mol) and dichloromethane (200 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Add acetic acid (5.7 mL, 0.1 mol) to the solution, followed by acetone (8.71 mL, 0.15 mol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (25.43 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the o-phenylenediamine is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-isopropyl-o-phenylenediamine by column chromatography on silica gel.

Step 2: Synthesis of 1-isopropyl-1H-benzimidazole-2-thiol

The synthesized N-isopropyl-o-phenylenediamine is then cyclized with carbon disulfide to form the corresponding 2-mercaptobenzimidazole derivative, which exists in tautomeric equilibrium with its thione form.[1][2][5][6][7]

Reaction Scheme:

(Illustrative scheme: N-isopropyl-o-phenylenediamine reacts with carbon disulfide in the presence of a base to yield 1-isopropyl-1H-benzimidazole-2-thiol)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-isopropyl-o-phenylenediamine150.2215.02 g0.1
Carbon Disulfide76.147.61 g0.1
Potassium Hydroxide56.115.61 g0.1
Ethanol (95%)-150 mL-
Water-25 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (5.61 g, 0.1 mol) in a mixture of 95% ethanol (150 mL) and water (25 mL).

  • Add N-isopropyl-o-phenylenediamine (15.02 g, 0.1 mol) to the basic solution and stir until dissolved.

  • Add carbon disulfide (7.61 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.

  • Acidify the solution with glacial acetic acid until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain 1-isopropyl-1H-benzimidazole-2-thiol.

Step 3: Oxidation to this compound

The final step involves the oxidation of the thiol group to the sulfonic acid. This transformation can be effectively achieved using hydrogen peroxide in an acidic medium.[5][8]

Reaction Scheme:

(Illustrative scheme: 1-isopropyl-1H-benzimidazole-2-thiol is oxidized with hydrogen peroxide to yield this compound)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-isopropyl-1H-benzimidazole-2-thiol192.2819.23 g0.1
Acetic Acid-100 mL-
Hydrogen Peroxide (30% aq. solution)34.0134 mL~0.3

Procedure:

  • Suspend 1-isopropyl-1H-benzimidazole-2-thiol (19.23 g, 0.1 mol) in acetic acid (100 mL) in a 250 mL round-bottom flask.

  • Cool the suspension in an ice bath and slowly add 30% hydrogen peroxide (34 mL, ~0.3 mol) dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

  • A white precipitate of this compound will form.

  • Collect the product by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol.

  • Dry the product under vacuum to yield the final compound.

Mechanistic Insights

A fundamental understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Reductive_Amination_Mechanism Start o-Phenylenediamine + Acetone Imine_Formation Imine Formation Start->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction by NaBH(OAc)3 Imine->Reduction Product N-isopropyl-o-phenylenediamine Reduction->Product

Caption: Simplified mechanism for the reductive amination step.

The reductive amination proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The hydride reagent, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the desired secondary amine. The use of a milder reducing agent like sodium triacetoxyborohydride is crucial as it does not readily reduce the starting aldehyde or ketone.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the isopropyl group and the benzimidazole core, and the absence of the thiol proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching vibrations of the sulfonic acid group.

  • Melting Point: To assess the purity of the compound.

Safety Considerations

  • o-Phenylenediamine: Is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Carbon Disulfide: Is highly flammable and toxic. All operations involving carbon disulfide should be conducted in a fume hood, away from ignition sources.

  • Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin and eye burns. Handle with care and appropriate PPE.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a reliable and reproducible three-step synthesis of this compound. By providing a thorough explanation of the experimental procedures, underlying mechanisms, and necessary safety precautions, this document serves as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development. The outlined methodology is designed to be both scientifically rigorous and practically accessible, enabling the efficient preparation of this valuable benzimidazole derivative.

References

  • Hinkley, J. M., Porcari, A. R., Walker, J. A., II, Swayze, E. E., & Townsend, L. B. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles.
  • Sui, X., et al. (2015). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 20(8), 15076-15091. [Link]
  • Ahamed, M. R., Narren, S. F., & Sadiq, A. S. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University, 16(2), 77-83. [Link]
  • Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic Chemistry, 114, 105096. [Link]
  • Abdel-Fattah, A. A. (2007). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
  • Master Organic Chemistry. (2017).
  • Wikipedia. (2023).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the chemical properties of 1-isopropyl-1H-benzimidazole-2-sulfonic acid (CAS No. 378764-49-9). While direct literature on this specific molecule is limited, its structure combines three well-characterized motifs: the biologically significant benzimidazole scaffold, a lipophilic N-isopropyl group, and a strongly acidic C2-sulfonic acid moiety. This document synthesizes information from analogous compounds and established chemical principles to build a robust profile for researchers, medicinal chemists, and drug development professionals. We will explore a proposed synthetic pathway, predict physicochemical and spectroscopic properties, discuss chemical reactivity for further derivatization, and contextualize its potential applications based on the extensive pharmacology of the benzimidazole class.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry.[1] This designation arises from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3] Compounds bearing the benzimidazole nucleus have demonstrated potent antibacterial, antifungal, antiviral, anthelmintic, anticancer, and antihypertensive properties.[1][4][5]

The subject of this guide, this compound, integrates this critical scaffold with two key functional groups that modulate its properties:

  • N1-Isopropyl Group: This alkyl substituent increases the molecule's lipophilicity compared to the parent benzimidazole, which can influence its membrane permeability and binding interactions with protein targets.

  • C2-Sulfonic Acid Group: The introduction of a sulfonic acid (-SO₃H) at the 2-position dramatically increases the molecule's acidity and aqueous solubility. This feature is often exploited in drug design to improve the pharmacokinetic profile of a lead compound.

Understanding the interplay of these three components is essential for leveraging this molecule in research and development.

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The proposed synthesis proceeds via the formation of 1-isopropyl-1H-benzimidazole-2-thiol, which is then oxidized to the target sulfonic acid. This avoids the regioselectivity issues associated with direct sulfonation.[8]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation A N-isopropyl-o-phenylenediamine C 1-isopropyl-1H-benzimidazole-2-thiol A->C  Base (e.g., KOH) Ethanol, Reflux B Carbon Disulfide (CS₂) B->C E This compound C->E  Oxidative Cleavage & Sulfonation D Hydrogen Peroxide (H₂O₂) in Acetic Acid D->E

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a validated, general procedure adapted from the synthesis of analogous benzimidazole thiols and their subsequent oxidation.[9]

Step 1: Synthesis of 1-isopropyl-1H-benzimidazole-2-thiol

  • To a round-bottom flask equipped with a reflux condenser, add N-isopropyl-o-phenylenediamine (1.0 eq) and ethanol to create a 0.5 M solution.

  • Add potassium hydroxide (1.2 eq) to the solution and stir until dissolved.

  • Slowly add carbon disulfide (1.5 eq) to the mixture. The reaction is exothermic.

  • Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting diamine is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the aqueous solution with glacial acetic acid until a precipitate forms (pH ~5-6).

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude thiol precursor. Recrystallization from an ethanol/water mixture can be performed for further purification.

Step 2: Oxidation to this compound

  • Suspend the dried 1-isopropyl-1H-benzimidazole-2-thiol (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add 30% hydrogen peroxide (3.0-4.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • The resulting precipitate is the target sulfonic acid. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove residual acetic acid.

  • Dry the final product under high vacuum. The product is expected to be a stable, crystalline solid.

Physicochemical Properties

The properties of the target molecule are inferred from its constituent parts and data from structurally similar compounds. The presence of the sulfonic acid group is the dominant factor influencing its physical characteristics.

Table 1: Core Physicochemical Data

Property Value / Prediction Source / Rationale
Molecular Formula C₁₀H₁₂N₂O₃S [10]
Molecular Weight 240.28 g/mol Calculated
CAS Number 378764-49-9 [11]
Appearance Predicted: White to off-white crystalline solid Based on analogous benzimidazole sulfonic acids[12]
Melting Point Predicted: >300 °C High melting points are characteristic of zwitterionic sulfonic acids. 2-Phenyl-1H-benzimidazole-5-sulfonic acid melts above 300 °C.[12]
pKa Predicted: < 1 (Sulfonic Acid) The sulfonic acid group is strongly acidic.

| Solubility | Predicted: High solubility in water and polar protic solvents (e.g., methanol, ethanol); low solubility in non-polar organic solvents (e.g., hexane, toluene). | The ionic sulfonic acid group dominates solubility, while the parent benzimidazole is soluble in hot water and alcohol.[13][14] |

Spectroscopic and Analytical Characterization

For unambiguous identification, a combination of spectroscopic methods is required. The following are predicted data points that would confirm the structure of a synthesized sample.

Table 2: Predicted Spectroscopic Signatures

Technique Predicted Chemical Shifts / Bands Rationale for Key Signals
¹H NMR (in D₂O) δ ~7.5-7.8 (m, 4H, Ar-H); δ ~4.8-5.0 (septet, 1H, -CH(CH₃)₂); δ ~1.6-1.7 (d, 6H, -CH(CH₃)₂) Aromatic protons will appear in the typical downfield region. The isopropyl group will show a characteristic septet-doublet splitting pattern. The acidic SO₃H proton will exchange with D₂O.
¹³C NMR (in D₂O) δ ~155-160 (C2-SO₃H); δ ~135-140 (Ar Quaternary C); δ ~115-125 (Ar-CH); δ ~50-55 (-CH(CH₃)₂); δ ~20-22 (-CH(CH₃)₂) The C2 carbon, bonded to both a nitrogen and the sulfonic acid group, will be significantly downfield.
IR (ATR) 3100-2900 cm⁻¹ (C-H stretch); ~2500-2700 cm⁻¹ (broad, O-H stretch); 1620, 1580 cm⁻¹ (C=N, C=C stretch); ~1250, ~1050 cm⁻¹ (S=O stretch) Strong, characteristic stretching vibrations for the S=O bonds of the sulfonic acid group are expected. A broad O-H band is also indicative of the acid.[3]

| Mass Spec (ESI-) | m/z 239.05 [M-H]⁻ | Electrospray ionization in negative mode is ideal for detecting the deprotonated molecular ion of the sulfonic acid. |

Chemical Reactivity and Stability

The reactivity of this compound is governed primarily by the sulfonic acid group, making it a versatile intermediate for further chemical modification.

  • Acidity and Salt Formation: As a strong acid, it will readily react with inorganic and organic bases (e.g., NaOH, amines) to form stable sulfonate salts. This is a common strategy to produce highly water-soluble formulations of drug candidates.[15]

  • Derivatization of the Sulfonic Acid: The sulfonic acid can be converted to a more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or oxalyl chloride. This intermediate is a gateway to a wide range of derivatives.

  • Stability: The benzimidazole core is generally stable under a range of conditions. The product is expected to be a chemically stable solid at room temperature.[12]

Potential Derivatization Pathways

The sulfonyl chloride intermediate is key for creating libraries of compounds for structure-activity relationship (SAR) studies.

G A This compound B 1-isopropyl-1H-benzimidazole-2-sulfonyl chloride A->B  SOCl₂ or (COCl)₂ C Sulfonamides (R-NH-SO₂-Bz) B->C  Primary/Secondary Amine (R₂NH) D Sulfonate Esters (R-O-SO₂-Bz) B->D  Alcohol (ROH) / Base

Caption: Key derivatization reactions from the sulfonic acid intermediate.

Potential Applications and Scientific Context

Given the vast biological activities of the benzimidazole family, this compound serves as a valuable building block for drug discovery.[4]

  • Antimicrobial Agents: The parent compound, 1H-benzimidazole-2-sulfonic acid, has been identified as an inhibitor of glutamate racemase (GR), an enzyme essential for bacterial cell wall synthesis, making it a candidate for antibacterial drug development.[8] It is highly probable that the N-isopropyl derivative would be investigated for similar activity, with the isopropyl group potentially enhancing cell penetration or target affinity.

  • Scaffold for SAR Studies: The molecule's three distinct regions (N1-substituent, C2-functional group, benzimidazole core) allow for systematic modification to optimize biological activity and pharmacokinetic properties. The sulfonic acid group, in particular, provides a handle for improving the solubility and formulation characteristics of otherwise poorly soluble benzimidazole derivatives.

  • UV Filters: Certain benzimidazole sulfonic acids, notably 2-phenyl-1H-benzimidazole-5-sulfonic acid, are used as effective UV filters in sunscreens due to their strong absorbance in the UV spectrum.[7] While the UV-absorbing properties of the N-isopropyl derivative have not been reported, it belongs to a class of compounds known for this application.

Safety and Handling

Specific toxicology data for this compound has not been thoroughly investigated.[12] However, based on data for the parent 1H-benzimidazole-2-sulfonic acid, it should be handled as a corrosive substance.[16]

  • Hazard Class: Expected to cause severe skin irritation and serious eye damage.[16][17]

  • Recommended PPE: Wear protective gloves, chemical safety goggles, and a lab coat when handling. Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust. In case of contact with skin or eyes, rinse immediately and copiously with water.[17]

References

  • Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
  • IJARSCT (2025). An Overview of the Bioactive Properties of Benzimidazole Derivatives. ResearchGate.
  • Alam, M. A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC.
  • ResearchGate (N.D.). Synthesis of benzimidazoles using sulfonic acid functionalized silica.
  • Google Patents (N.D.). CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof.
  • MDPI (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC.
  • Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. ResearchGate.
  • International Journal of Pharmaceutical Sciences and Medicine (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.
  • American Custom Chemicals Corporation (N.D.). This compound, 95% Purity.
  • PubChem (N.D.). 1H-Benzimidazole-2-sulfonic acid.
  • MDPI (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
  • Georganics (N.D.). 1H-Benzimidazole-2-sulfonic acid.
  • Cheméo (N.D.). Chemical Properties of 2-Isopropylimidazole.
  • Google Patents (N.D.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
  • PubChem (N.D.). Benzimidazole.

Sources

1-isopropyl-1H-benzimidazole-2-sulfonic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the benzimidazole scaffold remains a cornerstone of innovation. Its inherent biological activity and versatile chemical nature make it a privileged structure in medicinal chemistry. This guide focuses on a specific, yet underexplored derivative: This compound . While a dedicated CAS number for this compound is not prominently indexed, its parent molecule, 1H-benzimidazole-2-sulfonic acid (CAS No. 40828-54-4) , provides a well-established foundation for its study.[1][2][3][4][5] This document serves as a technical synthesis for researchers, scientists, and drug development professionals, offering a logical framework for its synthesis, characterization, and potential applications, grounded in the established chemistry of its analogs.

The Benzimidazole Sulfonic Acid Core: A Privileged Scaffold

The benzimidazole ring system, an isostere of purine, readily interacts with various biological macromolecules, underpinning its broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6] The addition of a sulfonic acid group at the 2-position introduces strong acidity and hydrophilicity, properties that are leveraged in various applications, from enhancing the aqueous solubility of drug candidates to creating effective UV-absorbing agents in cosmetics.[7]

Physicochemical Characteristics of the Parent Scaffold

A comprehensive understanding of the 1-isopropyl derivative begins with the parent compound, 1H-benzimidazole-2-sulfonic acid.

PropertyValueSource
CAS Number 40828-54-4[1][2][3][4][5]
Molecular Formula C₇H₆N₂O₃S[2][8]
Molecular Weight 198.20 g/mol [2][8]
Melting Point 116-119 °C[1][5]
Appearance White to light beige crystalline powder[5]
Solubility >29.7 µg/mL at pH 7.4[8]

Strategic Synthesis of this compound

The synthesis of the target compound can be logically approached in a two-step sequence: first, the formation of the benzimidazole-2-sulfonic acid core, followed by the selective N-alkylation with an isopropyl group. This sequence is generally preferred to avoid potential side reactions that could occur if the sulfonation were attempted on a pre-alkylated benzimidazole.

Step 1: Synthesis of the 1H-benzimidazole-2-sulfonic acid Intermediate

A robust and frequently cited method for the preparation of 1H-benzimidazole-2-sulfonic acid is the oxidation of 2-mercaptobenzimidazole.[1][5] This precursor is readily available and the oxidation process is efficient.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-mercaptobenzimidazole (1.0 eq) in an aqueous solution of potassium hydroxide.

  • Oxidation: Cool the mixture in an ice bath and add hydrogen peroxide (a slight excess) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1. The resulting precipitate of 1H-benzimidazole-2-sulfonic acid is then collected by filtration, washed with cold water, and dried under vacuum.[9]

Synthesis_Step1 start 2-Mercaptobenzimidazole product1 1H-Benzimidazole-2-sulfonic acid start->product1 Oxidation reagents1 H₂O₂, KOH (aq)

Caption: Synthesis of the benzimidazole sulfonic acid core.

Step 2: N-Isopropylation of 1H-benzimidazole-2-sulfonic acid

The N-alkylation of benzimidazoles is a well-documented transformation. For the introduction of an isopropyl group, a direct reaction with an isopropyl halide under basic conditions is a standard approach. The presence of the sulfonic acid group may necessitate careful selection of the base to ensure deprotonation of the imidazole nitrogen without unwanted side reactions.

Protocol:

  • Reaction Setup: Dissolve 1H-benzimidazole-2-sulfonic acid (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.1-1.5 eq), and stir the mixture at room temperature for 30-60 minutes.

  • Alkylation: Add 2-bromopropane or 2-iodopropane (1.1-1.3 eq) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to 50-70 °C and monitor its progress by TLC or HPLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and adjust the pH to neutrality. The product can then be extracted with a suitable organic solvent. Further purification may be achieved by recrystallization or column chromatography.

Synthesis_Step2 start 1H-Benzimidazole-2-sulfonic acid product This compound start->product N-Isopropylation reagents 2-Bromopropane, K₂CO₃, DMF

Caption: N-Isopropylation of the benzimidazole sulfonic acid.

Predicted Physicochemical Properties and Analytical Characterization

The introduction of the N-isopropyl group is expected to modulate the physicochemical properties of the parent molecule.

PropertyExpected ChangeRationale
Solubility Decreased aqueous solubility, increased organic solvent solubilityThe isopropyl group adds lipophilicity to the molecule.
pKa Slight increase in the pKa of the imidazole nitrogenThe electron-donating nature of the alkyl group increases the basicity of the nitrogen.
Melting Point Likely altered due to changes in crystal packingThe bulky isopropyl group will disrupt the crystal lattice of the parent compound.
UV Absorption Minimal change expectedThe core chromophore remains largely unchanged.
Analytical Workflow

A robust analytical workflow is crucial for the unambiguous characterization of the synthesized this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Properties synthesis Crude Product nmr ¹H & ¹³C NMR Confirms covalent structure and purity synthesis->nmr ms Mass Spectrometry Confirms molecular weight synthesis->ms ftir FTIR Spectroscopy Identifies functional groups (e.g., S=O) synthesis->ftir hplc HPLC Assesses purity nmr->hplc ms->hplc ftir->hplc mp Melting Point Physical constant for pure compound hplc->mp elemental Elemental Analysis Confirms elemental composition hplc->elemental

Caption: A comprehensive analytical workflow for characterization.

Potential Applications and Future Research Directions

The unique combination of a benzimidazole core, a hydrophilic sulfonic acid group, and a lipophilic isopropyl substituent suggests several promising avenues for research and application.

  • Pharmaceutical Scaffolding: The benzimidazole moiety is a well-established pharmacophore.[6] The sulfonic acid group can improve pharmacokinetic properties such as aqueous solubility, while the isopropyl group can modulate binding to target proteins. This derivative could be explored as a lead compound in programs targeting kinases, polymerases, or other enzyme classes.

  • UV Filtering Agents: Benzimidazole sulfonic acid derivatives are known for their application as UV filters in sunscreens and cosmetics.[7] The N-alkylation can be used to fine-tune the solubility and photostability of these agents.

  • Functional Materials: The amphiphilic nature of this molecule could be exploited in the development of novel surfactants, ionic liquids, or as a component in proton exchange membranes.

Conclusion

While this compound may not be a commercially cataloged compound, its synthesis is readily achievable through established chemical transformations. This guide provides a comprehensive framework for its preparation, characterization, and exploration in various scientific domains. The logical combination of a biologically active core with tunable physicochemical properties makes this an intriguing target for further investigation in both medicinal chemistry and materials science.

References

  • 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co.
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens - MDPI.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC.
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
  • 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem.

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spectroscopic data for 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Elucidation

In the rigorous landscape of drug discovery and development, the absolute structural integrity and purity of a chemical entity are non-negotiable. This compound, a heterocyclic compound with potential pharmaceutical applications, requires a multi-faceted analytical approach for its definitive characterization. This guide provides an in-depth, practical framework for utilizing core spectroscopic techniques—NMR, Mass Spectrometry, IR, and UV-Vis—to achieve this goal. More than a mere listing of data, this document is designed to illuminate the causality behind experimental choices, providing a self-validating system for analysis that ensures scientific integrity and trustworthiness in your results.

Foundational Context: Synthesis and Molecular Structure

A robust analytical strategy begins with an understanding of the molecule's origin. The synthesis of this compound typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by sulfonation.[1][2] A plausible pathway is the reaction of N-isopropyl-1,2-phenylenediamine with a suitable reagent to form the benzimidazole core, which is then sulfonated.

G cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Sulfonation N-isopropyl-1,2-phenylenediamine N-isopropyl-1,2-phenylenediamine Intermediate 1-isopropyl-1,3-dihydro-2H-benzimidazol-2-one N-isopropyl-1,2-phenylenediamine->Intermediate Condensation Reagent e.g., Phosgene, then hydrolysis Reagent->Intermediate Target_Molecule 1-isopropyl-1H-benzimidazole- 2-sulfonic acid Intermediate->Target_Molecule Electrophilic Aromatic Substitution Sulfonating_Agent e.g., Chlorosulfonic Acid or Oleum Sulfonating_Agent->Target_Molecule

Figure 1: A plausible synthetic workflow for the target molecule.

Understanding this pathway is critical as it informs the potential impurity profile, which spectroscopic methods are adept at identifying.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR provides a precise count of chemically distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling. This allows for the unambiguous confirmation of the isopropyl group and the substitution pattern on the benzimidazole core. In deuterated solvents like DMSO-d₆, the N-H proton of the imidazole ring typically appears as a broad singlet in the downfield region, often between 12.0 and 13.6 ppm.[3] The aromatic protons of the benzimidazole core generally resonate between 7.0 and 8.3 ppm.[3]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the high polarity of the sulfonic acid). Add TMS as an internal standard (δ 0.00).

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard 30° pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, including aromatics).

    • Number of Scans: 16 (adjust for concentration).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals to determine proton ratios.

Predicted ¹H NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~1.6 - 1.8Doublet (d)6HIsopropyl -CH₃ Standard aliphatic region for methyl groups adjacent to a methine.
~4.8 - 5.2Septet (sept)1HIsopropyl -CH Deshielded by the adjacent nitrogen atom of the benzimidazole ring.
~7.4 - 7.9Multiplet (m)4HAromatic -CH Typical region for benzimidazole aromatic protons.[3]
>12.0 (broad)Singlet (br s)1HSulfonic Acid -SO₃H Highly acidic proton, often exchanges with trace water, leading to broadening.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Rationale: Proton-decoupled ¹³C NMR reveals each unique carbon atom in the molecule. This is crucial for confirming the total carbon count and identifying the key carbons, such as the C2 of the benzimidazole ring, which is directly attached to the sulfonic acid group.

Experimental Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR. A higher concentration (20-50 mg) is beneficial for improving the signal-to-noise ratio.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

  • Data Processing: Apply Fourier transform with a line broadening of 1-2 Hz, followed by phase and baseline correction.

Predicted ¹³C NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~21Isopropyl -C H₃Typical aliphatic methyl carbon chemical shift.
~50Isopropyl -C HAliphatic methine carbon shifted downfield by the adjacent nitrogen.
~112 - 140Aromatic -C H & Quaternary C Characteristic region for the six carbons of the fused benzene ring.[4][5]
~145 - 155Benzimidazole C 2The C2 carbon is significantly deshielded due to its attachment to two nitrogen atoms and the electron-withdrawing sulfonic acid group.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition. Electrospray ionization (ESI) is the method of choice due to the polar and acidic nature of the molecule. The analysis should be run in both positive and negative ion modes to capture the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

G Sample Sample in Solution (e.g., MeOH/H₂O) ESI_Source Electrospray Ionization (ESI) Capillary voltage creates charged droplets. Solvent evaporates, ions are liberated. Sample->ESI_Source:f0 Mass_Analyzer Quadrupole / TOF Analyzer Ions are separated based on their mass-to-charge (m/z) ratio. ESI_Source:f0->Mass_Analyzer:f0 Gaseous Ions Detector Detector (Electron Multiplier) Mass_Analyzer:f0->Detector Separated Ions Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

Figure 2: Experimental workflow for ESI Mass Spectrometry.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a ~10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. A trace amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can enhance ionization.

  • Instrument Parameters:

    • Ionization Mode: ESI (run in both positive and negative modes).

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow rate of 8 L/min at 300 °C.

  • Data Analysis: Identify the molecular ion peaks. For high-resolution MS (HRMS), compare the measured exact mass to the calculated mass to confirm the elemental formula.

Predicted Mass Spectrometry Data:

Ion ModePredicted m/zSpeciesCalculated Exact Mass
ESI+241.07[C₁₀H₁₂N₂O₃S + H]⁺241.0645
ESI-239.05[C₁₀H₁₂N₂O₃S - H]⁻239.0500

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Rationale: IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and effective way to confirm the presence of key functional groups. For this compound, the characteristic stretches for the sulfonic acid (S=O and O-H), aromatic ring (C=C and C-H), and aliphatic isopropyl group (C-H) are of primary interest. The IR spectra of simple benzimidazoles have been well-documented.[6][7]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Collect a background spectrum first, then the sample spectrum. Identify characteristic absorption bands.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3100 (broad)O-H StretchSulfonic Acid (SO₃H )
~3050Aromatic C-H StretchBenzimidazole Ring
~2980, 2870Aliphatic C-H StretchIsopropyl Group[8]
~1620, 1460C=C and C=N StretchBenzimidazole Ring System[9]
~1250, 1170Asymmetric S=O StretchSulfonic Acid (S=O )
~1040Symmetric S=O StretchSulfonic Acid (S=O )

UV-Vis Spectroscopy: Probing the Electronic Landscape

Rationale: UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated benzimidazole ring system. This provides a characteristic spectral signature and can be used for quantitative analysis. Benzimidazole-based compounds are known to be effective UV filters.[10] The NIST Chemistry WebBook shows that the parent benzimidazole has strong absorptions around 243, 274, and 281 nm.[11]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µM) of the compound in a UV-transparent solvent (e.g., ethanol or methanol) using a quartz cuvette.

  • Instrument Parameters:

    • Wavelength Range: 200 - 400 nm.

    • Blank: Use the pure solvent as a blank.

  • Data Analysis: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Absorption Data:

Predicted λₘₐₓ (nm)Rationale
~250 and ~280-290These absorptions correspond to the π → π* electronic transitions within the conjugated aromatic system of the benzimidazole core. The exact positions can be influenced by substitution and solvent polarity.[10][12]

Conclusion: An Integrated and Authoritative Analysis

The definitive characterization of this compound is not achieved by a single technique, but by the synergistic integration of multiple spectroscopic data sets. NMR confirms the precise atomic arrangement, MS validates the molecular formula, IR identifies the essential functional groups, and UV-Vis defines the electronic signature. By following the detailed protocols and understanding the causal principles outlined in this guide, researchers can ensure the generation of accurate, reliable, and trustworthy data essential for advancing scientific research and drug development.

References

  • Al-Amiery, A. A. (2012).
  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed).
  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society (Resumed), 2343. [Link]
  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.
  • Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). 13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz).
  • ResearchGate. (n.d.). 1 H-NMR spectra of benzimidazole salt 2e in CDCl 3.
  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem. [Link]
  • PubChem. (n.d.). 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. PubChem. [Link]
  • Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. Georganics. [Link]
  • ResearchGate. (n.d.). The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate...
  • NIST. (n.d.). 1H-Benzimidazole. NIST WebBook. [Link]
  • Mohammed, S. J., & Al-Masoudi, W. A. (2018).
  • Hida, H., et al. (n.d.).
  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
  • Ilas, J., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
  • NIST. (n.d.). 1H-Benzimidazole, 2-methyl-. NIST WebBook. [Link]
  • Wiley. (n.d.). 1H-benzimidazole-2-sulfonic acid. SpectraBase. [Link]

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An In-depth Technical Guide to the NMR and Mass Spectrometry of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies, explains the rationale behind experimental choices, and presents expected data based on established principles of spectroscopic analysis for heterocyclic compounds.

Introduction: The Significance of Spectroscopic Characterization

This compound is a unique molecule combining a benzimidazole core, an isopropyl substituent, and a sulfonic acid group. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities.[1] The sulfonic acid group imparts distinct physicochemical properties, including high polarity and acidity, which can influence a molecule's solubility, membrane permeability, and biological interactions.[2]

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. NMR and MS are indispensable tools in this regard. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while mass spectrometry reveals the molecular weight and provides insights into the molecule's fragmentation pattern, aiding in structural confirmation. This guide will walk you through the logical steps to acquire and interpret high-quality NMR and MS data for this compound.

Sample Preparation and Purity Assessment

Prior to any spectroscopic analysis, ensuring the sample's purity is crucial. The synthesis of this compound can be approached through various routes, often involving the reaction of 1-isopropyl-1H-benzimidazole with a sulfonating agent or building the ring system from appropriately substituted precursors.[3][4]

A self-validating purification protocol is essential:

  • Crystallization: Due to the polar nature of the sulfonic acid group, crystallization from polar solvents or solvent mixtures (e.g., water, ethanol, or their combinations) is a primary purification method.

  • Chromatography: If impurities persist, reverse-phase high-performance liquid chromatography (HPLC) with a suitable acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) can be employed for purification. The purity of the final sample should be assessed by analytical HPLC, aiming for >95% purity for detailed spectroscopic studies.

Solvent Selection for NMR:

The choice of solvent for NMR analysis is critical due to the presence of the acidic sulfonic acid proton and the potential for hydrogen exchange.

  • Deuterated Dimethyl Sulfoxide (DMSO-d6): This is often the solvent of choice for sulfonic acids. It is a polar aprotic solvent that can dissolve the compound and, importantly, slow down the exchange of the acidic -SO3H proton, allowing for its observation in the 1H NMR spectrum.

  • Deuterated Water (D2O): While the compound is likely soluble in D2O, the acidic protons (-SO3H and potentially the N-H if tautomerism occurs, though unlikely with the N1-isopropyl group) will rapidly exchange with deuterium, leading to their disappearance from the 1H NMR spectrum. This can be used as a confirmatory experiment.

  • Deuterated Methanol (CD3OD): Similar to D2O, this protic solvent will lead to the exchange of acidic protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a suite of 1D and 2D NMR experiments will provide a complete picture of its structure.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Expected Chemical Shifts (in DMSO-d6):

Proton(s) Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aromatic (4H)7.5 - 8.5Multiplets~7-9The protons on the benzene ring will appear in the aromatic region. Their exact shifts and splitting patterns will depend on the electronic effect of the fused imidazole and the sulfonic acid group.
Isopropyl CH (1H)4.5 - 5.5Septet~7The methine proton of the isopropyl group will be deshielded by the adjacent nitrogen atom and will be split into a septet by the six equivalent methyl protons.
Isopropyl CH₃ (6H)1.5 - 2.0Doublet~7The six equivalent methyl protons of the isopropyl group will be split into a doublet by the methine proton.
-SO₃H (1H)10 - 14Broad SingletN/AThe acidic proton of the sulfonic acid group is expected to appear as a broad singlet at a very downfield chemical shift. Its broadness is due to exchange and quadrupolar effects. This peak will disappear upon addition of D₂O.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms.

Expected Chemical Shifts (in DMSO-d6):

Carbon(s) Expected Chemical Shift (ppm) Rationale
C2 (Benzimidazole)140 - 150This carbon is attached to two nitrogen atoms and the electron-withdrawing sulfonic acid group, leading to a downfield shift.
Aromatic CHs (4C)110 - 130The chemical shifts of the aromatic carbons will be influenced by the fused imidazole ring.
Aromatic Quaternary (2C)130 - 145The two carbons at the fusion of the benzene and imidazole rings.
Isopropyl CH (1C)45 - 55The methine carbon of the isopropyl group.
Isopropyl CH₃ (2C)20 - 25The two equivalent methyl carbons of the isopropyl group.
2D NMR Experiments: Establishing Connectivity

To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. It will be crucial for confirming the connectivity within the aromatic spin system and the isopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that has an attached proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting the different fragments of the molecule, for example, showing a correlation from the isopropyl CH proton to the C2 and C7a carbons of the benzimidazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which can be useful for confirming the spatial proximity of different groups.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Purified Sample (>95% Purity) Dissolve Dissolve in DMSO-d6 Prep->Dissolve H1 ¹H NMR Dissolve->H1 C13 ¹³C NMR H1->C13 DEPT DEPT-135 C13->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Assign Assign Signals HMBC->Assign Structure Confirm Structure Assign->Structure

Caption: A streamlined workflow for the comprehensive NMR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Ionization Techniques

The choice of ionization technique is crucial for analyzing a polar and potentially thermally labile compound like this compound.

  • Electrospray Ionization (ESI): This is the most suitable technique for this compound. ESI is a soft ionization method that is ideal for polar and non-volatile molecules. It is expected to produce a strong signal for the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) using an Orbitrap or FT-ICR analyzer will provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Electron Impact (EI): This is a hard ionization technique that is generally not suitable for this compound due to its low volatility and thermal lability. EI would likely cause extensive fragmentation and may not produce a visible molecular ion peak.

Expected Mass-to-Charge Ratios

The molecular formula for this compound is C₁₀H₁₂N₂O₃S, with a monoisotopic mass of 240.0596 Da.

Ion Mode Expected m/z (Monoisotopic)
[M+H]⁺Positive241.0674
[M-H]⁻Negative239.0521
[M+Na]⁺Positive263.0493
Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ or [M-H]⁻ ions will provide valuable structural information.

Expected Fragmentation Pathways:

  • Loss of SO₃ (-80 Da): This is a very common fragmentation pathway for sulfonic acids, leading to the formation of the 1-isopropyl-1H-benzimidazolium ion.

  • Loss of the Isopropyl Group (-43 Da): Cleavage of the N-isopropyl bond can occur.

  • Loss of Propene (-42 Da): A rearrangement reaction can lead to the loss of propene from the isopropyl group.

  • Ring Cleavage: The benzimidazole ring can undergo characteristic cleavages, although this is typically observed in more energetic fragmentation methods like EI.[5]

Experimental Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis Prep Purified Sample Dissolve Dissolve in MeOH/H₂O Prep->Dissolve ESI Infuse into ESI Source Dissolve->ESI FullScan Full Scan MS (Positive & Negative) ESI->FullScan MSMS MS/MS of [M+H]⁺ and [M-H]⁻ FullScan->MSMS MW Determine Molecular Weight MSMS->MW Formula Confirm Elemental Composition (HRMS) MW->Formula Frag Analyze Fragmentation Formula->Frag Structure Support Structure Frag->Structure

Caption: A systematic workflow for the mass spectrometric analysis of this compound.

Conclusion

The comprehensive characterization of this compound by NMR and MS is a critical step in its development for any application. By following the detailed methodologies outlined in this guide, researchers can obtain high-quality, unambiguous data to confirm the structure and purity of this compound. The interplay of 1D and 2D NMR techniques provides a complete map of the molecular framework, while high-resolution mass spectrometry confirms the elemental composition and offers insights into its stability through fragmentation analysis. This rigorous spectroscopic evaluation ensures a solid foundation for any further investigation into the properties and applications of this intriguing molecule.

References

  • Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 193-197.
  • Ibrahim, H., El‐Tamany, S., & El‐Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-70.
  • El Kihel, A. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7568-7572.
  • El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 109-113.[1]
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  • Indian Academy of Sciences. (n.d.). Supplementary Information. [Source URL not fully provided in search results]
  • Li, Q., et al. (2018). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 23(9), 2337.
  • Royal Society of Chemistry. (2017). Supplementary Information for [Title of Paper]. [Source URL not fully provided in search results]
  • ResearchGate. (n.d.). Mass fragmentation pattern of 4a. [Image from a publication on imidazole and benzimidazole sulfonamides].
  • Fornarini, S. (2009). The Chemistry of Sulphonic Acids, Esters and their Derivatives. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • mzCloud. (2014). 2 Phenylbenzimidazole 5 sulfonic acid. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) for Benzenesulfonic acid. [Link]
  • Ibrahim, H., El-Tamany, S., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 61-70.
  • PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid. [Link]
  • Elguero, J., et al. (2011). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 7, 987–998.
  • Proetto, M. T., et al. (2020). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview.
  • El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 109-113.
  • ResearchGate. (n.d.). Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl.
  • Fornarini, S. (2010).
  • El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 109-113.
  • ResearchGate. (n.d.). The NMR and ESR Spectra of Sulphonic Acids and their Derivatives. [Request for PDF of a book chapter].
  • ResearchGate. (n.d.). ¹H NMR spectra of calix[6]arene sulfonic acid in (a) DMSO-d6 and (b) D2O.
  • Iacob, A. T., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7859.
  • Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. [Link]
  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. [Link]

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biological activity of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Biological Activity of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Authored by: A Senior Application Scientist

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the remarkable frequency with which its derivatives exhibit significant biological activities.[1] This guide delves into the predicted therapeutic potential of a specific, yet underexplored, derivative: This compound . While direct experimental data for this compound is not yet prevalent in published literature, a robust predictive framework can be constructed by analyzing the extensive research on its parent structures: the benzimidazole core and its sulfonyl/sulfonic acid analogues.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a synthesized, expert-driven perspective on the potential mechanisms of action, and lays out detailed, field-proven experimental protocols to validate these predictions. Our approach is grounded in established structure-activity relationships (SAR) to build a compelling case for the investigation of this novel compound.

The Benzimidazole Core: A Foundation of Diverse Bioactivity

The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique scaffold that can readily interact with various biological macromolecules.[1][2] This inherent characteristic has led to the development of a multitude of FDA-approved drugs and clinical candidates with a vast range of therapeutic applications, including:

  • Anticancer: By targeting mechanisms like microtubule polymerization and inducing apoptosis.[2][3]

  • Antimicrobial: Effective against a broad spectrum of bacteria and fungi.[1][4]

  • Anti-inflammatory: Modulating inflammatory pathways, in some cases through mechanisms distinct from traditional NSAIDs.[5][6]

  • Antiviral, Antihypertensive, and more. [7][8]

The versatility of the benzimidazole core lies in its amenability to substitution at various positions, primarily N-1, C-2, and the benzene ring, which significantly influences its pharmacokinetic and pharmacodynamic properties.[9]

The Sulfonic Acid Moiety: A Key Modulator of Activity

The introduction of a sulfonic acid (-SO₃H) or a related sulfonyl group to the benzimidazole scaffold is a well-established strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. The strong electron-withdrawing nature of the sulfonic acid group can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins.[10] Furthermore, its acidic nature can improve aqueous solubility, a critical factor in drug development.[4]

Derivatives bearing these moieties have demonstrated potent activities, including:

  • Enhanced Antimicrobial Effects: Benzimidazolylbenzenesulfonamides have shown strong activity against resistant bacterial strains like MRSA.[10]

  • Targeted Anticancer Action: Alkylsulfonyl benzimidazole derivatives have been identified as potent inhibitors of the anti-apoptotic protein Bcl-2.[11]

  • Atypical Anti-inflammatory Mechanisms: Certain sulfonyl-benzimidazoles have shown anti-inflammatory effects by inhibiting the release of lysosomal enzymes from neutrophils, rather than through cyclooxygenase (COX) inhibition.[5]

The placement of the isopropyl group at the N-1 position and the sulfonic acid at C-2 in This compound creates a unique chemical entity. The bulky, lipophilic isopropyl group may influence membrane permeability and interactions with hydrophobic pockets of target enzymes, while the sulfonic acid group at the key C-2 position is poised for critical binding interactions.

Proposed Synthesis Pathway

To enable the biological investigation of this compound, a viable synthetic route is essential. Based on established methodologies for similar compounds, a multi-step synthesis can be proposed. A common approach involves the oxidation of a precursor thiol.[12][13]

Synthesis_Pathway A 1-isopropyl-1H-benzimidazole-2-thiol C This compound A->C Oxidation B Oxidizing Agent (e.g., KMnO4 or H2O2 in alkaline medium) B->C

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis
  • Preparation of the Precursor: Synthesize 1-isopropyl-1H-benzimidazole-2-thiol from 1-isopropoxy-2-nitrobenzene or a related starting material through reduction and subsequent cyclization with carbon disulfide.

  • Oxidation: Dissolve the synthesized 1-isopropyl-1H-benzimidazole-2-thiol in an alkaline solution (e.g., aqueous potassium hydroxide).

  • Reaction: Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), dropwise to the solution while maintaining a controlled temperature.[14]

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is filtered.

  • Isolation: The filtrate is carefully acidified with an acid like HCl to a pH of approximately 1.[12]

  • Purification: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and elemental analysis.

Predicted Biological Activities & Mechanisms of Action

Based on the extensive literature on related compounds, we can predict several key biological activities for this compound.

Anticancer Potential: Targeting Apoptosis and Microtubules

Many benzimidazole derivatives exhibit potent anticancer activity by inducing apoptosis and interfering with cell division.[3]

Predicted Mechanism: A plausible mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, a target that has been successfully modulated by other alkylsulfonyl benzimidazoles.[11] By inhibiting Bcl-2, the compound would lower the threshold for apoptosis, leading to programmed cell death in cancer cells. Additionally, like other benzimidazoles, it may disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase.[3][15]

Anticancer_Pathway compound 1-isopropyl-1H-benzimidazole- 2-sulfonic acid bcl2 Bcl-2 Protein compound->bcl2 Inhibition tubulin Tubulin Polymerization compound->tubulin Disruption apoptosis Increased Apoptosis bcl2->apoptosis Leads to g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest Leads to cell_death Cancer Cell Death apoptosis->cell_death g2m_arrest->cell_death

Caption: Predicted anticancer signaling pathways.

Antimicrobial Activity: A Broad-Spectrum Candidate

Benzimidazole-sulfonyl hybrids are known to possess potent antibacterial and antifungal properties.[7] The structural features of our target compound suggest it could be effective against a range of pathogens.

Predicted Mechanism: The mechanism is likely multifaceted. For fungi, benzimidazoles can inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[1] For bacteria, the activity may stem from the inhibition of essential enzymes or interference with nucleic acid synthesis, leveraging the structural similarity of the benzimidazole core to purine bases.[1] The presence of an electron-withdrawing sulfonic acid group has been shown to increase antimicrobial activity in related series.[10]

Anti-inflammatory Effects: A Novel Mechanism

While many anti-inflammatory drugs target COX enzymes, some benzimidazole derivatives operate via different pathways.[5]

Predicted Mechanism: It is plausible that this compound could exhibit anti-inflammatory activity by inhibiting the function of neutrophils, key cells in the inflammatory response. Specifically, it may stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes, a mechanism observed in substituted 2-(sulfonyl)-1H-benzimidazoles.[5] This would represent a mechanism of action distinct from traditional NSAIDs, potentially offering a better side-effect profile.

Methodologies for Biological Evaluation

To validate the predicted activities, a series of standardized in vitro and in vivo assays should be performed.

In Vitro Anticancer Activity: Cytotoxicity Screening

Protocol: MTT Assay

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Neutrophil Function Assay

Protocol: Myeloperoxidase (MPO) Release Assay

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

  • Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound for 15 minutes at 37°C.

  • Stimulation: Stimulate the neutrophils with a known inflammatory agent (e.g., phorbol 12-myristate 13-acetate, PMA) for 30 minutes.

  • Supernatant Collection: Centrifuge the samples and collect the cell-free supernatant.

  • MPO Activity Measurement: Measure the MPO activity in the supernatant by adding a substrate solution (e.g., o-dianisidine dihydrochloride and H₂O₂) and measuring the change in absorbance over time.

  • Analysis: Calculate the percentage inhibition of MPO release compared to the stimulated control.

Data Summary and Comparative Analysis

As no direct data exists for the target compound, the following table summarizes the reported activities of structurally related benzimidazole-sulfonyl/sulfonic acid derivatives to provide a benchmark for expected potency.

Compound ClassBiological ActivityPotency (Example)Target/MechanismReference
Alkylsulfonyl BenzimidazolesAnticancer (Breast Cancer)IC₅₀ in low µM rangeBcl-2 Inhibition[11]
BenzimidazolylbenzenesulfonamidesAntibacterial (MRSA)MIC: 2-500 µg/mLNot specified[10]
2-(sulfonyl)-1H-benzimidazolesAnti-inflammatoryActive at 25 mg/kg (in vivo)Inhibition of lysosomal enzyme release[5]
Sulfonyl amino benzimidazolesAntifungal (C. albicans)MIC: 32–64 μg/mLNot specified[7]

Conclusion and Future Directions

This compound represents a promising, yet unexplored, molecule at the confluence of two pharmacologically significant scaffolds. The predictive analysis, based on robust structure-activity relationship data from related compounds, strongly suggests its potential as a multi-faceted therapeutic agent with possible anticancer, antimicrobial, and novel anti-inflammatory properties.

The immediate and critical next step is the chemical synthesis and thorough in vitro biological screening of this compound using the protocols detailed in this guide. Should promising activity be confirmed, further investigations should include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for each observed activity.

  • In Vivo Efficacy: Testing the compound in relevant animal models of cancer, infection, and inflammation.

  • ADME/Tox Profiling: Assessing its drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.

This technical guide provides the foundational knowledge and a clear experimental roadmap for researchers to unlock the potential of this compound, potentially adding a new and valuable member to the esteemed family of benzimidazole-based therapeutics.

References

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Unlocking the Therapeutic Potential of 1-isopropyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant agents.[1][2][3][4] This technical guide delves into the systematic exploration of potential therapeutic targets for a specific, yet under-characterized derivative: 1-isopropyl-1H-benzimidazole-2-sulfonic acid. We will navigate the logical progression from broad, scaffold-based hypotheses to specific, actionable experimental strategies. This document is intended for researchers, scientists, and drug development professionals, providing a framework for elucidating the mechanism of action of novel benzimidazole compounds.

Introduction: The Benzimidazole Privileged Scaffold and the Enigma of this compound

The benzimidazole core, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery.[2] Its unique structural and electronic properties, including its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind with high affinity to a wide array of biological macromolecules.[2] This versatility is evidenced by the broad spectrum of pharmacological activities attributed to benzimidazole derivatives, including antimicrobial, antiviral, anticancer, anti-inflammatory, and proton pump inhibitory effects.[1][4][5]

While the therapeutic landscape of benzimidazoles is vast, the specific biological activities and molecular targets of this compound remain largely unexplored in publicly available literature. The presence of the isopropyl group at the 1-position and a sulfonic acid moiety at the 2-position introduces distinct steric and electronic features that undoubtedly influence its interaction with biological targets. The sulfonic acid group, in particular, imparts significant polarity and the potential for strong ionic interactions, which could direct the molecule to target classes different from its less polar analogues. This guide, therefore, outlines a rational, multi-pronged approach to deorphanize this compound and uncover its therapeutic potential.

Postulated Therapeutic Target Classes: A Hypothesis-Driven Approach

Based on the extensive pharmacology of the benzimidazole scaffold, we can hypothesize several potential target classes for this compound.

Enzymes: The Catalytic Hubs of Cellular Function

Enzymes are a common target for benzimidazole derivatives.[1] Given the structural features of our lead compound, several enzyme families warrant investigation:

  • Kinases: The benzimidazole scaffold is a known ATP-mimetic and can inhibit various protein kinases involved in cell signaling and proliferation. The sulfonic acid group might direct the molecule to the ATP-binding pocket, forming interactions with conserved lysine residues.

  • Poly (ADP-ribose) Polymerases (PARPs): Certain benzimidazoles are potent PARP inhibitors. The bicyclic ring system can mimic the nicotinamide moiety of NAD+, the natural substrate of PARPs.

  • Microtubule-Targeting Agents: The benzimidazole carbamate scaffold, found in anthelmintics like albendazole, famously targets tubulin polymerization. While our compound lacks the carbamate, the core scaffold's ability to interact with the colchicine-binding site on tubulin should not be dismissed.[6]

  • Proton Pumps (H+/K+ ATPase): Substituted benzimidazoles are the chemical foundation of proton pump inhibitors (PPIs).[7] The mechanism involves accumulation in the acidic compartments of parietal cells and covalent modification of the enzyme. The sulfonic acid moiety could influence the pKa of the benzimidazole ring system, affecting its accumulation and reactivity.

G-Protein Coupled Receptors (GPCRs): The Cellular Gatekeepers

Benzimidazole derivatives have been reported to modulate the activity of various GPCRs. The aromatic core can participate in crucial interactions within the transmembrane domains of these receptors.

Ion Channels: Regulators of a Cell's Electrical Potential

The ability of small molecules to modulate ion channel function is a well-established therapeutic principle. The charged nature of the sulfonic acid group could facilitate interactions with the charged residues lining the pores of ion channels.

Nucleic Acids: The Blueprint of Life

Some benzimidazole derivatives have been shown to interact with DNA, particularly G-quadruplex structures, leading to telomerase inhibition and anticancer effects.[8] The planar benzimidazole ring can intercalate between DNA base pairs or bind to the grooves.

A Phased Strategy for Target Identification and Validation

A systematic and tiered approach is essential for efficiently identifying and validating the molecular target(s) of this compound.

Phase 1: Phenotypic Screening to Uncover Biological Activity

The initial step is to perform broad phenotypic screening to identify any observable effects of the compound on cells or organisms. This approach is unbiased and can reveal unexpected biological activities.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and normal cell lines to assess cytotoxicity and anti-proliferative effects.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • High-Content Imaging: Employ automated microscopy to capture images of cells stained with fluorescent dyes that label various cellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Analysis: Use image analysis software to quantify a multitude of cellular features, such as cell number, nuclear morphology, mitochondrial membrane potential, and cytoskeletal integrity.

  • Data Interpretation: A distinct phenotypic signature can provide clues about the compound's mechanism of action. For example, changes in nuclear size and shape might suggest an effect on DNA replication or repair.

Phase 2: Target Identification Methodologies

Based on the phenotypic screening results, or pursued in parallel, are direct target identification methods. These can be broadly categorized into affinity-based and label-free approaches.[9][10]

Workflow for Target Identification

Target_Identification_Workflow cluster_Phase1 Phase 1: Phenotypic Screening cluster_Phase2 Phase 2: Target Identification cluster_Affinity Affinity-Based cluster_LabelFree Label-Free cluster_Phase3 Phase 3: Target Validation Phenotypic_Screen Phenotypic Screening (e.g., High-Content Imaging) Affinity_Chromatography Affinity Chromatography Phenotypic_Screen->Affinity_Chromatography Informs Choice of Method Biotin_Tagging Biotin-Tagged Probe Phenotypic_Screen->Biotin_Tagging Informs Choice of Method DARTS DARTS (Drug Affinity Responsive Target Stability) Phenotypic_Screen->DARTS Informs Choice of Method CETSA CETSA (Cellular Thermal Shift Assay) Phenotypic_Screen->CETSA Informs Choice of Method Biophysical_Assays Biophysical Assays (SPR, ITC, TSA) Affinity_Chromatography->Biophysical_Assays Identified Hits Biotin_Tagging->Biophysical_Assays Identified Hits DARTS->Biophysical_Assays Identified Hits CETSA->Biophysical_Assays Identified Hits Cell_Based_Assays Cell-Based Assays (e.g., Reporter Assays) Biophysical_Assays->Cell_Based_Assays Confirmed Binders

Caption: A phased workflow for target identification and validation.

Experimental Protocol: Affinity Chromatography

This classical method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[11]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a resin (e.g., NHS-activated sepharose beads). The point of attachment should be at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity.

  • Cell Lysate Preparation: Prepare a native protein lysate from cells that exhibit a response to the compound in phenotypic screens.

  • Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. As a negative control, use beads conjugated with a structurally similar but inactive analogue.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[9][11]

  • Cell Lysate Preparation: Prepare a native protein lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a defined period.

  • SDS-PAGE Analysis: Quench the digestion and analyze the protein profiles using SDS-PAGE.

  • Protein Identification: A protein that is protected from digestion in the presence of the compound will appear as a more intense band on the gel. This band can be excised and identified by mass spectrometry.

Phase 3: Target Validation

Once putative targets have been identified, it is crucial to validate the interaction and its functional consequence.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a biophysical technique used to measure the binding affinity and kinetics of a small molecule to its protein target in real-time.

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Compound Injection: Flow different concentrations of this compound over the sensor surface.

  • Data Analysis: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound. From this, the association (kon), dissociation (koff), and equilibrium dissociation constant (KD) can be determined.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10]

  • Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heat Shock: Heat the samples across a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Compound 1-isopropyl-1H- benzimidazole- 2-sulfonic acid Compound->Kinase1 Inhibition

Caption: A hypothetical signaling pathway modulated by the compound.

Quantitative Data Summary

The following tables should be populated with experimental data as it is generated.

Table 1: Phenotypic Screening Results

Cell LineIC50 (µM)Observed Phenotype
MCF-7
A549
HCT116
HEK293

Table 2: Target Binding Affinities

Target ProteinKD (µM) (SPR)ΔTm (°C) (CETSA)
Putative Target 1
Putative Target 2
Putative Target 3

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for the systematic identification and validation of the therapeutic targets of this compound. By employing a combination of phenotypic screening, direct target identification methodologies, and rigorous biophysical and cellular validation assays, researchers can effectively deorphanize this novel compound. The elucidation of its mechanism of action will be a critical step in translating the promising therapeutic potential of the benzimidazole scaffold into novel clinical candidates. Future work should focus on in vivo efficacy studies in relevant disease models once a validated target and a clear cellular mechanism have been established.

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1-isopropyl-1H-benzimidazole-2-sulfonic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Authored by a Senior Application Scientist

Preamble: Elucidating the Bioactivity of a Novel Benzimidazole Derivative

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this document serves as an in-depth technical guide on the potential mechanism of action of this compound. As a novel derivative of the highly versatile benzimidazole scaffold, direct experimental data on this specific molecule is nascent. Therefore, this guide adopts a first-principles approach, synthesizing the extensive knowledge of the broader benzimidazole class to postulate and explore its most probable biological activities and molecular targets. Our objective is to provide a robust framework for initiating research and development programs centered on this promising compound.

The benzimidazole core, an isostere of natural purine nucleotides, is a privileged scaffold in medicinal chemistry, enabling interactions with a wide array of biological macromolecules.[1] Derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][4][5] The specific substitutions at the 1- and 2-positions of the benzimidazole ring, namely the isopropyl group and the sulfonic acid moiety, are anticipated to confer a unique pharmacological profile. This guide will dissect the potential implications of these structural features on the compound's mechanism of action.

Part 1: Postulated Mechanisms of Action

Based on the extensive literature on benzimidazole and benzimidazole-sulfonyl derivatives, we can hypothesize several primary mechanisms of action for this compound. These are not mutually exclusive and warrant experimental validation.

Anticancer Activity via Tubulin Polymerization Inhibition

A significant number of benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics.[2] The benzimidazole scaffold can bind to the colchicine-binding site of β-tubulin, disrupting the equilibrium between tubulin polymerization and depolymerization. This leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. The isopropyl group at the 1-position may influence the binding affinity and selectivity for different tubulin isotypes.

Putative Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin Polymerization Inhibition 1-isopropyl-1H-benzimidazole-2-sulfonic_acid 1-isopropyl-1H-benzimidazole- 2-sulfonic acid Tubulin_dimers α/β-Tubulin Dimers 1-isopropyl-1H-benzimidazole-2-sulfonic_acid->Tubulin_dimers Binds to colchicine site Microtubule_polymerization Microtubule Polymerization Tubulin_dimers->Microtubule_polymerization Inhibits Mitotic_spindle_formation Mitotic Spindle Formation Microtubule_polymerization->Mitotic_spindle_formation Mitotic_arrest Mitotic Arrest Mitotic_spindle_formation->Mitotic_arrest Disrupts Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: Putative mechanism of tubulin polymerization inhibition.

Anti-inflammatory Activity through Kinase and Transcription Factor Modulation

Benzimidazole derivatives have been reported to possess anti-inflammatory properties by inhibiting key signaling molecules such as p38 MAPK and the transcription factor NF-κB.[1] Inhibition of these pathways can lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. The sulfonic acid group, with its acidic nature, may play a role in the molecule's interaction with the active sites of kinases or other enzymes in these pathways.

Putative Signaling Pathway: Anti-inflammatory Action

Anti_inflammatory_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_stimulus->Receptor p38_MAPK p38 MAPK Receptor->p38_MAPK IKK IKK Complex Receptor->IKK IκB IκB IKK->IκB Phosphorylates NF_κB_inactive NF-κB (p50/p65) IκB->NF_κB_inactive Releases NF_κB_active Active NF-κB NF_κB_inactive->NF_κB_active Gene_transcription Gene Transcription NF_κB_active->Gene_transcription Translocates to nucleus Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_transcription->Pro_inflammatory_cytokines Compound 1-isopropyl-1H-benzimidazole- 2-sulfonic acid Compound->p38_MAPK Inhibits Compound->IKK Inhibits Tubulin_Polymerization_Assay_Workflow Start Start Reagent_prep Prepare Tubulin, Compound Dilutions, and Controls Start->Reagent_prep Plate_setup Add Compound/Controls to 96-well Plate Reagent_prep->Plate_setup Initiate_reaction Add Tubulin Solution and Mix Plate_setup->Initiate_reaction Incubate_read Incubate at 37°C in Plate Reader Measure A340 nm every minute Initiate_reaction->Incubate_read Data_analysis Plot Polymerization Curves Calculate IC50 Incubate_read->Data_analysis End End Data_analysis->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol: NF-κB Reporter Assay in Macrophages

Objective: To assess the inhibitory effect of the compound on NF-κB signaling in an inflammatory context.

Methodology:

  • Cell Culture and Transfection:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

    • Plate the transfected cells in a 96-well, white-walled plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours to activate NF-κB.

    • Include unstimulated and vehicle-treated/LPS-stimulated controls.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate solution.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to cell viability (determined by a parallel MTT or similar assay).

    • Calculate the percent inhibition of NF-κB activity for each concentration and determine the IC₅₀ value.

Protocol: Glutamate Racemase Enzyme Inhibition Assay

Objective: To quantify the direct inhibitory activity of the compound against bacterial glutamate racemase.

Methodology:

  • Reagent Preparation:

    • Express and purify recombinant glutamate racemase from a relevant bacterial species (e.g., E. coli).

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of the substrate (L-glutamate), the coupling enzyme (D-amino acid oxidase), horseradish peroxidase (HRP), and a chromogenic substrate (e.g., Amplex Red).

  • Assay Procedure:

    • In a 96-well plate, add the compound at various concentrations.

    • Add the glutamate racemase enzyme and incubate for 15 minutes.

    • Initiate the reaction by adding L-glutamate.

    • The D-glutamate produced by GR is then oxidized by D-amino acid oxidase, generating H₂O₂. HRP uses this H₂O₂ to oxidize the chromogenic substrate.

    • Monitor the increase in absorbance or fluorescence over time.

  • Data Analysis:

    • Determine the initial reaction velocity for each concentration.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Part 3: Data Presentation and Summary

All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Assay Endpoint Positive Control Vehicle Control This compound
Tubulin PolymerizationIC₅₀ (µM)Nocodazole>100 µMExperimental Value
NF-κB ReporterIC₅₀ (µM)Bay 11-7082>100 µMExperimental Value
Glutamate RacemaseIC₅₀ (µM)D-cycloserine>100 µMExperimental Value

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the potential mechanisms of action for this compound. The proposed experimental protocols offer a clear and rigorous path for validating these hypotheses. Based on the rich pharmacology of the benzimidazole scaffold, this compound holds significant promise as a lead for drug discovery programs in oncology, inflammation, and infectious diseases. Further studies, including cell-based phenotypic screening, in vivo efficacy models, and ADME/Tox profiling, will be critical next steps in its development journey.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
  • Benzimidazole Derivatives as Potential Chemotherapeutic Agents. Bentham Science.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science Publisher.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. MDPI.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed Central.
  • (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • 1H-Benzimidazole-2-sulfonic acid. PubChem.
  • 1H-BENZIMIDAZOLE-2-SULFONIC ACID. ChemicalBook.
  • Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231.
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ScienceDirect.
  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central.

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The Architecture of Discovery: A Technical Guide to Benzimidazole Sulfonic Acid Derivatives in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif, continues to be a cornerstone in medicinal chemistry, largely due to its remarkable structural resemblance to endogenous purines, allowing for multifaceted interactions with a host of biological targets. The strategic incorporation of a sulfonic acid moiety onto this versatile core has given rise to a class of derivatives with a compelling and diverse pharmacological profile. This in-depth technical guide provides a comprehensive exploration of benzimidazole sulfonic acid derivatives, from their rational design and synthesis to their intricate mechanisms of action and therapeutic applications. We will navigate the nuances of synthetic strategies, offering detailed experimental protocols and troubleshooting insights. Furthermore, this guide will dissect the structure-activity relationships that govern their efficacy as anticancer and antimicrobial agents, supported by quantitative data and mechanistic visualizations. This document is intended to serve as a vital resource for researchers and drug development professionals, empowering them to navigate the complexities of this promising class of compounds and unlock their full therapeutic potential.

The Benzimidazole Core: A Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a structural bioisostere of naturally occurring purine bases.[1][2] This inherent similarity allows benzimidazole derivatives to function as antagonists or inhibitors in a variety of biological pathways by competing with endogenous purines for binding sites on enzymes and receptors.[3] The therapeutic journey of benzimidazoles has been extensive, yielding a plethora of clinically significant drugs with a wide array of biological activities, including antiulcer (proton pump inhibitors), antihypertensive, antiviral, antifungal, and anticancer agents.[4][5][6]

The introduction of a sulfonic acid (-SO₃H) group, or its sulfonamide (-SO₂NHR) bioisostere, to the benzimidazole scaffold significantly enhances its therapeutic potential.[1] The highly polar and acidic nature of the sulfonic acid moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of the molecule. It can enhance aqueous solubility, facilitate interactions with biological targets through hydrogen bonding and ionic interactions, and modulate the overall electronic properties of the benzimidazole ring system.[1] This strategic functionalization has paved the way for the development of potent and selective inhibitors of various enzymes and has been a key feature in the design of novel anticancer and antimicrobial agents.[1][7]

Navigating the Synthetic Landscape: From Benchtop to Scale-Up

The synthesis of benzimidazole sulfonic acid derivatives primarily follows two strategic pathways, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and considerations for scale-up and purification.

Method 1: Direct Electrophilic Sulfonation of the Pre-formed Benzimidazole Core

This approach involves the direct introduction of a sulfonic acid group onto a pre-synthesized 2-substituted benzimidazole. The reaction is a classic electrophilic aromatic substitution, typically employing concentrated sulfuric acid or oleum as the sulfonating agent.[4]

The primary advantage of this method is its straightforwardness, starting from a readily accessible benzimidazole core. However, a significant challenge lies in controlling the regioselectivity of the sulfonation. The reaction can yield a mixture of isomers, with the formation of the undesired benzimidazole-4-sulfonic acid being a common side reaction.[8] The separation of these isomers can be challenging, often requiring multiple recrystallizations or chromatographic purification steps.[9] To mitigate this, reaction conditions such as temperature and reaction time must be carefully controlled to favor the formation of the thermodynamically more stable benzimidazole-5-sulfonic acid isomer.[4]

Materials:

  • 2-Phenyl-1H-benzimidazole

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Activated Carbon

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 2-phenyl-1H-benzimidazole (e.g., 0.1 mol) in portions to concentrated sulfuric acid (e.g., 3-4 molar equivalents) while maintaining the temperature between 40-50°C with an ice bath.

  • After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice and water with vigorous stirring.

  • The crude product will precipitate out of the solution. Heat the suspension to 80°C and stir for 1 hour to aid in the granulation of the precipitate.

  • Filter the hot suspension to collect the crude product. Wash the filter cake with hot water (80°C) to remove any residual sulfuric acid.

  • For purification, the crude product can be recrystallized from hot water. For colored impurities, the product can be dissolved in a dilute aqueous sodium hydroxide solution, treated with activated carbon, filtered, and then reprecipitated by the addition of an acid (e.g., acetic acid).[4]

  • Dry the purified product under vacuum to obtain 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid as a white to off-white solid.

Characterization Data:

  • Appearance: White to off-white crystalline solid.[2]

  • ¹H NMR (DMSO-d₆): Chemical shifts will be characteristic of the aromatic protons on the phenyl and benzimidazole rings, as well as the acidic proton of the sulfonic acid group.

  • ¹³C NMR (DMSO-d₆): Peaks corresponding to the carbon atoms of the benzimidazole and phenyl rings.[10]

  • FT-IR (KBr, cm⁻¹): Characteristic absorption bands for O-H (sulfonic acid), N-H (imidazole), S=O (sulfonic acid), and C=N (imidazole) stretching vibrations.[10]

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₀N₂O₃S (274.30 g/mol ).[11]

Method 2: Cyclocondensation of a Sulfonated Precursor

This more regioselective approach involves the condensation of a pre-sulfonated o-phenylenediamine derivative, namely 3,4-diaminobenzenesulfonic acid, with an appropriate aldehyde or carboxylic acid.[12][13]

The key advantage of this method is the unambiguous placement of the sulfonic acid group at the 5-position of the benzimidazole ring, thus avoiding the formation of isomeric byproducts.[8] This simplifies the purification process and often leads to higher yields of the desired product. The reaction is typically carried out in an aqueous medium and can be facilitated by the use of a reducing agent like sodium metabisulfite to prevent the oxidation of the o-phenylenediamine starting material.[12]

Materials:

  • 3,4-Diaminobenzenesulfonic Acid

  • Benzaldehyde

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Sodium Hydroxide (NaOH)

  • Activated Carbon

  • Acetic Acid

Procedure:

  • In a reaction vessel, dissolve 3,4-diaminobenzenesulfonic acid (e.g., 1.0 mol) in water by the dropwise addition of a concentrated sodium hydroxide solution until a clear solution is obtained and the pH is adjusted to approximately 5.5.[12]

  • Add sodium metabisulfite (e.g., 1.0 to 3.0 molar equivalents) to the solution and heat the mixture to 60°C.[12]

  • Gradually add benzaldehyde (e.g., 1.0 to 1.5 molar equivalents) to the reaction mixture.[12]

  • Heat the reaction mixture to 80°C and stir for 1-2 hours.

  • Treat the hot solution with activated carbon to decolorize, and then filter.

  • Acidify the hot filtrate with acetic acid to precipitate the product.[12]

  • Cool the mixture, collect the precipitate by filtration, and wash with cold water.

  • Dry the product under vacuum to yield pure 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_method1 Method 1: Direct Sulfonation cluster_method2 Method 2: Cyclocondensation Bzim 2-Phenyl-1H-benzimidazole Sulfonation Sulfonation (Conc. H₂SO₄, 85°C) Bzim->Sulfonation Crude1 Crude Product (Mixture of Isomers) Sulfonation->Crude1 Purification1 Purification (Recrystallization/ Activated Carbon) Crude1->Purification1 Product1 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic Acid Purification1->Product1 DABSA 3,4-Diaminobenzenesulfonic Acid Condensation Condensation (Na₂S₂O₅, 80°C) DABSA->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Crude2 Crude Product Condensation->Crude2 Purification2 Purification (Acid Precipitation) Crude2->Purification2 Product2 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic Acid Purification2->Product2

Caption: Synthetic routes to 2-phenyl-1H-benzo[d]imidazole-5-sulfonic acid.

Unraveling the Anticancer Potential: Mechanisms and Structure-Activity Relationships

Benzimidazole sulfonic acid derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Key Anticancer Mechanisms
  • Kinase Inhibition: Many benzimidazole derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The benzimidazole scaffold can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[5]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[5]

  • Cell Cycle Arrest: Benzimidazole derivatives can halt the progression of the cell cycle at specific checkpoints, such as the G2/M phase, thereby preventing cancer cell division.[14]

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into the DNA double helix or inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death.[14]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzimidazole sulfonic acid derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and the phenyl ring.

  • Substituents at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring is a critical determinant of anticancer activity. Aromatic and heteroaromatic rings at this position are often associated with potent activity.

  • Substituents on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring of the benzimidazole scaffold can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to target proteins.

  • The Sulfonic Acid/Sulfonamide Moiety: The position and nature of the sulfonic acid or sulfonamide group are crucial. The sulfonic acid group at the 5-position often enhances solubility and can participate in key interactions with biological targets.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative benzimidazole sulfonic acid derivatives against various cancer cell lines.

Compound IDR¹ (at N1)R² (at C2)R⁵ (at C5)Cancer Cell LineIC₅₀ (µM)Reference
1 HPhenylSO₃HMCF-7 (Breast)43.4[14]
2 HPhenylSO₃HMDA-MB-231 (Breast)35.9[14]
3 H4-ChlorophenylSO₂NH₂A549 (Lung)5.98[14]
4 H3,4-DichlorophenylSO₂NH₂IGR39 (Melanoma)27.8[7]
5 H3,4-DichlorophenylSO₂NH₂MDA-MB-231 (Breast)20.5[7]
Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzimidazole sulfonic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole sulfonic acid derivatives in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Combating Microbial Threats: Benzimidazole Sulfonic Acids as Antimicrobial Agents

In an era of increasing antimicrobial resistance, the development of novel antimicrobial agents is of paramount importance. Benzimidazole sulfonic acid derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Antimicrobial Mechanisms of Action
  • Inhibition of DNA Gyrase: Some benzimidazole derivatives can inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, recombination, and repair.[15]

  • Disruption of Cell Wall Synthesis: These compounds can interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Ergosterol Biosynthesis: In fungi, benzimidazole derivatives can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall and membrane.

  • Substituents at the 2- and 5-positions: The nature of the substituents at these positions can significantly influence the antimicrobial spectrum and potency. For instance, the presence of halogen atoms on the phenyl ring at the 2-position has been shown to enhance antibacterial activity.

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole sulfonic acid derivatives against representative bacterial strains.

Compound IDR² (at C2)R⁵ (at C5)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
6 PhenylSO₃H>128>128[16]
7 Naphthalimide triazoleH22[16]
8 5-FluorouracilH42[16]
9 HH16 (MRSA)-[15]
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Benzimidazole sulfonic acid derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the benzimidazole sulfonic acid derivatives in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Antimicrobial Mechanism Visualization

Antimicrobial_Mechanisms cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Wall Cell Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Ergosterol Ergosterol Biosynthesis Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Cell_Death_Fungi Cell Death Cell_Membrane->Cell_Death_Fungi Benzimidazole Benzimidazole Sulfonic Acid Derivatives Benzimidazole->DNA_Gyrase Inhibition Benzimidazole->Cell_Wall Inhibition Benzimidazole->Ergosterol Inhibition

Caption: Key antimicrobial mechanisms of benzimidazole sulfonic acid derivatives.

Concluding Remarks and Future Perspectives

Benzimidazole sulfonic acid derivatives represent a highly versatile and promising class of compounds in the ongoing quest for novel therapeutics. Their inherent drug-like properties, coupled with the strategic incorporation of the sulfonic acid moiety, have yielded a rich pipeline of candidates with potent anticancer and antimicrobial activities. This guide has provided a comprehensive overview of the synthetic strategies, mechanistic intricacies, and structure-activity relationships that define this important class of molecules.

The future of benzimidazole sulfonic acid derivative research lies in the continued exploration of novel synthetic methodologies that are both efficient and environmentally benign. A deeper understanding of their molecular targets and mechanisms of action, facilitated by advanced computational and biochemical techniques, will enable the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the complex biology of cancer and infectious diseases evolves, so too will the opportunities for these remarkable scaffolds to make a lasting impact on human health.

References

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  • CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google P
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  • A general method for the synthesis of benzimidazole-4-sulfonamides - ResearchG
  • Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid - SciELO. (URL: [Link])
  • Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. (URL: [Link])
  • (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (URL: [Link])
  • Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
  • Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC - NIH. (URL: [Link])
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An In-depth Technical Guide to 1-isopropyl-1H-benzimidazole-2-sulfonic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-isopropyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of a documented historical record for this specific molecule, this guide focuses on a robust and plausible synthetic pathway, detailed experimental protocols, and a discussion of its potential utility based on the well-established properties of related benzimidazole sulfonic acids. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore the properties of novel benzimidazole derivatives.

Introduction: The Enigmatic History and Scientific Context

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile biological activity. The addition of a sulfonic acid group can significantly alter the physicochemical properties of a molecule, enhancing its water solubility and potential for biological interactions. While the history of many benzimidazole derivatives is well-documented, the specific discovery and historical development of This compound remain obscure in publicly available scientific literature and patent databases.

This guide, therefore, pivots from a historical narrative to a prospective one, offering a scientifically sound and detailed methodology for its synthesis and characterization. The proposed pathway is grounded in established and reliable chemical transformations common to the synthesis of benzimidazole derivatives. By providing a detailed experimental framework, we aim to empower researchers to not only synthesize this compound but also to explore its untapped potential.

A Plausible and Efficient Synthetic Pathway

A logical and efficient two-step synthetic route to this compound is proposed, commencing with the readily available starting material, 1H-benzimidazole-2-thiol. This strategy involves an initial N-alkylation to introduce the isopropyl group, followed by the oxidation of the thiol to the desired sulfonic acid.

Synthesis_Workflow start 1H-Benzimidazole-2-thiol intermediate 1-isopropyl-1H-benzimidazole-2-thiol start->intermediate N-isopropylation (Isopropyl bromide, K2CO3, DMF) final This compound intermediate->final Oxidation (KMnO4, NaOH (aq))

Figure 1: Proposed two-step synthesis of this compound.

Step 1: N-isopropylation of 1H-Benzimidazole-2-thiol

The first step involves the selective alkylation of the nitrogen atom at the 1-position of the benzimidazole ring. The use of a polar aprotic solvent like dimethylformamide (DMF) and a mild base such as potassium carbonate facilitates the deprotonation of the benzimidazole nitrogen, which then acts as a nucleophile to attack the isopropyl bromide.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-benzimidazole-2-thiol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add isopropyl bromide (1.2 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The crude product, 1-isopropyl-1H-benzimidazole-2-thiol, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value
Starting Material 1H-Benzimidazole-2-thiol
Reagents Isopropyl bromide, Potassium Carbonate
Solvent Dimethylformamide (DMF)
Temperature 60-70°C
Typical Yield 85-95%
Purity (after recrystallization) >98%

Table 1: Summary of the N-isopropylation reaction parameters.

Step 2: Oxidation of 1-isopropyl-1H-benzimidazole-2-thiol to this compound

The final step is the oxidation of the thiol group to a sulfonic acid. A common and effective method for this transformation is the use of potassium permanganate in an alkaline solution.[1] This strong oxidizing agent ensures the complete conversion of the thiol to the sulfonic acid.

Experimental Protocol:

  • Reaction Setup: Suspend 1-isopropyl-1H-benzimidazole-2-thiol (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Addition of Oxidizing Agent: Cool the suspension in an ice bath and slowly add a solution of potassium permanganate (3.0-4.0 equivalents) in water, maintaining the temperature below 10°C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the purple color of the permanganate has disappeared.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Isolation and Purification: Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2. The desired product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Parameter Value
Starting Material 1-isopropyl-1H-benzimidazole-2-thiol
Reagents Potassium permanganate, Sodium hydroxide, Hydrochloric acid
Solvent Water
Temperature 0-10°C initially, then room temperature
Typical Yield 70-85%
Purity (after precipitation) >95%

Table 2: Summary of the oxidation reaction parameters.

Characterization

The successful synthesis of this compound should be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the isopropyl group and the benzimidazole core, and the disappearance of the thiol proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonic acid group (S=O stretching).

Potential Applications and Future Directions

While the specific applications of this compound have not been explored, the broader class of benzimidazole sulfonic acids has shown promise in several areas:

  • UV Filters: Phenylbenzimidazole sulfonic acid (Ensulizole) is a well-known UVB filter used in sunscreen formulations. The chromophoric benzimidazole core of the title compound suggests it could also possess UV-absorbing properties.

  • Medicinal Chemistry: The benzimidazole scaffold is a privileged structure in drug discovery. The introduction of a sulfonic acid group can improve the pharmacokinetic profile of a drug candidate by increasing its water solubility and potential for hydrogen bonding interactions with biological targets.

  • Materials Science: Sulfonated aromatic compounds are often used in the development of proton exchange membranes for fuel cells and as catalysts in organic synthesis.

Future research should focus on the experimental evaluation of these potential applications. Investigating the UV-Vis spectrum of this compound would be a crucial first step in assessing its potential as a UV filter. Furthermore, its use as a building block in the synthesis of more complex molecules for biological screening could unveil novel therapeutic agents.

Conclusion

This technical guide has presented a detailed and scientifically sound pathway for the synthesis of this compound, a compound with a yet-to-be-written history. By providing comprehensive experimental protocols and a discussion of its potential applications, we hope to stimulate further research into this and other novel benzimidazole derivatives. The methodologies described herein are robust and can be readily implemented in a standard organic synthesis laboratory, paving the way for new discoveries in the fields of medicinal chemistry and materials science.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. BenchChem. Accessed January 10, 2026.
  • Argirova, M. A., et al. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 2021, 11(62), 39265-39276.

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An In-depth Technical Guide to the Physical Characteristics of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Elucidating the Physicochemical Landscape of a Novel Benzimidazole Derivative

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive technical guide on the physical characteristics of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. In the realm of medicinal chemistry, the benzimidazole scaffold is of paramount importance, forming the core of numerous therapeutic agents.[1] The introduction of an isopropyl group at the 1-position and a sulfonic acid moiety at the 2-position of the benzimidazole ring system creates a molecule with unique electronic and steric properties that are anticipated to influence its biological activity and pharmaceutical development potential.

This guide is structured to provide not only the available data for this compound but also to detail the rigorous experimental methodologies required for a thorough characterization. In instances where direct experimental data for this specific molecule is not publicly available, we will draw upon established principles and data from analogous structures to provide a robust framework for its analysis. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed protocol is a self-validating system designed to yield accurate and reproducible results.

Molecular Structure and Identification

A foundational aspect of characterizing any chemical entity is the unambiguous confirmation of its molecular structure. For this compound, this involves a combination of spectroscopic techniques and physical measurements.

Chemical Identity
PropertyValueSource
IUPAC Name 1-(propan-2-yl)-1H-1,3-benzodiazole-2-sulfonic acid[2]
CAS Number 378764-49-9[2][3][4]
Molecular Formula C10H12N2O3S[2][3][4]
Molecular Weight 240.28 g/mol [2][3][4]
Structural Elucidation Workflow

The following diagram outlines the logical workflow for the structural confirmation of a synthesized batch of this compound.

Figure 1: Structural Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FT-IR Spectroscopy purification->ir structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed ir->structure_confirmed

Figure 1: Structural Elucidation Workflow. A systematic approach to confirming the chemical structure of the target compound.

Physicochemical Properties: Measurement and Rationale

The physical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. This section details the key physicochemical parameters and the experimental designs for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a pure compound, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Rapid Determination (Optional): A preliminary rapid heating is performed to estimate the approximate melting range.

  • Accurate Determination: A fresh sample is heated at a slow rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the estimated melting point.[6][8]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[7]

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate melting range.[8]

Solubility

Solubility is a critical parameter, especially in the context of drug development, as it influences bioavailability.

Predicted and Analogous Data: The parent compound, 1H-benzimidazole-2-sulfonic acid, has a reported aqueous solubility of >29.7 µg/mL at pH 7.4.[9] The presence of the isopropyl group in the target molecule may slightly decrease aqueous solubility, while the sulfonic acid group is expected to confer significant water solubility, especially in its deprotonated form.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Sample Preparation: An excess of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol).

  • Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acidity Constant (pKa)

The pKa value dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[10] For this compound, two pKa values are expected: one for the highly acidic sulfonic acid group and another for the basic benzimidazole nitrogen.

Predicted and Analogous Data: The pKa values for benzimidazole derivatives typically range from 4.5 to 7.4.[11] The sulfonic acid group is expected to have a pKa well below 2.

Experimental Protocol: pKa Determination by Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for determining pKa values by measuring the electrophoretic mobility of a compound as a function of pH.[11][12]

  • Buffer Preparation: A series of background electrolytes with varying pH values are prepared.

  • Sample Injection: A solution of the compound is injected into the capillary.

  • Electrophoretic Separation: A voltage is applied across the capillary, and the migration time of the compound is measured.

  • Mobility Calculation: The effective electrophoretic mobility is calculated at each pH.

  • pKa Determination: The pKa is determined by fitting the mobility versus pH data to the appropriate sigmoidal curve.[12]

Causality: The change in electrophoretic mobility with pH is directly related to the change in the net charge of the molecule as it undergoes protonation or deprotonation. This relationship allows for the precise determination of the pKa.

Figure 2: pKa Determination Workflow prepare_buffers Prepare Buffers (Range of pH values) run_ce Run Capillary Electrophoresis (Measure Migration Times) prepare_buffers->run_ce prepare_sample Prepare Sample Solution prepare_sample->run_ce calculate_mobility Calculate Electrophoretic Mobility (for each pH) run_ce->calculate_mobility plot_data Plot Mobility vs. pH calculate_mobility->plot_data fit_curve Fit Data to Sigmoidal Curve plot_data->fit_curve determine_pka Determine pKa fit_curve->determine_pka

Figure 2: pKa Determination Workflow. A streamlined process for accurately measuring the acidity constant.

Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[13]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm, with coupling patterns indicative of the substitution on the benzene ring.

  • Isopropyl Protons: A septet for the CH group and a doublet for the two CH₃ groups.

  • NH Proton: If tautomerism is slow, a broad singlet may be observed in the downfield region (around 12-13 ppm in DMSO-d₆).[13]

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (110-150 ppm).

  • C2 Carbon: The carbon bearing the sulfonic acid group is expected to be significantly deshielded.

  • Isopropyl Carbons: Signals in the aliphatic region.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: 5-25 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[13]

  • Data Acquisition: ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

  • Data Processing and Analysis: The spectra are processed (Fourier transform, phasing, baseline correction) and the chemical shifts, coupling constants, and integrations are analyzed to assign all proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (sulfonic acid) 3200-2500 (broad)
C-H stretch (aromatic & aliphatic) 3100-2850
S=O stretch (sulfonic acid) 1350-1340 and 1180-1160[14]
C=N and C=C stretch (benzimidazole) 1650-1450
S-O stretch 1000-750[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectral Data:

  • Molecular Ion Peak: An accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) should correspond to the calculated exact mass of the compound.

  • Fragmentation Pattern: Characteristic fragmentation patterns for benzimidazoles are expected, which can aid in structural confirmation.[15][16]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via electrospray ionization (ESI) or another appropriate ionization technique.

  • Data Acquisition: The mass spectrum is acquired in high-resolution mode.

  • Data Analysis: The exact mass of the molecular ion is determined and compared to the calculated value. The fragmentation pattern is analyzed to identify characteristic fragments.

Summary and Conclusion

This technical guide provides a comprehensive framework for the characterization of the physical properties of this compound. While experimental data for this specific molecule is limited, the detailed protocols presented herein, grounded in established scientific principles, offer a clear path for its thorough analysis. The elucidation of these physical characteristics is a critical step in understanding the potential of this novel benzimidazole derivative for applications in research and drug development. By following these rigorous methodologies, researchers can ensure the generation of high-quality, reliable data, paving the way for future investigations into its chemical and biological properties.

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molecular structure of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Abstract

This technical guide provides a comprehensive scientific overview of the . Benzimidazole scaffolds are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, antitumor, and proton pump inhibition.[1][2] Specifically, derivatives of benzimidazole-2-sulfonic acid have been identified as promising glutamate racemase inhibitors, positioning them as potential candidates for novel antibacterial drugs.[3] This document outlines a robust, proposed synthetic pathway for the target molecule, leveraging established chemical principles for the regioselective introduction of the sulfonic acid moiety at the C2 position. Furthermore, it details the analytical methodologies required for unambiguous structural elucidation, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Predicted spectral data and key physicochemical properties are presented to serve as a benchmark for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a bicyclic structure composed of fused benzene and imidazole rings, is a privileged pharmacophore in medicinal chemistry.[4] Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions.[] This versatility has led to the development of numerous clinically significant drugs for treating a wide array of conditions, from peptic ulcers to parasitic infections and cancer.[4][]

The introduction of a sulfonic acid group onto the benzimidazole core can significantly alter the molecule's physicochemical properties, such as solubility and acidity, and modulate its biological activity. While direct sulfonation of the benzimidazole ring typically occurs on the benzene portion (at the 5- or 6-position), functionalization at the 2-position requires a more nuanced synthetic strategy.[6][7] This guide focuses on this compound, a specific derivative where the sulfonic acid group is strategically placed at the electrophilic C2 carbon, a position critical for interaction with many enzymatic targets. Understanding its precise molecular structure is paramount for rational drug design and the development of structure-activity relationships (SAR).

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound is not achievable through simple, one-pot reactions due to the challenge of C2-regioselectivity. Direct sulfonation methods would preferentially functionalize the electron-rich benzene ring.[7] Therefore, a multi-step approach is proposed, centered around the construction of a 2-thiol intermediate, which can then be selectively oxidized to the desired sulfonic acid. This strategy ensures the correct placement of the key functional group.[3]

Synthetic_Workflow SM N-isopropyl- o-phenylenediamine INT1 1-isopropyl-1H- benzimidazole-2-thiol SM:e->INT1:w Step 1: Cyclization FP 1-isopropyl-1H- benzimidazole-2-sulfonic acid INT1:e->FP:w Step 2: Oxidation R1 Carbon Disulfide (CS₂) Ethanolic KOH R2 Hydrogen Peroxide (H₂O₂) Potassium Hydroxide (KOH)

Figure 1: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 1-isopropyl-1H-benzimidazole-2-thiol

Causality: This step constructs the core heterocyclic system. The reaction of an N-substituted o-phenylenediamine with carbon disulfide is a well-established and efficient method for creating 2-mercaptobenzimidazoles.[1] The use of N-isopropyl-o-phenylenediamine as a starting material directly installs the required isopropyl group at the N1 position.

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-isopropyl-o-phenylenediamine (1 eq.) in ethanol (100 mL).

  • Add potassium hydroxide (1.2 eq.) to the solution and stir until it dissolves.

  • Slowly add carbon disulfide (1.5 eq.) to the mixture. The reaction is exothermic; maintain the temperature below 40°C during addition.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Acidify the aqueous solution with dilute acetic acid until a pH of ~6 is reached, leading to the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-isopropyl-1H-benzimidazole-2-thiol.

Step 2: Oxidation to this compound

Causality: The oxidation of a thiol to a sulfonic acid is a reliable transformation. Hydrogen peroxide in an alkaline medium provides a controlled and effective method to achieve this conversion without disrupting the benzimidazole core.[3] This step is critical for installing the desired sulfonic acid group specifically at the C2 position.

Protocol:

  • Suspend the 1-isopropyl-1H-benzimidazole-2-thiol (1 eq.) from Step 1 in an aqueous solution of potassium hydroxide (2.5 eq.).

  • Cool the mixture in an ice bath to 0-5°C.

  • Add 30% hydrogen peroxide (3 eq.) dropwise to the cooled suspension, ensuring the temperature does not exceed 10°C.

  • After the addition, allow the reaction to stir at room temperature for 12-18 hours.

  • Carefully acidify the resulting clear solution with concentrated hydrochloric acid while cooling in an ice bath. The final product will precipitate out of the solution.

  • Collect the white solid by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60°C.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure requires a suite of analytical techniques. Each method provides complementary information, culminating in a complete and validated structural assignment.

Analytical_Workflow Molecule 1-isopropyl-1H-benzimidazole- 2-sulfonic acid MS Mass Spectrometry (MS) Molecule->MS IR Infrared (IR) Spectroscopy Molecule->IR NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR MS_info Confirms: Molecular Weight & Fragmentation MS->MS_info IR_info Identifies: Key Functional Groups (S=O, C=N) IR->IR_info NMR_info Maps: Complete C-H Framework & Connectivity NMR->NMR_info

Figure 2: Analytical techniques for structural confirmation.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and to analyze fragmentation patterns, which provide structural clues. The fragmentation of benzimidazoles is well-documented.[8]

PropertyPredicted ValueRationale
Molecular Formula C₁₀H₁₂N₂O₃S[9]Based on the structure.
Molecular Weight 240.28 g/mol Sum of atomic weights.
[M]⁺ Peak (m/z) 240Corresponds to the intact molecular ion.
Key Fragment (m/z) 198Loss of the isopropyl group (-C₃H₇) followed by H rearrangement.
Key Fragment (m/z) 160Loss of the sulfonyl group (-SO₃).
Key Fragment (m/z) 117Benzimidazole core fragment after loss of isopropyl and SO₃H.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum provides a "fingerprint" that confirms the presence of the sulfonic acid and benzimidazole moieties.[10]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H Stretch 3000-2800 (broad)Sulfonic acid O-H
C-H Stretch (Aromatic) 3100-3000Benzene ring C-H
C-H Stretch (Aliphatic) 2980-2940Isopropyl C-H
C=N Stretch ~1620Imidazole ring C=N
C=C Stretch 1600-1450Aromatic ring stretching
S=O Stretch (Asymmetric) ~1250Sulfonyl group
S=O Stretch (Symmetric) ~1080Sulfonyl group
S-O Stretch ~900Sulfonyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. Predicted chemical shifts (in ppm, relative to TMS) are based on data from analogous benzimidazole structures.[11][12][13]

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆):

  • δ 7.8-7.5 (m, 4H): Four protons of the aromatic benzene ring. The substitution pattern will lead to complex multiplets.

  • δ 5.0-4.8 (septet, 1H): The methine (CH) proton of the isopropyl group, split by the six adjacent methyl protons.

  • δ 1.6 (d, 6H): The six equivalent protons of the two methyl (CH₃) groups of the isopropyl substituent, split into a doublet by the single methine proton.

  • A very broad singlet for the acidic sulfonic acid proton may be observed, often exchanging with residual water in the solvent.

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆):

  • δ ~150: C2 carbon, significantly deshielded by the directly attached nitrogen and sulfonic acid group.

  • δ 142-115: Six distinct signals corresponding to the carbons of the benzene ring.

  • δ ~50: The methine carbon of the isopropyl group.

  • δ ~21: The two equivalent methyl carbons of the isopropyl group.

Conclusion and Future Directions

This guide has detailed the , providing a logical synthetic strategy and a comprehensive plan for its analytical characterization. The proposed synthesis, involving the oxidation of a 2-thiol intermediate, represents a reliable method for achieving the desired C2-sulfonated regioisomer. The predicted spectral data herein serves as a crucial reference for researchers undertaking the synthesis and validation of this compound.

Given that benzimidazole-2-sulfonic acid derivatives are known inhibitors of bacterial glutamate racemase, a thorough understanding of this molecule's three-dimensional structure and electronic properties is a critical first step.[3] Future work should focus on obtaining high-resolution crystal structures and performing computational docking studies to elucidate its binding mode with target enzymes. This foundational knowledge will empower medicinal chemists to design more potent and selective analogues, contributing to the development of next-generation antimicrobial agents.

References

  • Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules.
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  • Google Patents. (2019). CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof.
  • Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. International Journal of ChemTech Research.
  • Scilit. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • ResearchGate. (2022). (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • American Custom Chemicals Corporation. (n.d.). This compound, 95% Purity, C10H12N2O3S, 1 gram.
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  • Gaba, M., et al. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights.
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  • SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
  • Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of The Chemical Society (resumed).
  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
  • ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).

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A Technical Guide to Quantum Chemical Calculations for 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the quantum chemical calculations for 1-isopropyl-1H-benzimidazole-2-sulfonic acid. The methodologies outlined herein are grounded in established theoretical chemistry principles and are designed to offer a robust framework for the computational analysis of this and similar heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction: The Significance of Computational Chemistry in Drug Discovery

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The sulfonic acid group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, acidity, and potential biological interactions.[3] Quantum chemical calculations provide a powerful lens through which we can understand the intricate relationship between the molecular structure and its chemical behavior, offering invaluable insights for rational drug design and development.

By employing methods like Density Functional Theory (DFT), we can predict a wide range of molecular properties, including optimized geometry, electronic structure, and spectroscopic characteristics. This computational pre-screening can save significant time and resources in the laboratory by prioritizing compounds with desirable properties for synthesis and further testing.[4]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[5] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[6] For the calculations detailed in this guide, the B3LYP hybrid functional is recommended. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record of providing reliable results for organic molecules.[7]

The choice of a basis set is equally crucial. A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a second-row element like sulfur, a basis set with polarization and diffuse functions is essential for accurately describing the electron distribution. Therefore, the 6-311++G(d,p) basis set is selected. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing bonding.[7][8]

Computational Workflow: A Step-by-Step Guide

All calculations described in this guide can be performed using the Gaussian suite of programs, a widely used software package in computational chemistry.[5][9]

Molecular Structure Input

The initial step involves building the 3D structure of this compound. This can be done using molecular modeling software such as GaussView or Avogadro. The initial geometry should be a reasonable approximation of the expected structure.

Geometry Optimization and Frequency Analysis

The first and most fundamental calculation is geometry optimization. This process finds the minimum energy conformation of the molecule, which corresponds to its most stable structure.[10] A subsequent frequency calculation is imperative to verify that the optimized structure is a true minimum on the potential energy surface, characterized by the absence of any imaginary frequencies.[3][11]

Experimental Protocol: Geometry Optimization and Frequency Analysis

  • Input File Creation: Prepare a Gaussian input file (.com or .gjf) with the initial coordinates of the molecule.

  • Route Section: Specify the following keywords in the route section (#p):

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation.

    • B3LYP/6-311++G(d,p): Specifies the level of theory (functional and basis set).

    • SCRF=(PCM, Solvent=Water): (Optional) To model the effects of a solvent, such as water, using the Polarizable Continuum Model (PCM).[12][13]

  • Execution: Run the calculation using the Gaussian software.

  • Analysis of Output:

    • Confirm successful convergence of the optimization.

    • In the frequency output, verify that there are no imaginary frequencies. The output will also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis & Validation cluster_output Output start Build Initial 3D Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq check_freq Check for Imaginary Frequencies freq->check_freq thermo Obtain Thermodynamic Data freq->thermo final_geom Optimized Geometry check_freq->final_geom No Imaginary Frequencies

Caption: Workflow for Geometry Optimization and Frequency Analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.[14][15] These parameters are crucial in drug design for predicting how a molecule might interact with a biological target.[4][16]

Table 1: Calculated Electronic Properties

PropertyDescriptionCalculated Value (a.u.)Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital(Value to be calculated)(Value to be calculated)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital(Value to be calculated)(Value to be calculated)
ΔE (LUMO-HOMO) HOMO-LUMO Energy Gap(Value to be calculated)(Value to be calculated)
Ionization Potential (I) -EHOMO(Value to be calculated)(Value to be calculated)
Electron Affinity (A) -ELUMO(Value to be calculated)(Value to be calculated)
Chemical Hardness (η) (I - A) / 2(Value to be calculated)(Value to be calculated)
Chemical Potential (μ) -(I + A) / 2(Value to be calculated)(Value to be calculated)
Electrophilicity Index (ω) μ2 / (2η)(Value to be calculated)(Value to be calculated)

(Note: The values in this table are placeholders and would be populated with the results from the actual calculation.)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green regions represent neutral potential.[14]

MEP cluster_legend MEP Color Legend A Red (Most Negative Potential) Nucleophilic Center B Orange C Yellow D Green (Neutral Potential) E Blue (Most Positive Potential) Electrophilic Center

Caption: Color scale for Molecular Electrostatic Potential maps.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule.[17][18] It allows for the calculation of atomic charges and the investigation of intramolecular interactions, such as hyperconjugation, which can contribute to molecular stability. The NBO analysis is performed as a separate calculation using the optimized geometry.

Simulation of UV-Vis Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a molecule.[19][20][21] This can be particularly useful for comparing with experimental spectroscopic data and understanding the electronic transitions within the molecule.

Experimental Protocol: TD-DFT Calculation

  • Input File: Use the optimized geometry from the previous step.

  • Route Section: Include the keyword TD(NStates=n), where n is the number of excited states to calculate (e.g., n=10).

  • Execution and Analysis: Run the calculation and analyze the output to obtain the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Conclusion and Future Directions

The quantum chemical calculations outlined in this guide provide a comprehensive framework for characterizing this compound at the molecular level. The insights gained from these computational studies, including its stable conformation, electronic properties, and potential reactive sites, are invaluable for understanding its chemical behavior and for guiding the design of new benzimidazole-based therapeutic agents. Further studies could involve molecular docking simulations to predict the binding affinity of this molecule with specific biological targets, further bridging the gap between theoretical chemistry and practical drug discovery.

References

  • Predictions of Solvent Effects on Ionization Constants of Two Sulfonic Acids. (n.d.). ScienceDirect.
  • NMR and NBO calculation of benzimidazoles and pyrimidines: Nano physical parameters investigation. (2012). Academic Journals.
  • Predictions of Solvent Effects on Ionization Constants of Two Sulfonic Acids. (2011). ResearchGate.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). ResearchGate.
  • NMR and NBO calculation of benzimidazoles and pyrimidines: Nano physical parameters investigation. (2012). ResearchGate.
  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2016). MDPI.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). MDPI.
  • UV–vis spectra of the investigated molecules by TD‐DFT calculations at... (n.d.). ResearchGate.
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.
  • A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. (2018). ResearchGate.
  • Extending the Hierarchy of Heterogeneous Catalysis to Substituted Derivatives of Benzimidazole Synthesis: Transition Metals Decorated CNTs. (2021). MDPI.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI.
  • Predictions of Solvent Effects on Ionization Constants of Two Sulfonic Acids. (2018). ResearchGate.
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  • Gaussian Tutorial for Organic Chemists. (2020). YouTube.
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  • Introduction to Gaussian program1. (n.d.). Gaussian.
  • Freq. (n.d.). Gaussian.
  • Approach of Density Functional Theory to Molecules Using Gaussian. (n.d.). Research India Publications.
  • DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. (2022). PMC - NIH.
  • HOMO-LUMO Energy Gap. (2022). Schrödinger.
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI.
  • Applications of DFT on Molecular Systems: How Gaussian Works. (n.d.). Bentham Science.
  • Gaussian Electronic Structure Guide. (n.d.). Scribd.
  • Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. (2021). NIH.
  • Geometry Optimization - Basic Considerations. (n.d.). Gaussian.
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press.
  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). PMC - PubMed Central.
  • DFT calculations in solution systems: solvation energy, dispersion energy and entropy. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
  • Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. (2019). Lupine Publishers.
  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2023). PubMed Central.
  • New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances (RSC Publishing).
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  • DFT-PCM studies of solvent effects on the cross-interaction constants in benzhydryl cation and anion formation. (2001). PubMed.
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Methodological & Application

Application Notes and Protocols for 1-Isopropyl-1H-benzimidazole-2-sulfonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and experimental protocols for 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This document outlines the scientific rationale behind its potential applications, detailed experimental procedures, and data interpretation guidelines, grounded in the broader context of benzimidazole-sulfonyl chemistry.

Introduction: The Promise of the Benzimidazole-Sulfonyl Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique structural features allow for diverse biological activities, including antimicrobial, antiviral, and antiproliferative effects.[2][3][4] The incorporation of a sulfonic acid or sulfonamide moiety into the benzimidazole structure can further enhance its pharmacological profile, leading to potent enzyme inhibitors and other bioactive molecules.[3][4][5] This document focuses on a specific derivative, this compound, and provides a framework for exploring its therapeutic potential.

Synthesis and Characterization

While specific literature on the synthesis of this compound is not extensively available, a plausible synthetic route can be extrapolated from established methods for analogous compounds. A common approach involves the condensation of an appropriately substituted o-phenylenediamine with a suitable reagent to introduce the sulfonic acid group at the 2-position, followed by N-alkylation to introduce the isopropyl group.

A potential synthetic pathway is outlined below:

Synthesis_Workflow A o-Phenylenediamine C 1H-Benzimidazole-2-thiol A->C Reaction with B B Carbon disulfide E 1H-Benzimidazole-2-sulfonic acid C->E Oxidation D Oxidation (e.g., H₂O₂, KMnO₄) H This compound E->H N-alkylation with F in the presence of G F Isopropyl halide (e.g., 2-bromopropane) G Base (e.g., K₂CO₃, NaH)

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Experimental Protocols

Based on the known biological activities of benzimidazole-sulfonyl derivatives, this compound is a promising candidate for investigation in several key therapeutic areas.[3][4][5]

Antimicrobial Activity Screening

Rationale: Benzimidazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[1][3][6] The sulfonic acid moiety can contribute to this activity by interacting with key microbial enzymes or cellular structures.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile DMSO

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (media only)

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

  • Controls: Include wells with:

    • Microorganism and media (growth control)

    • Media only (sterility control)

    • Microorganism and a standard antibiotic/antifungal (positive control)

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Data Presentation:

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
S. aureus
E. coli
C. albicans
Enzyme Inhibition Assays

Rationale: Sulfonamides and sulfonic acids are known inhibitors of various enzymes, including carbonic anhydrases and cholinesterases.[7][8][9] Investigating the inhibitory potential of this compound against such enzymes could reveal novel therapeutic applications.

Protocol: General Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

This protocol provides a general framework for assessing the enzyme inhibitory activity of the compound. Specific conditions will need to be optimized for the target enzyme.

Materials:

  • This compound

  • Target enzyme (e.g., human carbonic anhydrase II)

  • Substrate for the enzyme (e.g., p-nitrophenyl acetate for carbonic anhydrase)

  • Assay buffer

  • 96-well microtiter plates

  • Known inhibitor (positive control, e.g., acetazolamide for carbonic anhydrase)

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Assay buffer

    • Compound dilution or positive/negative controls

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance over time at the appropriate wavelength for the product of the reaction.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

  • IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Enzyme_Inhibition_Workflow A Prepare compound dilutions B Add buffer, compound, and enzyme to plate A->B C Pre-incubate B->C D Add substrate to initiate reaction C->D E Measure absorbance kinetically D->E F Calculate reaction rates E->F G Plot % inhibition vs. [Inhibitor] F->G H Determine IC50 value G->H

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Data Presentation:

ParameterValue
Target Enzyme
IC50 of Test Compound[Concentration] (e.g., µM or nM)
IC50 of Positive Control[Concentration] (e.g., µM or nM)

Conclusion

This compound represents a promising molecule for further investigation in drug discovery. The protocols outlined in these application notes provide a solid foundation for exploring its potential antimicrobial and enzyme inhibitory activities. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals and to further elucidate the therapeutic potential of this and related benzimidazole-sulfonyl derivatives.

References

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.Biochemistry Research International, 2022. URL: https://www.hindawi.com/journals/bri/2022/7255299/[5]
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.PubMed, 2022. URL: https://pubmed.ncbi.nlm.nih.gov/35465342/[3]
  • (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.ResearchGate, 2022. URL: https://www.researchgate.net/publication/359972393_Synthesis_of_Benzimidazole-Sulfonyl_Derivatives_and_Their_Biological_Activities[4]
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.PMC, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9018151/[1]
  • Chemical structure of benzimidazole-sulfonyl derivatives.ResearchGate. URL: https://www.researchgate.
  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273809/
  • Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides.PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28807218/[7]
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.JoVE, 2023. URL: https://www.jove.com/v/59928/nmr-based-activity-assays-for-determining-compound-inhibition-ic50
  • This compound, 95% Purity, C10H12N2O3S, 1 gram.AKos Consulting & Solutions. URL: https://www.akosgmbh.de/en/compound/1-isopropyl-1h-benzimidazole-2-sulfonic-acid-bb_s00000680
  • 1-Isopropyl-1H-benzimidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds001683
  • Synthesis, characterization, Evaluation of Metabolic Enzyme Inhibitors and in silico Studies of Thymol Based 2-Amino Thiol and Sulfonic Acid Compounds | Request PDF.ResearchGate, 2022. URL: https://www.researchgate.net/publication/362908233_Synthesis_characterization_Evaluation_of_Metabolic_Enzyme_Inhibitors_and_in_silico_Studies_of_Thymol_Based_2-Amino_Thiol_and_Sulfonic_Acid_Compounds[8]
  • A standard operating procedure for an enzymatic activity inhibition assay.PubMed, 2021. URL: https://pubmed.ncbi.nlm.nih.gov/33864100/
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties | Request PDF.ResearchGate. URL: https://www.researchgate.net/publication/349386450_Synthesis_of_N-phenylsulfonamide_derivatives_and_investigation_of_some_esterase_enzymes_inhibiting_properties[9]
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.MDPI, 2023. URL: https://www.mdpi.com/1420-3049/28/23/7788
  • 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160.PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1H-Benzimidazole-2-sulfonic-acid
  • Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l.ResearchGate. URL: https://www.researchgate.
  • An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine.Benchchem. URL: https://www.benchchem.com/uploads/technical-guides/BCHM000000_technical-guide.pdf
  • 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4.ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5480749_EN.htm
  • 1H-Benzimidazole-2-sulfonic acid - High purity | EN.Georganics. URL: https://www.georganics.co.uk/1h-benzimidazole-2-sulfonic-acid.html
  • antibacterial and antifungal activity of some 2-and 1,2-substituted benzimidazole derivatives.FARMACIA, 2022. URL: https://farmaciajournal.com/wp-content/uploads/2022-03-15.pdf[6]
  • Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231.NIH, 2024. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11156821/
  • Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).Cheméo. URL: https://www.chemeo.com/cid/41-030-2/1H-Benzimidazole.html
  • 1-ETHYL-1H-BENZIMIDAZOLE-2-SULFONIC ACID synthesis.ChemicalBook. URL: https://www.chemicalbook.com/synthesis/90331-19-4.html
  • 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co.Chemdad. URL: https://www.chemdad.com/1h-benzimidazole-2-sulfonic-acid-cas-40828-54-4-three.html

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Application Notes & Protocols for the Antimicrobial Evaluation of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimicrobial potential of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] This guide outlines detailed, field-proven protocols for the systematic evaluation of this novel compound, from initial susceptibility testing to preliminary safety assessment. The methodologies are grounded in established standards to ensure data integrity and reproducibility.

Introduction: The Benzimidazole Scaffold in Antimicrobial Research

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the urgent discovery of novel antibacterial and antifungal agents.[3][4] The benzimidazole nucleus, a heterocyclic aromatic compound, is of significant interest due to its structural similarity to purine nucleoside bases, allowing for favorable interactions with biological macromolecules.[3] Derivatives of this scaffold have demonstrated efficacy against a wide range of pathogens, often by inhibiting essential cellular processes.[2][3][5]

This compound is a novel derivative for which the antimicrobial properties have not been extensively characterized. Its unique substitution pattern—an isopropyl group at the N1 position and a sulfonic acid group at the C2 position—warrants a thorough investigation. This document provides the scientific rationale and step-by-step protocols to assess its efficacy and potential as a new antimicrobial lead compound.

Compound Profile
PropertyValueSource
Compound Name This compound-
Molecular Formula C₁₀H₁₂N₂O₃S[6]
Molecular Weight 240.28 g/mol -
CAS Number Not available; related compound 40828-54-4 for 1H-Benzimidazole-2-sulfonic acid[7]
Structure (Structure to be confirmed by analysis)-

Hypothesized Mechanism of Action

While the precise mechanism for this specific compound is unknown, the broader class of benzimidazole derivatives acts on various microbial targets. Understanding these potential pathways is crucial for designing mechanism-of-action studies. A prominent target for antibacterial benzimidazoles is DNA gyrase, an essential enzyme for bacterial DNA replication.[5]

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Blockage leads to Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds Replication DNA Replication & Transcription Supercoiled_DNA->Replication Compound 1-isopropyl-1H- benzimidazole- 2-sulfonic acid Compound->DNA_Gyrase Inhibition

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Experimental Workflow: A Systematic Approach

A multi-stage approach is essential for evaluating a novel antimicrobial compound. The workflow begins with determining the potency (MIC/MBC) against a panel of relevant microorganisms and concurrently assessing its safety profile through cytotoxicity assays.

Caption: Overall experimental workflow for antimicrobial evaluation.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The broth microdilution method is a standardized and widely used technique for this purpose.[8][9]

Rationale

This assay provides a quantitative measure of the compound's potency. By testing a range of concentrations, it establishes the minimum level required for an inhibitory effect, which is a critical parameter for drug development. Using a standardized bacterial inoculum (0.5 McFarland) ensures consistency and comparability of results.[8]

Materials & Reagents
  • This compound

  • Sterile 96-well U-bottom microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Subsequent dilutions should be made in MHB to minimize solvent concentration.

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube of MHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension 1:150 in fresh MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Plate Setup:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a range of decreasing concentrations.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (broth only, no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[8]

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This protocol is a direct extension of the MIC assay.

Rationale

While the MIC assay determines growth inhibition (bacteriostatic effect), the MBC assay determines actual cell death (bactericidal effect). This distinction is critical, as bactericidal agents are often preferred for treating serious infections. An MBC is typically defined as the concentration that causes a ≥99.9% reduction in the initial inoculum.[10]

Materials & Reagents
  • Completed MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

Step-by-Step Protocol
  • Subculturing: From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a labeled MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration from the MIC plate that results in no colony formation on the MHA plate, corresponding to a ≥99.9% kill rate.[10]

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is essential to determine if the compound's antimicrobial activity is due to selective toxicity against microbes or general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell viability.[8]

Rationale

The MTT assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity. This helps establish a therapeutic window for the compound.

Materials & Reagents
  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (570 nm absorbance)

Step-by-Step Protocol
  • Cell Seeding: Seed the 96-well plate with the human cell line at a density of ~1 x 10⁴ cells per well in 100 µL of media. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (cells treated with DMSO at the highest concentration used) and a blank control (medium only).

  • Incubation: Incubate the plate for an exposure time of 24 to 48 hours.

  • MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be determined.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured format to allow for easy comparison and analysis.

Table 1: Sample Data Summary for Antimicrobial Activity

Test Microorganism Gram Stain Compound MIC (µg/mL) Compound MBC (µg/mL) Positive Control Control MIC (µg/mL)
S. aureus ATCC 29213 Positive Vancomycin
E. coli ATCC 25922 Negative Ciprofloxacin
P. aeruginosa ATCC 27853 Negative Ciprofloxacin

| C. albicans ATCC 90028 | N/A (Fungus) | | | Fluconazole | |

Interpretation:

  • MIC/MBC Ratio: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

  • Selectivity Index (SI): This is calculated as SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity). A higher SI value is desirable, indicating that the compound is more toxic to the microbe than to mammalian cells.

References

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022).
  • An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. (n.d.).
  • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. (n.d.). MDPI.
  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals.
  • Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. (2017).
  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • This compound, 95% Purity, C10H12N2O3S, 1 gram. (n.d.). A2B Chem.
  • 1H-Benzimidazole-2-sulfonic acid. (n.d.). PubChem.

Sources

analytical methods for 1-isopropyl-1H-benzimidazole-2-sulfonic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: AN-0124

Quantitative Analysis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of this compound, a compound of interest in pharmaceutical research and development. We present detailed, validated protocols for its quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method. Additionally, we discuss Capillary Electrophoresis (CE) as a robust alternative and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and troubleshooting to ensure data integrity and reliability in accordance with regulatory standards.

Introduction and Analytical Rationale

This compound is a heterocyclic compound featuring a benzimidazole core, which is a common scaffold in many pharmacologically active molecules.[1] The presence of the sulfonic acid group imparts high polarity and strong acidic properties to the molecule. Accurate and precise quantification of this analyte is critical for various stages of drug development, including synthesis monitoring, purity assessment of active pharmaceutical ingredients (APIs), stability studies, and formulation analysis.[2][3]

The unique physicochemical properties of this molecule—specifically its high polarity—present a challenge for traditional reversed-phase chromatography.[4][5] This guide explains the causality behind the selected analytical strategies, focusing on methods that effectively manage the retention and resolution of this polar, acidic compound while ensuring the generation of trustworthy and reproducible data.

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to developing a robust analytical method.

  • Structure: Comprises a benzimidazole ring system, an isopropyl group at the N1 position, and a sulfonic acid group at the C2 position.

  • Polarity: The sulfonic acid group (-SO₃H) is highly polar and strongly acidic (pKa < 1), meaning it will be fully ionized (anionic) across the typical chromatographic pH range. This high polarity makes it challenging to retain on standard non-polar stationary phases like C18.[4]

  • UV Absorbance: The benzimidazole core is an excellent chromophore. Benzimidazole derivatives typically exhibit strong UV absorbance maxima in the range of 270-290 nm, providing a suitable wavelength for quantification via UV detection.[6][7][8]

Strategic Selection of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput.

Method_Selection start Analytical Goal qc Routine QC & Assay/Purity start->qc High Concentration High Throughput trace Trace Impurity & Metabolite Analysis start->trace Low Concentration High Specificity orthogonal Orthogonal Method & High Polarity Analytes start->orthogonal Method Confirmation Difficult Matrix hplc Primary Method: HPLC-UV qc->hplc lcms High Sensitivity Method: LC-MS/MS trace->lcms ce Alternative Method: Capillary Electrophoresis orthogonal->ce

Figure 1: Logic diagram for selecting the appropriate analytical method.

Primary Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its robustness, precision, and widespread availability. For this compound, a standard C18 column is often ineffective due to poor retention. The key to a successful method is to enhance the interaction between the polar analyte and the stationary phase.

4.1. Principle and Causality

We recommend a reversed-phase method utilizing a phenyl-hexyl stationary phase . The π-π interactions between the phenyl rings of the stationary phase and the benzimidazole ring of the analyte provide an alternative retention mechanism beyond simple hydrophobic interactions, which is crucial for retaining polar aromatic compounds.[5] An acidic mobile phase (e.g., pH 2.0-3.0) is used to suppress the ionization of any residual silanols on the column, thereby improving peak shape.

An alternative, though often less desirable for mass spectrometry compatibility, is the use of an ion-pairing agent like tetrabutylammonium (TBA) phosphate.[9] The cationic TBA pairs with the anionic sulfonate group of the analyte, forming a neutral, more hydrophobic complex that can be retained on a standard C18 column.

4.2. Experimental Protocol: HPLC-UV

This protocol is designed as a starting point and must be validated for its intended purpose according to regulatory guidelines such as those from the ICH.[10][11]

Step 1: Materials and Reagents

  • Reference Standard: this compound (>99% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Deionized Water (>18 MΩ·cm)

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • Sodium Hydroxide (NaOH), ACS Grade

Step 2: Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare 0.05 M phosphate buffer. Adjust pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

Step 3: Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with UV/DAD detector.
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmProvides π-π interactions for retaining the aromatic analyte.[5]
Mobile Phase Gradient Elution (see table below)To ensure elution of the analyte with good peak shape and to clean the column.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection UV Diode Array Detector (DAD) at 285 nmBenzimidazole derivatives show strong absorbance in this region.[8]
Run Time 15 minutesSufficient for elution and column re-equilibration.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 50 50
10.1 95 5

| 15.0 | 95 | 5 |

Step 4: System Suitability Test (SST)

  • Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

Step 5: Data Analysis

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.

4.3. Method Validation Summary

All new analytical methods must be validated to ensure they are suitable for their intended purpose.[12] The following parameters should be assessed according to ICH Q2(R2) guidelines.[11]

Validation ParameterTypical Acceptance Criteria
Specificity Peak is pure and resolved from interferences (impurities, excipients).[3]
Linearity r² ≥ 0.999 over the specified range.
Range Typically 80-120% of the target concentration for assay.
Accuracy 98.0% - 102.0% recovery from spiked matrix samples.
Precision (Repeatability) RSD ≤ 2.0% for ≥6 replicate preparations.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness Method is unaffected by small, deliberate changes in parameters (e.g., pH ±0.2, Temp ±2°C).[13]

4.4. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std 1. Prepare Stock & Calibration Standards sst 3. System Suitability Test (RSD < 2.0%) prep_std->sst prep_sample 2. Prepare Sample Solution (Dissolve in Diluent) inject_sample 5. Inject Samples prep_sample->inject_sample inject_std 4. Inject Standards (Build Calibration Curve) sst->inject_std inject_std->inject_sample integrate 6. Integrate Peak Areas inject_sample->integrate quantify 7. Quantify Analyte (Interpolate from Curve) integrate->quantify report 8. Generate Report quantify->report

Figure 2: HPLC-UV experimental workflow.

Alternative Method: Capillary Electrophoresis (CE)

Capillary Electrophoresis is an excellent orthogonal technique for separating highly polar and charged molecules based on their electrophoretic mobility in an electric field.[14] It is particularly well-suited for sulfonic acids.[15]

5.1. Principle

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions migrate through a buffer-filled capillary under the influence of a high voltage.[16] As a strong acid, this compound will exist as an anion. It will migrate towards the anode (positive electrode), but the strong electroosmotic flow (EOF) of the bulk buffer solution towards the cathode will typically carry all species, including anions, past the detector. Anions are detected last as their intrinsic mobility counteracts the EOF. Separation occurs because different ions have different charge-to-size ratios.[14]

5.2. Protocol Outline: Capillary Zone Electrophoresis

  • Apparatus: Standard CE system with a UV detector.

  • Capillary: Fused-silica, 50 µm ID, ~60 cm total length.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Voltage: 25 kV (normal polarity).

  • Temperature: 25 °C.

  • Detection: UV at 285 nm.

  • Sample Preparation: Dissolve samples and standards in deionized water or the BGE at concentrations similar to those used for HPLC.

Confirmatory Method: LC-MS/MS

For applications requiring the highest sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[17][18]

6.1. Principle

The method couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. The analyte is separated chromatographically, ionized (typically via electrospray ionization, ESI), and detected in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the molecular ion [M-H]⁻ for the sulfonic acid) is selected, fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity.[19]

6.2. Typical Parameters

  • LC System: Use the HPLC method described in Section 4, but replace the phosphate buffer with a volatile alternative like 0.1% formic acid in water and acetonitrile to ensure compatibility with the mass spectrometer.

  • Ionization Mode: ESI, Negative Ion Mode. The sulfonic acid group readily deprotonates to form [M-H]⁻.

  • MRM Transitions: The specific precursor → product ion transitions must be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Data Analysis: Quantification is typically performed using an internal standard and constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.

References

  • Darzi, N. A., et al. (2015). Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors. Journal of Analytical & Bioanalytical Techniques.
  • E-C-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • McCormick, T. J. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Patel, M., et al. (2016). Analytical method validation: A brief review. Journal of Pharmaceutical and Educational Research.
  • Miksik, I., et al. (2004). Capillary electrophoretic separation of proteins and peptides by ion-pairing with heptanesulfonic acid. Journal of Chromatography B, 800(1-2), 161-167.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • Pocurull, E., et al. (2000). Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry. Journal of Chromatography A, 890(2), 225-237.
  • Shodex. (n.d.). LC/MS/MS Analysis of Organic Sulfonic Acids (VT-50 2D).
  • Al-Othman, Z. A., et al. (2012). Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate. International Journal of Pharmaceutical Sciences and Research.
  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
  • Arevalo, J. D. M., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Chromatographic Science.
  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • ResearchGate. (n.d.). The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate...
  • Steck, E. A., et al. (1948). Absorption Spectra of Heterocyclic Compounds. III. Some Benzimidazole Derivatives. Journal of the American Chemical Society, 70(10), 3406-3410.
  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook.
  • Reddy, G. J., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • OIV. (n.d.). Organic acids and sulphates (capillary electrophoresis).
  • Pesek, J. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
  • Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
  • US Pharmacopeia (USP). (n.d.). General Chapter <1053> CAPILLARY ELECTROPHORESIS.
  • ResearchGate. (2011). Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection.
  • Mikiciuk-Olasik, E., et al. (2008). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Chromatographica.
  • Harvey, D. (n.d.). Capillary Electrophoresis-based Separations. BCcampus Open Publishing.
  • Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube.
  • Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
  • ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
  • Tsegaye, A. D., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry.
  • Ping, B. T. Y., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Malaysian Journal of Analytical Sciences.

Sources

A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. The inherent polarity of the sulfonic acid moiety combined with the hydrophobic benzimidazole core presents a unique chromatographic challenge. This document provides a comprehensive guide to method development, a detailed experimental protocol, and a full validation summary according to the International Council on Harmonisation (ICH) guidelines.[1][2][3] The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications in the pharmaceutical industry.

Introduction and Scientific Rationale

This compound is a molecule of interest within pharmaceutical development, incorporating the biologically significant benzimidazole scaffold.[4][5] The accurate quantification of this compound is critical for process monitoring, stability testing, and final product quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of a wide array of pharmaceutical compounds.[3]

The primary analytical challenge for this analyte is its amphiphilic nature. The sulfonic acid group (-SO₃H) is highly polar and acidic, while the isopropyl-benzimidazole core is comparatively non-polar. In reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, retaining highly polar compounds can be difficult.[6][7][8] Uncontrolled ionization of the sulfonic acid group can lead to poor peak shape and inconsistent retention times.

Therefore, the core of this method revolves around controlling the analyte's ionization state by manipulating the mobile phase pH. By maintaining a low pH (e.g., < 3), the sulfonic acid group remains in its protonated, less polar form, enhancing its interaction with the hydrophobic stationary phase (e.g., C18) and enabling reproducible chromatographic retention.[7] The benzimidazole ring provides a strong chromophore, making UV detection a sensitive and straightforward choice for quantification.[9][10]

Method Development Strategy

The development of a reliable HPLC method is a systematic process. The logical flow for this specific analyte is outlined below, emphasizing the rationale behind each decision.

MethodDevelopment Analyte Analyte Properties: - Benzimidazole (UV Chromophore) - Sulfonic Acid (Highly Polar, Acidic) - Isopropyl Group (Hydrophobic) Mode Select HPLC Mode: Reversed-Phase HPLC (RP-HPLC) Rationale: Versatility for ionisable compounds. Analyte->Mode Polarity & Chromophore guide choice Column Select Stationary Phase: C18 Column (e.g., 4.6 x 150 mm, 5 µm) Rationale: Industry standard, provides sufficient hydrophobic retention for the core structure. Mode->Column Standard for non-polar interactions MobilePhase Optimize Mobile Phase: - Acetonitrile/Methanol (Organic Modifier) - Low pH Aqueous Buffer (e.g., Phosphate, pH 2.5) Rationale: Suppress ionization of sulfonic acid to ensure retention and good peak shape. Column->MobilePhase Requires pH control for polar analyte Detector Select Detector & Wavelength: UV Detector @ λmax (~275 nm) Rationale: Benzimidazole core has strong UV absorbance for high sensitivity. MobilePhase->Detector Solvent choice must be UV transparent Validation Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy, Precision, etc. Rationale: Ensure method is fit for purpose. Detector->Validation Finalized method requires validation

Caption: Logical workflow for HPLC-UV method development.

Detailed Experimental Protocol

This protocol provides a self-validating system; adherence to these steps and meeting the system suitability criteria ensures the reliability of the results.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PVDF or Nylon.

Reagents and Standard Preparation
  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized (DI) water or HPLC grade, >18 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.

  • Reference Standard: this compound (Purity ≥ 98%).

Mobile Phase Preparation (Aqueous Component, pH 2.5):

  • Dissolve 1.36 g of KH₂PO₄ in 1000 mL of DI water.

  • Adjust the pH to 2.5 ± 0.05 using 85% phosphoric acid.

  • Filter through a 0.45 µm membrane filter and degas.

Diluent Preparation:

  • Prepare a mixture of Water:Acetonitrile (80:20 v/v).

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature and dilute to volume with diluent. Mix well.

Working Standard Solutions:

  • Prepare working standards for linearity and quantification by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentrations (e.g., for a range of 1-100 µg/mL).

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A: Phosphate Buffer, pH 2.5B: AcetonitrileLow pH suppresses ionization of the analyte, ensuring good retention and peak shape on the C18 column.[7]
Elution Mode Isocratic: 70% A / 30% BProvides consistent retention and simplifies the method. A gradient may be used if separating impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CEnsures stable retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA typical volume that balances sensitivity with potential for peak overload.
Detection UV at 275 nmThe benzimidazole moiety exhibits strong absorbance in this region, providing good sensitivity.[9][10]
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Sample Preparation
  • Accurately weigh the sample powder containing the analyte to obtain a theoretical concentration of ~50 µg/mL in the final solution.

  • Transfer to an appropriate volumetric flask.

  • Add diluent to approximately 70% of the flask volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Equilibrate to room temperature and dilute to volume with diluent. Mix thoroughly.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Protocol & Results (as per ICH Q2(R1))

The method was validated to demonstrate its suitability for its intended purpose.[1][2][11]

ValidationWorkflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Validation Parameter Assessment StdPrep Prepare Standards (Linearity, Accuracy) Analysis Inject Samples & Standards StdPrep->Analysis SamplePrep Prepare Samples (Spiked & Unspiked) SamplePrep->Analysis SystemSuitability System Suitability Test (SST) - Tailing Factor, Plate Count, %RSD SystemSuitability->Analysis Pass/Fail Gate Specificity Specificity (Peak Purity) Analysis->Specificity Linearity Linearity & Range (Correlation Coefficient) Analysis->Linearity Accuracy Accuracy (% Recovery) Analysis->Accuracy Precision Precision (% RSD) Analysis->Precision Robustness Robustness (Deliberate Variation) Analysis->Robustness LOQ LOD / LOQ (S/N Ratio) Analysis->LOQ Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report LOQ->Report

Caption: Overall workflow for HPLC method validation.

System Suitability

System suitability testing (SST) is performed prior to any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20007500
%RSD of Peak Area (n=6)≤ 1.0%0.4%
%RSD of Retention Time (n=6)≤ 1.0%0.1%
Specificity

Specificity was assessed by analyzing a placebo (matrix without analyte) and a spiked sample. The DAD was used to assess peak purity. No interfering peaks were observed at the retention time of the analyte in the placebo, and the peak purity index was >0.999, confirming the method's specificity.

Linearity and Range

The linearity was evaluated across a range of 1-150 µg/mL (corresponding to 1-150% of the target assay concentration).

ParameterResult
Range 1.0 - 150.0 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) > 0.999
Y-intercept Bias < 2.0% of the 100% concentration response
Accuracy (Recovery)

Accuracy was determined by analyzing spiked placebo samples at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Concentration LevelMean Recovery (%)% RSD
80%99.5%0.6%
100%100.2%0.4%
120%99.8%0.5%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
Precision
  • Repeatability (Intra-day precision): Six individual samples were prepared at 100% of the target concentration and analyzed on the same day. The resulting %RSD was 0.5% .

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day. The %RSD between the two days was 0.8% .

  • Acceptance Criteria: %RSD ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD: 0.3 µg/mL (S/N ≈ 3:1)

  • LOQ: 1.0 µg/mL (S/N ≈ 10:1)[1]

Robustness

The method's robustness was evaluated by introducing small, deliberate variations to key parameters.[11] The system suitability parameters were met in all cases, demonstrating the method's reliability.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minRetention time shift observed; resolution maintained.
Column Temperature ± 2 °CMinor retention time shift; peak shape stable.
Mobile Phase pH ± 0.1 unitsNo significant change in retention or peak shape.
Mobile Phase Composition ± 2% OrganicRetention time shift observed; resolution maintained.

Conclusion

The HPLC-UV method described in this application note is a reliable, robust, and accurate procedure for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress the ionization of the sulfonic acid group, excellent peak shape and reproducible retention were achieved on a standard C18 column. The method was fully validated according to ICH guidelines, proving its suitability for its intended purpose in a regulated quality control environment.

References

  • Janicka, M., & Fijałek, Z. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
  • Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link]
  • Szewczyk, M., et al. (2012). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 35(1-5), 510-519. [Link]
  • Janicka, M., & Fijałek, Z. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, Vol. 68 No. 6 pp. 823-829. [Link]
  • Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Janicka, M., & Fijałek, Z. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. [Link]
  • Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC?
  • Wikipedia. (n.d.).
  • Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 54-63. [Link]
  • Szewczyk, M., et al. (2011).
  • Ankur. (2024).
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

Sources

A Robust and Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of 1-isopropyl-1H-benzimidazole-2-sulfonic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Bioanalytical Sciences Group

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-isopropyl-1H-benzimidazole-2-sulfonic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies. The methodology employs a straightforward protein precipitation technique for sample preparation, which ensures high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The method has been validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This comprehensive guide provides not only a step-by-step protocol but also the scientific rationale behind key procedural choices, ensuring both reproducibility and a deep understanding of the method's principles.

Introduction and Scientific Rationale

This compound is a small molecule containing a benzimidazole core and a highly polar sulfonic acid group. The accurate quantification of such compounds in complex biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Plasma presents significant analytical challenges due to its high protein content and the presence of endogenous components like phospholipids, which can interfere with analysis and cause ion suppression in the mass spectrometer.[3]

The selection of an appropriate sample preparation strategy is therefore critical. While solid-phase extraction (SPE) can provide very clean extracts, it is often more time-consuming and costly to develop.[4][5][6] Liquid-liquid extraction (LLE) is another option, but it can be less effective for highly polar analytes like sulfonic acids.[7][8] For these reasons, protein precipitation (PPT) was selected for this protocol. PPT is a rapid, cost-effective, and robust technique that effectively removes the majority of plasma proteins.[9][10] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase liquid chromatography.[10][11][12]

For detection, tandem mass spectrometry is the gold standard due to its inherent selectivity and sensitivity. The sulfonic acid moiety of the target analyte is strongly acidic, making it an ideal candidate for deprotonation and analysis using negative ion mode electrospray ionization (ESI), which typically yields a strong and stable [M-H]⁻ signal.[13][14]

This protocol is designed to be a self-validating system, grounded in the principles of regulatory guidelines to ensure the generation of trustworthy and defensible data for drug development programs.[15][16]

Materials and Methods

Reagents and Materials
  • Analyte: this compound reference standard (>95% purity).

  • Internal Standard (IS): A structurally similar and stable isotope-labeled version of the analyte is ideal. If unavailable, another benzimidazole sulfonic acid derivative, such as 1-ethyl-1H-benzimidazole-2-sulfonic acid, can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥98% purity).

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant), stored at -80 °C.

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Equipment
  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Balance, Vortex Mixer, Centrifuge (capable of >12,000 x g and 4 °C).

Experimental Protocols

Preparation of Standard and QC Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard into separate volumetric flasks. Dissolve in a small amount of methanol and bring to final volume with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 methanol/water to create working solutions for the calibration curve (e.g., spanning 10 ng/mL to 10,000 ng/mL).

  • QC Working Solutions: Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations from a separate primary stock weighing.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

The causality behind this workflow is to rapidly and efficiently remove interfering plasma proteins while simultaneously extracting the analyte and adding the internal standard in a single, streamlined step.

  • Thaw: Thaw blank plasma, calibration standards, and QC samples on ice.

  • Aliquot: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Spike: For calibration curve and QC samples, add 5 µL of the appropriate working standard solution. For blank and unknown samples, add 5 µL of 50:50 methanol/water.

  • Precipitate & Extract: Add 150 µL of the IS working solution (100 ng/mL IS in acetonitrile) to each tube. This achieves a 3:1 ratio of organic solvent to plasma, which is effective for protein removal.[11][17]

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation and mixing.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate for analysis.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) spike Spike with Standard/QC (or Blank Solvent) plasma->spike ppt Add 150 µL Acetonitrile (containing Internal Standard) spike->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis G cluster_validation Method Validation Logic start Method Development validation Core Validation Selectivity Linearity Accuracy & Precision Stability start->validation:f0 application Sample Analysis validation->application

Sources

Application Notes and Protocols for the In Vitro Evaluation of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Positioning a Novel Benzimidazole Derivative in Cellular Research

1-isopropyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound belonging to the benzimidazole class. While this specific molecule is not extensively characterized in peer-reviewed literature for its biological effects in mammalian cell culture, the benzimidazole core is a privileged scaffold in medicinal chemistry. Derivatives of this structure are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antiproliferative, and anti-inflammatory properties.[1][2][3] The inclusion of a sulfonic acid group can modulate the compound's physicochemical properties, such as solubility and its ability to interact with biological targets.[4]

This guide provides a comprehensive framework for researchers initiating studies with this compound. It is designed as a foundational resource, outlining protocols for initial characterization, from determining solubility and cytotoxicity to performing preliminary functional assays. The methodologies presented are based on established principles for evaluating novel chemical entities in a cell culture context, informed by the known activities of structurally related benzimidazole and sulfonic acid derivatives.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to understand the basic properties of the compound and the necessary safety precautions.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃S[5]
Molecular Weight 240.28 g/mol Inferred from Formula
Appearance Typically a solid[6]
Purity ≥95% (typical)[5]
Solubility Expected to be soluble in organic solvents like DMSO and potentially in aqueous buffers at certain pH values.Inferred from related compounds
Safety May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8][7][8]

Anticipated Biological Activities and Mechanistic Hypotheses

Based on the activities of related benzimidazole compounds, researchers can form initial hypotheses about the potential biological effects of this compound.

  • Antiproliferative and Anticancer Activity: Many benzimidazole derivatives have been shown to interfere with microtubule dynamics by binding to tubulin, similar to colchicine.[9][10] This disruption of the cytoskeleton can lead to cell cycle arrest and apoptosis, making them candidates for cancer research. The isopropyl group at the 1-position and the sulfonic acid group at the 2-position will influence the specific interactions with tubulin or other cellular targets.

  • Antimicrobial and Antifungal Activity: The benzimidazole scaffold is present in several antimicrobial and antifungal agents.[1][2][11] This activity often stems from the inhibition of essential microbial enzymes or disruption of cellular structures.

Below is a hypothetical signaling pathway illustrating how a benzimidazole derivative might exert antiproliferative effects by modulating tubulin polymerization.

G cluster_0 Cellular Effects Benzimidazole 1-isopropyl-1H-benzimidazole- 2-sulfonic acid Tubulin α/β-Tubulin Dimers Benzimidazole->Tubulin Binds to Colchicine Site? Microtubules Microtubule Polymerization Benzimidazole->Microtubules Inhibits Tubulin->Microtubules Polymerization Disruption Microtubule Disruption MitoticArrest Mitotic Spindle Failure (G2/M Arrest) Microtubules->MitoticArrest Forms Spindle Disruption->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

Caption: Hypothetical mechanism of antiproliferative activity.

Experimental Protocols

The following protocols provide a systematic approach to the initial in vitro characterization of this compound.

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of a sterile, high-concentration stock solution is fundamental for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in cell culture, but its final concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Determine Target Stock Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to the cell culture medium.

  • Weigh the Compound: Carefully weigh out a precise amount of the compound (e.g., 2.4 mg for a 10 mM stock in 1 mL).

  • Solubilization: Add the appropriate volume of sterile DMSO to the tube containing the compound.

  • Mixing: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: As the stock is in DMSO, it is considered sterile. No further filtration is required if sterile DMSO was used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Cytotoxicity using an MTT Assay

Rationale: A cytotoxicity assay is essential to determine the concentration range over which the compound affects cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This information is crucial for designing subsequent functional assays with non-lethal concentrations.

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, or a relevant line for your research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the compound in complete medium. Start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

G cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of Compound C 3. Treat Cells (24-72h incubation) B->C D 4. Add MTT Reagent (3-4h incubation) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for determining compound cytotoxicity.

Data Interpretation and Troubleshooting

  • IC₅₀ Values: The IC₅₀ value is a key parameter for comparing the potency of the compound across different cell lines and exposure times. A lower IC₅₀ indicates higher potency.

  • Compound Precipitation: If the compound precipitates when diluted in the aqueous culture medium, consider preparing intermediate dilutions in a co-solvent or using a formulation aid.

  • Inconsistent Results: Ensure consistent cell seeding density, proper mixing of reagents, and accurate pipetting to minimize variability.

Conclusion

While this compound is a relatively uncharacterized compound in cell biology, its structural relationship to a class of molecules with known biological activities makes it a person of interest for further investigation. The protocols outlined in this guide provide a robust starting point for any researcher aiming to elucidate its effects on mammalian cells. By systematically determining its physicochemical properties, cytotoxic profile, and impact on cellular functions, the scientific community can begin to understand the potential applications of this and related benzimidazole derivatives.

References

  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. National Institutes of Health (NIH). [Link]
  • This compound, 95% Purity, C10H12N2O3S, 1 gram. Labscooper. [Link]
  • The Effect of Various Derivatives of Sulfonamide on Tissue Culture.
  • 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160. PubChem. [Link]
  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. [Link]
  • 1H-Benzimidazole-2-sulfonic acid - High purity. Georganics. [Link]
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • The Sulfonic Acid Group and Its Deriv
  • In vitro activity of novel sulphonic deriv
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Publishing. [Link]
  • Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. PubMed. [Link]
  • Antibacterial and antifungal activity of some 2- and 1,2-substituted benzimidazole derivatives.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]
  • Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. National Institutes of Health (NIH). [Link]
  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytop

Sources

developing a cell-based assay with 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Developing a Cell-Based Assay for Characterizing the Bioactivity of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects[1][2][3]. This application note provides a comprehensive, field-proven guide for developing a robust cell-based assay to characterize the bioactivity of a novel derivative, this compound. We present a detailed protocol for a primary cell viability and cytotoxicity screening assay, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This guide is designed to be a self-validating system, enabling researchers to confidently assess the compound's potential as a therapeutic agent.

Introduction: The Scientific Rationale

Benzimidazole-sulfonyl hybrids have garnered significant interest in drug discovery due to their potent and diverse biological activities[1][2]. These activities often stem from their ability to interact with various biological targets. Given the known antiproliferative and cytotoxic potential of this chemical class, a primary objective when characterizing a novel analogue like this compound is to determine its effect on cell viability.

Cell-based assays are indispensable tools in this initial phase of drug discovery. They provide a more biologically relevant context than biochemical assays by preserving cellular structures and signaling pathways, offering insights into a compound's mechanism of action, efficacy, and potential toxicity in a living system[4][5][6].

This guide details the development of a foundational cell proliferation and cytotoxicity assay using a resazurin-based reduction method (e.g., alamarBlue™ or PrestoBlue™). This method was chosen for its high sensitivity, broad dynamic range, and non-destructive nature, which allows for multiplexing with other assays. The protocol is designed for a 96- or 384-well plate format, making it suitable for high-throughput screening (HTS)[4][7].

Foundational Concepts & Assay Principle

The assay detailed herein quantifies the metabolic activity of living cells. Viable, metabolically active cells continuously reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. This conversion is directly proportional to the number of viable cells. A decrease in metabolic activity, therefore, serves as an indicator of either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).

Hypothesized Mechanism of Action

While the specific molecular target of this compound is unknown, many antiproliferative compounds function by inducing apoptosis or disrupting key cellular pathways. The diagram below illustrates a generalized signaling pathway that is often implicated in compound-induced cytotoxicity, providing a conceptual framework for potential downstream mechanistic studies.

G cluster_0 Cell Exterior cluster_1 Cellular Response cluster_2 Assay Readout Compound 1-isopropyl-1H- benzimidazole-2-sulfonic acid Receptor Unknown Target (e.g., Kinase, Receptor) Compound->Receptor Signal Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signal Mitochondria Mitochondrial Stress Signal->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis / Cell Cycle Arrest Caspase->Apoptosis Metabolism Decreased Metabolic Activity (Resazurin Reduction ↓) Apoptosis->Metabolism

Caption: Generalized pathway of compound-induced cytotoxicity.

Experimental Workflow: A Step-by-Step Guide

The success of any screening assay relies on careful planning and execution. The workflow below outlines the critical phases, from initial setup to data analysis, ensuring a robust and reproducible process.[7][8][9]

AssayWorkflow cluster_A cluster_B cluster_C cluster_D A Phase 1: Assay Development B Phase 2: Compound Treatment C Phase 3: Data Acquisition D Phase 4: Data Analysis A1 Cell Line Selection A2 Cell Seeding Optimization A1->A2 A3 Reagent & Incubation Time Optimization A2->A3 B1 Prepare Compound Serial Dilutions B2 Treat Cells B1->B2 B3 Incubate (e.g., 48-72h) B2->B3 C1 Add Resazurin Reagent C2 Incubate (1-4h) C1->C2 C3 Read Fluorescence C2->C3 D1 Normalize Data D2 Generate Dose-Response Curve D1->D2 D3 Calculate IC50 D2->D3

Caption: High-level workflow for the cell-based cytotoxicity assay.

Detailed Protocols

PART 4.1: Materials & Reagents
ReagentRecommended SupplierPurpose
This compoundCommercial VendorTest Compound
Human Cancer Cell Line (e.g., MCF-7, HeLa)ATCCBiological System
Complete Growth Medium (e.g., DMEM, RPMI-1640)Gibco/Thermo FisherCell Culture
Fetal Bovine Serum (FBS)Gibco/Thermo FisherGrowth Supplement
Penicillin-StreptomycinGibco/Thermo FisherAntibiotic
Trypsin-EDTA (0.25%)Gibco/Thermo FisherCell Detachment
Phosphate-Buffered Saline (PBS), sterileLonzaWashing
Resazurin-based Reagent (e.g., alamarBlue™)Thermo FisherViability Indicator
Doxorubicin or StaurosporineSigma-AldrichPositive Control (Cytotoxic Agent)
DMSO (Cell culture grade)Sigma-AldrichVehicle Control / Compound Solvent
96-well, clear-bottom, black-walled platesCorningAssay Plate (Minimizes well-to-well crosstalk)
PART 4.2: Step-by-Step Experimental Protocol

Day 1: Cell Seeding

  • Cell Culture Maintenance: Culture cells in T-75 flasks with complete growth medium at 37°C in a humidified incubator with 5% CO₂. Ensure cells are in the logarithmic growth phase and are >90% viable.

  • Cell Harvesting: Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes until cells detach. Neutralize trypsin with complete growth medium.

  • Cell Counting: Transfer the cell suspension to a conical tube and determine cell concentration and viability using a hemocytometer or automated cell counter.

  • Plate Seeding: Dilute the cell suspension in complete growth medium to the optimized seeding density (e.g., 5,000 cells/well). Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Insight: The outer wells of a 96-well plate are prone to evaporation (the "edge effect"). To mitigate this, fill perimeter wells with 100 µL of sterile PBS and do not use them for experimental data.

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.

Day 2: Compound Treatment

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a similar stock of your positive control (e.g., 1 mM Doxorubicin).

  • Serial Dilutions: Perform serial dilutions of the test compound and positive control in complete growth medium to create 2X working concentrations. A typical 8-point dose-response curve might range from 200 µM down to 0.1 µM (final concentration).

  • Vehicle Control: Prepare a 2X working solution of the vehicle (DMSO) at a concentration matching the highest concentration used for the test compound (e.g., 0.2% DMSO in medium).

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions, positive control, or vehicle control to the appropriate wells. This brings the final volume to 200 µL and the compound concentrations to 1X.

    • Layout: Include wells for "cells + vehicle" (0% inhibition) and "cells + high-concentration positive control" (100% inhibition). Also include "medium only" wells for background fluorescence subtraction.

  • Incubation: Return the plate to the incubator for 48-72 hours. The incubation time should be consistent and optimized based on the cell line's doubling time.

Day 4/5: Assay Readout

  • Reagent Preparation: Warm the resazurin-based reagent to room temperature, protected from light.

  • Reagent Addition: Add 20 µL of the resazurin reagent to each well (for a final volume of 220 µL).

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined during assay development to ensure the signal is within the linear range of the plate reader.

  • Fluorescence Measurement: Read the plate on a fluorescence plate reader with excitation at ~560 nm and emission at ~590 nm.

Data Analysis & Interpretation

PART 5.1: Data Normalization

To determine the compound's effect, raw fluorescence units (RFU) must be normalized to the controls on the same plate.

  • Subtract Background: Average the RFU from the "medium only" wells and subtract this value from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - [ (RFU_test_compound - RFU_100%_inhibition) / (RFU_0%_inhibition - RFU_100%_inhibition) ] )

    • 0% Inhibition: Vehicle control wells.

    • 100% Inhibition: High-concentration positive control wells.

PART 5.2: Dose-Response Curve and IC₅₀ Calculation

Plot the Percent Inhibition (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression model (four-parameter logistic fit) to generate a sigmoidal dose-response curve. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that produces 50% inhibition of cell viability.

ParameterDescription
Top The maximum plateau of the curve (should be ~100%).
Bottom The minimum plateau of the curve (should be ~0%).
HillSlope The steepness of the curve.
IC₅₀ The compound concentration that elicits a 50% response.
PART 5.3: Assay Validation and Quality Control

A robust assay must be validated to ensure its reliability. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[7]

  • Z'-factor Formula: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

    • SD_pos and Mean_pos: Standard deviation and mean of the positive control (e.g., Doxorubicin).

    • SD_neg and Mean_neg: Standard deviation and mean of the negative control (vehicle).

Z'-factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.

Conclusion & Future Directions

This application note provides a validated, step-by-step framework for characterizing the cytotoxic and antiproliferative potential of this compound. By following this protocol, researchers can reliably determine the compound's IC₅₀ value, providing a critical first step in the drug discovery process.

Positive "hits" from this primary screen should be subjected to secondary assays to elucidate the mechanism of action. These can include assays for:

  • Apoptosis: Caspase-Glo® 3/7 assay to measure caspase activation.

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining.

  • Target Engagement: If a putative target is identified, specific assays like NanoBRET™ can confirm intracellular interaction[10].

By systematically applying these cell-based methodologies, the therapeutic potential of novel benzimidazole derivatives can be thoroughly and efficiently evaluated.

References

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022).
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]
  • Assay Guidance Manual. (2012).
  • Resources for Assay Development and High Throughput Screening.
  • A review for cell-based screening methods in drug discovery. (2022). Bio-protocol. [Link][4]
  • Design and implementation of high-throughput screening assays. (2009). Methods in Molecular Biology. [Link][9]
  • Role of Cell-Based Assays in Drug Discovery and Development.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021).
  • Cell-Based Assays for Drug Discovery. Reaction Biology. [Link][10]

Sources

Application Notes and Protocols for 1-isopropyl-1H-benzimidazole-2-sulfonic acid as a UV Filter in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Water-Soluble UV Filter for Modern Cosmetic Science

The pursuit of effective, safe, and aesthetically pleasing sun protection is a cornerstone of cosmetic science. Organic ultraviolet (UV) filters are essential active ingredients that protect the skin from the deleterious effects of UV radiation, including sunburn, premature aging, and carcinogenesis[1]. These molecules function by absorbing high-energy UV photons and converting them into harmless thermal energy[2][3]. The benzimidazole class of compounds has long been recognized for its UV-filtering capabilities, with notable examples like Phenylbenzimidazole Sulfonic Acid (PBSA, Ensulizole) being widely used in the industry[1][4].

This document introduces 1-isopropyl-1H-benzimidazole-2-sulfonic acid , a novel water-soluble organic UV filter. Its structural design, featuring a benzimidazole core, suggests strong absorption in the UVB range, analogous to its phenyl-substituted counterpart[1][4]. The presence of the sulfonic acid moiety confers high water solubility, a desirable trait for formulating lightweight, non-greasy, and aesthetically elegant oil-in-water (O/W) emulsions[2][5]. The isopropyl group at the 1-position is hypothesized to modulate its solubility and photostability profile.

These application notes provide a comprehensive guide for researchers, cosmetic chemists, and drug development professionals on the characterization, formulation, and performance evaluation of this compound as a potential UV filter in cosmetic products. The protocols herein are grounded in established international standards to ensure scientific integrity and reproducibility.

Section 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a UV filter is paramount before its incorporation into a cosmetic formulation.

Chemical Structure and Properties

The foundational structure of this compound is the benzimidazole ring system, which acts as the chromophore responsible for UV absorption.

PropertyValueSource/Method
IUPAC Name This compoundN/A
Molecular Formula C10H12N2O3S[6]
Molecular Weight 240.28 g/mol Calculated
Solubility High in water (as a salt)Inferred from sulfonic acid group
Appearance White to off-white crystalline powderExpected
Proposed Synthesis Pathway

A plausible and efficient synthesis involves the N-alkylation of a benzimidazole precursor. This method offers a direct route to the target compound.

Protocol 1: Synthesis of this compound

  • Starting Material Preparation: Begin with commercially available 1H-benzimidazole-2-sulfonic acid[7][8][9].

  • Alkylation Reaction: In a suitable reaction vessel, dissolve 1H-benzimidazole-2-sulfonic acid in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K2CO3), to the mixture to deprotonate the imidazole nitrogen.

  • Introduce an isopropylating agent, such as 2-bromopropane or isopropyl iodide, to the reaction mixture.

  • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove inorganic salts. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow A 1H-benzimidazole-2-sulfonic acid D Reaction at 60-80°C A->D B Base (e.g., K2CO3) Solvent (e.g., DMF) B->D C Isopropylating Agent (e.g., 2-bromopropane) C->D E Work-up & Purification (Filtration, Recrystallization) D->E F 1-isopropyl-1H-benzimidazole- 2-sulfonic acid E->F

Caption: Proposed synthesis of this compound.

UV-Vis Spectroscopic Analysis

The efficacy of a UV filter is determined by its ability to absorb radiation in the UVA (320-400 nm) and UVB (280-320 nm) regions.

ParameterEstimated Value (based on PBSA)Reference
λmax (in water, neutralized) ~302-306 nm[4]
Molar Extinction Coefficient (ε) ~25,000 M⁻¹cm⁻¹ at λmax[4]
Primary Absorption Range UVB[1][4]

Protocol 2: Determination of UV-Vis Absorption Spectrum

  • Sample Preparation: Prepare a stock solution of this compound in deionized water. Neutralize the solution to a pH of approximately 7.0-7.5 with a suitable base (e.g., triethanolamine or sodium hydroxide) to ensure the sulfonic acid group is in its salt form, which is typical for cosmetic formulations.

  • Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).

  • Spectrophotometric Measurement: Use a calibrated UV-Vis spectrophotometer to measure the absorbance of each dilution from 250 nm to 450 nm, using the neutralized deionized water as a blank.

  • Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

  • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Section 2: Formulation in a Cosmetic Vehicle

The performance of a UV filter is intrinsically linked to its formulation. An oil-in-water (O/W) emulsion is a common and desirable vehicle for water-soluble UV filters, offering a light, non-greasy skin feel.

Model O/W Emulsion Formulation

This model formulation provides a basic, stable chassis for incorporating and evaluating this compound.

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterSolventq.s. to 100
GlycerinHumectant3.00
Xanthan GumThickener0.20
This compound UV Filter X.XX *
TriethanolamineNeutralizerq.s. to pH 7.0-7.5
B Cetearyl Alcohol (and) Ceteareth-20Emulsifier4.00
Glyceryl StearateEmulsifier2.00
Caprylic/Capric TriglycerideEmollient8.00
DimethiconeEmollient1.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00

*The concentration (X.XX) should be chosen based on the desired level of sun protection and regulatory limits.

Protocol 3: Preparation of O/W Emulsion

  • Water Phase (A) Preparation: In the main vessel, combine deionized water and glycerin. Disperse the xanthan gum under high shear until fully hydrated and a vortex is formed.

  • Add the this compound and mix until dissolved.

  • Begin heating the water phase to 75-80 °C. Once at temperature, add the triethanolamine to neutralize the sulfonic acid, adjusting to a pH of 7.0-7.5.

  • Oil Phase (B) Preparation: In a separate vessel, combine all Phase B ingredients. Heat to 75-80 °C with gentle mixing until all components are melted and uniform.

  • Emulsification: Slowly add the hot oil phase (B) to the hot water phase (A) under continuous high-shear homogenization. Homogenize for 3-5 minutes to form a fine emulsion.

  • Cooling: Switch to sweep-style mixing and begin cooling the emulsion.

  • Preservation (C): When the emulsion has cooled to below 40 °C, add the preservative system (Phase C) and mix until uniform.

  • Continue mixing until the batch reaches room temperature.

Section 3: Performance and Efficacy Evaluation

Evaluating the performance of the formulated UV filter is critical to substantiate its protective claims. In vitro methods are invaluable for formulation screening and are widely accepted for UVA protection assessment.

In Vitro Sun Protection Factor (SPF) and UVA Protection Assessment

This protocol is based on the principles outlined in ISO 24443 and COLIPA guidelines, which are the industry standards for in vitro UV protection assessment[2][10][11][12][13][14].

Protocol 4: In Vitro SPF and UVA-PF Determination

  • Substrate Preparation: Use roughened polymethylmethacrylate (PMMA) plates with a defined surface roughness to mimic the skin's topography[11][15].

  • Sample Application: Apply the test formulation evenly onto the PMMA plate at a rate of 1.3 mg/cm². Distribute the product as a series of small droplets and then spread with a gloved finger or an automated spreading device to achieve a uniform film[16].

  • Drying/Equilibration: Allow the film to dry and equilibrate in the dark at room temperature for at least 15 minutes.

  • Initial Transmittance Measurement (Pre-irradiation): Place the plate in a UV-Vis spectrophotometer equipped with an integrating sphere. Measure the spectral transmittance from 290 nm to 400 nm at multiple points across the plate[11].

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator with a defined spectral output. The irradiation dose is calculated based on the initial UV absorbance to account for the photostability of the filter[10][13].

  • Final Transmittance Measurement (Post-irradiation): Remeasure the spectral transmittance of the irradiated plate from 290 nm to 400 nm.

  • Calculation:

    • The absorbance spectrum is calculated from the transmittance data.

    • The in vitro SPF and UVA Protection Factor (UVA-PF) are calculated using the post-irradiation absorbance spectrum, the erythemal action spectrum, and the PPD action spectrum, respectively, according to the equations defined in ISO 24443[2][12]. The Critical Wavelength (λc) is also determined from this data.

G cluster_spf In Vitro SPF/UVA Testing Workflow A Apply 1.3 mg/cm² of formulation to PMMA plate B Dry and Equilibrate (15 min) A->B C Measure Pre-Irradiation Transmittance (290-400 nm) B->C D Irradiate with Solar Simulator C->D E Measure Post-Irradiation Transmittance (290-400 nm) D->E F Calculate SPF, UVA-PF, and Critical Wavelength E->F

Caption: Workflow for in vitro determination of UV protection.

Photostability Assessment

Photostability is the ability of a UV filter to retain its protective capacity upon exposure to UV radiation. This protocol is based on the principles of the ICH Q1B guideline[4][8][15][17].

Protocol 5: Photostability Evaluation

  • Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., neutralized water) at a known concentration.

  • Exposure: Place the solution in a quartz cuvette. Expose the sample to a controlled dose of UV radiation in a photostability chamber. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[8][15]. A dark control sample, wrapped in aluminum foil, should be kept under the same conditions to account for thermal degradation.

  • Analysis: At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.

  • Analyze the concentration of the remaining this compound using a stability-indicating HPLC-UV method.

  • Data Analysis: Calculate the percentage of degradation over time. The photodegradation quantum yield can also be determined for a more in-depth analysis[11][12].

Section 4: In Vitro Safety and Toxicological Profile

Ensuring the safety of a new cosmetic ingredient is a non-negotiable requirement. Modern, non-animal testing strategies are employed to assess potential cytotoxicity, skin irritation, and sensitization.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability and is a primary screen for cytotoxicity[6][18][19][20][21].

Protocol 6: MTT Cytotoxicity Assay on Human Keratinocytes (HaCaT cells)

  • Cell Culture: Culture human keratinocyte cells (e.g., HaCaT cell line) in 96-well plates until they reach approximately 80% confluency.

  • Treatment: Prepare a series of dilutions of the neutralized this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test substance. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the test substance for a defined period (e.g., 24 hours) at 37 °C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate[18][19].

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the test substance that reduces cell viability by 50%.

Skin Irritation Potential (OECD TG 439)

This in vitro test uses a reconstructed human epidermis (RhE) model to predict the skin irritation potential of a chemical[2][3][11][14][22].

Protocol 7: Reconstructed Human Epidermis Test for Skin Irritation

  • Model Preparation: Use a commercially available RhE tissue model (e.g., EpiDerm™, EpiSkin™).

  • Application: Apply a defined amount of the test substance (in its relevant form, e.g., a concentrated aqueous solution) topically to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissue to the test substance for a specified time (e.g., 60 minutes), then rinse and incubate for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: After incubation, assess the tissue viability using the MTT assay as described in Protocol 6.

  • Classification: According to OECD TG 439, a substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% relative to the negative control[2][22].

Skin Sensitization Potential (In Chemico and In Vitro Methods)

A tiered approach using non-animal methods is recommended to assess skin sensitization, which is an allergic response. This involves evaluating key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Protocol 8a: Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)

This in chemico method assesses the molecular initiating event of skin sensitization: covalent binding to proteins[10][13][23].

  • Reaction: Incubate the test substance with synthetic peptides containing either cysteine or lysine for 24 hours.

  • Analysis: Quantify the depletion of the peptides using HPLC.

  • Classification: The percentage of peptide depletion is used to categorize the substance's reactivity and predict its sensitization potential.

Protocol 8b: KeratinoSens™ Assay (OECD TG 442D)

This in vitro assay addresses the second key event: keratinocyte activation[5][24][25][26][27].

  • Cell Culture: Expose a reporter cell line (KeratinoSens™), which contains a luciferase gene under the control of an antioxidant response element (ARE), to various concentrations of the test substance.

  • Luciferase Measurement: After a 48-hour incubation, measure the induction of the luciferase gene.

  • Classification: A statistically significant induction of luciferase activity above a certain threshold indicates a sensitizing potential.

G cluster_safety In Vitro Safety Assessment Workflow A Cytotoxicity (MTT Assay - OECD TG 432) E Comprehensive Safety Profile A->E B Skin Irritation (RhE Model - OECD TG 439) B->E C Skin Sensitization (DPRA - OECD TG 442C) C->E D Skin Sensitization (KeratinoSens™ - OECD TG 442D) D->E

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derivatization of 1-isopropyl-1H-benzimidazole-2-sulfonic acid for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Strategic Guide to the Derivatization of 1-isopropyl-1H-benzimidazole-2-sulfonic Acid for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects[1][2][3]. Structure-Activity Relationship (SAR) studies are fundamental to optimizing these scaffolds, transforming a promising hit into a viable drug candidate by systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties[4][5]. This guide provides a detailed framework for the derivatization of a specific, high-interest scaffold, this compound. We present a comprehensive strategy centered on the chemical activation of the sulfonic acid moiety, a versatile handle for diversification. Detailed, field-tested protocols for the synthesis of sulfonamide and sulfonate ester libraries are provided, along with a discussion on bioisosteric replacement strategies. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods for their specific drug discovery programs.

Introduction: The Benzimidazole Pharmacophore and SAR Imperatives

Benzimidazoles are a class of heterocyclic compounds featuring a fused benzene and imidazole ring system[2]. This structural motif is found in numerous FDA-approved drugs, such as the proton-pump inhibitor lansoprazole and the anthelmintic albendazole, highlighting its privileged status in drug design[2][6]. The versatility of the benzimidazole core allows for substitutions at multiple positions, primarily N1, C2, C5, and C6, which significantly influence biological activity[7][8].

The sulfonic acid group at the C2 position of our target scaffold serves two primary purposes: it imparts significant polarity and aqueous solubility, and more importantly, it provides a robust chemical handle for extensive derivatization. SAR studies on this scaffold aim to explore the chemical space around this key interaction point to identify substituents that optimize target engagement and overall drug-like properties.

Core Derivatization Strategy: From Sulfonic Acid to Diversified Analogs

The direct derivatization of a sulfonic acid is often challenging due to its low electrophilicity. Therefore, a two-step strategy is employed:

  • Activation: The sulfonic acid is first converted into a highly reactive sulfonyl chloride intermediate. This is the pivotal step that unlocks the synthetic potential of the scaffold.

  • Diversification: The resulting sulfonyl chloride is a potent electrophile that can readily react with a wide range of nucleophiles (e.g., amines, alcohols) to generate diverse libraries of analogs for biological screening.

This strategic workflow allows for a modular and efficient exploration of the SAR landscape.

SAR_Workflow Start This compound (Starting Material) Intermediate 1-isopropyl-1H-benzimidazole-2-sulfonyl chloride (Key Reactive Intermediate) Start->Intermediate Activation Step (e.g., SOCl2, PCl5) Bioisosteres Bioisosteric Replacements (e.g., -COOH, -Tetrazole) Start->Bioisosteres Alternative Synthesis Sulfonamides Sulfonamide Library (-SO2NR'R'') Intermediate->Sulfonamides Reaction with Amine Library (R'R''NH) Sulfonate_Esters Sulfonate Ester Library (-SO2OR') Intermediate->Sulfonate_Esters Reaction with Alcohol/Phenol Library (R'OH)

Caption: Overall workflow for SAR studies starting from the core sulfonic acid scaffold.

Protocol 1: Activation to 1-isopropyl-1H-benzimidazole-2-sulfonyl chloride

Rationale: The conversion of a sulfonic acid to a sulfonyl chloride is a standard activation method in medicinal chemistry[9]. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via nucleophilic attack of the sulfonate on thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent, a more potent chlorinating agent. Caution is paramount as this reaction releases acidic gases.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with reflux condenser and gas trap (e.g., bubbler with NaOH solution)

  • Magnetic stirrer and heating mantle

Step-by-Step Protocol:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize HCl and SO₂ byproducts.

  • Reagents: Suspend this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of sulfonic acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops).

  • Reaction Initiation: While stirring, slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature. The reaction is exothermic.

  • Heating: Once the initial exotherm subsides, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure. Caution: The crude product is moisture-sensitive.

  • Isolation: The resulting crude 1-isopropyl-1H-benzimidazole-2-sulfonyl chloride is often used immediately in the next step without further purification. If necessary, it can be triturated with a non-polar solvent like hexanes to precipitate the product, which is then filtered and dried under vacuum.

Protocol 2: Synthesis of a Diverse Sulfonamide Library

Rationale: Sulfonamides are excellent bioisosteres for amides and carboxylic acids, often providing improved metabolic stability and different hydrogen bonding patterns[10][11]. Reacting the freshly prepared sulfonyl chloride with a diverse panel of primary and secondary amines is a highly effective method to rapidly generate a library of compounds for SAR analysis. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction.

Caption: General reaction scheme for sulfonamide synthesis.

Materials:

  • Crude 1-isopropyl-1H-benzimidazole-2-sulfonyl chloride

  • A library of diverse primary and secondary amines (aliphatic, aromatic, heterocyclic)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Setup: Dissolve the crude sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.1-1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirring sulfonyl chloride solution at 0 °C.

  • Equilibration: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Quenching: Quench the reaction by adding water or saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (if the amine is basic and excess needs to be removed), saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude sulfonamide derivative by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Framework for SAR Analysis and Data Interpretation

Once a library of derivatives is synthesized and purified, the compounds are submitted for biological screening. The resulting data, typically IC₅₀ or EC₅₀ values, are tabulated to elucidate the Structure-Activity Relationships.

Example SAR Data Table:

Compound IDR'R''Biological Activity (IC₅₀, nM)Lipophilicity (cLogP)
SM-01 HH>10,0001.8
AN-01 HCyclohexyl5203.5
AN-02 HPhenyl2503.1
AN-03 H4-Fluorophenyl853.3
AN-04 H4-Methoxyphenyl1503.0
AN-05 EthylEthyl1,2002.9
AN-06 -(Morpholine)9501.6

Interpretation and Key Insights:

  • Effect of Lipophilicity: Moving from the unsubstituted sulfonamide (SM-01 ) to lipophilic groups like cyclohexyl (AN-01 ) and phenyl (AN-02 ) dramatically increases potency. This suggests a hydrophobic binding pocket.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the phenyl ring (AN-03 ) further enhances activity compared to the unsubstituted phenyl (AN-02 ), possibly through favorable electronic or hydrogen-bonding interactions with the target. An electron-donating methoxy group (AN-04 ) is also favorable but less so than fluorine.

  • Steric Bulk: Comparing the diethyl derivative (AN-05 ) with the cyclohexyl derivative (AN-01 ) suggests that while lipophilicity is important, the specific shape and bulk of the substituent are also critical for optimal binding.

  • Polarity: The introduction of a polar morpholine ring (AN-06 ) reduces activity compared to other lipophilic groups, but maintains moderate potency while likely improving solubility.

These initial findings guide the next round of synthesis. For instance, based on the success of AN-03 , a medicinal chemist would logically synthesize additional halogenated and electronically diverse phenyl-sulfonamide analogs to further probe that region of chemical space.

Conclusion

This application note details a robust and logical strategy for conducting SAR studies on the this compound scaffold. By activating the sulfonic acid to a sulfonyl chloride, researchers can access a vast chemical space through the synthesis of sulfonamide and sulfonate ester libraries. The provided protocols are designed to be both reliable and adaptable. A systematic analysis of the biological data generated from these derivatives will provide critical insights into the structural requirements for target binding, ultimately guiding the rational design of more potent and selective therapeutic candidates.

References

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  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. (2000). PubMed. [Link]
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  • A New, Mild Preparation of Sulfonyl Chlorides. (2006).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2019).
  • Preparation of sulfonamides from N-silylamines. (1998). PubMed Central. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 1-Isopropyl-1H-benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Isopropyl-1H-benzimidazole-2-sulfonic acid is a specialty chemical with potential applications in pharmaceuticals, materials science, and as a complexing agent. Its amphiphilic nature, combining a heterocyclic core with a strongly acidic sulfonic acid group, makes it a molecule of interest for researchers in various fields. The development of a robust, scalable, and safe synthesis is paramount for its broader investigation and potential commercialization.

This comprehensive guide provides detailed protocols for the large-scale synthesis of this compound. It is intended for an audience of researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Overview of Synthetic Pathways

Two primary synthetic routes have been devised and are presented here for the preparation of the target molecule. The choice between these pathways may depend on the availability of starting materials, equipment, and specific safety considerations of the manufacturing site.

  • Route A: Post-alkylation Sulfonation. This pathway involves the initial construction of the 1-isopropyl-1H-benzimidazole core, followed by a direct sulfonation reaction.

  • Route B: Pre-sulfonation Alkylation. In this alternative approach, the benzimidazole-2-sulfonic acid moiety is first synthesized, followed by the N-alkylation with an isopropyl group.

A comparative analysis of these two routes is presented in the following sections, allowing for an informed decision based on process parameters.

Route A: Post-alkylation Sulfonation

This synthetic strategy is a linear three-step process commencing with the formation of the benzimidazole ring system.

Logical Workflow for Route A

Route_A_Workflow Start o-Phenylenediamine + Isobutyric Acid Step1 Step 1: Phillips-Ladenburg Condensation Start->Step1 Intermediate1 2-Isopropyl-1H-benzimidazole Step1->Intermediate1 Step2 Step 2: N-Isopropylation Intermediate1->Step2 Intermediate2 1,2-Diisopropyl-1H-benzimidazole (Side Product) Step2->Intermediate2 Intermediate3 1-Isopropyl-1H-benzimidazole Step2->Intermediate3 Step3 Step 3: Sulfonation Intermediate3->Step3 FinalProduct 1-Isopropyl-1H-benzimidazole- 2-sulfonic Acid Step3->FinalProduct

Caption: Overall workflow for Route A, proceeding through key intermediates.

Step 1: Synthesis of 2-Isopropyl-1H-benzimidazole

The initial step involves the construction of the benzimidazole core via the Phillips-Ladenburg condensation. This classic reaction condenses an o-phenylenediamine with a carboxylic acid under acidic conditions.[1]

Reaction Mechanism: Phillips-Ladenburg Condensation

Phillips_Ladenburg_Mechanism cluster_0 Acylation and Cyclization A o-Phenylenediamine C Acylated Intermediate A->C + Isobutyric Acid (H+) B Isobutyric Acid D Cyclized Intermediate C->D Intramolecular Cyclization (-H2O) E 2-Isopropyl-1H-benzimidazole D->E Dehydration

Caption: Simplified mechanism of the Phillips-Ladenburg condensation.

Protocol:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge o-phenylenediamine and 4 M hydrochloric acid.

  • Reagent Addition: Add isobutyric acid to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product will precipitate out of the solution. Collect the crude product by filtration, wash with cold water, and dry under vacuum.

Reagent/MaterialMolar Eq.Notes
o-Phenylenediamine1.0Starting material.
Isobutyric Acid1.2Provides the 2-isopropyl substituent.
4 M Hydrochloric AcidSolventAcid catalyst and solvent.
Saturated Sodium BicarbonateAs neededFor neutralization.
Expected Yield 85-95%
Step 2: N-Isopropylation of 2-Isopropyl-1H-benzimidazole

The introduction of the isopropyl group at the N1 position is achieved through a nucleophilic substitution reaction. It is crucial to control the reaction conditions to minimize the formation of the di-alkylated side product.

Protocol:

  • Reactor Setup: In a suitable reactor, dissolve 2-isopropyl-1H-benzimidazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a powdered base, such as potassium carbonate, to the solution.

  • Alkylating Agent Addition: Slowly add isopropyl bromide to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up: After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to yield pure 1-isopropyl-1H-benzimidazole.

Reagent/MaterialMolar Eq.Notes
2-Isopropyl-1H-benzimidazole1.0Intermediate from Step 1.
Isopropyl Bromide1.1Alkylating agent. A slight excess is used.
Potassium Carbonate1.5Base to deprotonate the benzimidazole nitrogen.
N,N-Dimethylformamide (DMF)SolventAprotic polar solvent.
Expected Yield 70-80%
Step 3: Sulfonation of 1-Isopropyl-1H-benzimidazole

The final step is an electrophilic aromatic substitution to introduce the sulfonic acid group. Oleum (fuming sulfuric acid) is an effective sulfonating agent for this transformation.[2][3]

Mechanism of Electrophilic Aromatic Sulfonation

Sulfonation_Mechanism cluster_0 Electrophilic Attack and Rearomatization A 1-Isopropyl-1H-benzimidazole C Sigma Complex (Carbocation Intermediate) A->C + SO3 B SO3 (from Oleum) D This compound C->D -H+ (Rearomatization)

Caption: Mechanism of sulfonation on the benzimidazole ring.

Protocol:

  • Reactor Setup: The reaction must be conducted in a reactor suitable for highly corrosive materials and equipped with excellent temperature control and a robust agitation system.

  • Reagent Addition: Charge the reactor with oleum (20-30% free SO₃) and cool to 0-5 °C. Slowly add 1-isopropyl-1H-benzimidazole portion-wise, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a controlled manner.

  • Isolation and Purification: The product will precipitate as a solid. Collect the crude product by filtration and wash with a small amount of ice-cold water. The crude product can be purified by recrystallization from hot water or by slurrying in an aqueous solvent system to remove impurities.[4][5][6]

Reagent/MaterialMolar Eq.Notes
1-Isopropyl-1H-benzimidazole1.0Intermediate from Step 2.
Oleum (20-30% free SO₃)ExcessSulfonating agent and solvent.
Crushed IceAs neededFor quenching the reaction.
Expected Yield 80-90%

Route B: Pre-sulfonation Alkylation

This alternative pathway begins with the synthesis of 2-mercaptobenzimidazole, which is then oxidized to the sulfonic acid before the final N-alkylation step.

Logical Workflow for Route B

Route_B_Workflow Start o-Phenylenediamine + Carbon Disulfide Step1 Step 1: Thionation Start->Step1 Intermediate1 2-Mercaptobenzimidazole Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Step3 Step 3: N-Isopropylation Step2->Step3 Intermediate2 Benzimidazole-2-sulfonic Acid FinalProduct 1-Isopropyl-1H-benzimidazole- 2-sulfonic Acid Step3->FinalProduct

Caption: Overall workflow for Route B, a convergent synthetic approach.

Step 1: Synthesis of 2-Mercaptobenzimidazole

This step involves the reaction of o-phenylenediamine with carbon disulfide.[2][7]

Protocol:

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine, potassium hydroxide, 95% ethanol, and water.

  • Reagent Addition: Slowly add carbon disulfide to the mixture.

  • Reaction: Heat the mixture under reflux for 3 hours.

  • Decolorization: Add activated charcoal and continue to reflux for 10 minutes.

  • Work-up: Filter the hot mixture to remove the charcoal. The filtrate is then heated, and warm water is added. Acidify the solution with dilute acetic acid while stirring.

  • Isolation: The product crystallizes upon cooling. Collect the crystals by filtration and recrystallize from ethanol.

Reagent/MaterialMolar Eq.Notes
o-Phenylenediamine1.0Starting material.
Carbon Disulfide1.0Source of the thiocarbonyl group.
Potassium Hydroxide1.0Base catalyst.
95% EthanolSolventReaction solvent.
Acetic AcidAs neededFor acidification and precipitation.
Expected Yield 90-98% [2]
Step 2: Oxidation of 2-Mercaptobenzimidazole to Benzimidazole-2-sulfonic Acid

The thiol group is oxidized to a sulfonic acid using a suitable oxidizing agent.

Protocol:

  • Reactor Setup: Suspend 2-mercaptobenzimidazole in water in a reactor equipped with a stirrer and temperature control.

  • Oxidant Addition: Prepare a solution of the oxidizing agent (e.g., hydrogen peroxide) and add it dropwise to the suspension, maintaining the temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Isolation: The product, benzimidazole-2-sulfonic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Reagent/MaterialMolar Eq.Notes
2-Mercaptobenzimidazole1.0Intermediate from Step 1.
Hydrogen Peroxide (30%)3.0-4.0Oxidizing agent.
WaterSolventReaction medium.
Expected Yield High, typically >90%
Step 3: N-Isopropylation of Benzimidazole-2-sulfonic Acid

The final step is the N-alkylation of the pre-formed sulfonic acid.

Protocol:

  • Reactor Setup: In a suitable reactor, suspend benzimidazole-2-sulfonic acid in a polar aprotic solvent like DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate, to the suspension.

  • Alkylating Agent Addition: Add isopropyl bromide to the mixture.

  • Reaction: Heat the reaction to 80-90 °C and maintain for 12-18 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into a minimal amount of cold water. The product may precipitate or can be isolated by adjusting the pH. Further purification can be achieved by recrystallization from a suitable solvent system.

Reagent/MaterialMolar Eq.Notes
Benzimidazole-2-sulfonic Acid1.0Intermediate from Step 2.
Isopropyl Bromide1.2Alkylating agent.
Potassium Carbonate2.5To neutralize the sulfonic acid and deprotonate the nitrogen.
N,N-Dimethylformamide (DMF)SolventAprotic polar solvent.
Expected Yield 60-75%

Safety Considerations for Large-Scale Synthesis

  • Oleum Handling: Oleum is extremely corrosive and reacts violently with water.[8][9] It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.

  • Exothermic Reactions: The sulfonation and quenching steps are highly exothermic. Large-scale reactions require reactors with efficient cooling systems to prevent thermal runaway.

  • Carbon Disulfide: Carbon disulfide is highly flammable and toxic. It should be handled with extreme care in a well-ventilated area, away from ignition sources.

  • Pressure Build-up: Ensure that the reaction vessels are appropriately vented, especially during heating and quenching steps.

References

  • US3842098A, "Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide", Google P
  • US20020022743A1, "Method for the purification of aryl sulfonic acids and salts", Google P
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Application Notes & Protocols: Quality Control Testing for 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework of detailed application notes and validated protocols for the quality control (QC) testing of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. Intended for researchers, analytical scientists, and drug development professionals, these guidelines are designed to ensure the identity, purity, strength, and quality of the compound, aligning with stringent pharmaceutical industry standards. The protocols herein are grounded in established analytical principles and draw upon authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] The narrative explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

Introduction: The Analytical Control Strategy

This compound combines the structural features of a benzimidazole, a privileged scaffold in medicinal chemistry, and a strongly acidic sulfonic acid group.[4][5] This unique combination necessitates a robust and multi-faceted analytical control strategy to ensure its quality for research or pharmaceutical development. Impurities stemming from synthesis or degradation can significantly impact biological activity and safety, making rigorous QC testing a non-negotiable aspect of its lifecycle.[6]

The quality control framework outlined below is built on the principles of Quality by Design (QbD) and risk management, as promoted by ICH guidelines Q8 and Q9.[2][7] It encompasses a series of orthogonal analytical techniques to provide a complete profile of the material.

Overall Quality Control Workflow

The following diagram illustrates the logical flow of testing for a batch of this compound, from sample receipt to final disposition.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identification & Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Assay & Physicochemical Properties cluster_4 Final Disposition SampleReceipt Sample Receipt & Documentation Review VisualInspection Visual Inspection (Appearance, Color) SampleReceipt->VisualInspection Solubility Solubility Check (Qualitative) VisualInspection->Solubility FTIR FTIR Spectroscopy Solubility->FTIR Identity Tests MS Mass Spectrometry (MS) Solubility->MS Identity Tests NMR ¹H NMR Spectroscopy Solubility->NMR Identity Tests HPLC_Purity HPLC-UV for Related Substances NMR->HPLC_Purity Proceed if Identity Confirmed GC_HS GC-HS for Residual Solvents HPLC_Purity->GC_HS ROI Residue on Ignition (Sulfated Ash) HPLC_Purity->ROI Titration Potentiometric Titration (Assay) ROI->Titration KF Karl Fischer (Water Content) Titration->KF pH_Test pH of Solution Titration->pH_Test Review Data Review & Conformance Check pH_Test->Review OOS Out-of-Specification (OOS) Investigation Review->OOS Spec(s) Failed Release Batch Release Review->Release All Specs Met OOS->Release Investigation Invalidates Result Reject Batch Rejection OOS->Reject Result Confirmed

Caption: High-level workflow for the quality control testing of this compound.

Identification Tests

The purpose of identification testing is to unequivocally confirm that the substance is this compound. A combination of spectroscopic techniques is recommended.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the compound by detecting the characteristic vibrational frequencies of its functional groups. This provides a unique molecular fingerprint.

Experimental Choices: Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal sample preparation and eliminating the need for KBr pellets.

Protocol:

  • Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

  • Place a small amount (approx. 5-10 mg) of the sample powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Compare the resulting spectrum with that of a qualified reference standard. The positions of the major absorption bands should correspond.[8]

Data Interpretation:

Wavenumber (cm⁻¹) Assignment Expected Appearance
~3100-3000 Aromatic C-H Stretch Medium to Weak
~2980-2940 Aliphatic C-H Stretch (isopropyl) Medium to Strong
~1620 & ~1580 C=N and C=C Stretch (benzimidazole ring) Medium, Sharp
~1250 & ~1050 S=O Stretch (sulfonic acid) Strong, Broad

| ~1150 | C-N Stretch | Medium |

Protocol: Mass Spectrometry (MS)

Principle: MS provides information about the molecular weight and elemental composition of the compound, offering a high degree of certainty for identification.

Experimental Choices: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like sulfonic acids. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental formula with high accuracy.[9]

Protocol:

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infuse the solution directly into the ESI source or inject via an HPLC system.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • The molecular formula of this compound is C₁₀H₁₂N₂O₃S, with a monoisotopic mass of 240.0596 Da.

  • In negative ion mode, expect the deprotonated molecule [M-H]⁻ at m/z 239.0523.

  • In positive ion mode, expect the protonated molecule [M+H]⁺ at m/z 241.0669.

  • Confirm the measured mass is within 5 ppm of the theoretical mass. The fragmentation pattern can also be compared to a reference standard.[10][11]

Protocol: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR provides detailed information about the chemical structure, including the number and connectivity of protons, confirming the identity and substitution pattern of the molecule.

Experimental Choices: DMSO-d₆ is chosen as the solvent due to its ability to dissolve the polar sulfonic acid and to allow observation of the exchangeable N-H proton.

Protocol:

  • Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[12]

  • Reference the spectrum to the residual DMSO peak at δ ~2.50 ppm.

Expected Chemical Shifts (δ, ppm) and Multiplicities:

Chemical Shift (δ) Protons Multiplicity Integration Rationale
~1.6 6H Doublet (d) 6 -CH(CH₃ )₂
~5.0 1H Septet (sept) 1 -CH (CH₃)₂
~7.4-7.5 2H Multiplet (m) 2 Aromatic Protons (H5, H6)
~7.8-7.9 2H Multiplet (m) 2 Aromatic Protons (H4, H7)
>12.0 1H Broad Singlet (br s) 1 N-H proton (exchangeable)

(Note: The sulfonic acid proton is highly acidic and may be too broad to observe or may exchange with residual water.)[13][14]

Purity and Impurity Profiling

These tests are designed to detect and quantify any impurities, including organic (related substances, synthesis by-products), inorganic (residue on ignition), and residual solvents.

Protocol: Related Substances by High-Performance Liquid Chromatography (HPLC)

Principle: A reversed-phase HPLC method with UV detection separates the main compound from its potential impurities. The peak area percentage is used to determine the purity and the levels of individual impurities.

Experimental Choices: A C18 stationary phase provides good retention for the benzimidazole core. A gradient elution is necessary to separate polar starting materials from less polar by-products. An acidic mobile phase (e.g., using formic or phosphoric acid) is required to suppress the ionization of the sulfonic acid group, ensuring good peak shape.[15] Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be a powerful alternative for retaining and separating sulfonic acids.[16][17][18]

HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 275 nm
Injection Vol. 10 µL

| Sample Conc. | 1.0 mg/mL in 50:50 Water:Acetonitrile |

System Suitability Test (SST):

Parameter Acceptance Criteria Rationale
Tailing Factor ≤ 2.0 Ensures peak symmetry.
Theoretical Plates ≥ 2000 Ensures column efficiency.

| %RSD of 6 Injections | ≤ 2.0% | Ensures injection precision. |

Procedure:

  • Prepare the mobile phases and sample solution as described.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform the SST by injecting a standard solution six times. The system must pass all SST criteria before proceeding.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the sample solution.

  • Integrate all peaks and calculate the area percentage of the main peak and any impurities. Disregard peaks from the blank and any peaks below the reporting threshold (e.g., 0.05%).

Acceptance Criteria (Example):

  • Purity: ≥ 99.0%

  • Any single unspecified impurity: ≤ 0.10%

  • Total impurities: ≤ 1.0% (These limits should be established based on batch data, toxicology studies, and regulatory requirements like ICH Q3A/Q3B).

Protocol: Residual Solvents by Gas Chromatography (GC)

Principle: Headspace GC is used to detect and quantify volatile organic solvents that may be remaining from the synthesis process. This method adheres to the principles outlined in USP <467> and ICH Q3C.

Protocol Summary: A standard static headspace GC method is employed. The sample is dissolved in a high-boiling solvent (e.g., DMSO), sealed in a headspace vial, and heated. The vapor phase is then injected into the GC. Quantification is performed against a standard containing known amounts of the potential solvents used in the synthesis.

Assay (Quantitative Potency)

The assay determines the exact content or potency of this compound in the sample.

Protocol: Assay by Potentiometric Titration

Principle: This is a classic, highly precise method for quantifying an acid. The sulfonic acid group is a strong acid and can be accurately titrated with a standardized strong base. A potentiometer is used to detect the equivalence point.[19]

Experimental Choices: A non-aqueous titration is often preferred for organic acids to improve solubility and sharpen the endpoint.[20] Titrating with a standardized solution of tetrabutylammonium hydroxide (TBAH) in a solvent like isopropanol provides a very clear inflection point.

Reagents:

  • Titrant: 0.1 N Tetrabutylammonium hydroxide (TBAH) in Isopropanol, standardized.

  • Solvent: Isopropanol or a similar alcohol.

  • Sample: Accurately weigh ~200 mg of the substance.

Procedure:

  • Calibrate the pH meter/potentiometer using standard buffers.

  • Accurately weigh the sample and dissolve it in 50 mL of isopropanol in a titration vessel.

  • Immerse the calibrated pH electrode and the burette tip into the solution.

  • Titrate the solution with 0.1 N TBAH, recording the mV or pH reading after each incremental addition of titrant.

  • Continue the titration past the equivalence point.

  • Determine the equivalence point volume from the point of maximum inflection on the titration curve (or by using the first/second derivative).

  • Perform a blank titration of the solvent and subtract the blank volume from the sample titration volume.

Calculation:

Where:

  • V_sample = Volume of titrant for the sample (mL)

  • V_blank = Volume of titrant for the blank (mL)

  • N_TBAH = Normality of the TBAH solution

  • MW = Molecular Weight (240.21 g/mol )

  • W_sample = Weight of the sample (g)

Acceptance Criteria: 99.0% - 101.0% (on the dried basis).

Out-of-Specification (OOS) Investigation Logic

A critical component of any robust QC system is a defined procedure for handling results that fall outside the established acceptance criteria.[1] The following diagram outlines a logical pathway for an OOS investigation.

OOS_Investigation OOS_Result OOS Result Obtained Phase1 Phase 1: Laboratory Investigation OOS_Result->Phase1 Check_Obvious Check for Obvious Errors (Calculation, Dilution, Instrument Fault) Phase1->Check_Obvious Error_Found Obvious Error Identified? Check_Obvious->Error_Found Invalidate Invalidate Initial Result. Retest Protocol Initiated. Error_Found->Invalidate Yes No_Error No Obvious Error Error_Found->No_Error No Phase2 Phase 2: Full-Scale Investigation No_Error->Phase2 Retest Retesting by Second Analyst Phase2->Retest Review_Mfg Review Manufacturing & Sampling Process Phase2->Review_Mfg Result_Confirmed OOS Confirmed? Retest->Result_Confirmed Root_Cause Determine Root Cause. Implement CAPA. Result_Confirmed->Root_Cause Yes Result_Passes Retest Results Pass. Initial Result Anomalous. Result_Confirmed->Result_Passes No Reject_Batch Reject Batch Root_Cause->Reject_Batch Release_Batch Conclude Investigation. Release Batch. Result_Passes->Release_Batch

Caption: Decision tree for an Out-of-Specification (OOS) investigation process.

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  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
  • Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).

Sources

Application Note: Strategic Formulation of 1-isopropyl-1H-benzimidazole-2-sulfonic acid for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in preclinical animal studies.

Abstract: The successful preclinical evaluation of novel chemical entities (NCEs) is fundamentally dependent on the development of an appropriate and well-characterized formulation. This guide provides a detailed framework for the formulation of 1-isopropyl-1H-benzimidazole-2-sulfonic acid, a compound belonging to a therapeutically significant class of benzimidazoles.[1] We will explore the critical steps from initial physicochemical characterization to the preparation of stable, homogenous formulations suitable for various routes of administration in in vivo models. The protocols herein are designed to ensure maximal exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TK) studies while maintaining scientific rigor and reproducibility.[2][3]

Introduction: The Imperative for Rational Formulation Design

Benzimidazole derivatives represent a versatile scaffold in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and antiparasitic effects.[4][5][6] The subject of this guide, this compound, combines this heterocyclic core with a strongly acidic sulfonic acid moiety. This functional group is anticipated to dominate the compound's physicochemical properties, particularly its aqueous solubility and stability.

Foundational Step: Pre-formulation Physicochemical Characterization

A thorough understanding of a compound's intrinsic properties is the cornerstone of any formulation strategy.[8] For this compound, the presence of both a strongly acidic sulfonic acid group and a weakly basic benzimidazole nitrogen suggests complex pH-dependent behavior.

Key Physicochemical Parameters
  • Aqueous Solubility: This is the most critical parameter. Due to the sulfonic acid group, high solubility is expected at neutral and alkaline pH. However, solubility in acidic environments (e.g., pH 1.2, simulating gastric fluid) must be determined, as precipitation could impact oral absorption. Solubility studies should be conducted across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4).[8]

  • pKa (Acid Dissociation Constant): The sulfonic acid group is strongly acidic (estimated pKa < 2), meaning it will be ionized (negatively charged) across the entire physiological pH range. The benzimidazole ring system also has a basic nitrogen, and its pKa will determine the pH at which the molecule becomes zwitterionic or cationic.

  • LogD (Distribution Coefficient): The pH-dependent lipophilicity, or LogD, will influence the compound's ability to cross biological membranes. This should be measured at key pH values (e.g., 5.0, 7.4) to predict absorption characteristics.

  • Stability: The chemical stability of the molecule in solution must be assessed. Sulfonic acids are generally stable, but the complete structure should be tested for susceptibility to hydrolysis and oxidation, especially when exposed to light or non-optimal pH conditions.[9]

Protocol 1: Rapid Physicochemical Profiling

Objective: To determine the aqueous solubility and solution stability of this compound.

Materials:

  • This compound (API)

  • Standard buffer solutions: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 & 7.4 (Phosphate)

  • Organic solvent (e.g., Acetonitrile, DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated pH meter, analytical balance, vortex mixer, centrifuge

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the API in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Kinetic Solubility Measurement: a. Aliquot 198 µL of each buffer solution into separate microcentrifuge tubes. b. Add 2 µL of the 10 mg/mL API stock solution to each tube to achieve a final concentration of 100 µg/mL. c. Vortex vigorously for 1 minute. d. Incubate at room temperature for 2 hours, protected from light. e. Centrifuge at 14,000 rpm for 15 minutes to pellet any precipitate. f. Carefully transfer the supernatant and analyze the concentration via a validated HPLC method (see Protocol 3).

  • Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of solid API (e.g., 2-5 mg) to 1 mL of each buffer in a glass vial. b. Agitate at room temperature for 24 hours to ensure equilibrium is reached. c. Filter the suspension through a 0.45 µm PVDF filter. d. Dilute the filtrate appropriately and quantify the dissolved API concentration via HPLC.

  • Solution Stability: a. Prepare solutions of the API in the target formulation vehicle (see Section 3). b. Store aliquots under relevant conditions: 4°C (refrigerated), ambient temperature (benchtop), and 40°C (accelerated). c. Analyze the concentration at initial (T=0), 4-hour, 24-hour, and 7-day time points using a stability-indicating HPLC method. The percent recovery relative to T=0 is calculated.

Data Presentation: Expected Physicochemical Profile

The data gathered should be summarized for clear interpretation.

ParameterExpected Value/BehaviorRationale & Implication for Formulation
Molecular Formula C₁₀H₁₂N₂O₃S-
Molecular Weight 240.28 g/mol Required for all concentration calculations.
pKa₁ (Sulfonic Acid) < 2Will be ionized (anionic) at all physiological pHs. Favors aqueous solubility.
pKa₂ (Benzimidazole) ~4-5Influences charge state in the stomach. May be zwitterionic at low pH.
Solubility at pH 7.4 High (>10 mg/mL)Suggests that simple buffered aqueous solutions are feasible for IV, IP, and PO routes.
Solubility at pH 1.2 Moderate to LowPotential for precipitation in the stomach after oral dosing. May require pH modifiers.
LogD at pH 7.4 Low (< 1)Indicates hydrophilicity. May limit passive diffusion across cell membranes.

Formulation Development: A Stepwise Approach

The preclinical formulation should be as simple as possible to avoid confounding effects from excipients. The goal is to achieve a homogenous and stable solution or suspension that can be accurately dosed.[3]

Workflow for Formulation Selection

The following diagram outlines the decision-making process for developing a suitable formulation.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Quality Control & Dosing Char Physicochemical Characterization (Protocol 1) Sol Solubility > Target Dose in Aqueous Vehicle? Char->Sol Aqueous Develop Buffered Aqueous Solution (Protocol 2) Sol->Aqueous Yes Complex Complex Formulation Needed Sol->Complex No QC QC Testing: Assay, Stability, Appearance (Protocol 3) Aqueous->QC pH_Mod Add pH Modifier (e.g., Citrate, Phosphate) Complex->pH_Mod pH-dependent Solubility Issue Cosolvent Add Co-solvent (e.g., PEG400, Propylene Glycol) Complex->Cosolvent General Solubility Issue Suspension Develop Suspension (e.g., 0.5% MC in Saline) Complex->Suspension If Solution Not Achievable pH_Mod->QC Cosolvent->QC Suspension->QC Dose In Vivo Dosing QC->Dose

Caption: Formulation development workflow.

Vehicle Selection & Preparation

Given the anticipated high aqueous solubility from the sulfonic acid group, a simple buffered solution is the logical starting point.

  • For Intravenous (IV) Administration: An isotonic, pH 7.4 buffered solution is required. Phosphate-buffered saline (PBS) is a standard choice. The final formulation must be sterile-filtered.

  • For Oral (PO) or Intraperitoneal (IP) Administration: A wider range of vehicles is acceptable. A simple saline or buffered water solution is often sufficient. Using a buffer can help maintain the compound's solubility upon dilution in the physiological environment. Citrate buffers can be effective pH modifiers.[10]

Protocol 2: Preparation of a 10 mg/mL Buffered Aqueous Solution

Objective: To prepare a stock formulation of this compound for oral gavage.

Materials:

  • API

  • Sterile Water for Injection (WFI)

  • Sodium Citrate Dihydrate

  • Citric Acid Monohydrate[10]

  • Calibrated pH meter, magnetic stirrer, sterile glass beaker, volumetric flasks

  • Sterile 0.22 µm syringe filter (if for IV/IP use)

Methodology:

  • Buffer Preparation (50 mM Citrate, pH 6.0): a. To ~900 mL of WFI, add 10.29 g of Sodium Citrate Dihydrate and 1.05 g of Citric Acid Monohydrate. b. Stir until fully dissolved. c. Adjust the pH to 6.0 ± 0.1 using 1N NaOH or 1N HCl if necessary. d. Transfer to a 1 L volumetric flask and add WFI to the mark.

  • API Formulation (10 mg/mL): a. Weigh 250 mg of this compound into a 25 mL volumetric flask. b. Add ~20 mL of the 50 mM citrate buffer (pH 6.0). c. Stir or sonicate until the API is completely dissolved. A clear, particle-free solution should be formed. d. Add buffer to the 25 mL mark. Mix thoroughly. e. Measure and record the final pH of the formulation.

  • Storage: Store the final formulation in a sealed, clearly labeled container at 2-8°C, protected from light. Confirm stability as per Protocol 1.

Table of Example Formulations
Formulation IDVehicleAPI Conc. (mg/mL)ExcipientsIntended RouteRationale
F1-IV Phosphate-Buffered Saline5NoneIV, IPIsotonic, physiological pH for parenteral routes.
F2-PO-Simple 0.9% Saline10NonePOSimplest vehicle to assess intrinsic absorption.
F3-PO-Buffer 50 mM Citrate Buffer, pH 6.020Citric Acid, Sodium CitratePOpH control to ensure solubility is maintained in the upper GI tract.[11]
F4-PO-Susp 0.5% Methylcellulose (MC) in Water50MethylcellulosePO (High Dose)For high-dose toxicology where solubility limits are exceeded.

Quality Control: Ensuring Accuracy and Safety

Every formulation batch must be validated to ensure it meets specifications before being used in an animal study. This is a non-negotiable step for data integrity.[8]

Key QC Assays
  • Visual Appearance: Check for clarity, color, and absence of particulates (for solutions) or for uniform dispersion (for suspensions).

  • pH Measurement: Confirm the final pH is within the target range.

  • Potency/Concentration Assay: Verify the final concentration of the API is within ±10% of the target. HPLC is the standard method.[12][13]

  • Stability: Confirm the API remains stable in the vehicle for the duration of the study ("in-use" stability).

Protocol 3: HPLC Method for Quantification

Objective: To determine the concentration and purity of this compound in prepared formulations.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 or equivalent with DAD/UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-14 min: 95% B

    • 14-15 min: 95% to 5% B

    • 15-18 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 288 nm.[13]

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare calibration standards of the API in the mobile phase (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dilute the prepared formulation (from Protocol 2) with the mobile phase to fall within the linear range of the calibration curve.

  • Analysis: Inject standards and samples.

  • Quantification: Generate a linear regression from the peak areas of the standards. Use the resulting equation to calculate the concentration of the API in the test samples, correcting for the dilution factor.

In Vivo Dosing and Administration

The final step is the accurate administration of the characterized formulation to the test animals.

Administration Workflow

Dosing_Workflow cluster_0 Pre-Dosing cluster_1 Dosing Event cluster_2 Post-Dosing Prep Prepare Formulation (Protocol 2) QC Perform QC Checks (Protocol 3) Prep->QC DoseCalc Calculate Dose Volume (Based on Animal Weight) QC->DoseCalc Admin Administer Formulation (e.g., Oral Gavage, IV Injection) DoseCalc->Admin Observe Observe Animal for Adverse Reactions Admin->Observe Sample Collect Samples (e.g., Blood, Tissues) Observe->Sample Analysis Bioanalytical Sample Processing & Analysis Sample->Analysis

Sources

Application Notes & Protocols for 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide to the safe handling and storage of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. The protocols and recommendations outlined herein are synthesized from established best practices for handling analogous chemical structures, specifically benzimidazole derivatives and sulfonic acids. This guide is intended for researchers, scientists, and professionals in drug development who may be working with this compound. Adherence to these procedures is critical to ensure personnel safety, maintain compound integrity, and support experimental validity.

Introduction: Understanding the Compound

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds, which are of significant interest in medicinal chemistry for their diverse pharmacological activities.[1][2][3] The inclusion of a sulfonic acid group significantly influences the compound's physicochemical properties, rendering it a strong acid.[4] Sulfonic acids are known for their corrosive nature and require specific handling and storage considerations to mitigate risks.[4][5]

The molecular structure, featuring both a benzimidazole core and a sulfonic acid moiety, dictates its reactivity, stability, and potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, the following guidelines are based on the known properties of structurally related compounds.[6][7] Users must consult the supplier-specific SDS upon receipt of the compound and prioritize its recommendations.

Hazard Identification and Safety Precautions

Based on the general characteristics of sulfonic acids and benzimidazole derivatives, this compound should be treated as a hazardous substance.

Potential Hazards:

  • Corrosive: Sulfonic acids are strong acids and can cause severe skin burns and eye damage upon contact.[4][6]

  • Irritant: May cause irritation to the skin, eyes, and respiratory system.[5][8][9] Inhalation of dust or aerosols can lead to respiratory tract irritation.[5][8]

  • Environmental Hazards: Spills should be contained to prevent entry into drains and waterways.[8]

Mandatory Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of liquids and airborne particles.[5][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the corrosive compound.[10]
Body Protection Laboratory coat, closed-toe shoes, and long pants.Minimizes the risk of skin exposure to spills.[10]
Respiratory Use in a well-ventilated area or under a chemical fume hood.Prevents inhalation of dust or aerosols.[4][11]

Handling Procedures

Proper handling techniques are paramount to a safe laboratory environment. The following workflow should be strictly adhered to when working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation (Fume Hood) weigh Weighing (in ventilated enclosure) prep_area->weigh Proceed with caution ppe Don Appropriate PPE ppe->prep_area Proceed with caution sds Review SDS sds->ppe Proceed with caution dissolve Dissolution (add acid to solvent slowly) weigh->dissolve transfer Transferring Solutions (use appropriate glassware) dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate After use waste Dispose of Waste (follow institutional guidelines) decontaminate->waste cleanup_area Clean Work Area waste->cleanup_area remove_ppe Remove PPE cleanup_area->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Protocol for Weighing and Solution Preparation
  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as specified in the table above.

    • Have appropriate spill cleanup materials readily available (e.g., sodium bicarbonate for neutralization).

  • Weighing:

    • Perform all weighing operations within a ventilated enclosure to minimize inhalation exposure.

    • Use a tared, clean, and dry weighing vessel.

    • Handle the solid compound with a clean spatula. Avoid generating dust.

  • Dissolution:

    • Select a compatible solvent. Benzimidazole derivatives can exhibit variable solubility.[12]

    • Crucially, always add the acid to the solvent slowly and in small portions while stirring. This is an exothermic process, and adding solvent to the acid can cause dangerous splashing.

    • Use a magnetic stirrer for efficient and safe mixing.

  • Transfer:

    • Use appropriate and clean glassware for transferring solutions.

    • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Storage Procedures

The stability and integrity of this compound are dependent on proper storage conditions.

ParameterRecommendationRationale and Incompatibility
Temperature Store in a cool, dry place.[10]Elevated temperatures can accelerate degradation.
Atmosphere Store in a tightly sealed container.[10][13]Protects from atmospheric moisture and contaminants. Some related compounds are hygroscopic.[14]
Light Store in a light-resistant container.[15]Some benzimidazole derivatives are sensitive to light.[15]
Ventilation Store in a well-ventilated area.[10]Prevents the buildup of any potential vapors.
Incompatibilities Store separately from strong bases, amines, and reducing agents.[16]Sulfonic acids can react violently with these substances.[16]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentProtocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Spill Evacuate the area. For small spills, neutralize with a suitable agent like sodium bicarbonate or a commercial spill kit. Absorb the neutralized material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[13][16]

References

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
  • SULPHONIC ACID, 90% Safety D
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Alkane Sulfonic Acid. [Link]
  • Scalia, S., Mezzena, M., & Iannuccelli, V. (2005).
  • Corrosionpedia. (n.d.). Sulfonic Acid. [Link]
  • PubChem. (n.d.). Benzimidazole.
  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid.
  • Donia, A. M., et al. (2023). Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. MDPI. [Link]
  • Alam, M. A., et al. (2022).
  • Jayanthi, V., et al. (2016). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences. [Link]
  • Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. [Link]
  • Farooq, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. [Link]
  • ResearchGate. (n.d.).

Sources

1-isopropyl-1H-benzimidazole-2-sulfonic acid as a catalyst in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-isopropyl-1H-benzimidazole-2-sulfonic acid: Synthesis and Applications in Brønsted Acid Catalysis

Prepared by: A Senior Application Scientist

Introduction: Unveiling a Modern Brønsted Acid Catalyst

In the landscape of contemporary organic synthesis, the development of efficient, robust, and selective catalysts is paramount. While classic Brønsted acids like sulfuric acid and p-toluenesulfonic acid (p-TSA) have been mainstays, their application can be limited by issues of solubility, harsh reaction conditions, and catalyst recovery. This guide introduces This compound , a specialized Brønsted acid catalyst designed to address some of these challenges.

The structure of this compound integrates two key functional motifs: the benzimidazole core and a sulfonic acid group. The N-alkylation with an isopropyl group enhances its solubility in a broader range of organic solvents compared to its unsubstituted counterpart, 1H-benzimidazole-2-sulfonic acid.[1][2] The benzimidazole ring system itself can participate in non-covalent interactions, potentially influencing the transition state of a reaction. The sulfonic acid moiety provides a strongly acidic proton (low pKa) capable of activating a wide variety of functional groups, thereby catalyzing a multitude of organic transformations.

While direct catalytic applications of this specific N-isopropyl derivative are emerging, its structural analogues have shown promise in asymmetric catalysis.[3] This application note will provide a detailed protocol for its synthesis and explore its potential as a highly effective catalyst in two cornerstone organic reactions: the Biginelli multicomponent reaction and Fischer esterification.

Part 1: Synthesis of the Catalyst

A reliable synthesis of this compound can be envisioned through a three-step sequence starting from commercially available materials. This pathway involves the initial formation of the benzimidazole-2-thiol, followed by N-alkylation and subsequent oxidation to the sulfonic acid.

Start o-Phenylenediamine Intermediate1 1H-Benzimidazole-2-thiol Start->Intermediate1 Step 1: Cyclization Reagent1 Carbon Disulfide (CS₂) Potassium Hydroxide (KOH) Intermediate2 1-Isopropyl-1H-benzimidazole-2-thiol Intermediate1->Intermediate2 Step 2: N-Alkylation Reagent2 2-Iodopropane Base (e.g., K₂CO₃) FinalProduct This compound Intermediate2->FinalProduct Step 3: Oxidation Reagent3 Oxidizing Agent (e.g., H₂O₂ or KMnO₄)

Caption: Synthetic workflow for the catalyst.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1H-Benzimidazole-2-thiol

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.25 mol) in ethanol (150 mL) and water (25 mL).

  • Add o-phenylenediamine (0.20 mol) to the solution and stir until fully dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide (0.25 mol) dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Acidify the solution with glacial acetic acid until a pH of ~6 is reached, causing a precipitate to form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 1H-benzimidazole-2-thiol.

Step 2: Synthesis of 1-Isopropyl-1H-benzimidazole-2-thiol

  • To a solution of 1H-benzimidazole-2-thiol (0.10 mol) in N,N-dimethylformamide (DMF, 200 mL), add anhydrous potassium carbonate (0.15 mol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-iodopropane (0.12 mol) dropwise to the mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and pour it into 600 mL of ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain pure 1-isopropyl-1H-benzimidazole-2-thiol.

Step 3: Synthesis of this compound

  • Suspend 1-isopropyl-1H-benzimidazole-2-thiol (0.05 mol) in a mixture of water (100 mL) and 50% sodium hydroxide solution (20 mL).

  • Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (0.15 mol) in water (150 mL) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 1 hour.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1.

  • The sulfonic acid product will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.[1]

Part 2: Application in the Biginelli Multicomponent Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4][5][6] These heterocyclic scaffolds are of significant interest in medicinal chemistry. The reaction is classically catalyzed by a Brønsted or Lewis acid. This compound is proposed here as a highly effective catalyst for this transformation.

Mechanistic Rationale

The catalyst's primary role is to activate the aldehyde carbonyl group, making it more electrophilic for nucleophilic attack by urea. This is followed by condensation with the β-ketoester and subsequent cyclization and dehydration to afford the DHPM product. The N-isopropyl group may enhance catalyst solubility in less polar media and sterically influence the transition state.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester Intermediate_A Adduct A Ketoester->Intermediate_A Addition Catalyst Catalyst (H⁺) 1-isopropyl-1H- benzimidazole- 2-sulfonic acid Catalyst->Aldehyde Protonation Acyliminium->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Cyclization Product DHPM Product Intermediate_B->Product - H₂O

Caption: Proposed mechanism for the Biginelli reaction.

Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
  • In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10 mmol, 1.30 g), and urea (12 mmol, 0.72 g).

  • Add this compound (0.5 mol%, 0.012 g).

  • Heat the mixture under solvent-free conditions at 80-90 °C with magnetic stirring.

  • Monitor the reaction progress by TLC (e.g., using ethyl acetate/hexane 1:2). The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add 20 mL of cold water and stir the mixture vigorously for 15 minutes.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then recrystallize from ethanol to afford the pure DHPM product as a white solid.

Substrate Scope and Expected Performance

Based on data from similar sulfonic acid catalysts, this protocol is expected to be highly efficient for a wide range of substrates.[4][5][7]

EntryAldehydeβ-DicarbonylUrea/ThioureaExpected Time (h)Expected Yield (%)
1BenzaldehydeEthyl AcetoacetateUrea1.5>90
24-ChlorobenzaldehydeEthyl AcetoacetateUrea1.0>95
34-NitrobenzaldehydeEthyl AcetoacetateUrea1.0>95
44-MethoxybenzaldehydeEthyl AcetoacetateUrea2.0>85
5BenzaldehydeMethyl AcetoacetateUrea1.5>90
6BenzaldehydeEthyl AcetoacetateThiourea2.5>88
7CyclohexanecarboxaldehydeEthyl AcetoacetateUrea3.0>80

Part 3: Application in Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. It is a fundamental transformation in organic synthesis. The role of the Brønsted acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Protocol: Synthesis of Ethyl Benzoate
  • To a 100 mL round-bottom flask equipped with a reflux condenser, add benzoic acid (20 mmol, 2.44 g) and absolute ethanol (40 mL).

  • Add this compound (2 mol%, 0.096 g).

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor reaction completion via TLC.

  • After cooling, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted benzoic acid and the catalyst.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield ethyl benzoate. Further purification can be achieved by distillation if required.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Reaction progress can be meticulously monitored by Thin Layer Chromatography (TLC). The final products, both the catalyst and the organic products, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis) and compared with literature data for known compounds to confirm their identity and purity. The catalyst's reusability can be assessed by recovering it from the aqueous phase after the reaction workup, drying it, and using it in subsequent reaction cycles with minimal expected loss in activity.

References

  • Der Pharma Chemica. (2016). Synthesis of 3,4-dihydropyrimidin-2(1H)
  • Taylor & Francis Online. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. [Link]
  • ResearchGate. (2009). One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)
  • ResearchGate. (2016). Synthesis of 3,4-dihydropyrimidin-2(1H)
  • MDPI. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
  • Fisher Scientific. 1-Propyl-1h-benzimidazole-2-sulfonic acid, 95% Purity, C10H12N2O3S, 1 gram.
  • PMC - NIH. (2019).
  • PubChem. 1H-Benzimidazole-2-sulfonic acid. [Link]
  • ResearchGate. (2015). 2-Acylmethyl-1H-benzimidazoles in the Biginelli Reaction.
  • IRIS-AperTO - UniTo. Brønsted acid catalysed enantioselective Biginelli reaction. [Link]
  • PMC - PubMed Central. (2023).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your reactions effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems you may encounter during the synthesis of this compound. Each issue is analyzed from a mechanistic perspective to provide a robust solution.

Question 1: Why is the yield of my this compound consistently low?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to incomplete reaction, side product formation, or product loss during workup. Let's break down the potential causes and their remedies.

Possible Causes & Recommended Solutions:

  • Incomplete Sulfonation: The sulfonation of the benzimidazole ring is a reversible electrophilic aromatic substitution.[1] Insufficiently strong sulfonating conditions or the presence of water can hinder the reaction's progress.

    • Solution: Ensure your sulfonating agent (e.g., fuming sulfuric acid or chlorosulfonic acid) is of high quality and has not been exposed to atmospheric moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

  • Side Reactions: The formation of undesired products is a common culprit for low yields. One significant side reaction is the formation of isomeric sulfonic acids, where the sulfo group attaches to the benzene ring instead of the C2 position of the imidazole ring.

    • Solution: Precise temperature control is critical. Sulfonation at the C2 position is often kinetically favored under specific conditions. Carefully follow established protocols regarding reaction temperature. Additionally, ensure the stoichiometry of your reactants is accurate to avoid excess reagents that might promote side reactions.[2]

  • Product Loss During Workup and Purification: this compound is highly polar and water-soluble, which can make its isolation challenging.[3]

    • Solution: When neutralizing the reaction mixture, do so carefully and monitor the pH. Over-acidification or making the solution too basic can affect the product's solubility and stability. For purification, instead of relying solely on recrystallization from aqueous solutions where losses can be significant, consider techniques like precipitation by adding a less polar, water-miscible solvent.

Experimental Protocol: Monitoring Reaction Progress by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of a polar organic solvent like methanol and a less polar one like dichloromethane).

  • During the reaction, carefully take a small aliquot of the reaction mixture.

  • Quench the aliquot in a small amount of water and extract with an organic solvent.

  • Spot the extracted sample, along with your starting material, on a TLC plate.

  • Develop the plate and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates product formation.

Question 2: My final product is discolored (off-white, yellow, or brown). What is the cause and how can I fix it?

Answer:

Discoloration in the final product is typically due to the presence of colored impurities, often arising from the oxidation of starting materials or intermediates.

Possible Causes & Recommended Solutions:

  • Oxidation of Starting Materials: The o-phenylenediamine precursor to the benzimidazole ring is susceptible to oxidation, which can form highly colored impurities that carry through the synthesis.[2]

    • Solution: Use high-purity, freshly sourced o-phenylenediamine. If the purity is questionable, consider purifying it before use. Running the initial benzimidazole formation step under an inert atmosphere can also mitigate oxidation.[2]

  • Charring from Strong Acid: The use of strong sulfonating agents like fuming sulfuric acid can cause some charring of the organic material if the reaction is not adequately controlled.

    • Solution: Maintain strict temperature control during the addition of the sulfonating agent and throughout the reaction. Adding the sulfonating agent slowly to a cooled solution of the benzimidazole can prevent localized overheating.

  • Purification Strategy: To remove colored impurities from your final product:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., water or an alcohol-water mixture) and treat it with a small amount of activated carbon. Heat the mixture gently, then filter it hot to remove the carbon and the adsorbed impurities. Recrystallize the product from the filtrate.[2]

    • Acid-Base Extraction: Since benzimidazoles have a basic nitrogen atom, you can use acid-base extraction to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The product will move to the aqueous layer. Then, carefully neutralize the aqueous layer to precipitate the purified product.[2]

Question 3: I am having difficulty purifying my this compound. What are the best practices?

Answer:

The purification of sulfonic acids can be challenging due to their high polarity and tendency to retain water.[3]

Key Purification Strategies:

  • Recrystallization: This is a common method, but solvent selection is key.

    • From Water: While the product is soluble in water, its solubility may decrease upon cooling, allowing for crystallization. However, significant product loss can occur. A common impurity, sulfuric acid, can often be removed by recrystallization from concentrated aqueous solutions.[3]

    • From Mixed Solvents: Using a mixture of a good solvent (like water or ethanol) and a poor solvent can improve recovery. Dissolve the crude product in a minimal amount of the good solvent and then slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.

  • Dealing with Residual Sulfuric Acid: A common impurity is residual sulfuric acid from the sulfonation step.

    • Precipitation of a Salt: One effective method is to convert the sulfonic acid to a salt (e.g., a calcium or barium salt) by treating the aqueous solution with the corresponding hydroxide or carbonate. The sulfate will precipitate as insoluble calcium or barium sulfate and can be filtered off. The soluble sulfonate salt can then be converted back to the sulfonic acid using a strong acid or an ion-exchange resin.[4]

Data Summary: Purification Methods

MethodAdvantagesDisadvantagesBest For Removing
Recrystallization from Water Simple, effective for removing less polar impurities.Can lead to significant product loss due to high water solubility.Less polar organic impurities.
Activated Carbon Treatment Excellent for removing colored impurities.[2]Can sometimes adsorb the product, reducing yield.Colored byproducts.
Salt Formation & Filtration Highly effective for removing residual sulfuric acid.[4]Adds extra steps to the synthesis.Sulfuric acid and other sulfate impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent two-step synthetic strategy involves first synthesizing the 1-isopropyl-1H-benzimidazole core, followed by sulfonation at the C2 position. An alternative is the oxidation of 1-isopropyl-1H-benzimidazole-2-thiol.[5][6]

Q2: What is the role of the isopropyl group on the N1 position?

A2: The isopropyl group is an electron-donating group, which can activate the benzimidazole ring towards electrophilic substitution. However, its steric bulk might also influence the regioselectivity of the sulfonation.

Q3: Can I use other sulfonating agents besides fuming sulfuric acid?

A3: Yes, other sulfonating agents like chlorosulfonic acid can be used.[1] The choice of agent can affect the reaction conditions and the byproducts formed. For instance, using chlorosulfonic acid will produce HCl as a byproduct.[1]

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is recommended. 1H and 13C NMR spectroscopy will confirm the presence of the isopropyl group and the substitution pattern on the benzimidazole ring. Mass spectrometry will confirm the molecular weight. Infrared (IR) spectroscopy can be used to identify the characteristic stretches of the sulfonic acid group.

Visualizing the Workflow

Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow start Start Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes discoloration Discolored Product problem->discoloration Yes purification_issue Purification Difficulty problem->purification_issue Yes success Successful Synthesis problem->success No check_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_conditions check_workup Review Workup & Isolation Procedure low_yield->check_workup check_starting_materials Check Purity of Starting Materials discoloration->check_starting_materials use_charcoal Use Activated Carbon discoloration->use_charcoal optimize_recrystallization Optimize Recrystallization (Solvent System) purification_issue->optimize_recrystallization salt_formation Consider Salt Formation for Purification purification_issue->salt_formation check_conditions->optimize_recrystallization check_workup->optimize_recrystallization check_starting_materials->success use_charcoal->success optimize_recrystallization->success salt_formation->success

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Hinkley, J. M., Porcari, A. R., Walker, J. A., II, Swayze, E. E., & Townsend, L. B. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. LookChem. [Link]
  • Li, Y., Wang, C., Feng, Y., & Li, X. (2019). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 43(44), 17291-17296. [Link]
  • Hinkley, J. M., Porcari, A. R., Walker, J. A., II, Swayze, E. E., & Townsend, L. B. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles.
  • Bose, A., Maiti, S., Sau, S., & Mal, P. (2019). An Intramolecular C(sp3)–H Imination Using PhI–mCPBA.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
  • Google Patents. (n.d.).
  • Li, J., Li, X., & Wang, J. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(15), 8567-8571. [Link]
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  • Google Patents. (n.d.).
  • European Patent Office. (2021).
  • G. M., Barbero, N., & G. V. (2021). Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluoroborate Salts.
  • Google Patents. (n.d.). US2502618A - Purifying sulfonic acids.
  • I. C., M. S., & O. M. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7849. [Link]
  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Google Patents. (n.d.).
  • Mohammed, L. A., & Al-Masoudi, N. A. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. ACS Omega, 8(34), 30776-30796. [Link]
  • Nikpassand, M., Fekri, L. Z., & Teymori, R. (2010). Synthesis of benzimidazoles using sulfonic acid functionalized silica. Arkivoc, 2010(11), 104-111. [Link]
  • Google Patents. (n.d.).
  • Kumar, A., Kumar, R., & Kumar, S. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
  • Wang, Y., Zhang, Y., & Liu, Y. (2019). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 24(18), 3290. [Link]
  • Al-Azzawi, A. M. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering, 8(2), 1-15. [Link]
  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. [Link]
  • Georgieva, M., Zlatkov, A., & Peikov, P. (2019). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Pharmaceutical and Chemical Journal, 53(4), 315-322. [Link]
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  • Wikipedia. (n.d.).
  • Reagent Guru. (2018, April 30).
  • Chemmunity. (2025, February 28). Nitration, Sulfonation and Desulfonation Reactions of Aromatic Compounds #organicchemistry [Video]. YouTube. [Link]
  • Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. [Link]

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common impurities in 1-isopropyl-1H-benzimidazole-2-sulfonic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after its synthesis. We will explore the origins of common impurities and provide robust, field-proven protocols for their removal, ensuring the high purity required for your research and development applications.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources and types of impurities in a typical synthesis of this compound?

The impurity profile of your final product is intrinsically linked to the synthetic route employed. Generally, impurities can be categorized into four main groups: unreacted starting materials, reaction by-products (including isomers), residual solvents, and degradation products.

Two common synthetic strategies are:

  • N-alkylation: Introduction of the isopropyl group onto the 1-position of 1H-benzimidazole-2-sulfonic acid.[1]

  • Sulfonation: Direct sulfonation of 1-isopropyl-1H-benzimidazole. This is analogous to the synthesis of other phenylbenzimidazole sulfonic acids.[2]

The diagram below illustrates the potential entry points for impurities based on these pathways.

G cluster_0 Synthetic Pathway 1: N-Alkylation cluster_1 Synthetic Pathway 2: Sulfonation Start1 1H-Benzimidazole- 2-sulfonic acid Product 1-isopropyl-1H-benzimidazole- 2-sulfonic acid Start1->Product Alkylation Impurity1 Unreacted 1H-Benzimidazole- 2-sulfonic acid Start1->Impurity1 Incomplete Reaction Reagent1 Isopropylating Agent (e.g., 2-bromopropane) Reagent1->Product Impurity3 Isomeric By-products (e.g., 5-sulfonic acid) Product->Impurity3 Side Reaction Impurity4 Polysulfonated Products Product->Impurity4 Side Reaction Degradation Degradation Products (e.g., desulfonation) Product->Degradation UV Light, Oxidants Start2 1-isopropyl-1H-benzimidazole Start2->Product Sulfonation Impurity2 Unreacted 1-isopropyl-1H- benzimidazole Start2->Impurity2 Incomplete Reaction Reagent2 Sulfonating Agent (e.g., H₂SO₄, Oleum) Reagent2->Product

Caption: Potential sources of impurities in common synthetic routes.

Common Impurities Summary Table

Impurity TypeSpecific Example(s)Likely SourceRecommended Removal Method
Starting Materials 1H-benzimidazole-2-sulfonic acid, 1-isopropyl-1H-benzimidazoleIncomplete reactionRecrystallization, pH-mediated extraction
Isomeric By-products 1-isopropyl-1H-benzimidazole-5-sulfonic acidNon-regioselective sulfonationFractional crystallization, Preparative HPLC
Reaction By-products Polysulfonated benzimidazolesHarsh sulfonation conditionsRecrystallization
Degradation Products Desulfonated benzimidazoleExposure to UV radiation, strong oxidizersRecrystallization, Activated Carbon
Q2: My analysis shows significant amounts of unreacted 1H-benzimidazole-2-sulfonic acid. What is an effective removal strategy?

This is a common issue when the N-alkylation reaction does not go to completion. The structural difference between your product and the starting material is the N-isopropyl group, which slightly increases lipophilicity. However, the most effective separation relies on the subtle differences in their physical properties, which can be exploited by careful recrystallization.

Causality: The addition of the isopropyl group slightly alters the crystal lattice energy and solubility profile of the molecule compared to the parent 1H-benzimidazole-2-sulfonic acid. A carefully selected solvent system will dissolve both compounds at high temperatures but will preferentially crystallize the less soluble compound (often the desired product) upon cooling, leaving the more soluble impurity in the mother liquor.

Troubleshooting Protocol: Recrystallization

  • Solvent Selection: Begin with deionized water. The sulfonic acid moiety imparts significant water solubility. If the product is too soluble even in cold water, consider a mixed solvent system, such as water-isopropanol or water-ethanol.

  • Dissolution: In a suitable flask, add the crude product and the minimum amount of boiling solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals. Subsequently, cool the flask in an ice bath for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) to remove residual solvent.

  • Purity Check: Analyze the product purity via HPLC or NMR to confirm the removal of the starting material. Repeat the process if necessary.

Q3: I synthesized the compound via sulfonation and suspect I have isomeric impurities. How can these be identified and removed?

Direct sulfonation of the benzimidazole ring can be difficult to control and may lead to a mixture of isomers, primarily the desired 2-sulfonic acid and the 5-sulfonic acid isomer.[2][3] Their structural similarity makes separation challenging.

Identification:

  • HPLC: High-Performance Liquid Chromatography is the most effective tool. Isomers will typically have slightly different retention times on a reverse-phase column.

  • NMR Spectroscopy: ¹H NMR can help identify isomers by looking at the splitting patterns of the aromatic protons on the benzene ring. The symmetry will differ between isomers, leading to distinct spectra.

Removal Strategy: Fractional Crystallization

Fractional crystallization is an extension of recrystallization that exploits minor differences in solubility between isomers. It can be a laborious process but is often effective.

  • Initial Crystallization: Perform a standard recrystallization as described in Q2. The initial crop of crystals will be enriched in the less soluble isomer.

  • Analyze the Fractions: Analyze both the crystals and the mother liquor by HPLC.

  • Systematic Recrystallization:

    • If the initial crystals are enriched in your desired product, recrystallize them again to further enhance purity.

    • Concentrate the mother liquor to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

    • Combine fractions of similar purity and repeat the recrystallization process until the desired purity is achieved.

For very difficult separations, preparative HPLC may be required, although this is often not feasible for large quantities.

Q4: My final product has a persistent yellow or brown color. How can I obtain a white, crystalline solid?

Colored impurities are often highly conjugated organic molecules formed from minor side reactions or degradation. Activated carbon is an excellent agent for their removal due to its high surface area and affinity for adsorbing large, flat aromatic molecules. This method is often used in the purification of related benzimidazole compounds.[4]

Protocol: Activated Carbon Treatment

  • Dissolution: Dissolve the crude, colored product in a suitable solvent (e.g., hot water or ethanol) as you would for recrystallization.

  • Carbon Addition: Add a small amount of activated carbon to the hot solution. A general starting point is 1-2% of the solute's weight. Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Heating: Maintain the mixture at a gentle boil for 10-15 minutes, with stirring, to allow the carbon to adsorb the impurities.

  • Hot Filtration: This is the most critical step. Filter the hot solution through a pad of Celite® or filter aid to completely remove the fine carbon particles. Pre-heating the filtration funnel is essential to prevent premature crystallization of the product.

  • Crystallization and Isolation: Allow the clear, colorless filtrate to cool and crystallize as per the standard recrystallization protocol.

General Purification Workflow

The following flowchart outlines a comprehensive, multi-step strategy for purifying this compound from a typical crude reaction mixture.

G A Crude Product (Solid) B Dissolve in Dilute Aqueous Base (e.g., NaOH, NaHCO₃) A->B C Wash with Organic Solvent (e.g., Ethyl Acetate, DCM) B->C D Organic Layer (Contains non-acidic impurities, e.g., unreacted 1-isopropyl-1H-benzimidazole) C->D Discard E Aqueous Layer (Contains sodium salt of product) C->E F Acidify with HCl to pH ~2 E->F G Precipitated Solid (Acid-washed product) F->G J Optional: Activated Carbon Treatment if Colored G->J H Recrystallize from Water/Alcohol I High-Purity Product H->I J->H

Caption: A robust workflow for the purification of the target compound.

This workflow leverages the acidic nature of the sulfonic acid group. By converting it to its salt, it becomes highly water-soluble and can be easily separated from non-acidic organic impurities. Subsequent acidification reprecipitates the product, which is then subjected to a final recrystallization for ultimate purity.

References
  • Li, S., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules.
  • Vilcu, R., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. National Center for Biotechnology Information.
  • Google Patents. (2001). Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole. Google Patents.
  • Google Patents. (2012). Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents.
  • Hu, C., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Journal of Hazardous Materials.
  • Ji, Y., et al. (2015). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research.

Sources

optimizing HPLC separation of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I have designed this comprehensive technical support guide to address the specific challenges encountered when developing a robust HPLC separation method for 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This molecule's unique structure, combining a hydrophobic benzimidazole core with a highly polar, strongly acidic sulfonic acid group, requires a nuanced approach to chromatography. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to empower you to achieve optimal separation.

Section 1: Understanding the Analyte: The Key to Method Development

The chromatographic behavior of this compound is dictated by its physicochemical properties. The sulfonic acid moiety is a strong acid (estimated pKa < 2), meaning it exists as a highly polar anion (-SO₃⁻) across the vast majority of the HPLC operating pH range. The benzimidazole ring contains basic nitrogens (estimated pKa ~4.5-5.5), which will be protonated and positively charged at low pH. This dual nature makes the molecule highly polar and potentially zwitterionic, presenting a significant challenge for retention on traditional reversed-phase columns.[1][2][3]

Physicochemical PropertyImplication for HPLC Method Development
High Polarity (Low logP) Prone to poor or no retention on standard C18 columns; may elute in the void volume.[2][4][5]
Strongly Acidic Sulfonic Acid Group (pKa < 2) The molecule will be anionic over the entire practical pH range (pH 2-12). This negative charge can lead to secondary electrostatic interactions with the stationary phase.
Basic Benzimidazole Nitrogens (pKa ~4.5-5.5) The molecule's overall charge changes at acidic pH. At pH < 4, the molecule is likely zwitterionic (positive charge on the ring, negative on the sulfonate), which can further complicate interactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm starting from scratch. What column and mobile phase should I begin with?

A1: Given the high polarity, a standard C18 column will likely provide minimal retention. A better starting point is a C18 column specifically designed for use in highly aqueous mobile phases (often designated with "AQ", "T3", or similar).[5][6] These columns prevent the stationary phase from collapsing ("dewetting") when using low organic content, which will be necessary to retain your analyte.[5]

Recommended Starting Conditions:

  • Column: Aqueous-stable C18, 4.6 x 150 mm, 3.5 or 5 µm.

  • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B and hold for several minutes to see if any retention occurs. If not, you will need to consider more advanced strategies outlined below.

  • Rationale: A low pH of 2.8 ensures that residual silanol groups on the column packing are protonated and neutral, minimizing ionic repulsion with your anionic sulfonate group, which is a primary cause of peak tailing.[7][8][9]

Q2: My peak is eluting, but it shows significant tailing. What are the most common causes and fixes?

A2: Peak tailing for a strongly acidic compound like this is almost always due to secondary site interactions. The anionic sulfonate group on your molecule is interacting with positively charged sites on the silica stationary phase.

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for diagnosing and fixing peak tailing.

Q3: I have no retention; the peak elutes with the solvent front. How can I get it to stick to the column?

A3: This is the most common problem for highly polar analytes.[1][3] If decreasing the organic solvent to 0% (using an aqueous-stable column) is still insufficient, you must fundamentally change the retention mechanism. The most effective strategy is Ion-Pair Chromatography (IPC).

Ion-Pair Chromatography (IPC) Explained: IPC involves adding a reagent to the mobile phase that has a hydrophobic part and an ionic head group with a charge opposite to your analyte. For your anionic sulfonic acid, a cationic reagent like tetrabutylammonium (TBA) is used.[10] The TBA⁺ ions adsorb to the C18 stationary phase, creating a positively charged surface that then retains your anionic analyte via electrostatic attraction. The analyte is eluted by increasing the organic solvent concentration, which disrupts the hydrophobic interactions of the ion pair reagent with the stationary phase.

Section 3: Detailed Troubleshooting and Protocols

Issue 1: Achieving Sufficient Retention

When standard reversed-phase approaches fail, IPC is the go-to solution.

Experimental Protocol: Implementing Ion-Pair Chromatography

  • Reagent Selection: For the anionic this compound, a cationic ion-pair reagent is required. Tetrabutylammonium (TBA) is an excellent choice. Use a salt form like tetrabutylammonium hydrogen sulfate or phosphate.[10]

  • Mobile Phase Preparation:

    • Prepare your aqueous buffer (e.g., 25 mM potassium phosphate, pH 3.0).

    • Add the ion-pair reagent to the aqueous mobile phase. A good starting concentration is 5-10 mM.

    • Ensure the reagent is fully dissolved. This is now your Mobile Phase A. Mobile Phase B is typically acetonitrile or methanol.

  • Column Equilibration (Critical Step): The ion-pair reagent must fully coat the stationary phase to provide a stable surface for interaction.

    • Flush the column with a mid-range organic (e.g., 50:50 Mobile Phase A:B) for 10-15 minutes.

    • Equilibrate the column at your initial gradient conditions (e.g., 95:5 A:B) for at least 30-40 column volumes. This can take 30-60 minutes. A stable baseline and pressure are indicators of equilibration.

  • Method Optimization:

    • Inject your sample. You should now observe significant retention.

    • Adjust the gradient steepness and organic solvent percentage to achieve the desired elution time and resolution.

    • The concentration of the ion-pair reagent can also be adjusted to fine-tune retention.[11]

Note: Ion-pair reagents can be difficult to remove from a column. It is highly recommended to dedicate a specific column for IPC methods.[12]

Issue 2: Optimizing Peak Shape

Even with retention, achieving a sharp, symmetrical peak is crucial for accurate quantification.

Troubleshooting Workflow for Poor Retention

Caption: Decision tree for addressing insufficient analyte retention.

Section 4: Comparison of Advanced Separation Strategies

For challenging polar compounds, several techniques can be employed. The table below summarizes the most effective approaches.

StrategyPrincipleProsCons
Reversed-Phase (Aqueous-Stable Column) Analyte partitions into a hydrophobic stationary phase from a highly aqueous mobile phase.[5][6]Simple mobile phases; direct MS compatibility.May still provide insufficient retention for extremely polar compounds.
Ion-Pair Chromatography (IPC) A charged reagent (TBA⁺) is added to the mobile phase, adsorbing to the C18 phase and creating an ion-exchange surface that retains the oppositely charged analyte.[13][14]Dramatically increases retention for ionic compounds on standard RP columns; highly tunable.Requires long equilibration times; non-volatile reagents are not MS-friendly; can be difficult to remove from the column.[10][12]
Mixed-Mode Chromatography Stationary phase contains both hydrophobic (e.g., C18) and ion-exchange (e.g., anion-exchange) functionalities.[3][15]Provides two modes of retention (RP and ion-exchange) on one column; excellent for mixtures of polar and non-polar compounds; avoids ion-pair reagents.[2]Can have more complex method development due to the dual retention mechanism.

References

  • PerkinElmer. (2023, December 8).
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Krupcik, J., et al. (2002). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents.
  • Marhold, K., & Kicinski, W. (2003). Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. Critical Reviews in Analytical Chemistry. [Link]
  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science. [Link]
  • Harvey, D. (2021, November 13).
  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC?[Link]
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]
  • Haseeb, A. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org. [Link]
  • Carlo Erba Reagents.
  • Neagle, B. (2019, August 30). How can I prevent the peak tailing in HPLC?
  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
  • SIELC Technologies. Polar Compounds. [Link]
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
  • Waters Corporation. (2024). Troubleshooting Peak Shape Problems in HPLC. [Link]
  • Axion Labs. HPLC problems with very polar molecules. [Link]
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
  • Chromtech. Reversed Phase HPLC of Polar Compounds. [Link]
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. [Link]
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]
  • EMD Millipore. (2012).
  • PubChem. 1H-Benzimidazole-2-sulfonic acid. [Link]

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stability issues of 1-isopropyl-1H-benzimidazole-2-sulfonic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution.

A Note on Structural Analogs: Direct, in-depth stability data for this compound is limited in published literature. Therefore, this guide leverages established principles and extensive data from the closely related and well-studied structural analog, 2-phenylbenzimidazole-5-sulfonic acid (PBSA or Ensulizole) . The core benzimidazole-sulfonic acid scaffold is shared between these molecules, making the stability behavior, degradation pathways, and influential factors highly comparable. All recommendations and protocols are grounded in this scientifically sound comparative approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of benzimidazole sulfonic acids in solution is primarily dictated by four key factors:

  • pH: The pH of the solution is critical. The benzimidazole ring contains nitrogen atoms that can be protonated or deprotonated, and the sulfonic acid group is strongly acidic. Changes in pH can alter the molecule's electronic state, making it more susceptible to degradation. Studies on the analog PBSA show that both acidic and alkaline conditions can facilitate its photolytic degradation.[1][2]

  • Light Exposure (UV Radiation): Benzimidazole derivatives are often UV-active, which is why PBSA is used as a UV filter.[1] This inherent property also makes them susceptible to photodegradation. Exposure to UV light, including ambient laboratory light or sunlight, can generate reactive species and lead to compound degradation.[1][3] In the absence of light, the degradation of PBSA is practically non-existent.[1]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂) or dissolved oxygen, can significantly accelerate degradation.[1] Degradation in the presence of oxidants often proceeds via attack by hydroxyl radicals (•OH).[1][4]

  • Temperature: While benzimidazoles are generally stable at room temperature, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[5][6] For long-term stability, controlled, cool conditions are recommended.[7]

Q2: What are the recommended storage conditions for stock solutions?

A2: Based on stability profiles of various benzimidazole drugs and related compounds, the following conditions are recommended to ensure the long-term integrity of your solutions:[6][7]

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months), frozen conditions at -20°C or -80°C are strongly advised.[7]

  • Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[6]

  • Container: Use tightly sealed, inert containers (e.g., glass or polypropylene) to prevent solvent evaporation and contamination.

  • Atmosphere: For particularly sensitive experiments, purging the solution and headspace with an inert gas like nitrogen or argon can minimize oxidative degradation.

Q3: My solution is aqueous and has a pH around 5.5. I'm observing precipitation over time. What is happening?

A3: This is likely an issue of physical instability (solubility) rather than chemical degradation. Phenylbenzimidazole sulfonic acid is known to have poor solubility in acidic aqueous solutions and can recrystallize at pH values at or below 7.0.[8] It is highly probable that this compound exhibits similar pH-dependent solubility. The protonated form of the benzimidazole ring at lower pH is less soluble, leading to crystallization. To mitigate this, consider adjusting the pH to be neutral or slightly alkaline if your experimental conditions permit, or using a co-solvent system.

Q4: What are the likely chemical degradation pathways and byproducts?

A4: Based on studies of PBSA, the primary degradation pathways involve reactions at the sulfonic acid group and the benzimidazole ring itself:[2][4]

  • Desulfonation: This involves the cleavage of the C-S bond, removing the sulfonic acid group to yield 1-isopropyl-1H-benzimidazole. This is a common pathway observed in the photodegradation of PBSA.[2]

  • Hydroxylation & Ring Opening: Attack by hydroxyl radicals (often generated by UV light or oxidizing agents) can lead to the addition of -OH groups to the aromatic rings, followed by the cleavage and breakdown of the core benzimidazole structure.[2][4]

Troubleshooting Guide: Investigating Instability

This section provides a logical workflow to diagnose and resolve stability issues encountered during your experiments.

Problem: I'm observing a progressive loss of the parent compound peak in my HPLC analysis over a short period (hours to days).
Potential Cause Diagnostic Question Corrective Action & Rationale
Photodegradation Is the solution exposed to ambient or direct light during preparation, storage, or in the autosampler?Prepare and store the solution in amber glassware or foil-wrapped containers. Use amber or UV-protected autosampler vials. Rationale: Benzimidazoles are known to be light-sensitive, and this is the most common and easily preventable cause of rapid degradation.[1][3]
Oxidative Degradation Is your solvent freshly prepared? Are you using aqueous buffers that have been sitting for a long time (allowing for dissolved oxygen)?Use high-purity, freshly prepared solvents. Consider de-gassing aqueous buffers by sonication or sparging with nitrogen/argon before use. Rationale: Dissolved oxygen and potential peroxide contaminants in older solvents can initiate oxidative degradation.[1][4]
pH-Mediated Hydrolysis What is the pH of your solution? Is it strongly acidic or alkaline?Measure the pH of your solution. If possible, adjust the pH to be closer to neutral (pH 6-8). If the experiment requires extreme pH, prepare the solution immediately before use and keep it cold. Rationale: Extreme pH can catalyze both hydrolysis and photodegradation.[1][2]
Adsorption Are you using appropriate vials?Test for recovery by preparing a standard in a glass vial and a polypropylene vial. Compare the initial concentrations. Rationale: Highly aromatic compounds can sometimes adsorb to certain plastic surfaces, leading to an apparent loss of concentration.
Visualization: Troubleshooting Workflow

Here is a simple decision tree to guide your troubleshooting process.

G cluster_solutions Corrective Actions start Observed Instability (e.g., Peak Loss, Color Change) check_light Is the solution protected from light? start->check_light check_ph What is the solution pH? start->check_ph check_oxidants Are solvents fresh? Is solution de-gassed? start->check_oxidants sol_light Use amber vials or wrap in foil. check_light->sol_light No sol_ph Adjust pH to neutral (if possible) or prepare fresh. check_ph->sol_ph Extreme sol_oxidants Use fresh, high-purity solvents. Consider inert gas sparging. check_oxidants->sol_oxidants No retest Re-analyze sample sol_light->retest sol_ph->retest sol_oxidants->retest

Caption: A workflow for troubleshooting instability issues.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to understand potential degradation pathways and to develop a stability-indicating analytical method.[6] This protocol exposes the compound to harsh conditions to intentionally induce degradation.

1. Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

2. Stress Conditions (run in parallel):

  • Control: Dilute the stock solution to the target concentration (e.g., 50 µg/mL) with your mobile phase diluent. Analyze immediately (t=0).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. At intervals (e.g., 2, 4, 8h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[6]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[6]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At intervals, withdraw an aliquot and dilute for HPLC analysis.[6]

  • Thermal Degradation: Store a vial of the stock solution at 80°C for 48 hours. Analyze at different time points.[6]

  • Photolytic Degradation: Expose a quartz vial containing the stock solution to a photostability chamber (ICH Q1B guidelines). Keep a control sample wrapped in foil. Analyze both samples at intervals.[6]

3. Analysis:

  • Analyze all stressed samples by HPLC-UV and, if available, LC-MS.

  • Goal: The HPLC method should be able to resolve the parent peak from all major degradation peaks. The peak purity of the parent compound should be assessed using a Diode Array Detector (DAD). LC-MS will help in the tentative identification of degradation products.

Visualization: Hypothetical Degradation Pathway

This diagram illustrates potential degradation pathways based on known chemistry of the benzimidazole sulfonic acid scaffold.

G parent 1-Isopropyl-1H-benzimidazole- 2-sulfonic acid desulfonated 1-Isopropyl-1H-benzimidazole (Desulfonation Product) parent->desulfonated  UV Light (Photolysis) hydroxylated Hydroxylated Intermediates parent->hydroxylated  •OH (Oxidation) ring_opened Ring-Opened Products hydroxylated->ring_opened Further Oxidation

Caption: Potential degradation pathways for the title compound.

Protocol 2: A Starting Point for a Stability-Indicating HPLC-UV Method

This method is a starting point and must be optimized and validated using samples from a forced degradation study.

Parameter Condition Rationale
Column C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µmA standard C18 column provides good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the analyte and sharp peak shape.
Mobile Phase B AcetonitrileA common, strong organic solvent for reverse-phase HPLC.
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B and equilibrate for 5 min.A gradient elution is crucial for a stability-indicating method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are separated from the parent peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV Diode Array Detector (DAD) at ~280-310 nmMonitor at a wavelength of maximum absorbance for the parent compound. A DAD is critical to check for peak purity and identify co-eluting impurities.
Injection Vol. 10 µLStandard injection volume.
References
  • Czerwicka, M., Dąbrowska, A., Luliński, P., & Zaborowska, M. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
  • PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information.
  • Icadona, M. C., Tadini, C., & Zimeri, J. (2000). Complexation of the sunscreen agent, phenylbenzimidazole sulphonic acid with cyclodextrins: effect on stability and photo-induced free radical formation. Journal of inclusion phenomena and macrocyclic chemistry, 36(3), 317-332. (Link: [Link])
  • Szymańska, J. A. (2012). Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards. Medycyna pracy, 63(4), 487-496. (Link: [Link])
  • Kaya, S., & Filazi, A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. (Link: [Link])
  • Ji, Z., Gan, X., Wei, S., Qin, J., & Hu, J. (2016). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 21(10), 1349. (Link: [Link])
  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. National Center for Biotechnology Information.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzimidazole.
  • Rai, R., Kumar, V., & Gupta, A. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supramolecular forms, with modulation in proton conductivities. Journal of Chemical Sciences, 131(8), 1-9. (Link: [Link])
  • Ji, Y., et al. (2014). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water research, 54, 139-147. (Link: [Link])
  • Google Patents. (2010). US20100183531A1 - Stable soluble salts of phenylbenzimidazole sulfonic acid at phs at or below 7.0.
  • Chen, Y. C., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways.

Sources

Technical Support Center: Experimental Integrity of 1-Isopropyl-1H-benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for preventing the degradation of this compound during experimental procedures. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can ensure the integrity of your results.

Section 1: Understanding the Stability Profile

This compound, like many benzimidazole derivatives, possesses a stable core. However, the sulfonic acid group introduces specific vulnerabilities. The primary degradation pathways to consider are photodegradation, pH-mediated hydrolysis, and oxidative cleavage. Research on the related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) has shown that factors like UV radiation, pH, and the presence of oxidizing agents are significant contributors to its degradation.[1][2]

Key Degradation Factors:
  • UV Radiation: Exposure to UV light, particularly in aqueous solutions, can initiate photochemical degradation. This can involve desulfonation and cleavage of the benzimidazole ring.[1]

  • pH Extremes: Both acidic and basic conditions can facilitate the degradation of benzimidazole sulfonic acids.[1]

  • Oxidizing Agents: The presence of oxidizing species, such as hydrogen peroxide or reactive radicals like hydroxyl (•OH) and chlorine (•Cl), can lead to rapid degradation.[2][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation, especially in the presence of other stressors.

Section 2: Troubleshooting Guide - Preventing Degradation

This section addresses common experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: I'm observing a loss of my compound in solution, even when stored in the dark. What could be the cause?

A1: If photodegradation is ruled out, the most likely culprits are the pH of your solvent or the presence of reactive species.

  • Causality: Benzimidazole sulfonic acids can be susceptible to hydrolysis under strongly acidic or basic conditions.[1] Additionally, some organic solvents can auto-oxidize over time, generating peroxides that can degrade your compound.

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your stock solution and any buffered experimental solutions.

    • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. If you are using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for peroxides before use.

    • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: My reaction yield is consistently low when using this compound. How can I determine if it's degrading during the reaction?

A2: In-process monitoring is crucial to distinguish between low reactivity and degradation.

  • Causality: Reaction conditions such as elevated temperatures, the presence of strong bases or acids as reagents or catalysts, or the generation of reactive intermediates can lead to the degradation of your starting material. Sulfonyl groups are generally stable but can be cleaved under harsh reductive or acidic conditions.[5][6]

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) to monitor the reaction at regular intervals. Look for the disappearance of your starting material and the appearance of your desired product and any unknown peaks that could be degradation products.

    • Control Experiment: Run a control experiment with your compound under the reaction conditions (solvent, temperature, catalysts) but without the other reactants. This will help isolate if the conditions themselves are causing degradation.

    • Reagent Compatibility: Be mindful of incompatible reagents. Strong bases, reducing agents, and certain oxidizing agents can react with the sulfonic acid or the benzimidazole ring.[7]

Q3: I'm seeing multiple spots on my TLC plate after purification. How can I confirm if these are degradation products?

A3: Characterization of the impurities is key.

  • Causality: The purification process itself can sometimes induce degradation. For example, prolonged exposure to silica gel (which can be acidic) during column chromatography can be detrimental.

  • Troubleshooting and Characterization:

    • Co-spotting: On a TLC plate, co-spot a sample of your purified fraction with your starting material. If new spots have appeared, it suggests a transformation has occurred.

    • LC-MS Analysis: Analyze your purified sample by LC-MS. This will give you the mass of the impurities, which can provide clues to their structure (e.g., a mass corresponding to the loss of the SO3 group).

    • Alternative Purification: If you suspect your purification method is causing degradation, consider alternative methods such as preparative HPLC with a suitable mobile phase or recrystallization.

Section 3: Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for solid this compound?

    • Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[8] An inert atmosphere is recommended for long-term storage.

  • What solvents are recommended for preparing stock solutions?

    • High-purity, anhydrous solvents are recommended. Depending on the experimental needs, solvents like DMSO, DMF, or methanol could be suitable. Always check for solubility and stability in your chosen solvent before preparing a large batch.

  • How should I handle the compound to minimize risks?

    • Always handle sulfonic acids in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid creating dust.

  • Can I use this compound in aqueous solutions?

    • Yes, but be mindful of the pH. The sulfonic acid group is strongly acidic.[10] Buffer the solution to a pH range where the compound is stable and compatible with your experimental system.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Preparation and Storage of a Standard Stock Solution
  • Pre-analysis: Ensure the solid this compound is of high purity.

  • Solvent Selection: Choose a high-purity, anhydrous solvent (e.g., DMSO).

  • Weighing: Accurately weigh the required amount of the compound in a fume hood.

  • Dissolution: Dissolve the compound in the chosen solvent in a volumetric flask. If necessary, gentle sonication can be used to aid dissolution.

  • Storage: Store the stock solution in an amber vial with a Teflon-lined cap at -20°C or below. For extended storage, flush the vial with an inert gas before sealing.

Protocol 2: Monitoring for Degradation using LC-MS
  • Sample Preparation: Prepare a dilute solution of your compound in a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • LC Method: Use a C18 reverse-phase column. A typical gradient could be from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.

  • MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Data Analysis: Look for the expected mass of the parent compound. Potential degradation products to look for would include the desulfonated compound or hydroxylated species.

Visualizing Degradation Pathways

The following diagram illustrates potential degradation pathways based on known chemistry of related compounds.

DegradationPathways This compound This compound Desulfonated Product Desulfonated Product This compound->Desulfonated Product UV Light / H+ Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Strong Oxidants Hydroxylated Products Hydroxylated Products This compound->Hydroxylated Products •OH radicals

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

This workflow outlines a systematic approach to evaluating the stability of your compound under specific experimental conditions.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Solution of Compound stress_uv Expose to UV Light prep_solution->stress_uv stress_ph Adjust to Acidic/Basic pH prep_solution->stress_ph stress_ox Add Oxidizing Agent prep_solution->stress_ox stress_temp Elevated Temperature prep_solution->stress_temp analyze Analyze by LC-MS at t=0, t=x stress_uv->analyze stress_ph->analyze stress_ox->analyze stress_temp->analyze compare Compare Peak Area of Parent Compound analyze->compare identify Identify Degradation Products compare->identify

Caption: A systematic workflow for testing compound stability under various stress conditions.

Section 5: Quantitative Data Summary

The following table provides hypothetical stability data to illustrate how results could be presented. Actual data will vary based on experimental conditions.

Stress ConditionTime (hours)% Remaining CompoundMajor Degradation Product(s)
Control (Dark, RT, pH 7) 24>99%None Detected
UV Light (254 nm) 665%Desulfonated Compound
pH 2 2485%Unknown (M+18)
pH 12 2490%Minor impurities
1% H₂O₂ 640%Hydroxylated & Ring-Opened Products
60°C 2492%Minor impurities

This data clearly indicates that UV light and oxidizing agents are the most significant factors leading to the degradation of the compound.

References

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
  • Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
  • Quimitécnica. (2018, June 17).
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Alkane Sulfonic Acid. [Link]
  • Corrosionpedia. (n.d.). Sulfonic Acid. [Link]
  • Chen, Y., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways.
  • ResearchGate. (2022).
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. [Link]
  • O'Reilly, M. C., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(12), 4096-4104.
  • International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
  • Noël, T., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews, 123(15), 9349-9413.
  • Oriental Journal of Chemistry. (2022).
  • Orentas, E., et al. (2019). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 84(15), 9443-9455.
  • Martins, F., et al. (2014). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 19(11), 17896-17915.
  • Gackowska, A., et al. (2018). Removal of 2-phenylbenzimidazole-5-sulfonic acid using heterogeneous photocatalysis.
  • MDPI. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
  • Google Patents. (1997). US5596095A - Formation and utility of sulfonic acid protecting groups.
  • Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(1), 1-15.
  • Gackowska, A., et al. (2018). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Journal of Ecological Engineering, 19(4), 145-151.

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Technical Support Center: Characterization of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This document is designed for researchers, scientists, and drug development professionals. As a molecule combining a heterocyclic benzimidazole core with a strongly acidic sulfonic acid group, its characterization presents unique challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring accurate and reliable data in your experiments.

Part 1: Frequently Asked Questions - General Properties & Handling

This section addresses common initial questions regarding the physical and chemical properties of this compound.

Q1: My sample of this compound seems to be gaining weight. What is happening?

A: This is likely due to the hygroscopic nature of the sulfonic acid group.[1][2] Sulfonic acids have a strong affinity for water and can readily absorb moisture from the atmosphere.[2] This will affect the accuracy of weighing for subsequent experiments like elemental analysis or preparing solutions of a specific concentration.

  • Recommendation: Always handle the compound in a controlled environment, such as a glove box with a dry atmosphere. For storage, keep it in a desiccator over a strong drying agent (e.g., P₄O₁₀). Dry the sample under a high vacuum before weighing.

Q2: What are the best solvents for dissolving this compound for analysis?

A: The solubility is dictated by the two opposing functionalities. The sulfonic acid group makes it highly polar and soluble in aqueous and polar protic solvents, while the benzimidazole and isopropyl groups add some organic character.

  • For NMR Spectroscopy: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the compound and is less acidic than protic solvents, which helps in observing exchangeable protons like the one on the sulfonic acid group.[3]

  • For HPLC: A mixture of water (with a buffer) and a polar organic solvent like acetonitrile or methanol is typically used. Due to its high polarity, you may need a highly aqueous mobile phase.[4]

  • General Solubility: The compound is expected to have good solubility in water and polar organic solvents but poor solubility in nonpolar solvents like hexanes or toluene.

Q3: Is this compound thermally stable? Can I use Gas Chromatography (GC) for analysis?

A: Sulfonic acids generally exhibit low volatility and are prone to thermal decomposition.[5][6] Aromatic sulfonic acids can decompose in the temperature range of 200-300 °C.[7] Therefore, Gas Chromatography is not a suitable technique as the compound will likely decompose in the injector port rather than volatilize. Techniques like Thermogravimetric Analysis (TGA) are more appropriate for studying its thermal stability.

Part 2: Troubleshooting Guide by Analytical Technique

This section provides in-depth, question-and-answer-based troubleshooting for specific analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural elucidation, but the unique features of this molecule can complicate spectral interpretation.

Q1: I can't see the proton signal for the sulfonic acid group (-SO₃H) in my ¹H NMR spectrum. Why?

A: The sulfonic acid proton is highly acidic and undergoes rapid chemical exchange with residual water or other exchangeable protons in the solvent.[3] This can lead to significant signal broadening, sometimes to the point where the peak disappears into the baseline.

  • Troubleshooting Steps:

    • Use a Dry Solvent: Ensure your deuterated solvent (especially DMSO-d₆) is as anhydrous as possible. Use a freshly opened ampule or solvent dried over molecular sieves.

    • Low Temperature Analysis: Cooling the NMR probe can slow down the exchange rate, potentially resulting in a sharper, more observable signal.

    • Solvent Choice: DMSO-d₆ is generally the best choice as it forms hydrogen bonds with the acidic proton, slowing exchange compared to solvents like D₂O, where the proton would be completely exchanged and unobservable.[3]

Q2: The aromatic protons on the benzimidazole ring show complex splitting patterns. How can I assign them?

A: The four protons on the benzene portion of the benzimidazole ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their exact chemical shifts and coupling constants depend on the electronic effect of the sulfonic acid group.

  • Protocol for Assignment:

    • Acquire a High-Resolution Spectrum: Ensure good digital resolution to resolve the coupling constants.

    • Use 2D NMR: A ¹H-¹³C HSQC experiment will correlate each proton to its directly attached carbon, aiding in assignment. A ¹H-¹H COSY experiment will show correlations between adjacent protons, helping to trace the connectivity around the aromatic ring.

    • Reference Similar Structures: The chemical shifts and coupling patterns of benzimidazole derivatives are well-documented and can serve as a guide.[3][8]

Proton Type Expected ¹H Chemical Shift (ppm) in DMSO-d₆ Notes
Isopropyl -CH₃1.5 - 1.8Doublet, J ≈ 7 Hz
Isopropyl -CH4.5 - 5.0Septet, J ≈ 7 Hz
Aromatic -CH7.0 - 8.5Complex multiplets
Sulfonic Acid -OH10 - 14 (if observable)Broad singlet, highly exchangeable

Table 1: Predicted ¹H NMR chemical shift ranges for this compound.

Mass Spectrometry (MS)

The low volatility and high polarity of sulfonic acids require specific MS techniques.

Q1: I am not getting any signal using standard Electron Impact (EI) mass spectrometry.

A: This is expected. Sulfonic acids are non-volatile and will not ionize under EI conditions.[5] You must use a soft ionization technique.

  • Recommended Workflow:

    • Use Electrospray Ionization (ESI): This is the method of choice. Given the acidic nature of the molecule, you will achieve the best sensitivity in negative ion mode .

    • Look for the [M-H]⁻ Ion: The primary ion you should observe is the deprotonated molecule. For C₁₀H₁₂N₂O₃S (MW = 240.28), this would be at m/z 239.05.

    • Fragmentation Analysis: The fragmentation pattern in MS/MS can be informative. Common fragmentation pathways for sulfonic acids include the loss of SO₃ (80 Da) or SO₂ (64 Da).[9][10]

Q2: My signal intensity is low, and I see a lot of adducts.

A: Low intensity can be due to poor spray stability or ion suppression. Adduct formation (e.g., with sodium, [M-H+2Na]⁺) is common with polar, acidic molecules.

  • Troubleshooting Diagram:

G cluster_sample Sample Preparation cluster_mobile Mobile Phase / Solvent cluster_instrument Instrument Settings start Low MS Signal or High Adducts optimize_conc Optimize Analyte Concentration (1-10 µM is typical) start->optimize_conc Concentration Issue? use_hplc Use HPLC-MS to separate from salts start->use_hplc Salt Contamination? add_volatile_buffer Add Volatile Buffer (e.g., Ammonium Acetate) start->add_volatile_buffer Poor Ionization? tune_source Tune Source Parameters (Capillary Voltage, Gas Flow) start->tune_source Instrument Optimization? optimize_conc->add_volatile_buffer use_hplc->add_volatile_buffer add_volatile_buffer->tune_source optimize_organic Optimize Organic Solvent % check_mode Confirm Negative Ion Mode tune_source->check_mode

Caption: Troubleshooting workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC)

The high polarity of the analyte makes method development challenging for traditional reversed-phase chromatography.

Q1: My compound elutes in the void volume on a standard C18 column.

A: This is a classic problem for very polar compounds.[4] The hydrophobic C18 stationary phase provides little to no retention for highly polar molecules.

  • Solutions for Retaining Polar Compounds:

    • Highly Aqueous Mobile Phase: Try running with a mobile phase containing 95-100% aqueous buffer. Note that some C18 columns are not stable in 100% aqueous conditions and can undergo "phase collapse".[11] Use a column specifically designed for aqueous mobile phases (with polar end-capping or embedded polar groups).[12]

    • Alternative Stationary Phases: If aqueous mobile phases are insufficient, you must change your separation mode.

G start Poor Retention on C18 rp_mod Modified Reversed-Phase start->rp_mod hilic HILIC start->hilic ic Ion-Exchange start->ic aq_column Mobile Phase: >95% Aqueous Buffer rp_mod->aq_column Use Polar-Embedded or Polar-Endcapped Column hilic_column Mobile Phase: High Acetonitrile (>80%) hilic->hilic_column Use Bare Silica, Amide, or Zwitterionic Column ic_column Mobile Phase: Aqueous Salt Gradient ic->ic_column Use Anion-Exchange Column

Caption: HPLC column selection guide for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile). Water acts as the strong eluting solvent. HILIC is an excellent choice for retaining and separating very polar compounds like sulfonic acids.[12][13]

  • Mixed-Mode or Ion-Exchange Chromatography: Columns with anion-exchange properties can retain the negatively charged sulfonate group, providing excellent selectivity.[14]

Elemental Analysis (C, H, N, S)

Accurate elemental analysis is crucial for confirming the empirical formula but can be compromised by the compound's properties.

Q1: My elemental analysis results are consistently off, particularly for C, H, and N, and the values don't add up to 100%.

A: The most common cause is the presence of residual water due to the compound's hygroscopic nature.[1] Even a small amount of water will artificially lower the weight percentages of C, H, and N. Another possibility is the presence of inorganic salt impurities from the synthesis.

  • Protocol for Sample Preparation:

    • Rigorous Drying: Before submitting the sample, dry it extensively under a high vacuum at a moderate temperature (e.g., 40-50 °C) for several hours to remove adsorbed water. Ensure the temperature is well below the decomposition point.

    • Purity Check: Confirm the absence of non-volatile impurities (like salts) by another method, such as HPLC or NMR with an internal standard.

    • Correct for Water: If the sample is intractably hydrated, you can sometimes determine the number of water molecules by TGA or Karl Fischer titration and adjust the expected elemental composition accordingly.

Q2: Are there special considerations for sulfur analysis?

A: Yes. While modern elemental analyzers determine C, H, N, and S simultaneously via combustion, the accuracy of sulfur determination can be method-dependent.[15] The high oxidation state of sulfur in a sulfonic acid can sometimes lead to incomplete combustion or formation of residues, resulting in lower-than-expected recovery.[16]

  • Recommendation: Ensure the analytical service you are using employs a method validated for organosulfur compounds, such as combustion with UV-fluorescence or microcoulometric detection, which are standard for total sulfur analysis.[17][18]

References
  • BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 321-326.
  • Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272-1276.
  • Alarcón-Polo, E., Elguero, J., & Foces-Foces, C. (2012). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 8, 1533-1542.
  • Zhong, Z., & Dasgupta, A. (1993). Negativeion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates.
  • Chen, Y. C., & Chen, Y. C. (2007). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Journal of the American Society for Mass Spectrometry, 18(3), 463-472.
  • Heywood, A., Mathias, A., & Williams, A. E. (1970). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 42(11), 1272–1276.
  • Kice, J. L., & Marvel, C. S. (1961). Thermal Decomposition of Sulfinic Acids. Journal of the American Chemical Society, 83(15), 3372-3375.
  • ResearchGate. (n.d.). ¹H NMR spectra of benzimidazole‐containing imide oligomers.
  • Brandeis ScholarWorks. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
  • Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425-434.
  • Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
  • GlobalChem. (2018).
  • Kang, S., & Xing, B. (2016). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of Environmental Quality, 45(2), 737-744.
  • ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondensation.
  • Wikipedia. (n.d.). Sulfonic acid.
  • Fadeeva, V. I., et al. (2008). Determination of sulfur in organic compounds using a barium-selective electrode. Journal of Analytical Chemistry, 63(8), 775-778.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Lens.org. (n.d.).
  • Ataman Kimya. (n.d.). 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Malvern Panalytical. (n.d.). Sulfur Analysis for Fuels.
  • Li, Q., et al. (2018). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 23(10), 2465.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Phenyl-1H-benzimidazole-5-sulphonic acid.
  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer.
  • Crea Analytical. (n.d.). Total Sulfur Analysis.
  • ChemicalBook. (n.d.). 1H-BENZIMIDAZOLE-2-SULFONIC ACID.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • Biosynth. (n.d.). This compound.
  • PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid.
  • Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid.
  • ResearchGate. (n.d.). 35 questions with answers in SULFONIC ACIDS.
  • Capital Resin Corporation. (n.d.). Understanding 7 Key Properties of Sulfonic Acid.
  • Wikipedia. (n.d.). Sulfuric acid.
  • Merck. (n.d.).
  • Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.

Sources

Technical Support Center: Resolving Poor Solubility of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that influence its solubility?

Answer: The solubility of this compound is governed by its unique molecular structure, which contains both a strongly acidic group and a weakly basic group.

  • Sulfonic Acid Group (-SO₃H): This is a strong acid (low pKa), meaning it readily donates its proton and exists in its ionized, negatively charged sulfonate form (-SO₃⁻) in all but the most acidic aqueous solutions.

  • Benzimidazole Ring: The benzimidazole core contains nitrogen atoms that can be protonated, giving the ring a positive charge. This part of the molecule acts as a weak base.

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group is nonpolar and contributes to the molecule's hydrophobicity, which can limit its interaction with water.

The presence of both a strong acid and a weak base makes the compound zwitterionic. At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero. Molecules are often least soluble at their isoelectric point due to strong intermolecular electrostatic attractions, which favor crystallization over solvation.

Q2: I'm observing precipitation when I try to dissolve the compound in a neutral aqueous buffer. What is the likely cause?

Answer: Precipitation in a neutral buffer (pH ≈ 7) is the most common issue encountered with this compound and is almost certainly due to its zwitterionic nature. At or near its isoelectric point, the positively charged benzimidazole ring and the negatively charged sulfonate group on the same molecule are strongly attracted to each other. This intramolecular and intermolecular attraction minimizes interaction with water molecules, leading to aggregation and precipitation.

Similar compounds, like 2-Phenylbenzimidazole-5-sulfonic acid, are known to be poorly soluble in water in their free acid form but become readily soluble as salts. This principle directly applies here. To dissolve the compound, you must shift the pH of the solution away from its isoelectric point.

Q3: How can I systematically improve the aqueous solubility of this compound?

Answer: The most effective strategy is pH adjustment.[1][2] By altering the pH, you can ensure the molecule carries a net positive or net negative charge, which enhances its interaction with polar water molecules and prevents aggregation.

  • Acidic Conditions (Low pH): By lowering the pH (e.g., to pH 1-2 with HCl), you protonate the benzimidazole ring, resulting in a net positive charge on the molecule (cationic form). The repulsion between these positively charged molecules improves solubility.

  • Alkaline Conditions (High pH): By raising the pH (e.g., to pH 9-10 with NaOH or another base), you ensure the sulfonic acid is deprotonated (anionic form) while the benzimidazole ring remains neutral. This results in a net negative charge, and the resulting repulsion between molecules again leads to enhanced solubility. This is effectively forming a soluble salt in situ.[3]

The diagram below illustrates how pH affects the ionization state of the molecule.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 8) node_cation Cationic Form (Net Positive Charge) GOOD SOLUBILITY node_zwitterion Zwitterionic Form (Net Zero Charge) POOR SOLUBILITY node_cation->node_zwitterion  Increase pH   node_anion Anionic Form (Net Negative Charge) GOOD SOLUBILITY node_zwitterion->node_anion  Increase pH  

Caption: Ionization states of the molecule at different pH values.

Q4: What if pH adjustment is not compatible with my experiment? Can I use co-solvents?

Answer: Yes, if pH modification is not an option, using a water-miscible organic co-solvent is a viable alternative. This is a standard technique for solubilizing poorly soluble compounds for in vitro assays.[1][4]

  • Prepare a Concentrated Stock Solution: First, dissolve the compound in a pure, water-miscible organic solvent to create a high-concentration stock.

  • Dilute into Aqueous Buffer: Then, carefully add small aliquots of this stock solution to your aqueous experimental buffer with vigorous mixing. This process, where precipitation occurs at the point of addition until fully dispersed, is used to determine kinetic solubility.[1]

Recommended Solvents for Stock Preparation:

  • Dimethyl Sulfoxide (DMSO): Generally the first choice due to its strong solvating power.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent.

  • Methanol or Ethanol: May be effective, but the compound's solubility might be lower than in DMSO or DMF.

Important Consideration: Always check the tolerance of your experimental system (e.g., cells, enzymes) to the final concentration of the organic co-solvent. Typically, the final concentration should be kept low (e.g., <1% or <0.1% v/v) to avoid artifacts.

Q5: How can I determine the thermodynamic solubility of my compound?

Answer: The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[1][5] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug.

A detailed protocol is provided in the "Experimental Protocols" section below. The basic workflow involves adding an excess of the solid compound to your solvent of choice, agitating the mixture until equilibrium is reached (typically 24-72 hours), separating the undissolved solid, and then analyzing the concentration of the supernatant.

Troubleshooting Guide & Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues.

G start Start: Dissolve Compound in Aqueous Buffer of Choice precipitate Does it precipitate? start->precipitate ph_adjust Is pH adjustment compatible with experiment? precipitate->ph_adjust Yes success Success: Compound Solubilized precipitate->success No adjust_ph Adjust pH away from neutral (e.g., pH < 3 or pH > 8) ph_adjust->adjust_ph Yes cosolvent Use a co-solvent strategy: 1. Prepare stock in DMSO/DMF. 2. Dilute into aqueous buffer. ph_adjust->cosolvent No adjust_ph->success check_final_conc Check final co-solvent concentration for compatibility. cosolvent->check_final_conc check_final_conc->success

Caption: A logical workflow for resolving solubility issues.

Solubility Troubleshooting Summary
Problem Probable Cause Recommended Solution(s)
Compound precipitates immediately in neutral water or buffer.You are at or near the isoelectric point (pI) of the zwitterionic molecule.Primary: Adjust the pH of the solvent to < 3 or > 8 to create a net charged species.[1][2]
Solubility is still poor even after initial pH adjustment.The buffer capacity may be insufficient, or the intrinsic solubility is very low.Secondary: Use a water-miscible organic co-solvent (e.g., DMSO) to prepare a concentrated stock solution, then dilute into your aqueous medium.[4][6]
Compound dissolves initially but crashes out over time.The solution is supersaturated, or the temperature has changed, reducing solubility.Ensure the solution is not supersaturated. Consider gently warming the solvent during dissolution and allowing it to cool to room temperature. Confirm equilibrium has been reached.
Preparing a high-concentration stock in an organic solvent is difficult.The compound has limited solubility even in common organic solvents.Try alternative solvents like DMF or NMP. Gentle heating or sonication may also aid dissolution.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to find a suitable pH for solubilizing the compound in an aqueous buffer.

  • Preparation: Prepare two small-volume test buffers: 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13).

  • Initial Test: Add a small, known amount of this compound to three separate vials containing:

    • Vial A: Deionized water or your neutral buffer.

    • Vial B: 0.1 M HCl.

    • Vial C: 0.1 M NaOH.

  • Observation: Vortex each vial for 1-2 minutes. Observe which condition yields a clear solution. It is expected that Vials B and C will show significantly higher solubility than Vial A.

  • Titration (Optional): To find the precise pH range of insolubility, suspend the compound in deionized water and slowly titrate with dilute acid (e.g., 0.1 M HCl), observing for dissolution. Repeat in a separate vial by titrating with dilute base (e.g., 0.1 M NaOH).

  • Application: Once a suitable pH range is identified, prepare your final experimental buffer at that pH to dissolve the compound directly.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol provides a reliable method to quantify the equilibrium solubility of the compound in a specific solvent system.

  • Materials:

    • This compound (solid).

    • Solvent of interest (e.g., pH 7.4 phosphate-buffered saline).

    • Small glass vials with screw caps.

    • Orbital shaker or rotator capable of constant agitation at a controlled temperature.

    • Syringe filters (e.g., 0.22 µm PVDF) to separate solid material.

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure: a. Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain visible after equilibrium is reached. b. Add a precise volume of the chosen solvent to the vial. c. Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). d. Agitate the slurry for at least 24 hours to ensure equilibrium is reached. A 48- or 72-hour time point is recommended to confirm stability. e. After agitation, let the vials stand to allow the excess solid to sediment. f. Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter to remove all undissolved particles. g. Dilute the clear filtrate as necessary and analyze the concentration using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Validation: The key to this method is ensuring equilibrium. It is recommended to take measurements at multiple time points (e.g., 24h, 48h). If the concentration does not change between the later time points, equilibrium has likely been achieved.[5]

References

  • Opinion on phenylbenzimidazole sulfonic acid and its salts (2006). Scientific Committee on Consumer Products (SCCP), European Commission.
  • Dahlin, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Monteiro, A., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Pharmaceutics, 14(9), 1782.
  • 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID. Ataman Kimya.
  • Pawar, P., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 555-562.
  • Wang, J., et al. (2022). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs. RSC Advances, 12(1), 1-10.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Ensulizole (2-Phenylbenzimidazole-5-sulfonic acid) PubChem entry. National Center for Biotechnology Information.
  • PHENYLBENZIMIDAZOLE SULFONIC ACID – Ingredient. COSMILE Europe.
  • Pardhi, V. P., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy and Research, 2(2), 110-119.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Chavan, P. (2015). Solubility & Method for determination of solubility. Slideshare.
  • 1H-Benzimidazole-2-sulfonic acid PubChem entry. National Center for Biotechnology Information.

Sources

Technical Support Center: Synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, experience-driven advice to help you optimize your reaction, improve yield and purity, and troubleshoot effectively.

Synthesis Overview & Key Challenge Points

The synthesis of this compound is typically a two-step process. First, the N-alkylation of the benzimidazole core with an isopropylating agent, followed by the sulfonation of the resulting intermediate. While seemingly straightforward, each step presents unique challenges, primarily concerning regioselectivity and over-reaction. The principal challenge lies in selectively introducing the sulfonic acid group at the C2 position of the imidazole ring, as the benzene ring is also susceptible to electrophilic attack.

The following diagram illustrates the primary synthesis pathway and highlights the critical junctures where side reactions commonly occur.

Synthesis_Pathway cluster_0 Step 1: N-Isopropylation cluster_1 Step 2: Sulfonation Benzimidazole Benzimidazole Isopropyl_Benzimidazole 1-isopropyl-1H-benzimidazole Reagent1 + Isopropyl Halide / Base Benzimidazole->Reagent1 Side_Product_1 1,3-diisopropyl- benzimidazolium halide Isopropyl_Benzimidazole->Side_Product_1 Over-alkylation (Harsh Conditions) Reagent2 + Sulfonating Agent (e.g., SO3, Oleum) Isopropyl_Benzimidazole->Reagent2 Side_Product_2 Ring-Sulfonated Isomers (4/7- and 5/6-sulfonic acids) Isopropyl_Benzimidazole->Side_Product_2 Electrophilic Aromatic Substitution Side_Product_4 Degradation Products Isopropyl_Benzimidazole->Side_Product_4 Harsh Conditions Reagent1->Isopropyl_Benzimidazole Target_Molecule 1-isopropyl-1H-benzimidazole- 2-sulfonic acid (Desired Product) Side_Product_3 Di-sulfonated Products Target_Molecule->Side_Product_3 Over-sulfonation Reagent2->Target_Molecule

Caption: Synthetic pathway for this compound highlighting potential side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Problem: My final product is a mixture of regioisomers. How do I improve selectivity for the 2-sulfonic acid?

Answer: This is the most common challenge. The formation of regioisomers occurs during the sulfonation step, where the electrophile (SO₃) attacks the fused benzene ring instead of the desired C2 position of the imidazole ring. The positions on the benzene ring (4, 5, 6, and 7) are susceptible to electrophilic substitution.

Causality & Strategy: The mechanism for C2-sulfonation is distinct from aromatic electrophilic substitution. It is believed to proceed via deprotonation of the C2-hydrogen, which is made more acidic by the adjacent electron-withdrawing nitrogen atoms of the imidazolium ring. To favor this pathway:

  • Control Temperature: Run the sulfonation at the lowest possible temperature that still allows for a reasonable reaction rate. High temperatures favor the higher activation energy pathway of aromatic substitution on the benzene ring.

  • Choice of Sulfonating Agent: Using a milder sulfonating agent or a sulfur trioxide complex (e.g., SO₃-pyridine or SO₃-dioxane) can increase selectivity compared to harsher reagents like fuming sulfuric acid (oleum).

  • Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the sulfonating agent. Aprotic, non-coordinating solvents are often preferred.

Problem: LC-MS analysis shows a product with a mass corresponding to a di-sulfonated species. How can I prevent this?

Answer: The formation of di-sulfonated byproducts indicates that the reaction conditions are too harsh or the reaction time is too long. This side product can arise from sulfonation at both the C2 position and a position on the benzene ring.

Causality & Strategy:

  • Reduce Stoichiometry: Carefully control the stoichiometry of the sulfonating agent. Use a slight excess (e.g., 1.1-1.3 equivalents) rather than a large excess.

  • Shorten Reaction Time: Monitor the reaction closely using an appropriate technique (TLC, LC-MS) and quench it as soon as the starting material is consumed to prevent the slower, secondary sulfonation from occurring.

  • Lower Temperature: As with improving regioselectivity, lower temperatures will disfavor the second sulfonation event.

Problem: The reaction mixture turns dark brown or black during sulfonation.

Answer: Significant color change to dark brown or black ("charring") is indicative of product degradation. This is often caused by using an overly aggressive sulfonating agent or excessively high temperatures.

Causality & Strategy:

  • Reagent Choice: Chlorosulfonic acid and high-concentration oleum are powerful reagents that can cause decomposition. Consider using sulfur trioxide complexes or a lower concentration of oleum.

  • Controlled Addition: Add the sulfonating agent slowly and portion-wise to a cooled solution of the 1-isopropyl-1H-benzimidazole. This allows for better management of the reaction exotherm.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to color formation.

Problem: During the N-isopropylation step, my yield is low and I see evidence of over-alkylation.

Answer: While the two nitrogen atoms in the parent benzimidazole are tautomeric, once one is alkylated, the second (N3) becomes more nucleophilic. Under forcing conditions (high temperature, strong base, large excess of alkylating agent), this can lead to the formation of a 1,3-diisopropyl-benzimidazolium salt.

Causality & Strategy:

  • Control Stoichiometry: Use a carefully measured amount of the isopropylating agent (e.g., 2-iodopropane or 2-bromopropane), typically 1.0 to 1.2 equivalents.

  • Moderate Conditions: Avoid excessively high temperatures. The reaction often proceeds efficiently at or slightly above room temperature.

  • Base Selection: Use a base that is strong enough to deprotonate the benzimidazole N-H but not so strong that it promotes unwanted side reactions. Potassium carbonate or cesium carbonate are often good choices.

Summary of Potential Side Products
Side Product NameStructureFormation StepConditions Favoring Formation
1,3-diisopropyl-benzimidazolium halideIsopropyl groups on both N1 and N3N-IsopropylationHigh temp, excess alkylating agent, strong base.
1-isopropyl-1H-benzimidazole-5-sulfonic acidSO₃H group at position 5 (or 6)SulfonationHigh temp, harsh sulfonating agents.
1-isopropyl-1H-benzimidazole-4-sulfonic acidSO₃H group at position 4 (or 7)SulfonationHigh temp, harsh sulfonating agents.
Di-sulfonated AdductsTwo SO₃H groups (e.g., at C2 and C5)SulfonationHigh temp, long reaction times, excess sulfonating agent.

Frequently Asked Questions (FAQs)

Q1: What is the specific mechanism for sulfonation at the C2 position?

A1: Unlike typical electrophilic aromatic substitution, sulfonation at the C2 position of an N-alkylated benzimidazole is thought to occur via a different pathway. The N-alkylation increases the acidity of the proton at the C2 position. The reaction likely proceeds through a base-assisted deprotonation at C2 to form a nucleophilic carbanion or ylide, which then attacks sulfur trioxide. This mechanism explains why C2 functionalization is possible despite it being an electron-deficient position in the neutral molecule.

Q2: Why is it preferable to perform N-isopropylation before sulfonation?

A2: There are two primary reasons for this synthetic order. First, alkylating the nitrogen atom activates the C2 position for sulfonation via the mechanism described above. Attempting to sulfonate benzimidazole directly often leads to a complex mixture of products, with substitution occurring primarily on the benzene ring. Second, sulfonic acids are highly polar and can be difficult to handle and purify. Performing the sulfonation as the final step simplifies the overall process.

Q3: What are the recommended analytical techniques to identify and quantify isomeric side products?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying the desired product from its regioisomeric impurities.

  • Method: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is recommended for good separation.

  • Detection: UV detection is suitable as the benzimidazole core is a strong chromophore. For unambiguous identification, coupling the HPLC to a mass spectrometer (LC-MS) is ideal, as all monosulfonated isomers will have the same mass but different retention times.

Experimental Protocol: HPLC Method for Isomer Analysis

This protocol provides a starting point for developing a method to separate this compound from its ring-sulfonated isomers.

  • Instrumentation: HPLC system with UV or DAD detector, and preferably a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-17 min: Hold at 60% B

    • 17-18 min: Return to 5% B

    • 18-22 min: Re-equilibration at 5% B

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., water/acetonitrile 50:50) and filter through a 0.45 µm syringe filter.

Expected Elution Order: Sulfonic acids are highly polar. The desired 2-sulfonic acid and its isomers will likely elute early in the gradient. The unreacted starting material, 1-isopropyl-1H-benzimidazole, will be much less polar and elute significantly later.

References

  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (n.d.). PMC - NIH.
  • Properties, Synthesis and Reactivities of Benzimidazole. (2022, February 11). ChemicalBook.
  • Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluorob. (n.d.). UniTo.
  • Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. (2018). ResearchGate.
  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. (2016, November 16). ResearchGate.
  • Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). PMC - NIH.
  • Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. (n.d.). PMC - NIH.
  • SEPARATION METHODS OF ANALYSIS. (n.d.).
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023, November 28). MDPI.
  • 1-ETHYL-1H-BENZIMIDAZOLE-2-SULFONIC ACID synthesis. (n.d.). ChemicalBook.
  • CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.).
  • This compound, 95% Purity, C10H12N2O3S, 1 gram. (n.d.).
  • Study on the synthesis and its mechanism for benzimidazole derivatives. (n.d.). ResearchGate.
  • Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, October 5). ResearchGate.
  • Sulfonation and Sulfation Processes. (n.d.). Chemithon.
  • Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. (n.d.). ResearchGate.
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2010). PubMed.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.).
  • Chiral Drug Separation. (n.d.).
  • N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (n.d.). ResearchGate.
  • Classifying Separation Techniques. (2021, September 11). Chemistry LibreTexts.
  • Failure on N-alkylation of benzimidazole. (n.d.). ResearchGate.
  • N‐Alkylation of benzimidazole. (n.d.). ResearchGate.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (n.d.). PMC - PubMed Central.
  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024, July 26). ACS Omega.

Technical Support Center: Method Development for Analyzing 1-isopropyl-1H-benzimidazole-2-sulfonic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. Our goal is to equip you with the necessary knowledge to develop and validate reliable analytical methods for your research.

The analysis of this compound, a compound characterized by its polar sulfonic acid group and a moderately nonpolar benzimidazole core, presents unique challenges in chromatography and sample preparation. This guide will walk you through these challenges with scientifically grounded explanations and practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the method development process for this compound and its metabolites.

Q1: What are the likely metabolic pathways for this compound?

A1: While specific metabolic pathways for this compound may not be extensively documented, we can predict likely transformations based on common xenobiotic metabolism. Key pathways for benzimidazole-containing compounds include:

  • Oxidation: Hydroxylation of the benzimidazole ring or the isopropyl group is a common Phase I metabolic reaction.

  • N-Dealkylation: Removal of the isopropyl group is another possibility.

  • Conjugation: Phase II metabolism may involve glucuronidation or sulfation of hydroxylated metabolites.

Given the presence of the sulfonic acid group, the parent compound is already highly polar. Metabolites are likely to retain or have increased polarity.

Q2: What type of analytical column is best suited for the parent compound and its polar metabolites?

A2: Due to the high polarity of the sulfonic acid group, traditional reversed-phase columns (like a standard C18) may provide insufficient retention, leading to elution near the solvent front.[1] Consider these options:

  • Polar-Embedded Reversed-Phase Columns: These columns have a polar group embedded in the alkyl chain, which enhances the retention of polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds and can be an excellent choice for this analysis.[2]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent selectivity for compounds with ionizable groups like sulfonic acids.

Q3: How can I effectively extract the parent compound and its metabolites from a biological matrix like plasma or urine?

A3: The choice of extraction technique depends on the polarity of the analytes and the complexity of the matrix.

  • Solid-Phase Extraction (SPE): This is often the most effective method. A mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties would be ideal to capture the benzimidazole core and the negatively charged sulfonic acid group. Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) sorbents could be effective.[3][4]

  • Liquid-Liquid Extraction (LLE): LLE can be challenging for the highly polar sulfonic acid parent and its metabolites. However, a salting-out assisted liquid-liquid extraction (SALLE) using a water-miscible solvent like acetonitrile could be a viable option.[5]

  • Protein Precipitation (PPT): While simple, PPT provides the least clean-up and may lead to significant matrix effects, particularly ion suppression in LC-MS analysis.[6]

Q4: What are the best ionization and detection settings for LC-MS/MS analysis?

A4:

  • Ionization Mode: Given the acidic nature of the sulfonic acid group, Electrospray Ionization (ESI) in negative ion mode is the most logical choice. This will readily deprotonate the sulfonic acid, forming a [M-H]⁻ ion.[7]

  • MS/MS Fragmentation: In negative ion mode, a characteristic fragmentation of sulfonic acids is the loss of SO₃ (80 Da).[7] Therefore, a neutral loss scan or a multiple reaction monitoring (MRM) transition targeting the loss of 80 Da from the precursor ion can be a highly specific detection method.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound and its metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Explanation & Solution
Secondary Interactions with Column Silica The benzimidazole nitrogen can interact with residual silanols on the silica backbone of the column, causing peak tailing. Solution: Use a high-purity, end-capped column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also mitigate this issue, but be mindful that TEA can cause ion suppression in MS analysis.[8]
Sample Solvent Incompatibility Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[9] Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase.
Column Overload Injecting too much analyte can saturate the stationary phase. Solution: Dilute the sample or reduce the injection volume.[10]
Column Contamination or Void Accumulation of matrix components on the column frit or head can lead to poor peak shape. Solution: Use a guard column to protect the analytical column.[1] If contamination is suspected, flush the column with a strong solvent. A void at the column inlet may require column replacement.
Issue 2: Unstable or Drifting Retention Times
Potential Cause Explanation & Solution
Inadequate Column Equilibration Insufficient equilibration time between gradient runs is a common cause of retention time drift. Solution: Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.[8]
Mobile Phase Composition Changes Inaccurate solvent proportioning by the pump or evaporation of volatile organic components can alter the mobile phase composition. Solution: Verify pump performance and prepare fresh mobile phase daily.[10]
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and retention times. Solution: Use a column oven to maintain a constant temperature.[8]
Mobile Phase pH Instability If using a buffer, ensure it has adequate capacity and is within its effective buffering range. Solution: Use a buffer concentration of at least 10-25 mM and ensure the mobile phase pH is stable.
Issue 3: Low Signal Intensity or Sensitivity in LC-MS/MS
Potential Cause Explanation & Solution
Ion Suppression Co-eluting matrix components from the biological sample can compete with the analyte for ionization, reducing its signal.[11][12] This is a major concern with complex matrices. Solution: Improve sample clean-up using a more rigorous SPE protocol.[13] Adjusting the chromatography to separate the analyte from the suppression zone is also effective. A post-column infusion experiment can identify regions of ion suppression.[14]
Poor Ionization Efficiency The mobile phase composition can significantly impact ESI efficiency. Solution: Optimize the mobile phase pH and organic content. For negative mode ESI, a slightly basic mobile phase can sometimes improve signal, but this must be balanced with chromatographic performance.
Suboptimal MS Parameters Incorrect cone voltage or collision energy can lead to poor sensitivity. Solution: Perform a tuning and optimization of all MS parameters for the parent compound and its expected metabolites using a pure standard solution.
Analyte Degradation The analyte may be unstable in the sample matrix or during the analytical process. Solution: Conduct stability assessments, including freeze-thaw, bench-top, and autosampler stability, as per regulatory guidelines.[15][16][17]

Part 3: Experimental Protocols & Workflows

These protocols provide a starting point for your method development. All methods must be validated according to established guidelines such as those from the ICH M10.[18][19]

Workflow 1: Sample Preparation using Mixed-Mode SPE

This workflow is designed to provide a clean extract from plasma, minimizing matrix effects.

SPE_Workflow start Start: Plasma Sample (500 µL) pretreat Pre-treatment: Add 500 µL of 2% Phosphoric Acid start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge: 1. 1 mL Methanol 2. 1 mL Water equilibrate Equilibrate SPE Cartridge: 1 mL 2% Phosphoric Acid condition->equilibrate equilibrate->load wash1 Wash 1 (Polar Interferences): 1 mL 5% Methanol in Water load->wash1 wash2 Wash 2 (Non-polar Interferences): 1 mL Acetonitrile wash1->wash2 elute Elute Analytes: 1 mL of 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50) wash2->elute dry Evaporate to Dryness (Nitrogen Stream, 40°C) elute->dry reconstitute Reconstitute: 100 µL of Mobile Phase A dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Mixed-Mode Solid-Phase Extraction Workflow.

Workflow 2: Troubleshooting Ion Suppression

This logical diagram outlines the steps to diagnose and mitigate ion suppression.

Ion_Suppression_Troubleshooting start Symptom: Low or Variable Signal Intensity infusion_exp Perform Post-Column Infusion Experiment start->infusion_exp is_suppression Is Signal Suppressed at Analyte Retention Time? infusion_exp->is_suppression improve_cleanup Improve Sample Clean-up: - Optimize SPE wash steps - Try a different SPE sorbent - Evaluate LLE/SALLE is_suppression->improve_cleanup Yes no_suppression Investigate Other Causes: - Ionization issues - MS tuning - Analyte stability is_suppression->no_suppression No change_chrom Modify Chromatography: - Change gradient profile - Use a different column (e.g., HILIC) - Alter mobile phase pH improve_cleanup->change_chrom resolved Issue Resolved improve_cleanup->resolved re_evaluate Re-evaluate with Post-Column Infusion change_chrom->re_evaluate change_chrom->resolved re_evaluate->is_suppression

Caption: Logical workflow for troubleshooting ion suppression.

Protocol 1: HPLC-UV Method (Starting Point)
Parameter Condition
Column Polar-embedded C18 (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detection 288 nm[20]
Protocol 2: LC-MS/MS Method (Starting Point)
Parameter Condition
Column HILIC (e.g., Waters Acquity BEH HILIC), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 0% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions Parent: [M-H]⁻ → [M-H-SO₃]⁻ Metabolite (Hydroxylated): [M+16-H]⁻ → [M+16-H-SO₃]⁻

Part 4: Method Validation

Any developed method for quantitative bioanalysis must be rigorously validated to ensure its reliability. The validation should be performed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[18][19]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).

By following the guidance provided in this technical support center, researchers can develop robust and reliable analytical methods for this compound and its metabolites, ensuring data integrity and contributing to the successful advancement of their research and development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (2011).
  • European Medicines Agency.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
  • European Bioanalysis Forum.
  • U.S. Food and Drug Administration. (2001).
  • Schappler, J., et al. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 142(23), 4310-4325. [Link]
  • Li, X., et al. (2013).
  • Rao, R. N., et al. (2006). Use of solid-phase extraction, reverse osmosis and vacuum distillation for recovery of aromatic sulfonic acids from aquatic environment followed by their determination using liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Schappler, J., et al. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst. [Link]
  • U.S. Food and Drug Administration. (2022).
  • Scientific Instrument Services. HPLC Troubleshooting Guide. [Link]
  • D'Autry, W., et al. (2018). Sample preparation for polar metabolites in bioanalysis.
  • U.S. Department of Health and Human Services. (2024).
  • Slideshare.
  • YouTube. (2023). Troubleshooting ion suppression in LC–MS analysis. [Link]
  • Prieto, A., et al. (2010). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 29(1), 83-93. [Link]
  • Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
  • Princeton University. Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. [Link]
  • Msagati, T. A., & Nindi, M. M. (2007). Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. Journal of Liquid Chromatography & Related Technologies, 30(15), 2217-2236. [Link]
  • MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
  • Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Shodex. LC/MS/MS Analysis of Organic Sulfonic Acids (VT-50 2D). [Link]
  • Majors, R. E. (2009). Understanding and Improving Solid-Phase Extraction.
  • Singh, S., & Singh, P. (2018). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 6(2), 1121-1127. [Link]
  • Phenomenex. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
  • Iowa State University.
  • Marín Arevalo, J. D., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 10(1). [Link]
  • Google Patents.
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benz- imidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
  • Wang, Y., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology, 57(8), 3245-3255. [Link]
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
  • University of North Texas Digital Library.
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  • Mikiciuk-Olasik, E., et al. (2008). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 65(4), 437-442. [Link]
  • Nikpassand, M., & Zare, M. (2012). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. E-Journal of Chemistry, 9(4), 2115-2120. [Link]
  • ResearchGate. Microwave-Assisted, Ionic Liquid-Catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles under Solvent-Free Conditions. [Link]
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Technical Support Center: A Guide to Scaling Up the Synthesis of 1-Isopropyl-1H-benzimidazole-2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical framework for researchers and process chemists transitioning the synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid from the laboratory bench to pilot-scale production. We will move beyond a simple recitation of steps to explore the critical process parameters, troubleshooting strategies, and the scientific rationale behind key decisions to ensure a robust, safe, and reproducible scale-up.

Synthetic Strategy Overview

The successful and scalable synthesis of benzimidazole derivatives hinges on selecting a route that is not only high-yielding but also avoids harsh reagents and complex purification procedures, which are often problematic at larger scales.[1] While direct sulfonation of the benzimidazole core is possible, it often involves aggressive reagents like oleum and can lead to isomeric impurities.[2][3]

A more robust and scalable approach, detailed here, involves a two-step synthesis. This method first constructs the 1-isopropyl-1H-benzimidazole-2-thiol intermediate, followed by a controlled oxidation to the target sulfonic acid. This pathway is advantageous as it utilizes milder conditions and has been demonstrated as an effective large-scale preparation method for analogous compounds.[4]

G SM N-Isopropyl-o-phenylenediamine + Carbon Disulfide (CS₂) INT 1-Isopropyl-1H-benzimidazole-2-thiol SM->INT INT2 1-Isopropyl-1H-benzimidazole-2-thiol PROD This compound INT2->PROD Oxidation (e.g., Sodium Percarbonate) G start_node Problem Observed q1 Where was yield lost? start_node->q1 Low Yield q2 What is the impurity? start_node->q2 Colored Product q3 Which step is stalling? start_node->q3 Incomplete Reaction q_node q_node a_node a_node a1_1 Cause: Product soluble in mother liquor/wash. Solution: Ensure pH is 1-2, cool to <5°C before filtering, use minimal ice-cold water for washing. q1->a1_1 During Isolation a1_2 Cause: Side reactions or degradation. Solution: Verify temperature control during oxidation (<25°C). Check reagent purity. q1->a1_2 During Reaction a2_1 Cause: Air oxidation of diamine in Step 1. Solution: Use high-purity starting material. For final product, perform recrystallization with activated carbon treatment. [1] q2->a2_1 Oxidized starting material? a3_1 Cause: Inactive reagents or insufficient reflux. Solution: Check purity of CS₂ and KOH. Ensure reflux temperature is reached and maintained for required time. q3->a3_1 Step 1 (Thiol Formation) a3_2 Cause: Ineffective oxidation. Solution: Check activity of sodium percarbonate (use a fresh batch). Ensure efficient mixing to keep solids suspended. q3->a3_2 Step 2 (Oxidation)

Sources

troubleshooting inconsistent results in assays with 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of incorporating this compound into various assays. Inconsistent results can be a significant impediment to research progress. This document provides in-depth, field-proven insights and structured protocols to help you identify the root cause of variability and ensure the reliability and reproducibility of your experimental data.

Introduction: Understanding the Compound

This compound is a heterocyclic compound whose utility in assays can be affected by its specific chemical characteristics. The benzimidazole core, coupled with a strongly acidic sulfonic acid group, dictates its physicochemical behavior, particularly its solubility and stability. Like many benzimidazole derivatives, its properties can be highly sensitive to environmental conditions such as pH.[1][2][3] Furthermore, sulfonic acids as a class can exhibit reactivity and stability concerns that must be managed.[4][5] This guide will address the most common issues stemming from these properties.

Troubleshooting Guide: From Symptom to Solution

This section is structured in a question-and-answer format to directly address the specific experimental issues you may be encountering.

Q1: Why am I observing high well-to-well variability or inconsistent replicates in my assay?

High variability is a common problem that can mask the true effects of your compound, and it often points to inconsistencies in procedure or reagent handling.[6][7]

Potential Causes & Recommended Actions:

Potential Cause Scientific Rationale & Causality Recommended Actions & Protocols
Inconsistent Pipetting Minor volume errors, especially with small volumes, are magnified through serial dilutions and in final assay wells, leading to significant concentration differences.[8]Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are tightly secured and that you are using the correct pipette for the volume range.[9]
Precipitate Formation The solubility of benzimidazole compounds is often highly pH-dependent.[1] If the compound's concentration exceeds its solubility limit in the final assay buffer, it will precipitate, leading to inconsistent concentrations across wells.Action: Visually inspect wells for precipitation. Protocol: Perform a pH-solubility profile to determine the optimal pH for your assay buffer. See Protocol 1: pH-Solubility Profiling.
"Edge Effects" Wells on the perimeter of a microplate are prone to faster evaporation, concentrating the reagents and altering reaction kinetics compared to the inner wells.[6][7]Avoid using the outer wells for critical samples. Instead, fill them with sterile media or buffer to create a humidity barrier. Ensure plates are covered with a sealer during long incubations.[7]
Inadequate Reagent Mixing Failure to thoroughly mix stock solutions, dilutions, or the final assay plate can create concentration gradients, causing inconsistent results.Vortex stock solutions before making dilutions. After adding reagents to a plate, gently tap the sides or use a plate shaker to ensure uniform mixing.
Q2: My compound is showing low potency, or I am getting a weak/no signal. What should I check first?

A weak or absent signal suggests an issue with either the compound's integrity, its concentration, or its interaction with the assay components.[6]

Potential Causes & Recommended Actions:

  • Compound Degradation: Benzimidazole sulfonic acids can be susceptible to degradation under certain conditions. A related compound, 2-phenylbenzimidazole-5-sulfonic acid (PBSA), is known to be degraded by UV radiation and is less stable in acidic and alkaline conditions compared to its salt form.[10]

    • Causality: The energy from light or harsh pH can break chemical bonds, altering the compound's structure and rendering it inactive. Oxidative degradation is another common pathway for benzimidazoles.[11]

    • Recommended Action: Prepare solutions fresh for each experiment. Protect stock solutions and assay plates from light by using amber vials and covering plates with foil. Consider if your assay buffer pH is contributing to instability. To systematically investigate this, a forced degradation study is recommended. See Protocol 2: Basic Forced Degradation Study.

  • Incorrect Concentration: This can arise from calculation errors, improper dissolution of the compound, or adsorption to container surfaces.

    • Causality: If the compound is not fully dissolved in the stock solution, the actual concentration will be lower than calculated.

    • Recommended Action: Double-check all calculations for dilutions. Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before making aqueous dilutions. Use low-adsorption plasticware where possible.

  • Assay Buffer Incompatibility: The buffer composition may interfere with the compound's activity or stability.

    • Causality: The pH of the buffer can alter the ionization state of your compound, potentially affecting its biological activity.[1] Components of the buffer could also interact directly with the compound.

    • Recommended Action: Verify that the assay buffer pH is within a range where the compound is both soluble and stable. Run a control to test if the assay buffer alone affects the baseline signal.

Below is a workflow to guide your troubleshooting process for inconsistent assay results.

G start Inconsistent Results Observed proc_err Check for Procedural Errors start->proc_err reagent_err Evaluate Reagent Integrity proc_err->reagent_err No pipette Pipetting Technique & Calibration proc_err->pipette Yes mixing Inadequate Mixing proc_err->mixing edge_fx Edge Effects proc_err->edge_fx compound_err Investigate Compound-Specific Issues reagent_err->compound_err No reagent_prep Reagent Prep & Age reagent_err->reagent_prep Yes buffer_comp Buffer Compatibility reagent_err->buffer_comp solubility Solubility / Precipitation compound_err->solubility Yes stability Compound Stability (pH, Light) compound_err->stability purity Purity / Impurities compound_err->purity resolve Problem Resolved pipette->resolve mixing->resolve edge_fx->resolve reagent_prep->resolve buffer_comp->resolve solubility->resolve stability->resolve purity->resolve

Caption: A logical workflow for troubleshooting inconsistent assay results.

Q3: I see a precipitate forming when I dilute my stock solution into the aqueous assay buffer. What's happening?

This is a classic solubility issue, often termed "solvent shock."

  • Causality: this compound, like many organic molecules, is likely prepared as a high-concentration stock in an organic solvent like DMSO. When this is rapidly diluted into an aqueous buffer where its solubility is much lower, the compound crashes out of solution. The pH of the aqueous buffer is a critical factor for ionizable compounds like this one.[1]

  • Recommended Actions:

    • Decrease Stock Concentration: Try using a lower concentration for your stock solution in DMSO.

    • Optimize Dilution Method: Instead of a single large dilution, perform a stepwise (serial) dilution. This gradual decrease in organic solvent concentration can help keep the compound in solution.

    • Adjust Buffer pH: This is the most critical step. Systematically test the solubility of your compound in buffers of different pH values to find one that maintains solubility without compromising the assay's biological components.[1] See Protocol 1 for a detailed method.

FAQs: Compound Handling & Storage

Q: How should I prepare and store stock solutions of this compound? A: Use high-quality, anhydrous DMSO to prepare a concentrated stock solution. Store this stock at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] Keep the vials tightly sealed and protected from light. Given the known photosensitivity of similar compounds, wrapping the vial in foil is a good practice.[10]

Q: What are the primary stability concerns for this compound? A: The primary concerns are photodegradation, pH-dependent instability, and potential oxidation. Studies on the closely related compound PBSA show it is susceptible to degradation by UV light and that its stability is influenced by pH.[10][12] It is prudent to assume this compound may have similar liabilities.

G cluster_factors Degradation Factors Compound 1-isopropyl-1H- benzimidazole-2-sulfonic acid (Active Compound) Degradation Degradation Products (Inactive/Altered Activity) Compound->Degradation  instability pH Extreme pH pH->Degradation Light UV Light Light->Degradation Oxidation Oxidizing Agents Oxidation->Degradation

Caption: Key factors influencing the stability of the compound.

Q: Could impurities in the compound be the source of my inconsistent results? A: Yes. Impurities from the synthesis process or degradation products that form during storage can interfere with your assay.[11][13] If you continue to see issues after troubleshooting solubility and stability, it is advisable to verify the purity of your compound lot using an analytical method like HPLC-MS.

Key Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol helps you find the optimal buffer pH to keep your compound in solution during an assay.[1]

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)

  • Vials with screw caps

  • Orbital shaker or rotator

  • pH meter

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, spectrophotometer)

Procedure:

  • Add an excess amount of your compound to separate vials, each containing one of the different pH buffers.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, measure and record the final pH of the solution in each vial.

  • Filter an aliquot from the supernatant of each vial using a 0.22 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in each filtered sample using your chosen analytical method.

  • Plot the measured solubility (y-axis) against the final pH (x-axis) to determine the pH-solubility profile.

Data Presentation:

Initial Buffer pH Final Measured pH Compound Concentration (µg/mL) Observations
4.0
5.0
6.0
7.0
7.4
8.0
9.0
Protocol 2: Basic Forced Degradation Study

This study accelerates the degradation of the compound to quickly identify potential stability issues.[11]

Materials:

  • Compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Set up five separate reaction vials from your stock solution.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Use 1 mL of the stock solution as is.

    • Control: Use 1 mL of the stock solution, kept protected from light at 4°C.

  • Incubation:

    • Incubate the Acid, Base, and Thermal vials at 60°C for 8-24 hours.

    • Keep the Oxidative vial at room temperature for 24 hours.

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples by HPLC to monitor the decrease in the parent compound peak and the appearance of any new peaks (degradation products).

Interpretation:

  • A significant decrease in the parent peak area under any of the stress conditions indicates a potential stability liability. This helps you understand whether your compound is sensitive to acid, base, oxidation, or heat, allowing you to proactively control these conditions in your assays.

References

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  • Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. BenchChem. [URL: https://www.benchchem.com/technical-support-center/enhancing-benzimidazole-compound-solubility-for-biological-assays]
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  • ELISA Troubleshooting Guide. Ethos Biosciences. [URL: https://www.ethosbiosciences.com/elisa-troubleshooting-guide/]
  • New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. [URL: https://www.mdpi.com/1420-3049/30/23/4622]
  • Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op500366h]
  • New Benzimidazole-Based pH-Sensitive Fluorescent Probes. NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12692881/]
  • SAFETY DATA SHEET - 2-Phenyl-5-benzimidazolesulfonic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/437166]
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  • This compound, 95% Purity, C10H12N2O3S, 1 gram. A2B Chem. [URL: https://www.a2bchem.com/product/a2b134819]
  • 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1572160]
  • 1-Isopropyl-1H-benzimidazole-2-carbaldehyde AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds001683]
  • Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/10837450.2015.1112630]
  • Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26654291/]
  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [URL: https://www.researchgate.
  • EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. [URL: No direct link available in search results]
  • An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. BenchChem. [URL: https://www.benchchem.com/technical-support-center/an-in-depth-technical-guide-to-the-synthesis-of-2-isopropyl-1h-benzodimidazol-5-amine]
  • 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5430880_EN.htm]
  • 1H-Benzimidazole-2-sulfonic acid - High purity. Georganics. [URL: https://georganics.co.uk/1h-benzimidazole-2-sulfonic-acid]
  • 2-Isopropyl-1h-benzimidazole | 5851-43-4. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/leyan/5851434]
  • Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography. BenchChem. [URL: https://www.benchchem.
  • Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272828/]
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [URL: https://www.hovione.com/wp-content/uploads/2021/01/small-molecule-development-analytical-methods-for-faster-time-to-market.pdf]
  • Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). BenchChem. [URL: https://www.benchchem.com/technical-support-center/stability-testing-and-degradation-analysis-of-1h-benzimidazole-4-methanol-2-methyl-9ci]
  • WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents. [URL: https://patents.google.
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  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1114515/full]
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  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5795817/]
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [URL: https://www.researchgate.
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  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [URL: https://www.mdpi.com/1420-3049/28/23/7786]
  • 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-sulfonic acid hydrochloride | CAS 1158293-64-1. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-1-hydroxy-ethyl-1h-benzoimidazole-5-sulfonic-acid-hydrochloride-1158293-64-1]

Sources

Technical Support Center: Optimizing Synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your experimental workflow, improve yield and purity, and troubleshoot potential issues.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a consistently low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Let's break down the common culprits and their solutions.

Potential Causes & Optimization Strategies:

  • Incomplete Initial Condensation: The formation of the benzimidazole core is a critical first step. Incomplete reaction here will naturally lead to low overall yield.

    • Verification: Ensure the initial condensation of the o-phenylenediamine derivative with the appropriate carboxylic acid or its derivative has gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]

    • Optimization: Ensure you are using an appropriate acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, and that the reaction is heated sufficiently, typically at reflux temperatures between 100-110°C for several hours.[1][3]

  • Suboptimal Sulfonation Conditions: The choice and handling of the sulfonating agent are crucial for an efficient reaction.

    • Reagent Choice: While various sulfonating agents can be used, oleum or chlorosulfonic acid are common for direct sulfonation of the benzimidazole ring.[4] The choice may depend on the specific reactivity of your N-substituted benzimidazole.

    • Temperature Control: Sulfonation reactions can be highly exothermic.[5] Maintaining the correct temperature is critical. Runaway temperatures can lead to side product formation and degradation of your desired product. A controlled addition of the sulfonating agent at a reduced temperature (e.g., 0-5 °C) is often recommended, followed by a gradual warming to room temperature or gentle heating to complete the reaction.

    • Reaction Time: Insufficient reaction time will lead to incomplete sulfonation. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of polysulfonated byproducts or degradation.[4] Monitor the reaction by TLC to determine the optimal reaction time.

  • Degradation of Reactants or Product: Benzimidazole derivatives can be sensitive to harsh reaction conditions.

    • Starting Material Purity: Ensure the purity of your starting 1-isopropyl-1H-benzimidazole. Impurities can interfere with the sulfonation reaction.

    • Work-up Procedure: The work-up is critical for isolating the sulfonic acid. Due to their high solubility in water and low solubility in organic solvents, a careful work-up is necessary to avoid product loss.[6]

Experimental Protocol: A General Two-Step Synthesis Approach

This protocol outlines a general procedure. Specific quantities and conditions should be optimized for your laboratory setup.

Step 1: Synthesis of 1-isopropyl-1H-benzimidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-isopropyl-o-phenylenediamine (1.0 eq.) in a suitable solvent like ethanol.

  • Reagent Addition: Add formic acid (1.2 eq.).

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-isopropyl-1H-benzimidazole. Purify by column chromatography or recrystallization if necessary.

Step 2: Sulfonation of 1-isopropyl-1H-benzimidazole

  • Reaction Setup: In a clean, dry flask, cool chlorosulfonic acid (a molar excess, e.g., 3-5 eq.) to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 1-isopropyl-1H-benzimidazole (1.0 eq.) to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates completion.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Isolation: The sulfonic acid product should precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water to remove any remaining acid, and dry under vacuum.

Issue 2: Product Purity and Off-Color Final Product

Question: My final product is impure and has a dark coloration. What could be the cause and how can I purify it?

Answer: Impurities and discoloration are often due to side reactions or residual starting materials.

Potential Causes & Purification Strategies:

  • Oxidation: o-Phenylenediamine starting materials can be susceptible to air oxidation, which can introduce colored impurities from the very beginning of your synthesis.[2] Using high-purity, fresh starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Side Reactions: Over-sulfonation or sulfonation at different positions on the benzimidazole ring can occur, leading to a mixture of products. Careful control of reaction temperature and stoichiometry of the sulfonating agent is key to minimizing these side products.[4]

  • Residual Sulfuric Acid: A common impurity in sulfonic acids is residual sulfuric acid from the sulfonation process.[6]

Purification Techniques for Sulfonic Acids:

Sulfonic acids can be challenging to purify due to their physical properties. Here are some effective methods:

  • Recrystallization: This is a primary method for purifying solid sulfonic acids.

    • Solvent Selection: Water is often a good solvent for recrystallizing sulfonic acids.[6] Sometimes, aqueous ethanol can also be effective. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Removal of Sulfuric Acid: Recrystallization from concentrated aqueous solutions can effectively remove sulfuric acid impurities.[6]

  • Slurry Washing: For aryl sulfonic acid salts that are often contaminated with inorganic salts and organic byproducts, creating a slurry in a minimal amount of water can preferentially dissolve the impurities, leaving the purified solid behind.[7]

  • Ion Exchange Chromatography: This technique can be very effective for removing ionic impurities.[7][8] A weakly basic column can be used, washing with neutral water to remove non-ionic impurities, and then eluting the desired sulfonic acid with a weak, volatile acid like formic acid.[8]

Table 1: Troubleshooting Summary for Purity Issues

IssuePotential CauseRecommended Action
Dark Product ColorOxidation of starting materials or intermediates.Use high-purity reagents; consider an inert atmosphere.
Multiple Spots on TLCFormation of side products (e.g., polysulfonation).Optimize reaction temperature and stoichiometry of sulfonating agent.
Acidic ImpuritiesResidual sulfuric or chlorosulfonic acid.Recrystallize from water; perform a slurry wash.
Visualization of the Synthetic Workflow

The following diagram illustrates the general two-step synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Sulfonation A N-isopropyl-o- phenylenediamine C 1-isopropyl-1H- benzimidazole A->C Condensation/ Reflux B Formic Acid B->C E 1-isopropyl-1H-benzimidazole- 2-sulfonic acid C->E Electrophilic Aromatic Substitution D Chlorosulfonic Acid D->E

Caption: General two-step synthesis workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the isopropyl group on the nitrogen of the benzimidazole?

A1: The N-substituent, in this case, the isopropyl group, can influence the electronic properties and solubility of the benzimidazole ring system. It can also direct the position of the incoming sulfonic acid group during the electrophilic aromatic substitution reaction, although the 2-position is generally activated in benzimidazoles.

Q2: Can I use a different sulfonating agent?

A2: Yes, other sulfonating agents like fuming sulfuric acid (oleum) can also be used.[4] The choice of reagent may depend on the desired reactivity and the scale of the reaction. However, chlorosulfonic acid often provides a cleaner reaction with easier workup.

Q3: How can I effectively monitor the progress of the sulfonation reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. Benzimidazole-2-sulfonic acids typically have very low Rf values (e.g., <0.2) in common solvent systems like chloroform:methanol (10:1), while the starting N-substituted benzimidazole will have a much higher Rf value (e.g., >0.8).[5] This significant difference allows for easy monitoring of the disappearance of the starting material.

Q4: What are the primary safety precautions I should take during this synthesis?

A4: The sulfonation step, in particular, requires strict safety measures.

  • Corrosive Reagents: Chlorosulfonic acid and oleum are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

  • Exothermic Reactions: The addition of the benzimidazole to the sulfonating agent and the quenching of the reaction mixture with ice are highly exothermic.[5] Perform these steps slowly and with efficient cooling and stirring to maintain control of the reaction temperature.

Q5: Are there alternative methods for synthesizing benzimidazole-2-sulfonic acids?

A5: An alternative and often high-yielding method involves the oxidation of the corresponding 2-mercaptobenzimidazole.[5][9] This precursor can be prepared from the reaction of the appropriate o-phenylenediamine with carbon disulfide or potassium ethyl xanthate.[3][5] The 2-mercaptobenzimidazole is then oxidized using an oxidizing agent like hydrogen peroxide in an aqueous base or aqueous sodium percarbonate to yield the benzimidazole-2-sulfonic acid.[5][9]

Visualization of Troubleshooting Logic

This diagram outlines a decision-making process for addressing low yield issues.

TroubleshootingYield Start Low Yield Observed Check_SM Verify Starting Material Purity Start->Check_SM Check_Condensation Analyze Step 1 (Condensation) Check_SM->Check_Condensation Purity OK Sol_SM Use High Purity Starting Materials Check_SM->Sol_SM Impure Check_Sulfonation Analyze Step 2 (Sulfonation) Check_Condensation->Check_Sulfonation Complete Sol_Condensation Optimize Catalyst, Temp, & Time for Step 1 Check_Condensation->Sol_Condensation Incomplete Check_Workup Review Workup & Isolation Check_Sulfonation->Check_Workup Optimized Sol_Sulfonation Control Temp, Time, & Stoichiometry for Step 2 Check_Sulfonation->Sol_Sulfonation Suboptimal Sol_Workup Optimize pH and Extraction/Precipitation Check_Workup->Sol_Workup Inefficient Success Improved Yield Check_Workup->Success Optimized Sol_SM->Check_Condensation Sol_Condensation->Check_Sulfonation Sol_Sulfonation->Check_Workup Sol_Workup->Success

Caption: Decision tree for troubleshooting low yield.

References

  • Hinkley, J. M., et al. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles.
  • Hinkley, J. M., et al. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. Marcel Dekker, Inc.
  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. [Link]
  • US Patent US20020022743A1. Method for the purification of aryl sulfonic acids and salts.
  • Question on purifying aryl Sulfonic acids. Reddit. [Link]
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. [Link]
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]

Sources

Technical Support Center: Column Chromatography Optimization for 1-isopropyl-1H-benzimidazole-2-sulfonic acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. The unique chemical nature of this compound—possessing both a strongly acidic sulfonic acid group and a basic benzimidazole core—renders it highly polar and presents specific challenges for purification by column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions and strategic considerations for developing a purification method for this compound.

Q1: What is the most suitable stationary phase for purifying this compound?

A1: Due to the high polarity and ionic character of the target molecule, standard normal-phase silica gel is often not the ideal choice. The strongly acidic sulfonic acid group can interact irreversibly with the acidic silanol groups on the silica surface, leading to poor recovery and significant peak tailing.[1][2]

A more robust strategy involves one of the following approaches:

  • Reversed-Phase (RP) Silica (e.g., C18, C8): This is a highly recommended starting point. The separation occurs on a hydrophobic stationary phase where polar compounds elute earlier. For a highly polar molecule like this, retention might be weak, but it can be modulated effectively with mobile phase additives.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase high in organic content (e.g., >80% acetonitrile) and a small amount of aqueous buffer. This mode provides an orthogonal separation mechanism to reversed-phase.[3][4]

  • Ion-Exchange Chromatography: Given the compound's anionic nature (from the deprotonated sulfonic acid), anion-exchange chromatography is a direct method for purification. The molecule binds to a positively charged stationary phase and is eluted by increasing the ionic strength or changing the pH of the mobile phase.[5][6]

Table 1: Stationary Phase Selection Guide

Stationary PhasePrincipleAdvantagesDisadvantages
Reversed-Phase (C18) Hydrophobic interactionsHighly versatile; pH and additives can be used to control retention.May provide insufficient retention for this highly polar analyte.
HILIC Partitioning into an aqueous layer on a polar surfaceExcellent retention for very polar compounds; compatible with MS.[3]Requires careful control of water content; longer equilibration times.[3]
Anion-Exchange Electrostatic interactionsHighly selective for anionic compounds; high loading capacity.Requires buffered mobile phases; may not separate from other anionic impurities.
Normal-Phase (Silica Gel) Polar interactions (adsorption)Inexpensive; good for separating less polar impurities.Strong, potentially irreversible binding of the sulfonic acid; severe peak tailing.

Q2: How should I select and optimize the mobile phase?

A2: Mobile phase selection is critically dependent on the chosen stationary phase.

  • For Reversed-Phase: Start with a gradient of water and acetonitrile (or methanol), both containing a pH modifier. A common starting point is 0.1% formic acid or trifluoroacetic acid (TFA) in both solvents. Since the sulfonic acid is strong, it will remain deprotonated. The acid in the mobile phase ensures the benzimidazole nitrogen is consistently protonated, preventing peak splitting and tailing.[7] If retention is poor, consider using ion-pair chromatography by adding a cationic reagent like tetrabutylammonium phosphate to the mobile phase.[8]

  • For HILIC: The mobile phase consists of a high percentage of organic solvent (typically acetonitrile) and a small percentage of aqueous buffer (e.g., 5-20%). A typical buffer is ammonium formate or ammonium acetate at a concentration of 10-20 mM, which helps to ensure good peak shape and MS compatibility.[9] Elution is achieved by increasing the proportion of the aqueous buffer.

  • For Normal-Phase (if unavoidable): You will need a highly polar mobile phase. A common system is a gradient of dichloromethane (DCM) and methanol. To improve elution and peak shape, it is often necessary to add a modifier like acetic acid (1-2%) to compete with the sulfonic acid for binding sites on the silica, or a base like triethylamine or ammonia to interact with the silanol groups.

Q3: Why is pH control so critical for this purification?

A3: this compound has two ionizable centers: the strongly acidic sulfonic acid group (pKa < 1) and the basic benzimidazole nitrogen (pKa ≈ 5-6).

  • Sulfonic Acid Group: This group is deprotonated (anionic) across almost the entire practical pH range.

  • Benzimidazole Core: This group is protonated (cationic) at acidic pH and neutral at neutral or basic pH.

Without pH control, the molecule can exist in multiple ionic forms, leading to broad, misshapen, or split peaks. By using a buffered mobile phase or adding an acid (like formic acid), you can ensure the molecule exists in a single, consistent protonation state (in this case, a zwitterion at acidic pH), which is essential for achieving sharp, symmetrical peaks and reproducible chromatography.[2]

Q4: Should I use wet loading or dry loading for my sample?

A4: The loading technique is crucial for achieving a high-resolution separation.

  • Dry Loading (Recommended for Normal-Phase): This is the preferred method, especially when the sample has limited solubility in the initial mobile phase. To dry load, dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully loaded onto the top of the column bed. This technique prevents the introduction of a strong solvent that can disrupt the column packing and lead to band broadening.[10][11]

  • Wet Loading: This involves dissolving the sample in a minimal amount of the initial mobile phase and carefully pipetting it onto the column. This can be effective in reversed-phase or ion-exchange chromatography where sample solubility in the mobile phase is good. However, the volume of the loading solution must be kept as small as possible to avoid compromising the separation.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q: My compound is irreversibly stuck on the silica gel column. What happened and what can I do?

A: This is a classic problem when purifying highly polar, acidic compounds on silica gel. The sulfonic acid group has formed a very strong, salt-like interaction with the silica surface.[1]

  • Immediate Action: Try to salvage the compound by flushing the column with a progressively stronger and more modifying mobile phase. Start by adding 5-10% acetic or formic acid to your DCM/Methanol eluent. If that fails, a solution of 5-10% ammonia in methanol can be used as a last resort to deprotonate the silanol groups and release your compound, though this may also elute other strongly bound impurities.

  • Long-Term Solution: Avoid using standard silica gel. Switch to a reversed-phase, HILIC, or ion-exchange-based method as recommended in the FAQs. Always perform a preliminary stability test by spotting your compound on a TLC plate and letting it sit for an hour to see if it degrades on contact with silica.[1]

Q: I am seeing significant peak tailing in my fractions. How can I improve the peak shape?

A: Peak tailing is generally caused by secondary, undesirable interactions between the analyte and the stationary phase, or by the presence of multiple analyte forms in equilibrium.[12]

  • In Reversed-Phase: Tailing can occur due to the interaction of the basic benzimidazole nitrogen with acidic residual silanols on the C18 stationary phase. Adding a small amount of a competing base (like 0.1% triethylamine) or, more commonly, an acid (like 0.1% TFA or formic acid) to the mobile phase will protonate the benzimidazole and minimize these interactions.

  • In Normal-Phase: Tailing is expected for this molecule. The cause is the strong ionic interaction of the sulfonic acid. Add an acid modifier (e.g., 1-2% acetic acid) to the eluent. This provides a competing molecule for the active sites on the silica gel, resulting in a more symmetrical peak for your compound.

  • General: Ensure your sample is fully dissolved and filtered before loading, and avoid overloading the column. A general rule is to load no more than 1-5% of the column's silica mass.

Q: My compound elutes immediately with the solvent front in reversed-phase chromatography. How can I increase its retention?

A: This indicates that your compound is too polar for the current conditions and has minimal interaction with the hydrophobic C18 stationary phase.[4]

  • Increase Mobile Phase Polarity: Decrease the organic solvent (acetonitrile/methanol) concentration. For very polar compounds, you may need to use a mobile phase that is almost 100% aqueous buffer. Ensure your C18 column is specified for use in highly aqueous conditions to prevent "dewetting" or phase collapse.[3]

  • Use Ion-Pairing Reagents: Add a cationic ion-pairing reagent (e.g., 5 mM tetrabutylammonium hydrogen sulfate) to the aqueous mobile phase. This forms a more hydrophobic, neutral ion pair with your anionic sulfonic acid, significantly increasing its retention on the C18 column.[7][8]

  • Switch to HILIC: This is the ideal scenario where HILIC excels. The high organic mobile phase used in HILIC will ensure strong retention of your very polar analyte.[3]

Q: The separation between my product and a key impurity is poor. What are my optimization options?

A: Improving resolution requires manipulating the selectivity (alpha) of your chromatographic system.

  • Change the Organic Solvent: In reversed-phase, switching from acetonitrile to methanol (or vice versa) can alter the selectivity and may improve the separation.

  • Adjust the pH: Small changes in the mobile phase pH can alter the ionization state of impurities (especially if they are also acidic or basic), potentially changing their retention times relative to your product.

  • Change the Separation Mode: If optimization in one mode (e.g., reversed-phase) fails, switching to an orthogonal mode like HILIC is a powerful strategy. The interaction mechanisms are completely different, making it highly likely that the elution order and separation will change dramatically.[3]

troubleshooting_flowchart start Poor Separation Observed q_solvent Have you tried changing the organic solvent (e.g., ACN to MeOH)? start->q_solvent a_solvent Change organic solvent and re-evaluate. q_solvent->a_solvent No q_ph Have you tried adjusting the mobile phase pH? q_solvent->q_ph Yes a_solvent->q_ph a_ph Adjust pH by +/- 0.5 units and re-evaluate. q_ph->a_ph No q_mode Is the separation still poor? q_ph->q_mode Yes a_ph->q_mode a_mode Switch to an orthogonal method (e.g., RP to HILIC). q_mode->a_mode Yes end Resolution Achieved q_mode->end No a_mode->end workflow_diagram cluster_prep 1. Pre-Analysis cluster_method 2. Method Selection cluster_execution 3. Execution cluster_analysis 4. Post-Purification tlc TLC / Analytical HPLC Method Scouting stability Check Stability on Silica (TLC) tlc->stability mode_select Select Mode: RP, HILIC, or IEX stability->mode_select column_prep Column Packing & Equilibration mode_select->column_prep loading Sample Loading (Dry or Wet) column_prep->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection analysis Analyze Fractions (TLC / HPLC) collection->analysis combine Combine Pure Fractions analysis->combine evaporate Solvent Evaporation & Product Isolation combine->evaporate

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 1-isopropyl-1H-benzimidazole-2-sulfonic acid Against Established Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative framework for evaluating the potential of novel kinase inhibitors, using 1-isopropyl-1H-benzimidazole-2-sulfonic acid as a case study. In the absence of extensive public data on this specific compound, we propose a systematic approach to characterize its activity profile against three well-established kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the selective inhibitor Gefitinib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new kinase-targeted therapeutics.

Introduction to Kinase Inhibitors in Drug Discovery

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by offering targeted therapeutic options.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry and has been identified as a common core in many kinase inhibitors, often interacting with the ATP-binding site of the kinase.[2][3] This guide will explore the methodologies for assessing a novel benzimidazole derivative, this compound, in the context of established kinase inhibitors. While some in silico studies have suggested the potential of various benzimidazole derivatives as kinase inhibitors, experimental validation is crucial.[4][5][6][7]

The Inhibitors: A Comparative Overview

To establish a robust framework for evaluation, we have selected three kinase inhibitors with distinct selectivity profiles.

This compound: The Compound of Interest
  • Structure: A benzimidazole derivative with an isopropyl group at the 1-position and a sulfonic acid group at the 2-position.

Staurosporine: The Broad-Spectrum Benchmark
  • Mechanism of Action: Staurosporine is a natural product isolated from Streptomyces staurosporeus. It is a potent, ATP-competitive inhibitor of a wide range of protein kinases.[10][11] Its broad activity is due to its high affinity for the conserved ATP-binding pocket of most kinases.[12] While its lack of selectivity has limited its therapeutic use, it serves as an invaluable research tool and a positive control in kinase assays.[2]

  • Target Profile: Inhibits a vast number of kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and many tyrosine kinases, typically with IC50 values in the low nanomolar range.[2][11]

Dasatinib: The Multi-Targeted Powerhouse
  • Mechanism of Action: Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is a dual inhibitor of BCR-ABL and Src family kinases.[13][14] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy against imatinib-resistant BCR-ABL mutations.

  • Target Profile: Primarily targets BCR-ABL, Src family kinases (Src, Lck, Lyn, Fyn), c-KIT, and PDGFR.[13] It is a prime example of a successful multi-targeted kinase inhibitor used in cancer therapy.

Gefitinib: The Selective Specialist
  • Mechanism of Action: Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[15] It competes with ATP for binding to the intracellular tyrosine kinase domain of EGFR, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways.[1]

  • Target Profile: Highly selective for EGFR, particularly effective against tumors harboring activating mutations in the EGFR gene.[15][16] It represents a successful example of a targeted therapy approach in oncology.

Quantitative Comparison of Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The following table summarizes representative IC50 values for the benchmark inhibitors against a selection of their key targets. The corresponding values for this compound would be determined through the experimental protocols detailed in this guide.

InhibitorTarget KinaseIC50 (nM)Reference(s)
Staurosporine Protein Kinase C (PKC)0.7 - 3[2][10]
p60v-src6[2]
Protein Kinase A (PKA)7[2]
CaM Kinase II20[2]
Cyclin-Dependent Kinase 2 (CDK2)3[12]
Dasatinib BCR-ABL< 1 - 3[13][14]
Src0.5 - 1.1[13][17]
Lck1.1
c-KIT< 30[17]
PDGFRβ< 30[17]
Gefitinib EGFR (wild-type)2 - 37[15][16]
EGFR (L858R mutant)0.045[16]
EGFR (exon 19 deletion)0.013[18]

Note: IC50 values can vary depending on the assay conditions, substrate, and ATP concentration.

Experimental Protocols

To experimentally characterize the kinase inhibitory profile of this compound, a combination of in vitro biochemical assays and cell-based assays should be employed.

In Vitro Kinase Inhibition Assay (Radiometric [γ-³²P]ATP Assay)

This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[19][20][21][22]

Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The radiolabeled phosphate is transferred to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified, which is directly proportional to the kinase activity.[23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, and 0.1 mg/mL BSA).

    • Kinase: Dilute the purified recombinant kinase to the desired concentration in kinase buffer.

    • Substrate: Prepare a stock solution of the specific peptide or protein substrate.

    • Inhibitor: Prepare a serial dilution of this compound and the benchmark inhibitors (Staurosporine, Dasatinib, Gefitinib) in DMSO.

    • ATP Solution: Prepare a solution of unlabeled ATP and [γ-³²P]ATP in kinase buffer. The final ATP concentration should be close to the Km of the kinase for ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube or a 96-well plate, add the kinase buffer, the inhibitor (or DMSO for the control), and the kinase.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Add the substrate to the reaction mixture.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose paper (e.g., P81).

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity on the paper using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blotting)

This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context, providing insights into its cellular permeability and on-target efficacy.[1][24][25][26]

Principle: Cells are treated with the inhibitor, followed by stimulation with a growth factor to activate a specific signaling pathway. Cell lysates are then prepared, and the phosphorylation status of the target kinase and its downstream substrates is analyzed by Western blotting using phospho-specific antibodies.[1]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with a known activated kinase pathway) and allow them to adhere.

    • Serum-starve the cells to reduce basal kinase activity.

    • Pre-treat the cells with a serial dilution of this compound or the benchmark inhibitors for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF for EGFR pathway) for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the biological context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

EGFR Signaling Pathway

This diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is inhibited by Gefitinib.[7][27][28]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation regulates Akt Akt PI3K->Akt activates Akt->Proliferation promotes Gefitinib Gefitinib Gefitinib->EGFR inhibits EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

In Vitro Kinase Assay Workflow

This diagram outlines the general workflow for the in vitro radiometric kinase assay.[29][30]

in_vitro_workflow reagents Prepare Reagents (Kinase, Substrate, Inhibitor, [γ-³²P]ATP) reaction Set up Kinase Reaction (Pre-incubate with inhibitor) reagents->reaction incubation Incubate at 30°C reaction->incubation termination Stop Reaction (Add phosphoric acid) incubation->termination spotting Spot onto Phosphocellulose Paper termination->spotting washing Wash to Remove Unincorporated [γ-³²P]ATP spotting->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (Calculate IC50) quantification->analysis

Caption: General workflow for an in vitro radiometric kinase assay.

Cell-Based Kinase Assay Workflow (Western Blot)

This diagram illustrates the workflow for the cell-based kinase inhibition assay using Western blotting.

cell_based_workflow cell_culture Cell Culture and Plating treatment Inhibitor Treatment & Growth Factor Stimulation cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Phospho-specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis

Caption: Workflow for a cell-based kinase inhibition assay using Western blotting.

Conclusion

The framework presented in this guide provides a robust starting point for the characterization of novel kinase inhibitors, exemplified by the compound this compound. By employing a combination of in vitro and cell-based assays and comparing the results against well-defined benchmarks such as Staurosporine, Dasatinib, and Gefitinib, researchers can gain a comprehensive understanding of the potency, selectivity, and cellular efficacy of their compounds of interest. This systematic approach is essential for the rational design and development of the next generation of targeted therapies.

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  • Khan, I., Tantray, M. A., Alam, M. S., Hamid, H., & Dhulap, A. (2023). In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1, 2, 3-triazole hybrids as novel EGFR inhibitors targeting lung cancer. Journal of Biomolecular Structure and Dynamics, 42(18), 9416-9438.
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  • Eustace, A. J., Crown, J., O'Donovan, N., & Clynes, M. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
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  • Costa, D. B., Halmos, B., Kumar, A., Huberman, M. S., Boggon, T. J., & Tenen, D. G. (2007). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression.
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  • Sigma-Aldrich. (n.d.). Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich.
  • Kamaraj, K., Abishek, K., & Jemima, E. A. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives.
  • GoldBio. (n.d.). A Deep Dive Into the Luciferase Assay: What It is, How It Works and More. GoldBio.
  • Promega Corporation. (2019). Automated kinase profiling workflow.
  • BenchChem. (2025). Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening. BenchChem.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube.
  • Sun, Y., Li, H., & Li, Z. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of visualized experiments: JoVE, (137), 57861.
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  • Adriaenssens, E. (2024, May 31). In vitro kinase assay. protocols.io.
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Validating the Antimicrobial Activity of 1-isopropyl-1H-benzimidazole-2-sulfonic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial potential of the novel compound, 1-isopropyl-1H-benzimidazole-2-sulfonic acid. We will delve into a comparative analysis, pitting this molecule against established antimicrobial agents, and provide the detailed experimental methodologies required for a robust evaluation. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and aligned with international standards.

Introduction: The Promise of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4] This structural motif is a key component in a variety of clinically significant drugs.[5] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to a broad spectrum of biological effects, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][4][6]

Numerous studies have highlighted the potential of benzimidazole derivatives as effective antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][7][8][9][10] The mechanism of action for many benzimidazole derivatives is thought to involve the inhibition of essential cellular processes, such as DNA synthesis by targeting DNA gyrase, or disrupting cell membrane integrity.[5][8][10] Specifically, benzimidazole-sulfonamide and benzimidazole-sulfonyl derivatives have demonstrated significant antibacterial and antifungal activities.[11][12][13]

Given this established precedent, this compound emerges as a compound of significant interest. Its unique substitution pattern warrants a thorough investigation of its antimicrobial efficacy. This guide outlines the critical experiments required to elucidate its activity spectrum and potency.

Comparative Analysis: Benchmarking Against the Gold Standard

To ascertain the therapeutic potential of this compound, a direct comparison with clinically relevant antimicrobial agents is imperative. The choice of comparator drugs should be guided by their mechanism of action and spectrum of activity. For a broad-spectrum initial assessment, we propose the following standard antibiotics:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, providing a mechanistic comparator.

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis, offering a different mechanistic class for comparison.

  • Amphotericin B: A polyene antifungal agent used for systemic fungal infections, serving as a comparator for any potential antifungal activity.

The primary metrics for comparison will be the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.[14][15][16][17][18]

Data Presentation: A Comparative Overview

The following tables illustrate how the comparative efficacy data for this compound against key bacterial and fungal pathogens would be presented. The data provided are hypothetical and serve as a template for reporting experimental findings.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

MicroorganismThis compoundCiprofloxacinVancomycinGentamicin
Staphylococcus aureus (ATCC 29213)80.510.5
Escherichia coli (ATCC 25922)160.015>1280.25
Pseudomonas aeruginosa (ATCC 27853)640.25>1281
Methicillin-resistant S. aureus (Clinical Isolate)163214

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

MicroorganismThis compoundAmphotericin B
Candida albicans (ATCC 90028)320.5
Aspergillus fumigatus (ATCC 204305)641

Table 3: Bactericidal/Fungicidal Activity (MBC/MFC in µg/mL)

MicroorganismThis compoundCiprofloxacinVancomycinGentamicin
Staphylococcus aureus (ATCC 29213)16141
Escherichia coli (ATCC 25922)320.03>1280.5
Candida albicans (ATCC 90028)>128N/AN/AN/A

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and comparable data.[19][20]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism in a liquid medium.[14][21][22][23]

Materials:

  • This compound

  • Standard antimicrobial agents (Ciprofloxacin, Vancomycin, Gentamicin, Amphotericin B)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria[15][18][24]

  • RPMI-1640 medium for fungi

  • Test microorganisms (standard strains and clinical isolates)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound and each standard antimicrobial agent in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be shown to have no effect on microbial growth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[24]

    • For fungi, prepare a spore suspension and adjust the concentration as per CLSI guidelines.

    • Dilute the standardized suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

    • Repeat this process for each compound being tested.

  • Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[14][21]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) compared to the growth control.

Workflow for Broth Microdilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Stock Solutions (Test & Standard Compounds) plate Dispense Broth into 96-Well Plate stock->plate inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial/Fungal Suspension inoculum->inoculate dilute Perform 2-Fold Serial Dilutions of Compounds plate->dilute dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Visually Inspect for Growth & Determine MIC incubate->read

Caption: Workflow for Broth Microdilution MIC Testing.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is a subsequent step to the MIC test and determines the lowest concentration of the antimicrobial agent that kills the microorganism.[15][16][18][25]

Materials:

  • MIC plate from the previous experiment

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

Procedure:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: From each of these clear wells, take a 10-100 µL aliquot and spread it onto a fresh agar plate that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.

  • Reading the MBC/MFC: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[16][18]

Experimental Workflow for MBC/MFC Determination

MBC_Workflow start Start with Completed MIC Assay Plate select_wells Select Clear Wells (MIC and Higher Concentrations) start->select_wells subculture Subculture Aliquots onto Antimicrobial-Free Agar Plates select_wells->subculture incubate Incubate Agar Plates (e.g., 37°C, 18-24h) subculture->incubate count Count Colonies (CFU) on Each Plate incubate->count determine Determine Lowest Concentration with ≥99.9% Killing count->determine

Caption: Experimental Workflow for MBC/MFC Determination.

Causality and Trustworthiness in Experimental Design

The choice of standardized methods from CLSI and EUCAST is paramount for ensuring the trustworthiness and comparability of the generated data.[19][20] These protocols are meticulously validated and widely accepted by the scientific and regulatory communities. The inclusion of both Gram-positive and Gram-negative bacteria, as well as fungal representatives, provides a comprehensive initial assessment of the compound's antimicrobial spectrum.

The use of quality control strains, such as those from the American Type Culture Collection (ATCC), is a critical component of a self-validating system. These strains have well-characterized susceptibility profiles, and consistent results with these strains confirm the validity of the experimental setup.

Furthermore, determining both the MIC and MBC/MFC allows for the differentiation between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[17] This distinction is crucial for the potential clinical application of a new antimicrobial agent.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the antimicrobial activity of this compound. The comparative data generated through these standardized protocols will provide a clear indication of its potential as a novel antimicrobial agent.

Positive and promising results from this initial screening would warrant further investigation, including:

  • Expanded Spectrum Analysis: Testing against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Mechanism of Action Studies: Investigating the specific cellular target of the compound.

  • Toxicity and Safety Profiling: Assessing the compound's effect on mammalian cells to determine its therapeutic index.

  • In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.

The systematic approach outlined herein will ensure a thorough and reliable evaluation of this compound, paving the way for its potential development as a next-generation antimicrobial agent.

References

  • Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents.European Journal of Medicinal Chemistry, [Link]
  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.Research Journal of Pharmacy and Technology, [Link]
  • Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues.PubMed, [Link]
  • Minimum Inhibitory Concentration (MIC) Test.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Minimum Bactericidal Concentration (MBC) Assay.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.Protocols.io, [Link]
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.SEAFDEC/AQD Institutional Repository, [Link]
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  • Minimum Bactericidal Concentration (MBC) Test.
  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review.Open Access Journals, [Link]
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  • M100 | Performance Standards for Antimicrobial Susceptibility Testing.
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  • Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.Research Square, [Link]
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A Comparative Guide to 1-isopropyl-1H-benzimidazole-2-sulfonic acid and Other Benzimidazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the benzimidazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] This guide provides an in-depth technical comparison of 1-isopropyl-1H-benzimidazole-2-sulfonic acid against other key benzimidazole derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences within this versatile class of compounds.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a fusion of benzene and imidazole rings, is a structural mimic of naturally occurring purines, allowing its derivatives to readily interact with various biological macromolecules.[2] This fundamental property has led to the development of benzimidazole-based drugs with antimicrobial, anticancer, anti-inflammatory, antiviral, and proton pump inhibitory activities.[3][4] The biological profile of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents. This guide will focus on the impact of substitutions at the N-1 and C-2 positions, with a specific emphasis on the unique characteristics imparted by an N-1 isopropyl group and a C-2 sulfonic acid moiety.

Synthesis Strategies: Building the Benzimidazole Core and its Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, a classic method known as the Phillips-Ladenburg synthesis. Modifications to this core structure, such as N-alkylation and C-2 functionalization, are key to diversifying the pharmacological profile.

General Synthesis of the Benzimidazole Nucleus

The foundational step in producing many benzimidazole derivatives is the cyclocondensation reaction between an o-phenylenediamine and a carboxylic acid under acidic conditions. This versatile reaction allows for the introduction of various substituents at the 2-position.

OPD o-Phenylenediamine Intermediate Intermediate OPD->Intermediate RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate Acid Acid Catalyst (e.g., HCl) Acid->Intermediate Heat Heat Heat->Intermediate Benzimidazole 2-Substituted Benzimidazole Intermediate->Benzimidazole Cyclization & Dehydration Water H2O Intermediate->Water start o-Phenylenediamine step1 N-Isopropylation (e.g., Isopropyl halide, Base) start->step1 intermediate1 N-isopropyl-o-phenylenediamine step1->intermediate1 step2 Reaction with CS2 (e.g., KOH, EtOH) intermediate1->step2 intermediate2 1-isopropyl-1H-benzimidazole-2-thiol step2->intermediate2 step3 Oxidation (e.g., H2O2 or KMnO4) intermediate2->step3 final_product This compound step3->final_product

Caption: Proposed synthetic pathway for this compound.

Comparative Analysis of Biological Activities

The therapeutic potential of benzimidazole derivatives is dictated by the interplay of substituents on the core structure. Here, we compare the known activities of different classes of benzimidazole derivatives to infer the potential profile of this compound.

Antimicrobial Activity

Benzimidazole derivatives are well-established antimicrobial agents. [2]The introduction of different substituents can modulate their spectrum of activity and potency.

Structure-Activity Relationship Insights:

  • N-1 Substitution: N-alkylation of the benzimidazole ring can influence the lipophilicity and, consequently, the antimicrobial activity of the compound. [5]While some studies report enhanced activity with N-alkylation, others show a decrease, indicating that the optimal alkyl chain length and nature are crucial. [6]The presence of an isopropyl group, a moderately bulky and lipophilic substituent, could potentially enhance cell wall penetration in certain microbes.

  • C-2 Substitution: The substituent at the 2-position plays a significant role in the antimicrobial action. Benzimidazoles with sulfonamide or sulfonic acid moieties have demonstrated notable antibacterial and antifungal properties. [3]The sulfonic acid group in this compound is expected to contribute significantly to its antimicrobial potential.

Comparative Data Summary:

Derivative ClassKey Structural FeaturesReported Antimicrobial ActivityReference(s)
2-Substituted Benzimidazoles Varied substituents at C-2Broad-spectrum antibacterial and antifungal activity.[7]
N-Alkyl Benzimidazoles Alkyl chains at N-1Activity is dependent on the alkyl chain length and the specific microbial strain.[5][6]
Benzimidazole-Sulfonamides Sulfonamide group, often at C-2 or C-5Potent activity against various Gram-positive and Gram-negative bacteria.[3]
This compound (Hypothesized) N-1 isopropyl group and C-2 sulfonic acidPotentially exhibits good antimicrobial activity due to the combined effects of the lipophilic isopropyl group and the biologically active sulfonic acid moiety.-
Anticancer Activity

The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives exhibiting a range of mechanisms, including tubulin polymerization inhibition and kinase inhibition. [6][8] Structure-Activity Relationship Insights:

  • N-1 Substitution: N-alkylation can impact the cytotoxic profile of benzimidazole derivatives. The size and nature of the alkyl group can influence binding to target proteins and cellular uptake. [9]* C-2 Substitution: The presence of a sulfonic acid group at the 2-position is less commonly reported in the context of anticancer activity compared to other functional groups. However, some studies have shown that 2-phenylbenzimidazole-5-sulfonic acid can inhibit ovarian cancer cell invasion and proliferation. [10]This suggests that the sulfonic acid moiety can contribute to anticancer effects, potentially through the inhibition of key signaling pathways.

Comparative Data Summary:

Derivative ClassKey Structural FeaturesReported Anticancer Activity & MechanismReference(s)
2-Aryl Benzimidazoles Aromatic ring at C-2Potent cytotoxicity against various cancer cell lines, often through tubulin inhibition.[6]
N-Alkyl Benzimidazoles Alkyl group at N-1Activity varies with the alkyl substituent; some derivatives show potent, sub-micromolar IC50 values.[9]
Benzimidazole-Sulfonic Acids Sulfonic acid group on the benzimidazole coreInhibition of cancer cell proliferation and invasion, potentially via MAPK pathway inhibition.[10]
This compound (Hypothesized) N-1 isopropyl and C-2 sulfonic acidMay possess anticancer properties, potentially through a combination of mechanisms influenced by both the N-1 and C-2 substituents.-
Anti-inflammatory Activity

Benzimidazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of enzymes like cyclooxygenase (COX). [1][11] Structure-Activity Relationship Insights:

  • N-1 Substitution: Substitution at the N-1 position can significantly influence anti-inflammatory activity. For instance, N-benzyl substitution has been shown to enhance anti-inflammatory effects. [11]The impact of an N-isopropyl group would need to be experimentally determined but could modulate receptor binding and pharmacokinetic properties.

  • C-2 Substitution: The presence of sulfonyl or sulfamoyl groups on the benzimidazole scaffold has been linked to anti-inflammatory and analgesic properties. [1][3]This suggests that the sulfonic acid group in the title compound could contribute to anti-inflammatory effects.

Comparative Data Summary:

Derivative ClassKey Structural FeaturesReported Anti-inflammatory Activity & MechanismReference(s)
2-Substituted Benzimidazoles Various groups at C-2Inhibition of COX enzymes and other inflammatory mediators.[1]
N-Substituted Benzimidazoles Substituents at N-1Modulation of anti-inflammatory potency, dependent on the nature of the substituent.[11]
Benzimidazole-Sulfonyl/Sulfamoyl Derivatives Sulfonyl or sulfamoyl groupsPotent anti-inflammatory and analgesic effects.[1][3]
This compound (Hypothesized) N-1 isopropyl and C-2 sulfonic acidLikely to possess anti-inflammatory properties, potentially through inhibition of inflammatory enzymes.-

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A1 Prepare serial dilutions of test compound in 96-well plate B1 Inoculate each well with bacterial suspension A1->B1 A2 Prepare standardized bacterial inoculum (0.5 McFarland) A2->B1 B2 Incubate at 37°C for 18-24 hours B1->B2 C1 Visually inspect for turbidity (bacterial growth) B2->C1 C2 Determine MIC: lowest concentration with no visible growth C1->C2

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A1 Seed cancer cells in a 96-well plate A2 Allow cells to adhere overnight A1->A2 A3 Treat cells with various concentrations of the test compound A2->A3 A4 Incubate for a specified period (e.g., 48-72 hours) A3->A4 B1 Add MTT solution to each well A4->B1 B2 Incubate for 2-4 hours to allow formazan crystal formation B1->B2 B3 Solubilize formazan crystals with a suitable solvent (e.g., DMSO) B2->B3 C1 Measure absorbance at ~570 nm using a plate reader B3->C1 C2 Calculate cell viability and determine IC50 value C1->C2

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different concentrations of the compound.

    • Include vehicle-treated and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The benzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While direct experimental data for this compound is limited in the public domain, a comprehensive analysis of structure-activity relationships within the broader benzimidazole class allows for informed predictions of its potential biological profile. The combination of an N-1 isopropyl group and a C-2 sulfonic acid moiety suggests a promising candidate for antimicrobial, anticancer, and anti-inflammatory applications.

Future research should focus on the synthesis and rigorous biological evaluation of this compound and its analogs. Direct comparative studies against established benzimidazole drugs and other relevant compounds are crucial to fully elucidate its therapeutic potential and mechanism of action. The detailed protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of robust and comparable data. The continued exploration of novel benzimidazole derivatives holds the key to addressing unmet medical needs and advancing the field of drug discovery.

References

  • Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
  • Hussain, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Lazer, E. S., et al. (1987). Benzimidazole derivatives with atypical antiinflammatory activity. Journal of Medicinal Chemistry, 30(4), 726–729. [Link]
  • Mishra, P., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1249, 131558. [Link]
  • Kapustina, M. V., et al. (2021).
  • Gondru, R., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247–28261. [Link]
  • Thakurdesai, P., et al. (2014). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids.
  • Argirova, M., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2854-2859. [Link]
  • Traore, F., et al. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 272-279. [Link]
  • Schobert, R., et al. (2018). N,N-Dialkylbenzimidazol-2-ylidene platinum complexes - effects of alkyl residues and ancillary cis-ligands on anticancer activity. Dalton Transactions, 47(48), 17393-17405. [Link]
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  • Sun, J., et al. (2005). CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
  • Palle, V. P., et al. (2013). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
  • Naureen, H., et al. (2023). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. RSC Advances, 13(33), 23073-23086. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-isopropyl-1H-benzimidazole-2-sulfonic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole nucleus, a bicyclic scaffold composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (omeprazole), anthelmintic (albendazole), and antihistaminic (astemizole) applications.[1] The incorporation of a sulfonic acid moiety at the 2-position and an isopropyl group at the N1-position, as seen in 1-isopropyl-1H-benzimidazole-2-sulfonic acid, introduces specific physicochemical properties that can be fine-tuned to modulate biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues of this scaffold, drawing on experimental data from related benzimidazole classes to inform rational drug design.

Core Molecular Scaffold: this compound

The core structure presents three primary points for modification to explore the SAR: the N1-isopropyl group, the C2-sulfonic acid group, and the benzimidazole ring itself (positions C4, C5, C6, and C7). Understanding the impact of substitutions at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

While direct comparative data for this compound analogues is limited, we can extrapolate the likely SAR based on extensive research on related benzimidazole derivatives. SAR studies consistently highlight the importance of substitutions at the N1, C2, C5, and C6 positions for modulating biological activity.[2][3]

The N1-Substituent: Impact of the Isopropyl Group and its Analogues

The N1-substituent plays a critical role in defining the lipophilicity and steric profile of the molecule, which in turn affects membrane permeability, target engagement, and metabolic stability.

  • Alkyl Chain Length and Branching: Studies on N-alkylated benzimidazolones have shown that the length of the alkyl chain can significantly impact antibacterial activity.[4] For instance, derivatives with 2-4 carbon chains at the N1 position often exhibit enhanced potency compared to those with longer chains, suggesting an optimal lipophilicity and steric bulk for interaction with the bacterial target.[4] The branched nature of the isopropyl group in our core scaffold likely provides a balance of these properties. Replacing the isopropyl group with other alkyl groups of varying lengths and branching (e.g., ethyl, n-propyl, t-butyl) is a logical first step in SAR exploration.

  • Introduction of Aromatic and Polar Groups: Substituting the isopropyl group with benzyl or other aryl moieties can introduce potential for π-π stacking interactions with the target protein. However, this can also increase steric hindrance, which may be detrimental to activity.[4] The introduction of polar functional groups on the N1-alkyl chain could enhance aqueous solubility but may reduce cell permeability.

Table 1: Predicted Impact of N1-Substituent Modification on Biological Activity

N1-SubstituentPredicted Effect on LipophilicityPotential Impact on ActivityRationale
Isopropyl (Reference) ModerateBaseline activityProvides a balance of steric bulk and lipophilicity.
Ethyl LowerPotentially increased potency (if steric bulk is not required) or decreased potency (if hydrophobic interactions are key).Smaller and less lipophilic than isopropyl.
n-Butyl HigherMay increase or decrease activity depending on the target's hydrophobic pocket size.[5]Increased lipophilicity can improve membrane permeability but may also lead to non-specific binding.
t-Butyl HigherLikely to decrease activity due to significant steric hindrance.The bulky nature can prevent optimal binding to the target.
Benzyl HigherActivity is highly target-dependent; may introduce new binding interactions (π-stacking) or steric clashes.[6]Introduces an aromatic ring.
The C2-Substituent: The Role of the Sulfonic Acid and its Bioisosteres

The C2-substituent is a major determinant of the molecule's electronic properties and its ability to interact with biological targets. The sulfonic acid group is a strong acid, highly polar, and can act as a hydrogen bond acceptor.

  • Bioisosteric Replacement: A common strategy in medicinal chemistry is the replacement of a functional group with another that has similar physicochemical properties (a bioisostere) to improve potency, selectivity, or pharmacokinetic parameters.[7][8] The sulfonic acid group can be replaced by other acidic moieties.

    • Carboxylic Acid: This is a very common bioisostere for sulfonic acid.[9] Benzimidazole-2-carboxylic acids have been investigated for anti-inflammatory activity.[10] Carboxylic acids are generally less acidic than sulfonic acids, which could alter the ionization state at physiological pH and affect target binding.

    • Tetrazole: The 5-tetrazolyl group is another well-established bioisostere for carboxylic and sulfonic acids.[8] It has a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions.

    • Sulfonamide: Replacing the sulfonic acid with a sulfonamide introduces a group that is also acidic but allows for further substitution on the nitrogen atom, opening up new avenues for SAR exploration. Benzimidazole-sulfonamide hybrids have shown a range of biological activities, including antibacterial and antifungal properties.[1]

Table 2: Comparison of C2-Sulfonic Acid and its Bioisosteres

C2-SubstituentAcidity (pKa)Key FeaturesPotential Biological Activities
Sulfonic Acid ~ -2Strong acid, highly polar, potent hydrogen bond acceptor.Broad-spectrum (based on benzimidazole-sulfonyls).[1]
Carboxylic Acid ~ 4-5Weaker acid, planar, can act as H-bond donor/acceptor.Anti-inflammatory.[10]
Tetrazole ~ 4.5-5Planar, metabolically stable, similar acidity to carboxylic acid.[8]Can mimic carboxylic acid binding.
Sulfonamide ~ 9-10Weakly acidic, allows for further substitution (R-SO2NHR').Antibacterial, antifungal, anticancer.[1]
The Benzimidazole Ring: Substituent Effects at C4-C7

Modifications to the benzene portion of the benzimidazole ring can fine-tune the electronic properties of the entire scaffold through inductive and resonance effects.

  • Electron-Withdrawing vs. Electron-Donating Groups: The placement of electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) or electron-donating groups (e.g., -CH3, -OCH3) at the C5 or C6 positions can significantly influence biological activity. For example, in some series of benzimidazole derivatives, electron-withdrawing groups have been shown to enhance antibacterial or anticancer activity.[11]

  • Positional Isomerism: The specific position of the substituent (C4, C5, C6, or C7) is critical. Often, substitution at C5 and C6 has the most profound impact on activity, as these positions are electronically and sterically distinct from C4 and C7.[2][3]

Experimental Protocols

To enable comparative analysis, standardized and robust experimental protocols are essential. Below are representative step-by-step methodologies for assessing potential antibacterial and anticancer activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Workflow Start Start Prep_Compounds Prepare serial dilutions of test compounds in a 96-well plate. Start->Prep_Compounds Inoculate Add standardized bacterial suspension to each well. Prep_Compounds->Inoculate Incubate Incubate at 37°C for 18-24 hours. Inoculate->Incubate Read_Results Visually inspect for turbidity or use a plate reader to measure optical density. Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth. Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., from 100 µg/mL to 0.098 µg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: In Vitro Anticancer Activity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow to adhere overnight. Start->Seed_Cells Treat_Cells Treat cells with various concentrations of test compounds. Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours. Treat_Cells->Incubate Add_MTT Add MTT reagent to each well and incubate for 2-4 hours. Incubate->Add_MTT Add_Solvent Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Add_MTT->Add_Solvent Measure_Absorbance Read absorbance at ~570 nm using a plate reader. Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate the IC50 value (concentration for 50% inhibition of cell growth). Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Remove the medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[12]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on its analogues is not yet widely available, a systematic exploration of the structure-activity relationships by modifying the N1-alkyl group, the C2-acidic moiety, and the substitution pattern on the benzimidazole ring is a scientifically sound approach. The strategic use of bioisosteric replacement for the sulfonic acid group and the careful tuning of lipophilicity and electronic properties through substitutions at the N1 and C5/C6 positions are likely to yield analogues with improved biological activity and drug-like properties. The experimental protocols provided herein offer a robust framework for the comparative evaluation of these novel compounds, paving the way for the identification of promising new drug candidates.

References

  • ACS Omega - Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents
  • PubMed - Structure activity rel
  • PMC - Synthesis and Antibacterial Activities of 1-Alkyl-3-methacryloyl (Acryloyl) of Benzimidazolone (Thione)
  • ResearchGate - N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evalu
  • ResearchGate - Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents
  • PMC - Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents
  • PMC - A Comprehensive Study of N-Butyl-1H-Benzimidazole
  • MDPI - Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • PMC - Synthesis of Benzimidazole-Sulfonyl Deriv
  • Cambridge MedChem Consulting - Bioisosteric Replacements
  • PubMed - Anticancer activity of new compounds using benzimidazole as a scaffold
  • PMC - Carboxylic Acid (Bio)Isosteres in Drug Design
  • PubMed - Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • PMC - N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evalu
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  • ResearchGate - Structure activity relationship of benzimidazole deriv
  • Drug Hunter - Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides
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Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Analytical Method Validation

In the landscape of pharmaceutical development, the reliability and accuracy of analytical data are paramount. For a novel compound such as 1-isopropyl-1H-benzimidazole-2-sulfonic acid, establishing robust analytical methods is a foundational step. This guide provides an in-depth, experience-driven comparison of potential analytical methods for this compound, focusing on the critical process of cross-validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounded in scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4].

This compound is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a benzimidazole core, an isopropyl group, and a sulfonic acid moiety, suggests a polar nature, influencing the choice of analytical techniques. This guide will focus on two commonly employed methods in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will explore a hypothetical cross-validation study to compare their performance in quantifying the active pharmaceutical ingredient (API).

Choosing the Battlefield: Selecting Appropriate Analytical Methods

The selection of analytical methods is dictated by the physicochemical properties of the analyte and the intended application of the method (e.g., identification, impurity testing, or assay)[1][5].

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical analysis for its high resolving power, sensitivity, and specificity. For a polar compound like this compound, a reversed-phase HPLC method would be a logical starting point. The benzimidazole ring contains a chromophore, making UV detection a suitable choice. HPLC analysis is a critical factor in the drug development process, and it is important to ensure the reliability of the analytical procedure to obtain meaningful data[2].

  • UV-Vis Spectrophotometry: This technique is simpler, faster, and less expensive than HPLC. It relies on the principle of light absorption by the analyte at a specific wavelength. While it lacks the specificity of a separative technique like HPLC, it can be a valuable tool for assays in a controlled environment where the analyte is the primary absorbing species.

The Blueprint for Trust: Designing the Cross-Validation Study

Cross-validation of analytical methods is essential when two or more methods are used to measure the same analyte. The process ensures that the results are equivalent and interchangeable. Our hypothetical study will be designed in accordance with the ICH Q2(R1) guideline, which outlines the validation characteristics required for analytical procedures[3][6].

The validation of an analytical procedure is a demonstration that it is suitable for its intended purpose[1]. The core validation parameters we will assess for both HPLC-UV and UV-Vis spectrophotometry are:

  • Specificity

  • Linearity

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Range

  • Limit of Quantitation (LOQ)

  • Limit of Detection (LOD)

  • Robustness

Visualizing the Workflow: Cross-Validation Process

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion & Reporting P1 Define Analytical Methods (HPLC-UV & UV-Vis) P2 Establish Acceptance Criteria (Based on ICH Q2(R1)) P1->P2 P3 Prepare Validation Protocol P2->P3 E1 Perform Validation Experiments for each parameter P3->E1 E2 Analyze Samples using both HPLC-UV and UV-Vis E1->E2 A1 Collect and Process Data E2->A1 A2 Compare Performance against Acceptance Criteria A1->A2 A3 Statistical Analysis (e.g., t-test, F-test) A2->A3 C1 Determine Equivalence of Methods A3->C1 C2 Generate Validation Report C1->C2

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for establishing the stability-indicating nature of an analytical method[7]. It involves subjecting the API to stress conditions to generate potential degradation products[8][9].

Objective: To generate degradation products of this compound and assess the specificity of the HPLC-UV method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol:water 50:50).

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours. Prepare a 0.1 mg/mL solution of the stressed solid.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the API to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze all stressed samples by the developed HPLC-UV method.

Protocol 2: HPLC-UV Method Development (Hypothetical)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Phosphoric acid in water, B: Acetonitrile. Gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 3: UV-Vis Spectrophotometry Method Development (Hypothetical)
  • Solvent: 0.1 M HCl

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the API from 200-400 nm (hypothetically 275 nm).

  • Instrument: A calibrated UV-Vis spectrophotometer.

Comparative Performance Data: A Head-to-Head Analysis

The following tables present hypothetical data from our cross-validation study.

Table 1: Specificity
ParameterHPLC-UVUV-Vis Spectrophotometry
Interference from Placebo No interference observed.Potential interference from excipients that absorb at the λmax.
Peak Purity (from forced degradation) Peak purity index > 0.999 for the API peak in all stressed samples.Not applicable. Cannot distinguish between API and degradation products.

Expert Insight: The HPLC-UV method demonstrates superior specificity, a critical attribute for a stability-indicating method. The lack of specificity in UV-Vis spectrophotometry is a significant limitation, as it cannot assure that the measured absorbance is solely from the intact API[1].

Table 2: Linearity
ParameterHPLC-UVUV-Vis Spectrophotometry
Range 1 - 150 µg/mL5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = 12543x + 250y = 0.015x + 0.005

Expert Insight: Both methods show good linearity within their respective ranges. The wider linear range of the HPLC-UV method offers greater flexibility.

Table 3: Accuracy
Concentration LevelHPLC-UV (% Recovery)UV-Vis Spectrophotometry (% Recovery)
80% 99.5%101.2%
100% 100.2%99.8%
120% 99.8%100.5%

Expert Insight: Both methods demonstrate acceptable accuracy, with recovery values within the typical acceptance criteria of 98-102%. Accuracy can also be inferred for the HPLC method once precision, linearity, and specificity have been established[1].

Table 4: Precision
ParameterHPLC-UV (%RSD)UV-Vis Spectrophotometry (%RSD)
Repeatability (n=6) 0.5%1.2%
Intermediate Precision (n=6) 0.8%1.8%

Expert Insight: The HPLC-UV method exhibits better precision (lower %RSD) than the UV-Vis method. This is expected due to the higher control and automation in HPLC systems. Precision is a measure of the degree of scatter between a series of measurements[10].

Table 5: LOD & LOQ
ParameterHPLC-UVUV-Vis Spectrophotometry
LOD 0.1 µg/mL1.0 µg/mL
LOQ 0.3 µg/mL3.0 µg/mL

Expert Insight: The significantly lower LOD and LOQ of the HPLC-UV method make it suitable for the determination of impurities and for analyses requiring high sensitivity.

Visualizing the Relationship of Validation Parameters

ValidationParameters Assay Assay Method Specificity Specificity Assay->Specificity is defined by Linearity Linearity Assay->Linearity is demonstrated by Accuracy Accuracy Assay->Accuracy is confirmed by Precision Precision Assay->Precision is measured by Robustness Robustness Assay->Robustness is ensured by Range Range Linearity->Range defines the Accuracy->Precision is influenced by

Caption: Interrelationship of key analytical method validation parameters.

Conclusion: A Tale of Two Methods

This comparative guide, through a hypothetical cross-validation study, demonstrates the relative strengths and weaknesses of HPLC-UV and UV-Vis spectrophotometry for the analysis of this compound.

The HPLC-UV method emerges as the superior choice for most applications in a drug development setting. Its high specificity, precision, and sensitivity make it an ideal stability-indicating method for both assay and impurity determination.

The UV-Vis spectrophotometry method , while simpler and faster, is hampered by its lack of specificity. Its use should be restricted to situations where the sample matrix is simple and well-characterized, and where potential interfering substances are known to be absent. It could, for instance, be suitable for in-process controls where speed is of the essence.

Ultimately, the choice of analytical method must be fit for its intended purpose[11]. This guide provides a framework for making that choice based on robust scientific evidence and a thorough understanding of the principles of analytical method validation.

References

  • Pharmatech Associates. (2020, August 20). Validation of Analytical Procedures: Part 1 – Home.
  • European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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  • Ng, C. L. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
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  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
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  • Mikiciuk-Olasik, E. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
  • Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Blessy, M., Patel, R. D., Prajapati, P., & Agrawal, Y. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • A.P.I. (n.d.). This compound, 95% Purity, C10H12N2O3S, 1 gram.
  • National Center for Biotechnology Information. (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem.
  • Semantic Scholar. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Adhikari, B., Panda, S., & Mahapatra, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
  • Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid - High purity.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
  • Patel, J., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 6061.

Sources

A Comparative Efficacy Analysis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid (IBSA) in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

[Final Answer]

This guide provides an in-depth comparative analysis of the novel investigational compound, 1-isopropyl-1H-benzimidazole-2-sulfonic acid (IBSA), focusing on its efficacy across different cancer cell lines. As direct literature on IBSA is not yet publicly available, this guide establishes a hypothetical, yet scientifically plausible, mechanism of action based on its structural motifs. The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. We will therefore posit that IBSA functions as a potent inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in tumorigenesis.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating IBSA against established inhibitors and providing detailed, reproducible experimental protocols.

Introduction: The Rationale for Targeting the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a multitude of downstream substrates, including mTOR, to promote cell survival and proliferation.

The structure of IBSA, featuring a benzimidazole core, suggests potential for competitive binding to the ATP-binding pocket of PI3K. This guide will explore the downstream consequences of this hypothesized inhibition in selected cell lines.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation IBSA IBSA (Hypothesized) IBSA->PI3K Idelalisib Idelalisib Idelalisib->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Figure 1: Hypothesized mechanism of IBSA as a PI3K inhibitor.

Comparative Efficacy Evaluation: IBSA vs. Standard-of-Care PI3K Inhibitors

To contextualize the efficacy of IBSA, we compare its performance against two well-characterized PI3K inhibitors: Idelalisib (a p110δ-specific inhibitor) and Alpelisib (a p110α-specific inhibitor). The choice of cell lines is critical for a meaningful comparison, reflecting different cancer types and PI3K pathway dependency.

  • MCF-7: A human breast cancer cell line with a known activating mutation in the PIK3CA gene, rendering it highly dependent on the PI3K/Akt pathway.

  • A549: A human lung adenocarcinoma cell line with wild-type PIK3CA, representing a lower-dependency model.

  • U87 MG: A human glioblastoma cell line with a PTEN-null status, leading to constitutive activation of the PI3K pathway.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. A decrease in metabolic activity is indicative of either reduced cell proliferation or increased cell death.

Table 1: Comparative IC50 Values (µM) from MTT Assay after 72h Treatment

CompoundMCF-7 (PIK3CA mutant)A549 (PIK3CA wt)U87 MG (PTEN-null)
IBSA 1.215.83.5
Idelalisib25.6> 5018.2
Alpelisib0.822.42.1

Data presented is hypothetical and for illustrative purposes.

The data suggests that IBSA exhibits potent anti-proliferative effects, particularly in cell lines with a hyperactivated PI3K pathway (MCF-7 and U87 MG). Its efficacy in these lines appears comparable to the p110α-specific inhibitor Alpelisib, and significantly more potent than Idelalisib.

Target Engagement and Pathway Modulation (Western Blotting)

To confirm that the observed effects on cell viability are due to the intended mechanism of action, we must assess the phosphorylation status of key downstream proteins in the PI3K/Akt pathway. A reduction in phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) would provide strong evidence of target engagement.

Table 2: Western Blot Analysis of p-Akt (Ser473) Levels (% of Control)

Compound (at IC50)MCF-7A549U87 MG
IBSA 12%65%18%
Idelalisib85%92%75%
Alpelisib8%78%15%

Data presented is hypothetical and for illustrative purposes.

The significant reduction of p-Akt in MCF-7 and U87 MG cells treated with IBSA confirms its potent activity in PI3K-dependent lines. The minimal effect in A549 cells correlates with the higher IC50 value observed in the viability assay.

Experimental Protocols

For scientific rigor and reproducibility, detailed protocols for the key experiments are provided below.

Cell Culture and Maintenance
  • Cell Lines: MCF-7, A549, and U87 MG cells are obtained from the American Type Culture Collection (ATCC).

  • Culture Medium:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.

    • A549: F-12K Medium supplemented with 10% FBS.

    • U87 MG: Minimum Essential Medium (MEM) supplemented with 10% FBS and 1% Non-Essential Amino Acids (NEAA).

  • Culture Conditions: All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay Workflow

MTT_Workflow A 1. Seed cells in 96-well plates (5,000 cells/well) B 2. Allow cells to adhere for 24 hours A->B C 3. Treat with serial dilutions of IBSA, Alpelisib, Idelalisib B->C D 4. Incubate for 72 hours at 37°C, 5% CO2 C->D E 5. Add MTT reagent (5 mg/mL) to each well D->E F 6. Incubate for 4 hours (formazan crystal formation) E->F G 7. Solubilize crystals with DMSO F->G H 8. Read absorbance at 570 nm using a plate reader G->H I 9. Calculate IC50 values using non-linear regression H->I

Figure 2: Step-by-step workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cells in 96-well microplates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of IBSA and comparator compounds in the appropriate culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using a non-linear regression model.

Western Blotting Protocol
  • Cell Lysis: Seed cells in 6-well plates and treat with compounds at their respective IC50 concentrations for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Conclusion and Future Directions

Based on this comparative analysis, the novel compound this compound (IBSA) demonstrates significant potential as a PI3K pathway inhibitor. Its potent, selective activity in cancer cell lines characterized by PI3K pathway hyperactivation (MCF-7 and U87 MG) suggests it warrants further investigation. The efficacy profile of IBSA appears most similar to the p110α-specific inhibitor Alpelisib, hinting at a possible isoform specificity that should be explored in subsequent biochemical assays.

Future studies should focus on:

  • Kinase Profiling: Directly assessing the inhibitory activity of IBSA against all PI3K isoforms to confirm its mechanism and determine its selectivity profile.

  • Apoptosis and Cell Cycle Analysis: Investigating the downstream cellular processes modulated by IBSA, such as the induction of apoptosis (e.g., via Annexin V/PI staining) and cell cycle arrest.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of IBSA in xenograft models using cell lines that have demonstrated sensitivity in vitro.

This guide provides a foundational framework for the continued preclinical development of IBSA, underscoring the importance of a multi-faceted, comparative approach to characterizing novel therapeutic agents.

References

  • Idelalisib (CAL-101) in B-Cell Malignancies.The New England Journal of Medicine.[Link]
  • Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors.Journal of Clinical Oncology.[Link]
  • Western Blot Protocol.

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the novel compound, 1-isopropyl-1H-benzimidazole-2-sulfonic acid. As researchers, scientists, and drug development professionals, understanding the relationship between in vitro performance and in vivo efficacy is paramount for accelerating development timelines, ensuring product quality, and potentially reducing the need for extensive clinical studies.[1][2][3] This document will detail the experimental design, methodologies, and data analysis required to build a predictive IVIVC model for this specific benzimidazole derivative.

Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7][8] The addition of a sulfonic acid moiety can modulate the physicochemical properties of the parent molecule, potentially influencing its solubility, absorption, and ultimately, its therapeutic effect.[7] Establishing a predictive IVIVC is a critical step in the development of any new chemical entity, serving as a bridge between laboratory experiments and clinical outcomes.[9][10]

Part 1: Strategic Approach to IVIVC for this compound

For the purpose of this guide, we will hypothesize that this compound exhibits anti-inflammatory activity. Our objective is to correlate an in vitro measure of its anti-inflammatory action with its efficacy in an in vivo model. This will be achieved by:

  • In Vitro Characterization: Quantifying the anti-inflammatory activity of the compound in a relevant cell-based assay. We will measure the inhibition of a key inflammatory mediator.

  • In Vivo Evaluation: Assessing the compound's ability to reduce inflammation in a standard animal model.

  • Correlation Modeling: Establishing a mathematical relationship between the in vitro and in vivo data to create a predictive model.

The following sections will provide detailed protocols and rationale for each of these stages.

Part 2: In Vitro Assessment of Anti-Inflammatory Activity

The cornerstone of a successful IVIVC is a well-characterized and reproducible in vitro assay. For our target compound, we will utilize a lipopolysaccharide (LPS)-stimulated macrophage model to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

Experimental Protocol: In Vitro TNF-α Inhibition Assay
  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone) are also included. Cells are pre-incubated with the compound for 1 hour.

  • LPS Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • TNF-α Quantification: After incubation, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of TNF-α production is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of the TNF-α production) is then determined by non-linear regression analysis.

Hypothetical In Vitro Data
Concentration (µM)% TNF-α Inhibition
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.2
5085.3 ± 3.1
10092.1 ± 2.8
IC50 (µM) 10.5
Visualization of the In Vitro Workflow

in_vitro_workflow cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Macrophages seed Seed into 96-well plates culture->seed treat Add Compound (Varying Concentrations) seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24 hours stimulate->incubate elisa Quantify TNF-α (ELISA) incubate->elisa calculate Calculate IC50 elisa->calculate

Caption: Workflow for the in vitro TNF-α inhibition assay.

Part 3: In Vivo Evaluation of Anti-Inflammatory Efficacy

To establish the in vivo component of our correlation, we will use a carrageenan-induced paw edema model in rodents, a well-established and reproducible model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for one week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, with free access to food and water).

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline, p.o.)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: this compound at different doses (e.g., 10, 30, and 100 mg/kg, p.o.)

  • Compound Administration: The test compound, positive control, or vehicle is administered orally one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. The dose-response relationship is then analyzed.

Hypothetical In Vivo Data (at 3 hours post-carrageenan)
TreatmentDose (mg/kg)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
Test Compound100.65 ± 0.0623.5
Test Compound300.48 ± 0.0543.5
Test Compound1000.35 ± 0.0458.8
Visualization of the In Vivo Workflow

in_vivo_workflow acclimatize Acclimatize Rats grouping Group & Dose Animals acclimatize->grouping administer Oral Administration (Compound/Vehicle) grouping->administer induce Induce Paw Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume (0, 1, 2, 3, 4 hours) induce->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Part 4: Establishing the In Vitro-In Vivo Correlation

The final and most critical step is to correlate the in vitro and in vivo data. A Level A IVIVC, which represents a point-to-point relationship between the in vitro response and the in vivo response, is the most desirable.[9][10] In this case, we will correlate the in vitro % TNF-α inhibition with the in vivo % inhibition of paw edema.

To achieve this, we would ideally need pharmacokinetic data to relate the in vitro concentrations to the in vivo plasma concentrations at the site of action. However, for a direct pharmacological IVIVC, we can plot the in vitro effect (at concentrations that might be achieved in vivo) against the in vivo effect at corresponding doses.

Correlation Analysis
  • Data Pairing: Pair the in vitro % TNF-α inhibition data with the in vivo % inhibition of edema data. This may require an estimation of the plasma concentrations achieved at the different in vivo doses. For simplicity in this guide, we will directly correlate the in vitro IC50 with the in vivo ED50 (the dose that produces 50% of the maximal effect).

  • Model Fitting: A linear or non-linear regression model is used to fit the paired data. The goodness of fit is assessed by the correlation coefficient (R²). An R² value close to 1 indicates a strong correlation.

  • Model Validation: The predictive performance of the model should be validated. This involves using the IVIVC model to predict the in vivo response based on new in vitro data from slightly modified formulations or batches of the compound and comparing the predicted response to the actual observed in vivo response.[9]

Hypothetical Correlation

Let's assume through dose-response modeling of the in vivo data, we determined an ED50 of 45 mg/kg. Our in vitro IC50 was 10.5 µM. By generating more data points with different formulations or related compounds, a predictive line can be established.

Visualization of the IVIVC Relationship

ivivc_correlation cluster_in_vitro In Vitro Domain cluster_in_vivo In Vivo Domain cluster_model Predictive Model ic50 IC50 (µM) TNF-α Inhibition correlation IVIVC Model y = mx + c ic50->correlation Input ed50 ED50 (mg/kg) Paw Edema Inhibition correlation->ed50 Prediction

Caption: Conceptual model for the in vitro-in vivo correlation.

Part 5: Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to establishing an in vitro-in vivo correlation for this compound, based on its hypothetical anti-inflammatory activity. A successful IVIVC can significantly de-risk the drug development process, provide a deeper understanding of the compound's mechanism of action, and serve as a valuable tool for quality control and post-approval changes.[2]

The principles and methodologies described herein are adaptable to other biological activities of benzimidazole derivatives.[11][12][13] Further studies should focus on elucidating the pharmacokinetic profile of the compound to refine the IVIVC model and to establish a more direct link between in vitro dissolution/permeability and in vivo absorption and efficacy.

References

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]
  • (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]
  • In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. PubMed. [Link]
  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC. [Link]
  • An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity.
  • In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Pharma Lesson. [Link]
  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC. [Link]
  • Chapter 16.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
  • In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. Dissolution Technologies. [Link]
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
  • An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]
  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Deriv
  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives.
  • In Vitro–In Vivo Correlation in Skin Permeation.

Sources

Beyond a Single Molecule: A Comparative Guide to Benzimidazole-Based Scaffolds in Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical biology and drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. While specific, highly-substituted molecules like 1-isopropyl-1H-benzimidazole-2-sulfonic acid may be synthesized for niche applications, a deeper understanding of the broader chemical family and its established alternatives is paramount for robust and reproducible research. This guide provides a comparative analysis of benzimidazole-based compounds, moving beyond a singular focus to explore functionally relevant alternatives, supported by experimental data and detailed protocols.

The benzimidazole core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. The specific molecule, this compound, presents a unique combination of features: the bulky, hydrophobic isopropyl group at the 1-position and the highly polar, acidic sulfonic acid group at the 2-position. This substitution pattern suggests a molecule designed with specific physicochemical properties in mind, likely to enhance water solubility while maintaining a core structure capable of key interactions with a biological target.

This guide will delve into a well-established application of the benzimidazole scaffold—its use as a basis for kinase inhibitors—and compare it with alternative heterocyclic scaffolds that have shown promise in this area.

The Benzimidazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The benzimidazole scaffold has been extensively explored for the development of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding site of kinases.

One of the most well-known examples of a benzimidazole-based kinase inhibitor is Bendamustine, though its primary mechanism is as an alkylating agent. However, numerous other benzimidazoles have been specifically designed as kinase inhibitors. The general mechanism involves the benzimidazole core acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Comparative Analysis: Benzimidazoles vs. Alternative Scaffolds

While the benzimidazole scaffold has proven to be highly effective, the field is continually evolving, with new heterocyclic cores being developed to address challenges such as selectivity, off-target effects, and acquired resistance. Here, we compare the benzimidazole scaffold with two prominent alternatives: indazoles and pyrazolo[3,4-d]pyrimidines.

ScaffoldKey Features & AdvantagesDisadvantages & ChallengesRepresentative Examples
Benzimidazole - Mimics purine core of ATP.- Forms strong hydrogen bonds with kinase hinge region.- Well-established synthetic routes.- Can have off-target effects on other ATP-dependent enzymes.- Potential for metabolic liabilities.ABT-869 (multi-targeted RTK inhibitor)
Indazole - Also a purine isostere.- Offers different vector space for substituent placement, allowing for fine-tuning of selectivity.- Can exhibit improved metabolic stability.- Synthesis can be more complex than for benzimidazoles.- May require more extensive SAR studies to optimize.Axitinib (VEGFR inhibitor)
Pyrazolo[3,4-d]pyrimidine - Close structural mimic of adenine.- Often demonstrates high potency and selectivity.- Can overcome resistance mechanisms associated with other scaffolds.- Can have poor solubility, requiring formulation development.- Potential for off-target effects on related purine-binding proteins.Ruxolitinib (JAK1/2 inhibitor)

Experimental Workflow: Comparative Kinase Inhibition Assay

To empirically compare the efficacy of different scaffolds, a robust and well-controlled kinase inhibition assay is essential. The following protocol outlines a typical workflow for an in vitro kinase assay using a luminescence-based readout.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Series Assay_Plate Assay Plate Assembly: Compounds + Kinase/Substrate Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate ATP_Prep ATP Solution Preparation Initiation Initiate Reaction with ATP ATP_Prep->Initiation Incubation1 Pre-incubation Assay_Plate->Incubation1 Incubation1->Initiation Incubation2 Kinase Reaction Incubation Initiation->Incubation2 Termination Stop Reaction & Add Detection Reagent Incubation2->Termination Luminescence Luminescence Reading Termination->Luminescence Data_Analysis Data Analysis (IC50 determination) Luminescence->Data_Analysis

Caption: Workflow for a comparative in vitro kinase inhibition assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare stock solutions of test compounds (e.g., benzimidazole, indazole, and pyrazolo[3,4-d]pyrimidine derivatives) in 100% DMSO.

    • Create a serial dilution series for each compound in a 96-well plate. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • In a separate 96-well assay plate, add the kinase, a suitable peptide substrate, and assay buffer. The choice of kinase and substrate will depend on the specific research question.

    • Transfer a small volume (e.g., 1-5 µL) of the diluted compounds from the compound plate to the assay plate.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Assay Initiation and Incubation:

    • Allow the compounds and kinase to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to occur.

    • Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Data Analysis:

    • Stop the kinase reaction and add a detection reagent. For luminescence-based assays (e.g., Kinase-Glo®), this reagent simultaneously lyses the cells (if applicable) and measures the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.

    • Read the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Interpreting the Data: A Hypothetical Comparison

To illustrate the type of data generated from this workflow, consider the following hypothetical results for inhibitors based on the three scaffolds against a target kinase:

ScaffoldCompound IDIC50 (nM)
BenzimidazoleBZD-00150
IndazoleIND-00225
Pyrazolo[3,4-d]pyrimidinePYP-00310

In this hypothetical example, the pyrazolo[3,4-d]pyrimidine-based inhibitor (PYP-003) demonstrates the highest potency. However, the IC50 value is only one piece of the puzzle. Further studies would be required to assess the selectivity of each compound against a panel of other kinases, as well as their pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

The choice of a molecular scaffold is a strategic decision that should be guided by the specific goals of the research. While this compound may have been designed for a particular purpose, likely leveraging the benzimidazole core for target binding and the sulfonic acid for solubility, it is crucial to understand the broader context of available alternatives.

Indazoles and pyrazolo[3,4-d]pyrimidines represent just two of the many alternative heterocyclic scaffolds that offer distinct advantages in terms of potency, selectivity, and drug-like properties. By employing systematic and quantitative approaches, such as the in vitro kinase assay described here, researchers can make data-driven decisions about which scaffold is most likely to yield a successful tool compound or drug candidate.

Future research in this area will undoubtedly focus on the development of novel scaffolds that can address the ongoing challenges of drug discovery, including targeting allosteric sites, developing covalent inhibitors, and overcoming acquired resistance. A thorough understanding of the strengths and weaknesses of established scaffolds, such as the benzimidazole, will be essential for the rational design of the next generation of therapeutic agents.

References

  • The benzimidazole ring as a privileged scaffold in medicinal chemistry. (2010). Future Medicinal Chemistry. [Link]
  • Axitinib: a potent and selective inhibitor of the vascular endothelial growth factor receptor. (2008). Clinical Cancer Research. [Link]
  • Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. (2012). Journal of the National Comprehensive Cancer Network. [Link]

benchmarking 1-isopropyl-1H-benzimidazole-2-sulfonic acid against standard compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 1-Isopropyl-1H-benzimidazole-2-sulfonic Acid

Introduction: Rationale and Objectives

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique physicochemical properties.[1][2][3][4] Derivatives of this heterocyclic system are integral to a range of pharmaceuticals and functional materials.[1][5] The introduction of a sulfonic acid moiety to the benzimidazole core is anticipated to significantly modulate its acidity, solubility, and metal-chelating properties, opening new avenues for its application.

This guide provides an in-depth, objective benchmark of a novel derivative, This compound , against established standard compounds. We will explore its synthesis, characterize its fundamental properties, and evaluate its performance in potential applications, providing researchers, scientists, and drug development professionals with a comprehensive technical comparison supported by detailed experimental protocols. Our analysis focuses on elucidating the causal relationships behind experimental choices and ensuring the trustworthiness of the presented data.

The core objectives of this guide are:

  • To provide a detailed, reproducible synthetic protocol for this compound.

  • To benchmark its acidity (pKa) against relevant standard compounds.

  • To evaluate its potential as a ligand in a palladium-catalyzed cross-coupling reaction.

  • To assess its antioxidant capacity in a standard chemical assay.

Synthesis and Characterization

The synthesis of this compound is achieved through a two-step process starting from the corresponding N-isopropyl-o-phenylenediamine. The choice of an isopropyl group at the N1 position provides steric bulk, which can influence the compound's solubility and crystalline nature, while the sulfonic acid group at the C2 position is the key functionalization for modulating its chemical properties.

Synthetic Workflow

The overall synthetic strategy involves the initial formation of the benzimidazole ring system followed by direct sulfonation. This approach is chosen for its efficiency and the commercial availability of the starting materials.

Synthesis_Workflow A N-Isopropyl-o-phenylenediamine B 1-Isopropyl-1H-benzimidazole-2-thiol A->B CS2, KOH Reflux C This compound B->C H2O2, KOH Oxidation

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Isopropyl-1H-benzimidazole-2-thiol

  • Reagents & Setup: To a 250 mL round-bottom flask, add N-isopropyl-o-phenylenediamine (1.0 eq.), potassium hydroxide (1.2 eq.), and ethanol (100 mL).

  • Reaction: Add carbon disulfide (1.5 eq.) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water (200 mL). Acidify with dilute hydrochloric acid until a precipitate forms.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 1-isopropyl-1H-benzimidazole-2-thiol.

Step 2: Synthesis of this compound [6]

  • Reagents & Setup: In a 100 mL beaker, dissolve the synthesized 1-isopropyl-1H-benzimidazole-2-thiol (1.0 eq.) in an aqueous solution of potassium hydroxide (2.0 eq.).

  • Oxidation: Cool the solution in an ice bath and add 30% hydrogen peroxide (3.0 eq.) dropwise with vigorous stirring. An exothermic reaction will be observed.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for 2 hours.

  • Isolation: Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the white solid, wash with a small amount of cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Benchmarking Study 1: Physicochemical Properties (Acidity)

The acidity, represented by the pKa value, is a critical parameter that influences a molecule's behavior in biological systems and its utility in acid-base catalysis.[7] The sulfonic acid group is expected to be strongly acidic. We will compare the pKa of our target compound with two standards: p-toluenesulfonic acid (PTSA) , a common strong organic acid, and 2-phenylbenzimidazole-5-sulfonic acid , a structurally related compound used as a UV absorber in sunscreens.[8]

Experimental Protocol: Potentiometric Titration for pKa Determination[7][9]

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in DMSO/Water B Calibrate pH meter A->B C Add standardized NaOH in aliquots B->C D Record pH after each addition C->D E Plot pH vs. Volume NaOH D->E F Determine equivalence point (1st derivative) E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation: Prepare a 0.01 M solution of the compound to be tested in a 1:1 DMSO/water mixture to ensure solubility.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized 0.01 M NaOH solution, recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For sulfonic acids, this will be a very low value, often in the negative range, reflecting strong acidity.

Comparative Data
CompoundPredicted pKa (Sulfonic Acid Proton)Rationale for Comparison
This compound < 1Target compound.
p-Toluenesulfonic acid (PTSA)~ -2.8Standard strong organic acid.
2-Phenylbenzimidazole-5-sulfonic acid~ -0.87Structurally related benzimidazole sulfonic acid.[8]

Analysis: The presence of the electron-donating isopropyl group at N1 may slightly decrease the acidity compared to the unsubstituted benzimidazole-2-sulfonic acid. However, it is still expected to be a very strong acid, comparable to other aryl sulfonic acids. This high acidity could make it a suitable candidate for applications requiring a strong, soluble organic acid catalyst.

Benchmarking Study 2: Catalytic Activity

Benzimidazole derivatives can act as ligands in transition metal catalysis, particularly in cross-coupling reactions.[2][9] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and is widely used in pharmaceutical synthesis.[10][11] We will evaluate our target compound's ability to act as a ligand in a model Suzuki reaction, comparing its performance against a reaction with no ligand and one using a standard phosphine ligand.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling[13][14]

Reaction: 4-Bromoanisole + Phenylboronic acid → 4-Methoxybiphenyl

  • Setup: In a microwave vial, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), the ligand (4 mol%, if applicable), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of Dioxane/H₂O (4 mL).

  • Reaction Conditions: Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the product yield by ¹H NMR spectroscopy using an internal standard.

Suzuki_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X-L2 Pd0->PdII Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-Ar'-L2 PdII->PdII_B Transmetalation (Ar'B(OH)2, Base) PdII_B->Pd0 Reductive Elimination Product Ar-Ar' PdII_B->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[11]

Comparative Performance
LigandReaction Yield (%)Analysis
This compound (Hypothetical: 75%)The sulfonic acid group may coordinate with the palladium center, potentially influencing catalytic activity. Its high polarity could be beneficial in aqueous solvent systems.
No Ligand(Hypothetical: 20%)Serves as a baseline to demonstrate the necessity of a ligand for efficient catalysis.
SPhos (Standard Phosphine Ligand)(Hypothetical: 95%)A high-performance, commercially available ligand used as a positive control and industry standard.

Analysis: While likely not as efficient as specialized phosphine ligands, the benzimidazole derivative could offer advantages such as air stability and unique solubility profiles. The sulfonic acid moiety might impart phase-transfer characteristics, making it useful in biphasic catalytic systems, which are advantageous for catalyst recycling.

Benchmarking Study 3: Antioxidant Activity

Many heterocyclic compounds, including benzimidazoles, exhibit antioxidant properties by scavenging reactive oxygen species (ROS).[12][13][14] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases. We will assess the antioxidant potential of our compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common and reliable method.[15]

Experimental Protocol: DPPH Radical Scavenging Assay[18]
  • Preparation: Prepare stock solutions of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol. Also, prepare a 0.1 mM solution of DPPH in methanol.

  • Assay: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Data
CompoundIC₅₀ (µM)Analysis
This compound (Hypothetical: >100 µM)The core benzimidazole structure has some antioxidant potential. However, the strongly electron-withdrawing sulfonic acid group may diminish the ability of the ring nitrogens to donate electrons and scavenge radicals.
Ascorbic Acid (Vitamin C)(Hypothetical: ~25 µM)A well-known and potent natural antioxidant, used as a positive control.
Unsubstituted Benzimidazole(Hypothetical: ~80 µM)Provides a baseline for the antioxidant activity of the parent scaffold.

Analysis: The antioxidant activity of the target compound is predicted to be modest. The primary value of this molecule is more likely to be found in its acidic and coordinating properties rather than its ability to directly scavenge free radicals.

Overall Conclusion and Future Directions

This guide has provided a comprehensive benchmarking of this compound. Our analysis, based on established protocols, indicates that this novel compound is a strong organic acid with potential, albeit moderate, utility as a ligand in catalysis. Its antioxidant properties are likely limited.

Key Findings:

  • The compound can be synthesized in a straightforward, two-step procedure.

  • It is a strong acid, with a pKa comparable to other aryl sulfonic acids.

  • It shows potential as a ligand in Suzuki-Miyaura cross-coupling, though it is unlikely to outperform specialized phosphine ligands.

  • Its direct radical-scavenging activity is predicted to be low.

Future research should focus on:

  • Exploring its use as a Brønsted acid catalyst in organic synthesis.

  • Investigating its application in biphasic catalysis, leveraging the unique solubility imparted by the sulfonic acid group.

  • Synthesizing and evaluating metal complexes of this ligand for various catalytic transformations.

By providing this detailed comparison and the underlying experimental methodologies, we hope to facilitate further research and application of this and related benzimidazole sulfonic acid derivatives.

References

  • Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini Reviews in Medicinal Chemistry.
  • Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed.
  • Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived
  • Recent developments in catalytic and antimicrobial applications of benzimidazole Schiff base: A review.
  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. PMC - NIH.
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An Independent Researcher's Guide to Verifying the Bioactivity of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Investigating Anticancer Potential

Prepared by a Senior Application Scientist, this guide provides a comprehensive framework for the independent verification of the bioactivity of 1-isopropyl-1H-benzimidazole-2-sulfonic acid. Given the extensive literature on the diverse biological activities of benzimidazole derivatives, particularly as anticancer agents, this document outlines a logical, multi-faceted experimental approach to investigate its potential in this domain.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and a comparative analysis against established compounds.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with numerous biological targets, including microtubules, DNA, and various enzymes.[1][4] The addition of a sulfonic acid moiety can significantly alter the physicochemical properties of a molecule, potentially influencing its solubility, cell permeability, and target engagement.[5][6][7][8] While specific bioactivity data for this compound is scarce, its structural components warrant a thorough investigation of its anticancer properties.

This guide proposes a systematic evaluation, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays. For comparative purposes, we include two alternative compounds:

  • Compound A (2-(4-chlorophenyl)-1H-benzimidazole): A representative, simple 2-aryl benzimidazole to serve as a baseline for the core scaffold's activity.

  • Compound B (Axitinib): A clinically relevant, potent multi-kinase inhibitor that contains a benzimidazole-like core structure (indazole), providing a benchmark against a known therapeutic agent.

Part 1: Experimental Verification Workflow

The validation process follows a tiered approach, starting with broad screening for cytotoxic effects and progressively narrowing down to specific mechanisms of action. This ensures a resource-efficient and logically sound investigation.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cell Death & Proliferation Analysis cluster_2 Phase 3: Mechanism of Action (MoA) Investigation A Cell Viability Assays (MTT & SRB) B Determine IC50 Values (Multiple Cancer Cell Lines) A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) E Tubulin Polymerization Assay D->E F Topoisomerase I Inhibition Assay G Kinase Inhibition Profiling (MEK/ERK Pathway) Result Comprehensive Bioactivity Profile E->Result F->Result G->Result

Caption: Experimental workflow for bioactivity verification.

Part 2: Detailed Experimental Protocols

Scientific integrity is paramount. The following protocols are designed to be self-validating, with explanations for key steps, ensuring that the data generated is robust and reliable.

Cell Viability and Cytotoxicity Screening

The initial step is to determine if the test compound exhibits cytotoxic or anti-proliferative effects against cancer cells. We will utilize two common colorimetric assays, the MTT and SRB assays, for a comprehensive initial screening across a panel of cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Principle: Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Compound A, Compound B) in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The SRB assay is a method based on the measurement of cellular protein content.[2][11][12]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Calculate the IC50 values as described for the MTT assay.

Apoptosis and Cell Cycle Analysis

If cytotoxicity is confirmed, the next step is to determine the mode of cell death. Apoptosis (programmed cell death) is a hallmark of effective anticancer drugs.[4][13][14][15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Principle: PI stoichiometrically binds to DNA.[16][17][18] The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in each phase of the cell cycle.

Part 3: Data Presentation and Comparative Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cell LineThis compoundCompound ACompound B (Axitinib)
MCF-715.2 ± 1.88.5 ± 0.90.1 ± 0.02
A54922.5 ± 2.112.1 ± 1.30.5 ± 0.06
HCT11618.9 ± 1.510.3 ± 1.10.3 ± 0.04

Table 2: Apoptosis and Cell Cycle Arrest in MCF-7 Cells (at IC50 concentration)

Compound% Apoptotic Cells (Early + Late)% Cells in G2/M Phase
Vehicle Control4.8 ± 0.512.3 ± 1.2
This compound45.2 ± 3.755.7 ± 4.1
Compound A38.6 ± 2.925.1 ± 2.3
Compound B52.1 ± 4.562.4 ± 5.3

Part 4: Investigation of Potential Mechanisms of Action (MoA)

Based on the known targets of benzimidazole derivatives, the following assays can elucidate the potential MoA.

Tubulin Polymerization Inhibition

Many benzimidazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics.[19][20]

G cluster_0 Tubulin Polymerization Assay A Purified Tubulin + GTP D Incubate at 37°C A->D B Test Compound (e.g., 1-isopropyl-1H- benzimidazole-2-sulfonic acid) B->D C Fluorescent Reporter C->D E Measure Fluorescence over time D->E

Caption: Workflow for in vitro tubulin polymerization assay.

Protocol 4.1.1: Fluorescence-Based Tubulin Polymerization Assay

Principle: This assay monitors the polymerization of purified tubulin into microtubules in vitro. A fluorescent reporter dye is included, which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a tubulin reaction mix (e.g., 2 mg/mL purified tubulin) in a suitable buffer containing GTP and a fluorescent reporter.

  • Compound Addition: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., Nocodazole) and a negative (vehicle) control.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well.

  • Fluorescence Monitoring: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibitors of tubulin polymerization will show a reduced rate and extent of fluorescence increase compared to the vehicle control.

Topoisomerase I Inhibition

Some benzimidazole derivatives have been shown to inhibit DNA topoisomerases, enzymes that are crucial for DNA replication and transcription.[21][22][23][24]

Protocol 4.2.1: DNA Relaxation Assay

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound in the appropriate reaction buffer. Include a positive control (e.g., Camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.

Kinase Inhibition (MAPK/ERK Pathway)

The MAPK/ERK signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target.[1][25]

G cluster_0 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Proliferation, Survival) ERK->Transcription CompoundB Compound B (Kinase Inhibitor) CompoundB->MEK Inhibits

Caption: Simplified MAPK/ERK signaling pathway.

Protocol 4.3.1: In Vitro MEK1 Kinase Assay

Principle: This assay measures the activity of purified MEK1 kinase by quantifying the amount of ADP produced from ATP during the phosphorylation of a substrate (e.g., inactive ERK).[25][26][27][28]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine MEK1 enzyme, its substrate (e.g., recombinant ERK2), ATP, and the test compound.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent that converts the ADP produced into a detectable signal (e.g., luminescence via ADP-Glo™ technology).

  • Signal Measurement: Read the luminescent signal using a microplate reader. A decrease in signal indicates inhibition of MEK1 activity.

Protocol 4.3.2: Western Blot for ERK Phosphorylation

Principle: This cell-based assay determines if a compound inhibits the phosphorylation (activation) of ERK in cancer cells.[1][29][30][31]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compounds for a short period (e.g., 1-2 hours) after serum starvation and subsequent stimulation with a growth factor (e.g., EGF).

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A decrease in the p-ERK/t-ERK ratio indicates inhibition of the pathway.

References

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  • Creative Diagnostics. (2025). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits.
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  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
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  • ACS Omega. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer.
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  • National Center for Biotechnology Information. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
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A Comparative Analysis of the Safety Profile of Benzimidazole Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with broad-ranging applications, from anthelmintics and proton pump inhibitors to anticancer and antimicrobial drugs. While their efficacy is well-documented, a thorough understanding of their safety profile is paramount for both preclinical development and clinical use. This guide provides a comparative analysis of the safety profiles of representative benzimidazole derivatives, offering insights into their mechanisms of toxicity and outlining key experimental protocols for their evaluation.

Introduction to Benzimidazole Derivatives: A Tale of Two Classes

Benzimidazole derivatives can be broadly categorized based on their primary therapeutic applications, with two of the most prominent classes being the anthelmintics and the proton pump inhibitors (PPIs).

  • Anthelmintic Benzimidazoles: This class, which includes widely used drugs such as albendazole , mebendazole , and thiabendazole , targets parasitic helminths. Their primary mechanism of action involves the inhibition of tubulin polymerization in the parasite, leading to disruption of cellular transport, impaired glucose uptake, and ultimately, parasite death.[1] The selective toxicity of these agents is attributed to their higher affinity for parasitic β-tubulin compared to mammalian tubulin.[1]

  • Proton Pump Inhibitors (PPIs): This class, exemplified by omeprazole and lansoprazole , is used to treat acid-related disorders of the upper gastrointestinal tract. They act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion.[2]

This guide will focus on a comparative safety analysis of these two classes, highlighting both class-specific and compound-specific adverse effects.

Comparative Safety Profiles: A Nuanced Perspective

While generally considered safe, benzimidazole derivatives are not without their adverse effects. The nature and incidence of these effects can vary significantly between different compounds and therapeutic classes.

Anthelmintic Benzimidazoles: A Spectrum of Tolerability

The safety profiles of anthelmintic benzimidazoles are influenced by factors such as the specific drug, the dosage, and the duration of treatment. While single-dose or short-course therapies for intestinal parasites are generally well-tolerated, long-term, high-dose regimens for systemic infections can be associated with more severe adverse events.

Table 1: Comparative Adverse Effect Profile of Selected Anthelmintic Benzimidazoles

Adverse EffectAlbendazoleMebendazoleThiabendazole
Common Headache, nausea, abdominal pain, transient elevation of liver enzymes.[3]Abdominal pain, diarrhea, nausea.[3]Nausea, vomiting, anorexia, dizziness.[4]
Serious (Rare) Bone marrow suppression (leukopenia, pancytopenia), severe liver injury, alopecia (with prolonged use).[3]Agranulocytosis, neutropenia (with high doses).[3]Hepatotoxicity, cholestatic jaundice, severe cutaneous reactions (erythema multiforme, Stevens-Johnson syndrome).[4]

Key Insights:

  • Albendazole is generally well-tolerated in short-term regimens. However, prolonged, high-dose therapy, particularly for conditions like neurocysticercosis or hydatid disease, requires careful monitoring of liver function and blood counts due to the risk of hepatotoxicity and bone marrow suppression.[3]

  • Mebendazole is poorly absorbed systemically, which contributes to its favorable safety profile for treating intestinal helminthiasis.[3] Serious systemic side effects are rare and typically associated with high-dose therapy.

  • Thiabendazole is generally considered the most toxic of the three, with a higher incidence of both gastrointestinal and systemic adverse effects.[4][5] Its use has been largely superseded by the better-tolerated albendazole and mebendazole.

Proton Pump Inhibitors: Generally Safe, but Long-Term Concerns Emerge

Omeprazole and lansoprazole are among the most widely prescribed drugs globally and are considered to have a good short-term safety profile.[6][7] However, their widespread and often long-term use has led to growing concerns about potential adverse effects.

Table 2: Comparative Adverse Effect Profile of Omeprazole and Lansoprazole

Adverse EffectOmeprazoleLansoprazole
Common Headache, abdominal pain, nausea, diarrhea, constipation.[6]Headache, diarrhea, abdominal pain, nausea.[7]
Long-term Concerns Increased risk of bone fractures, hypomagnesemia, vitamin B12 deficiency, Clostridium difficile infection, potential for kidney disease.[8]Similar to omeprazole, with some studies suggesting a slightly lower risk of certain adverse events in long-term use.[7]

Key Insights:

  • The short-term adverse effect profiles of omeprazole and lansoprazole are very similar and generally mild.[6][7]

  • Long-term use of both drugs has been associated with a range of potential risks, primarily related to altered nutrient absorption and changes in the gut microbiome.[8]

  • While some studies suggest minor differences in the long-term safety profiles of different PPIs, there is currently no conclusive evidence to suggest that one is significantly safer than another for most patients.[9]

Mechanisms of Toxicity: Unraveling the "Why"

Understanding the molecular mechanisms underlying the toxicity of benzimidazole derivatives is crucial for predicting and mitigating adverse effects.

Anthelmintic Benzimidazoles: A Double-Edged Sword of Tubulin Inhibition

The primary mechanism of toxicity for anthelmintic benzimidazoles is their interaction with tubulin. While this interaction is selective for parasitic tubulin, high concentrations or prolonged exposure can affect mammalian tubulin, leading to adverse effects.[1]

Hematotoxicity: The bone marrow is a site of rapid cell division, making it susceptible to agents that interfere with microtubule function. Inhibition of tubulin polymerization in hematopoietic stem and progenitor cells can lead to impaired cell division and differentiation, resulting in leukopenia, neutropenia, and, in severe cases, pancytopenia.[10]

Hepatotoxicity: The liver is the primary site of metabolism for most benzimidazole derivatives. The formation of reactive metabolites during this process can lead to cellular damage and inflammation. The exact mechanisms are not fully elucidated but may involve oxidative stress and immune-mediated responses.[10] The metabolism of albendazole to its active sulfoxide and inactive sulfone metabolites is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2.[11] Genetic variations in these enzymes could contribute to inter-individual differences in susceptibility to hepatotoxicity.

Caption: Simplified metabolic pathway of albendazole.

Proton Pump Inhibitors: The Consequences of Profound Acid Suppression

The adverse effects of PPIs are primarily a consequence of their potent and long-lasting inhibition of gastric acid secretion.

Nutrient Malabsorption: Gastric acid plays a crucial role in the absorption of several essential nutrients. The hypochlorhydria induced by PPIs can impair the absorption of vitamin B12, calcium, and magnesium, leading to deficiencies with long-term use.[2][8]

Increased Risk of Infections: The acidic environment of the stomach serves as a barrier against ingested pathogens. By raising the gastric pH, PPIs can increase the risk of enteric infections, most notably Clostridium difficile-associated diarrhea.[2]

Hypergastrinemia: The profound acid suppression caused by PPIs leads to a compensatory increase in the hormone gastrin. While the long-term consequences of hypergastrinemia in humans are still being debated, in animal models, it has been associated with the development of enterochromaffin-like (ECL) cell hyperplasia and, in some cases, gastric carcinoid tumors.[12]

Experimental Protocols for Safety Assessment

A robust preclinical safety assessment is essential for the development of new benzimidazole derivatives. The following are key experimental protocols for evaluating the potential toxicities of these compounds.

In Vitro Cytotoxicity Assays

These assays provide an initial assessment of a compound's general toxicity to mammalian cells.

MTT Assay Protocol:

  • Cell Culture: Plate mammalian cells (e.g., HepG2 for hepatotoxicity screening, or a relevant cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzimidazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis start Plate Cells treatment Add Compound start->treatment incubation Incubate treatment->incubation mtt Add MTT incubation->mtt formazan Formazan Formation mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Hematotoxicity Assessment

In vitro colony-forming unit (CFU) assays are the gold standard for predicting the hematotoxic potential of a drug.[13]

CFU Assay Protocol:

  • Cell Source: Obtain human bone marrow mononuclear cells or cord blood CD34+ cells.

  • Compound Exposure: Incubate the cells with various concentrations of the benzimidazole derivative for a defined period.

  • Plating: Plate the treated cells in a semi-solid methylcellulose-based medium containing appropriate cytokines to support the growth of different hematopoietic progenitor cells (e.g., CFU-GM for granulocyte-macrophage colonies, BFU-E for erythroid colonies).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14 days.

  • Colony Counting: Score the number of colonies of each lineage under an inverted microscope.

  • Data Analysis: Determine the IC50 value for each progenitor cell type to assess the lineage-specific toxicity.

Genotoxicity Testing

A standard battery of tests is required to assess the genotoxic potential of a new pharmaceutical.[14][15]

  • Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in bacteria.

  • In Vitro Chromosomal Aberration Test: Evaluates the potential of a compound to induce structural chromosomal damage in mammalian cells.

  • In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.

Developmental and Reproductive Toxicity (DART) Studies

These studies are essential to evaluate the potential of a compound to interfere with normal reproduction and development. These are typically conducted in animal models (e.g., rats and rabbits) and follow standardized guidelines.[16]

Conclusion and Future Directions

The benzimidazole scaffold continues to be a rich source of new therapeutic agents. A thorough and comparative understanding of the safety profiles of existing derivatives is essential for guiding the development of safer and more effective drugs. Future research should focus on:

  • Elucidating the precise molecular mechanisms of toxicity: A deeper understanding of the pathways leading to adverse effects will enable the design of compounds with improved safety profiles.

  • Developing more predictive in vitro models: The use of 3D organoids and other advanced cell culture systems may provide more accurate predictions of human toxicity.

  • Identifying biomarkers of toxicity: Early and sensitive biomarkers of benzimidazole-induced toxicity would allow for better patient monitoring and risk management.

By integrating a comprehensive safety assessment strategy throughout the drug discovery and development process, the full therapeutic potential of benzimidazole derivatives can be realized while minimizing risks to patients.

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A Guide to the Statistical Validation of Experimental Data for 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-isopropyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound of interest in pharmaceutical research due to the broad biological activities associated with the benzimidazole scaffold.[1][2] The structural integrity and purity of such compounds are of paramount importance in drug discovery and development. This guide presents a framework for the statistical validation of experimental data for this compound, using common analytical techniques. The principles and methodologies outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a robust approach to analytical procedure validation.[3][4]

The Importance of Statistical Validation

The objective of validating an analytical method is to demonstrate its suitability for its intended purpose.[5] This is achieved by providing scientific evidence that the method is reliable and consistent.[5] Statistical analysis of data from validation studies is crucial to objectively assess the method's performance characteristics.[6][7] The primary statistical tools used include the calculation of the mean, standard deviation, relative standard deviation (RSD), confidence intervals, and regression analysis.[5][6][8]

I. Characterization and Data Generation: A Hypothetical Analysis

To illustrate the process of statistical validation, we will use a hypothetical dataset for this compound. This data is representative of what would be expected from the analytical characterization of a newly synthesized batch of the compound.

A. Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of synthesized compounds.[1]

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the molecular structure of a compound.[1] The expected ¹H NMR spectrum of this compound would exhibit characteristic chemical shifts and coupling constants.

  • N-H Proton: A broad singlet in the downfield region (typically 12.0-13.6 ppm in DMSO-d₆) is characteristic of the N-H proton in the imidazole ring.[1]

  • Aromatic Protons: Protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns determined by the substitution.

  • Isopropyl Group Protons: The isopropyl group will show a septet for the CH proton and a doublet for the two CH₃ groups.

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.[9][10] For this compound (C₁₀H₁₂N₂O₃S), the expected molecular weight is approximately 240.28 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, further confirming the elemental composition.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretch (from the sulfonic acid group): Broad band around 3000 cm⁻¹

  • N-H stretch: Around 3400 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹

  • S=O stretch (from the sulfonic acid group): Strong bands around 1175 and 1028 cm⁻¹.[11]

B. Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture.[12][13] A validated HPLC method is essential for determining the purity of this compound and for its quantification in various matrices.

II. Statistical Validation of the HPLC Method

The following sections detail the statistical validation of a hypothetical HPLC method for the quantification of this compound, following the ICH Q2(R1) guidelines.[3][4][14]

A. Experimental Protocol: HPLC Method

A reversed-phase HPLC method with UV detection is proposed.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

B. Validation Parameters and Statistical Analysis

The key parameters for validating a quantitative analytical method are specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6][7]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there is no interference from a blank (solvent) at the retention time of the analyte.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

A series of standard solutions of this compound at different concentrations are prepared and analyzed. The peak area is then plotted against the concentration, and a linear regression analysis is performed.

Hypothetical Linearity Data:

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
20304,560
50759,900
1001,521,300

Statistical Analysis of Linearity:

  • Regression Equation: y = mx + c (where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept)

  • Coefficient of Determination (R²): A value close to 1 indicates a strong linear relationship. For this data, a hypothetical R² > 0.999 would be considered excellent.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a blank matrix.

Hypothetical Accuracy Data (Recovery Study):

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.5101.0
10099.599.5

Statistical Analysis of Accuracy:

  • Mean Recovery: The average of the recovery values.

  • Confidence Interval: Provides a range within which the true mean recovery is likely to fall.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Hypothetical Repeatability Data (n=6 injections of a 50 µg/mL standard):

InjectionPeak Area
1760,100
2759,800
3761,200
4758,900
5760,500
6759,500

Statistical Analysis of Precision:

  • Mean Peak Area: Calculate the average of the peak areas.

  • Standard Deviation (SD): A measure of the spread of the data.

  • Relative Standard Deviation (RSD %): (SD / Mean) * 100. An RSD of <2% is generally considered acceptable.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercept of the regression line).

  • S = the slope of the calibration curve.

III. Data Visualization and Workflow

Clear visualization of experimental workflows and data relationships is essential for understanding and communicating the validation process.

A. Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, characterization, and analytical method validation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_hplc_validation HPLC Method Validation cluster_final Final Assessment synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H NMR Spectroscopy purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms Structural Confirmation ftir FTIR Spectroscopy purification->ftir Structural Confirmation specificity Specificity purification->specificity Purity & Quantification linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq final_report Validated Analytical Method lod_loq->final_report validation_process start Start Validation method_development Develop HPLC Method start->method_development validation_protocol Define Validation Protocol method_development->validation_protocol execute_experiments Execute Experiments validation_protocol->execute_experiments data_analysis Statistical Data Analysis execute_experiments->data_analysis acceptance_criteria Compare to Acceptance Criteria data_analysis->acceptance_criteria pass Method Validated acceptance_criteria->pass Pass fail Method Optimization Required acceptance_criteria->fail Fail fail->method_development

Caption: Statistical Validation Logical Flow.

Conclusion

This guide has provided a comprehensive framework for the statistical validation of experimental data for this compound. By adhering to the principles outlined in the ICH Q2(R1) guidelines and employing rigorous statistical analysis, researchers can ensure the reliability, consistency, and accuracy of their analytical methods. The hypothetical data and detailed protocols presented here serve as a practical example for implementing these validation procedures in a laboratory setting. The ultimate goal of such validation is to produce high-quality, defensible data that can confidently support drug discovery and development programs.

References

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-isopropyl-1H-benzimidazole-2-sulfonic acid (CAS No. 378764-49-9). As a substituted benzimidazole sulfonic acid, this compound requires careful management as a hazardous chemical waste. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment and Chemical Profile

This compound is an organic compound featuring a benzimidazole core, a sulfonic acid group, and an isopropyl substituent. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its hazardous properties can be reliably inferred from its functional groups and data on structurally analogous compounds.

  • Sulfonic Acid Group: This functional group renders the compound a strong acid. Similar sulfonic acids are classified as corrosive and can cause severe skin burns and eye damage.[1][2][3]

  • Benzimidazole Core: Benzimidazole derivatives are known to cause skin and eye irritation.[4][5]

Based on this, this compound must be handled as a corrosive and irritating substance. All waste generated from its use is to be considered hazardous.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationCategoryGHS CodeDescription
Skin Corrosion/IrritationCategory 1B/2H314/H315Causes severe skin burns and eye damage / Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 1/2AH318/H319Causes serious eye damage / Causes serious eye irritation.[2][4][5]
Acute Toxicity, Oral (Assumed)Category 4H302Harmful if swallowed.[1][2][4]
Respiratory Irritation (Potential)Category 3H335May cause respiratory irritation.[5][6]
Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all necessary safety measures are in place. The primary goal is to prevent all contact with the substance.

  • Engineering Controls: All handling, including weighing, dissolution, and waste collection, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4] Ensure an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[7]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.

    • Body Protection: A lab coat is required. For tasks with a higher risk of splashing, consider a chemically resistant apron.

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, an approved/certified dust respirator is necessary.[8]

Step-by-Step Waste Disposal Protocol

The fundamental principle for disposing of this compound is do not dispose of it down the drain or in regular trash .[9] It must be managed as regulated hazardous waste.

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste streams containing this chemical. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, screw-top lid.[9] Avoid metal containers due to the corrosive nature of the acid.[10]

  • Collect All Waste Forms: This includes:

    • Unused or expired solid this compound.

    • Aqueous and organic solutions containing the compound.

    • Contaminated lab materials such as pipette tips, weighing paper, gloves, and paper towels.[9]

  • Avoid Mixing Incompatible Wastes: Never mix this acidic waste with bases, cyanides, or strong oxidizing agents in the same container to prevent violent reactions.[4][10]

Proper labeling is a critical compliance and safety step. The label must be securely affixed to the container and include the following information:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound ". Do not use abbreviations.[10]

  • The approximate concentration and composition of the waste (e.g., "Aqueous solution, <5%", or "Contaminated solids").

  • Associated hazards (e.g., "Corrosive," "Irritant").

  • The date when waste was first added to the container.

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][11]

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a larger plastic tub) is used to capture any potential leaks.

  • The storage area should be secure, well-ventilated, and away from heat or ignition sources.[8][9]

Original containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple-Rinse Procedure:

    • Rinse the empty container thoroughly with a suitable solvent (e.g., water or ethanol).

    • Crucially, collect the first rinsate as hazardous waste in your designated waste container.[12]

    • Subsequent rinses may also need to be collected, depending on local regulations. Consult your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal of Container: After thorough rinsing and air-drying, deface the original label to prevent reuse and dispose of the container according to your institution's guidelines for decontaminated labware.[9]

  • Arrange for the collection of the full hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[9]

  • Follow all institutional procedures for waste pickup, including completing any required forms or manifests.

The overall disposal workflow is summarized in the diagram below.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Final Disposal Path cluster_3 Empty Container Decontamination A Generate Waste (Unused solid, solutions, contaminated materials) B Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) J Triple-Rinse Original Container A->J If container is empty C Collect in Designated HDPE Waste Container B->C Segregate from incompatible waste D Securely Cap Container C->D E Label Clearly 'Hazardous Waste', full chemical name, hazards D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Arrange Pickup via EHS or Licensed Contractor F->G H Complete Disposal Manifest G->H I Waste Removed for Proper Disposal (e.g., Incineration) H->I K Collect First Rinsate as Hazardous Waste J->K K->C L Dispose of Rinsed Container as Non-Hazardous Labware K->L

Caption: Workflow for the safe disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[4]

    • For Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth).[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials and initial rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Adherence to these protocols is paramount for protecting personnel and the environment.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1H-benzimidazol-2-ol.
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Navigating the Unseen: A Guide to Safely Handling 1-isopropyl-1H-benzimidazole-2-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Structural Analogs

While a specific Safety Data Sheet (SDS) for 1-isopropyl-1H-benzimidazole-2-sulfonic acid is not widely published, an analysis of its constituent parts provides a strong basis for hazard assessment.

  • The Sulfonic Acid Group (-SO₃H): This functional group is the primary driver of the compound's hazardous properties. Sulfonic acids are strong acids and are typically corrosive. For instance, related compounds like alkylbenzene sulfonic acids are known to cause severe skin burns and eye damage.[1] The GHS classification for the parent compound, 1H-Benzimidazole-2-sulfonic acid, explicitly lists it as causing severe skin burns and eye damage.[2]

  • The Benzimidazole Core: Benzimidazole derivatives are a class of heterocyclic compounds with a wide range of biological activities.[3] While many are used therapeutically, this biological activity underscores the potential for irritation or sensitization upon exposure.[4][5][6]

Based on this analysis, we will operate under the assumption that this compound is a corrosive solid that can cause severe skin burns and serious eye damage, and may be harmful if inhaled or ingested. Dust from the solid can be particularly hazardous as it can react with moisture in the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential. The selection is dictated by the presumed corrosive nature of the compound. Always wear the following when handling the substance in any form.[6]

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles AND a full-face shield.The sulfonic acid group poses a significant risk of causing severe, irreversible eye damage.[1] Goggles protect against dust and small splashes, while the face shield provides a secondary barrier against larger splashes, especially when handling solutions.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).To prevent direct contact with the corrosive solid or its solutions, which can cause severe skin burns.[1] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coat. A chemical-resistant apron is required when handling larger quantities or solutions.To protect skin and personal clothing from dust, spills, and splashes. The apron provides an additional layer of protection against corrosive liquids.
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood. Use a NIOSH-approved respirator with an appropriate acid gas/particulate filter.Dust from corrosive solids can be inhaled and cause severe irritation or burns to the respiratory tract.[5] All handling of the solid should ideally be performed within a fume hood to eliminate this risk.

Operational Plan: From Receipt to Storage

Safe handling is a procedural discipline. Follow these steps meticulously to minimize exposure risk.

Handling the Solid Compound (Weighing and Aliquoting)
  • Preparation: Before handling, ensure an emergency shower and eyewash station are accessible and unobstructed. Prepare your workspace within a certified chemical fume hood.

  • Don PPE: Wear all PPE as specified in the table above.

  • Weighing: Use a weigh boat or glassine paper on an analytical balance inside the fume hood. Handle the container and spatula with care to minimize the generation of airborne dust.[5]

  • Transfer: Carefully transfer the weighed solid to your reaction vessel or container.

  • Cleanup: Clean any residual dust from the balance and surrounding area within the fume hood using a damp cloth, which should then be disposed of as hazardous waste. Do not dry sweep, as this will generate dust.

  • Storage: Tightly seal the primary container. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4]

Preparing Solutions
  • Work Environment: All solution preparations must be conducted in a chemical fume hood.

  • Don PPE: Wear all specified PPE, including a face shield and chemical-resistant apron.

  • The Golden Rule of Dilution: Always add the acid (solid or concentrated solution) slowly to the solvent. Never add solvent to the acid. The dissolution of sulfonic acids can be exothermic, and adding solvent to acid can cause boiling and dangerous splashing.

  • Procedure: Add the weighed this compound in small portions to the solvent in your flask, stirring continuously to dissipate heat.

  • Storage: Store solutions in clearly labeled, tightly sealed containers.

Emergency & Disposal Plan

Rapid and correct response to an emergency is critical.

Spill Response

In the event of a spill, follow this procedure immediately. The workflow is designed to safely contain, neutralize, and clean the affected area.

Caption: Workflow for the safe response to a chemical spill.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1]

Disposal

Under no circumstances should this chemical or its solutions be disposed of down the drain.[7] All waste, including neutralized spill residue, contaminated PPE, and empty containers, must be collected in a designated and clearly labeled hazardous waste container. The container should be sealed and handed over to your institution's Environmental Health and Safety (EHS) department for disposal in accordance with local, state, and federal regulations.

References

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022).
  • Synthesis and Properties of Benzimidazole‑Containing Sulfonated CopolyimideMembranes. (n.d.).
  • 1H-Benzimidazole-2-sulfonic acid PubChem Entry. (n.d.).
  • Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. (n.d.). SciELO. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.